molecular formula C12H23NO3 B585031 Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate CAS No. 143306-65-4

Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Cat. No.: B585031
CAS No.: 143306-65-4
M. Wt: 229.32
InChI Key: QZMUVNRDYLNZDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate (CAS 143306-65-4) is a high-purity piperidine derivative of interest in pharmaceutical research and development . This compound, with a molecular formula of C₁₂H₂₃NO₃ and a molecular weight of 229.32 g/mol, serves as a versatile building block for the synthesis of more complex molecules . The structure features a hydroxy group and a Boc (tert-butoxycarbonyl) protecting group on a piperidine ring, which is valuable for multi-step organic synthesis . The Boc group is particularly useful for protecting amines during reaction sequences and can be removed under mild acidic conditions. Researchers utilize this chemical as a key intermediate in medicinal chemistry projects. It is offered with a purity of 96% or greater . Please handle with care; this product is classified as a hazardous good (Class 6.1) and is toxic if swallowed (H301) . This product is for research and further manufacturing use only. It is not intended for direct human use.

Properties

IUPAC Name

tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-6-9(14)12(4,5)8-13/h9,14H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMUVNRDYLNZDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693848
Record name tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143306-65-4
Record name 1,1-Dimethylethyl 4-hydroxy-3,3-dimethyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143306-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Authored by: A Senior Application Scientist

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

This compound, also known as 1-Boc-4-hydroxy-3,3-dimethylpiperidine, is a heterocyclic building block of significant interest to researchers in drug discovery and development. The piperidine ring is a privileged scaffold, frequently incorporated into pharmaceutical agents due to its ability to confer favorable pharmacokinetic properties such as enhanced solubility and metabolic stability.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound. The strategic placement of a gem-dimethyl group at the C3 position introduces a conformational rigidity that can be exploited to enhance binding affinity and selectivity for biological targets. The presence of the versatile hydroxyl group at C4 and the synthetically tractable tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom make this molecule a cornerstone for the construction of complex and diverse chemical entities.

Core Chemical and Physical Properties

A precise understanding of a compound's physical properties is fundamental for its effective use in synthesis and formulation. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 143306-65-4[1]
Molecular Formula C₁₂H₂₃NO₃[1]
Molecular Weight 229.32 g/mol [1]
Appearance White to cream powder[2]
Storage Sealed in a dry environment at room temperature[1]

Note: Specific values for melting point, boiling point, and density are not consistently available in public literature and should be determined empirically for each batch.

Synthesis and Manufacturing

The synthesis of this compound typically involves the protection of the piperidine nitrogen with a Boc group. The most direct method is the reaction of 4-hydroxy-3,3-dimethylpiperidine with di-tert-butyl dicarbonate (Boc₂O).

Workflow for Boc Protection

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Precursor 4-Hydroxy-3,3-dimethylpiperidine Reaction Stir at Room Temperature (approx. 15 hours) Precursor->Reaction Reagent Di-tert-butyl dicarbonate (Boc)₂O Reagent->Reaction Solvent Dichloromethane (DCM) or similar aprotic solvent Solvent->Reaction Base Aqueous Sodium Bicarbonate (1M) Base->Reaction Workup Phase Separation & Extraction Reaction->Workup Product Tert-butyl 4-hydroxy-3,3-dimethyl- piperidine-1-carboxylate Workup->Product

Caption: General workflow for the synthesis via Boc protection.

Detailed Experimental Protocol: Boc Protection

This protocol is adapted from established procedures for the Boc protection of similar piperidine derivatives.[2]

  • Reaction Setup: To a solution of 4-hydroxy-3,3-dimethylpiperidine (1 equivalent) in dichloromethane (DCM), add an equal volume of 1 M aqueous sodium hydrogen carbonate solution.

  • Reagent Addition: While stirring vigorously at room temperature, add di-tert-butyl dicarbonate (1 equivalent) portion-wise to the biphasic mixture.

  • Reaction Monitoring: Allow the reaction to stir for approximately 15 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic phase. Extract the aqueous phase with two additional portions of DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by silica gel chromatography if necessary.

Causality: The use of a biphasic system with a mild base like sodium bicarbonate is crucial. It neutralizes the acidic byproduct (tert-butanol and CO₂) of the reaction, driving the equilibrium towards the product while preventing any acid-labile side reactions. DCM is an excellent solvent for both the starting material and the product, facilitating an efficient reaction.

Spectroscopic Profile for Structural Verification

Confirming the identity and purity of the synthesized compound is paramount. The following are the expected spectroscopic characteristics for this compound.

  • ¹H NMR: The spectrum will show characteristic signals for the tert-butyl group (a singlet at ~1.46 ppm, integrating to 9H). The protons on the piperidine ring will appear as complex multiplets in the region of 1.5-4.0 ppm. A broad singlet corresponding to the hydroxyl proton (OH) will also be present.

  • ¹³C NMR: Key signals include the quaternary carbons of the Boc group (~80 ppm and ~28 ppm), the carbonyl carbon of the carbamate (~155 ppm), and the carbons of the piperidine ring, including the carbon bearing the hydroxyl group (~65-70 ppm).

  • Mass Spectrometry (MS): In Electrospray Ionization (ESI) mode, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺.

  • Infrared (IR) Spectroscopy: A strong absorption band will be observed around 1680-1700 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the Boc group. A broad absorption in the region of 3200-3600 cm⁻¹ will indicate the presence of the hydroxyl (O-H) group.

Chemical Reactivity and Synthetic Utility

The synthetic value of this molecule stems from the orthogonal reactivity of its two primary functional groups: the acid-labile Boc-protecting group and the versatile secondary alcohol. This allows for selective manipulation at one site while the other remains intact.

Key Transformation Pathways

Reactivity_Pathways cluster_deprotection N-Deprotection cluster_oxidation C4-Oxidation cluster_activation OH Activation & Substitution Start Tert-butyl 4-hydroxy- 3,3-dimethylpiperidine-1-carboxylate Deprotected 4-Hydroxy-3,3-dimethylpiperidine (as salt) Start->Deprotected TFA or HCl in DCM/Dioxane Oxidized Tert-butyl 3,3-dimethyl- 4-oxopiperidine-1-carboxylate Start->Oxidized PCC, DMP, or Swern Oxidation Activated Tosylate or Mesylate Intermediate Start->Activated TsCl or MsCl, Pyridine Substituted Nucleophilic Substitution Product (e.g., Azide, Halide, Ether) Activated->Substituted Nucleophile (e.g., NaN₃)

Caption: Key reactive pathways of the title compound.

  • Boc Deprotection: The tert-butoxycarbonyl group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane.[3] This unmasks the piperidine nitrogen, allowing for subsequent functionalization like N-alkylation, N-arylation, or acylation to build more complex structures.[4]

  • Oxidation of the Hydroxyl Group: The secondary alcohol at the C4 position can be oxidized to the corresponding ketone, tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, using a variety of standard oxidizing agents like pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or under Swern oxidation conditions.[5] This ketone is a valuable intermediate for reductive amination or Grignard-type reactions.

  • Activation and Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.[3] This activated intermediate is then susceptible to nucleophilic substitution, enabling the introduction of a wide range of functionalities, including azides, halides, and ethers, at the C4 position.[2][4]

Applications in Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, and the unique substitution pattern of this compound offers distinct advantages.

  • CNS Agents: The lipophilic nature of the piperidine ring can aid in crossing the blood-brain barrier, a critical feature for drugs targeting the central nervous system (CNS).[4] The hydroxyl group provides a handle to modulate polarity and hydrogen bonding capabilities, optimizing interactions with CNS receptors.

  • Kinase Inhibitors: Piperidine rings often serve as central scaffolds to correctly orient functional groups within the active site of kinases.[4] The gem-dimethyl group at C3 can act as a "conformational lock," restricting the rotation of adjacent bonds. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity and selectivity for the target kinase.

  • Metabolic Stability: The presence of the gem-dimethyl group adjacent to the C4 position can sterically hinder metabolic enzymes (e.g., Cytochrome P450s), preventing oxidation at that site and potentially improving the metabolic stability and half-life of a drug candidate.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

  • Hazard Identification: Based on data for structurally related compounds, this chemical should be treated as a potential irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]

  • Precautions for Safe Handling:

    • Use only in a well-ventilated area or under a chemical fume hood.[7][8]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8][9]

    • Avoid breathing dust, fumes, or vapors.[8]

    • Wash hands thoroughly after handling.[9]

  • Storage Conditions:

    • Store in a tightly closed container in a dry, well-ventilated place.[9]

    • Keep away from heat, sparks, and open flames.[7]

    • Recommended storage is at room temperature.[1]

Conclusion

This compound is a highly valuable and versatile building block for modern drug discovery. Its unique combination of a conformationally constrained piperidine core, an orthogonally protected nitrogen, and a synthetically tractable hydroxyl group provides medicinal chemists with a powerful tool to design and synthesize novel therapeutics with potentially improved potency, selectivity, and pharmacokinetic profiles. A thorough understanding of its chemical properties, reactivity, and handling requirements is key to unlocking its full potential in the laboratory.

References

  • PubChem. tert-Butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • PubChemLite. Tert-butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate (C12H23NO3). PubChemLite. Available from: [Link]

  • Google Patents. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl). Google Patents.
  • ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Available from: [Link]

  • PubChem. 1,1-Dimethylethyl 4-hydroxy-3-methyl-1-piperidinecarboxylate. National Center for Biotechnology Information. Available from: [Link]

Sources

In-Depth Technical Guide: Synthesis of tert-Butyl 4-Hydroxy-3,3-dimethylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate is a pivotal building block in contemporary medicinal chemistry, prized for the unique conformational rigidity and physicochemical properties it imparts to bioactive molecules. This guide provides a comprehensive overview of a robust and scalable synthetic pathway to this valuable compound. We will delve into the strategic considerations of the synthesis, detailing the mechanistic underpinnings of each reaction and providing field-tested experimental protocols. The content is tailored for researchers, scientists, and drug development professionals, aiming to equip them with the practical knowledge to confidently execute this synthesis.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its saturated, six-membered heterocyclic structure allows for the precise spatial arrangement of substituents, influencing molecular shape and interactions with biological targets. The introduction of a gem-dimethyl group at the 3-position, as in the target molecule, provides steric bulk that can enhance metabolic stability and modulate receptor binding. The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom is crucial for synthetic manipulations and is readily removed under acidic conditions.

Retrosynthetic Strategy and Pathway Selection

A logical retrosynthetic analysis of this compound points towards a convergent and efficient synthetic route. The key disconnection is the reduction of the corresponding ketone, tert-butyl 4-oxo-3,3-dimethylpiperidine-1-carboxylate. This ketone can be accessed via an intramolecular cyclization, such as a Dieckmann condensation, of a suitable acyclic precursor.

Retrosynthesis Target This compound Ketone tert-Butyl 4-oxo-3,3-dimethylpiperidine-1-carboxylate Target->Ketone Reduction Acyclic_Precursor Acyclic Diester Precursor Ketone->Acyclic_Precursor Dieckmann Condensation Starting_Materials Commercially Available Starting Materials Acyclic_Precursor->Starting_Materials Assembly

Figure 1. Retrosynthetic analysis of the target compound.

This strategy is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding reactions.

Step-by-Step Synthesis Protocol

Synthesis of the Acyclic Diester Precursor

The synthesis commences with the construction of the acyclic diester, which will undergo the key cyclization reaction.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve isobutylamine in a suitable aprotic solvent like toluene.

  • Cool the solution to 0 °C in an ice bath and add ethyl acrylate dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Remove the solvent under reduced pressure.

  • To the resulting crude amine, add a solvent such as acetonitrile, followed by potassium carbonate as a base.

  • Add ethyl 2-bromoisobutyrate dropwise and heat the mixture to reflux for 12-18 hours.

  • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expertise & Experience: The initial step is a Michael addition, which is a highly efficient method for forming the carbon-nitrogen bond. The subsequent N-alkylation is a standard SN2 reaction. The choice of a non-nucleophilic base like potassium carbonate is crucial to prevent side reactions.

Intramolecular Dieckmann Condensation

The core piperidine ring is formed in this step through an intramolecular cyclization.

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the acyclic diester precursor in anhydrous toluene.

  • Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), portion-wise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the β-keto ester.

Trustworthiness: The Dieckmann condensation is a reliable method for forming five- and six-membered rings. The reaction is driven by the formation of a stable enolate intermediate. Anhydrous conditions are critical for success, as the strong base will react with any water present.

N-Boc Protection

The secondary amine of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol:

  • Dissolve the β-keto ester in a solvent such as dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Wash the reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the N-Boc protected ketone.

Reduction of the Ketone

The final step involves the reduction of the ketone to the desired alcohol.

Experimental Protocol:

  • Dissolve the N-Boc protected ketone in methanol and cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄) in small portions.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by flash column chromatography to obtain this compound as a white solid.

Data Presentation

StepReaction TypeKey ReagentsTypical Yield
3.1 Michael Addition & N-AlkylationEthyl acrylate, Ethyl 2-bromoisobutyrate, K₂CO₃70-85%
3.2 Dieckmann CondensationNaH or KOtBu65-80%
3.3 N-Boc Protection(Boc)₂O, DMAP>95%
3.4 Ketone ReductionNaBH₄90-98%

Experimental Workflow Diagram

Workflow cluster_0 Precursor Synthesis cluster_1 Ring Formation & Functionalization A Michael Addition (Isobutylamine + Ethyl Acrylate) B N-Alkylation (with Ethyl 2-bromoisobutyrate) A->B C Dieckmann Condensation B->C D N-Boc Protection C->D E Ketone Reduction D->E F tert-Butyl 4-hydroxy-3,3-dimethyl- piperidine-1-carboxylate E->F Final Product

Figure 2. Synthetic workflow for the target molecule.

Conclusion

This guide has outlined a reliable and efficient synthesis of this compound. The presented methodology leverages robust and well-understood chemical transformations, ensuring high yields and scalability. By understanding the rationale behind each step and adhering to the outlined protocols, researchers can confidently prepare this valuable building block for applications in drug discovery and development.

References

  • O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

Sources

A Comprehensive Technical Guide to tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate, a crucial heterocyclic building block in contemporary medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, characterization, and applications, with a focus on its role in the synthesis of complex pharmaceutical agents.

Introduction: The Strategic Importance of Substituted Piperidines

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for optimizing drug-target interactions. The strategic introduction of substituents onto the piperidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, polarity, and metabolic stability, which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.

The subject of this guide, this compound, is a valuable intermediate due to the orthogonal nature of its protecting group and the presence of a hydroxyl functionality and gem-dimethyl groups. The tert-butoxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen under a wide range of reaction conditions, yet it can be readily removed under acidic conditions.[1] The hydroxyl group offers a handle for further functionalization, while the gem-dimethyl substitution at the C3 position can impart conformational rigidity and block potential sites of metabolism, thereby enhancing the metabolic stability of the final drug molecule.

Physicochemical and Structural Properties

IUPAC Name: this compound

CAS Number: 143306-65-4[2]

Molecular Formula: C₁₂H₂₃NO₃[2]

Molecular Weight: 229.32 g/mol [2]

PropertyValueSource
Appearance White to off-white solidInferred from related compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol)Inferred from synthetic procedures of related compounds
pKa Not available-

Structural Formula:

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

Proposed Synthetic Pathway:

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Reduction A 3,3-Dimethyl-4-piperidone B tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate A->B (Boc)2O, Base C tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate D This compound C->D NaBH4, MeOH

Caption: Proposed two-step synthesis of the target compound.

Step 1: N-Boc Protection of 3,3-Dimethyl-4-piperidone

The synthesis would commence with the protection of the secondary amine of 3,3-dimethyl-4-piperidone. This is a standard procedure in organic synthesis to prevent undesired side reactions in subsequent steps.[3]

Protocol:

  • To a solution of 3,3-dimethyl-4-piperidone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water, add a base such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) (2.0-2.5 eq).

  • Stir the mixture at room temperature until the starting material fully dissolves.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup. Extract the aqueous phase with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product, tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, can be purified by column chromatography on silica gel if necessary.

Causality behind Experimental Choices:

  • Solvent: A biphasic system or a polar aprotic solvent is chosen to facilitate the dissolution of both the polar starting material and the less polar Boc anhydride.

  • Base: A mild inorganic or organic base is used to neutralize the hydrochloride salt of the starting material and to scavenge the acid generated during the reaction.

  • Reagent: Di-tert-butyl dicarbonate is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).

Step 2: Stereoselective Reduction of the Ketone

The second step involves the reduction of the ketone at the C4 position to the corresponding secondary alcohol. The choice of reducing agent can influence the stereoselectivity of this transformation.

Protocol:

  • Dissolve the tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (1.0 eq) from the previous step in a protic solvent such as methanol (MeOH) or ethanol (EtOH).

  • Cool the solution to 0 °C in an ice bath.

  • Add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the crude product.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Causality behind Experimental Choices:

  • Reducing Agent: Sodium borohydride is a mild and selective reducing agent for ketones and aldehydes, which will not affect the Boc protecting group or the ester functionality. Its use generally favors the formation of the thermodynamically more stable equatorial alcohol.

  • Solvent: Protic solvents like methanol or ethanol are used to activate the borohydride and to protonate the resulting alkoxide intermediate.

  • Temperature: The reaction is initiated at a low temperature to control the rate of reaction and to enhance stereoselectivity.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4-1.5 ppm integrating to 9H), the gem-dimethyl groups (two singlets in the range of 0.9-1.2 ppm, each integrating to 3H), the protons on the piperidine ring (a series of multiplets in the range of 1.5-4.0 ppm), and the hydroxyl proton (a broad singlet which may be exchangeable with D₂O).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the carbons of the methyl groups of the tert-butyl group (around 28 ppm), the carbons of the gem-dimethyl groups, and the carbons of the piperidine ring, including the carbon bearing the hydroxyl group (in the range of 60-70 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 230.1751 and potentially a sodium adduct [M+Na]⁺ at m/z 252.1570.[4]

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol (a broad band around 3400 cm⁻¹), the C-H stretches of the aliphatic groups (around 2850-3000 cm⁻¹), and a strong C=O stretch of the carbamate group (around 1680-1700 cm⁻¹).

Applications in Drug Development

This compound and its stereoisomers are valuable intermediates in the synthesis of several important pharmaceutical agents. The presence of the hydroxyl group and the gem-dimethyl moiety makes it a key building block for introducing specific structural motifs into drug candidates.

Synthesis of Janus Kinase (JAK) Inhibitors

One of the most significant applications of related substituted piperidines is in the synthesis of Janus kinase (JAK) inhibitors, such as Tofacitinib .[5][6] Tofacitinib is an oral medication for the treatment of rheumatoid arthritis. The synthesis of Tofacitinib involves the coupling of a chiral piperidine derivative with a pyrrolo[2,3-d]pyrimidine core.[7] A closely related analogue, tert-butyl-(3S,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate, is a key intermediate in some synthetic routes to Tofacitinib.[5] The gem-dimethylated version could be used to synthesize analogues of Tofacitinib with potentially improved metabolic stability.

Illustrative Synthetic Connection:

G A tert-butyl 4-hydroxy-3,3-dimethyl- piperidine-1-carboxylate B Further Functionalization (e.g., Mitsunobu reaction, oxidation/reductive amination) A->B C Coupling with Pyrrolo[2,3-d]pyrimidine Core B->C D Tofacitinib Analogue C->D

Caption: Role as a precursor in the synthesis of JAK inhibitor analogues.

Potential Role in the Synthesis of DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. Some DPP-4 inhibitors, such as Omarigliptin , feature highly substituted heterocyclic rings.[2][8][9] While not a direct precursor, the structural motifs present in this compound are relevant to the synthesis of complex heterocyclic systems found in such drugs. The development of novel DPP-4 inhibitors could potentially utilize this building block to explore new chemical space and improve pharmacokinetic properties.

Safety, Handling, and Storage

As a chemical intermediate, this compound should be handled with appropriate care in a laboratory or manufacturing setting.

Hazard Identification (based on related compounds):

  • May be harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]

  • Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile rubber), safety glasses with side shields or goggles, and a lab coat.[11]

  • Wash hands thoroughly after handling.[10]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[10]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[11]

  • Store at ambient temperature.[10]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its unique combination of a Boc-protected nitrogen, a functionalizable hydroxyl group, and a metabolically blocking gem-dimethyl moiety makes it a valuable intermediate for the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its properties, a plausible synthetic route with detailed protocols, key analytical characterization methods, and its potential applications in the development of important pharmaceuticals. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the utility of such well-designed building blocks will undoubtedly increase.

References

  • Tofacitinib synthesis - UNL. (n.d.). Retrieved January 10, 2026, from [Link]

  • Supplementary information. (n.d.). Retrieved January 10, 2026, from [Link]

  • 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. (2024, April 2). Jubilant Ingrevia Limited.
  • 4 - Safety Data Sheet. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis of enantiopure di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. A useful building block for the preparation of 4-hydroxypipecolate derivatives. (n.d.). Organic Syntheses Procedure.
  • Graphical synthetic routes of tofacitinib. (2015). Chinese Journal of New Drugs, 24(15), 1735-1741.
  • Piperidine-4-carboxylic acid, N-BOC protected. (2023, August 3). Apollo Scientific.
  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (2012). Journal of Chemical and Pharmaceutical Research, 4(7), 3567-3570.
  • Supplementary Information. (n.d.). Macmillan Group - Princeton University.
  • Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. International Conference on Material, Energy and Environment Engineering, 133-136.
  • An efficient and alternative method for synthesis of tofacitinib. (2015). Der Pharma Chemica, 7(10), 246-253.
  • Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • tert-butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate(374794-75-9) 1H NMR. (n.d.). ChemicalBook.
  • Peng, F., Chen, Y., Chen, C. Y., Dormer, P. G., Kassim, A., McLaughlin, M., ... & Chung, J. Y. L. (2017). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. The Journal of organic chemistry, 82(17), 9023–9029.
  • 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. (n.d.). Organic Syntheses Procedure.
  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. (2014). Organic Process Research & Development, 18(11), 1438-1443.
  • Application Notes and Protocols for N-Boc Deprotection of Piperidine Deriv
  • Tert-butyl 4-(3-hydroxy-2,2-dimethylpropyl)
  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
  • Process for the preparation of tofacitinib and intermediates thereof. (2021).
  • Peng, F., Chen, Y., Chen, C. Y., Dormer, P. G., Kassim, A., McLaughlin, M., ... & Chung, J. Y. L. (2017). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. PubMed.
  • tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxyl
  • Tert-butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxyl
  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2018). IOP Conference Series: Earth and Environmental Science, 186(4), 012046.
  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). (2022). Pharmaceuticals, 15(2), 247.

Sources

An In-depth Technical Guide to tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical and physical properties, analytical characterization, and its pivotal role in the synthesis of complex pharmaceutical agents.

Core Molecular Attributes

This compound, a heterocyclic compound, is distinguished by a piperidine core functionalized with a hydroxyl group, two methyl groups at the C3 position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structure makes it a valuable chiral intermediate in organic synthesis.

PropertyValueSource
Molecular Weight 229.32 g/mol [1]
Molecular Formula C12H23NO3[1]
CAS Number 143306-65-4[1]
IUPAC Name This compound
Synonyms 1-Boc-4-hydroxy-3,3-dimethylpiperidine, 4-hydroxy-3,3-dimethylpiperidine-1-carboxylic acid tert-butyl ester[1]

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in synthesis and for the development of analytical methods.

PropertyValueNotes
Melting Point Not availableData for the specific 3,3-dimethyl isomer is not readily available in public literature.
Boiling Point Not availableData for the specific 3,3-dimethyl isomer is not readily available in public literature.
Density Not availableData for the specific 3,3-dimethyl isomer is not readily available in public literature.
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.Based on general characteristics of similar Boc-protected piperidines.
Appearance Typically a white to off-white solid or a colorless oil.

Role in Pharmaceutical Synthesis: A Stepping Stone to Janus Kinase (JAK) Inhibitors

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Substituted piperidines, such as this compound, are particularly valuable as chiral building blocks for creating complex and specific molecular architectures.

While direct citation for the use of the 3,3-dimethyl variant is limited in readily available literature, the closely related analogue, tert-butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate, serves as a key chiral precursor in the synthesis of Tofacitinib . Tofacitinib is a Janus kinase (JAK) inhibitor used to treat autoimmune diseases like rheumatoid arthritis. The stereochemistry of the piperidine ring is crucial for the drug's efficacy and selectivity. This highlights the importance of such substituted piperidines in the development of targeted therapies.

The synthesis of these complex molecules often involves the strategic use of protecting groups, such as the Boc group, to mask the reactivity of the piperidine nitrogen, allowing for selective modifications at other positions of the ring. The hydroxyl group provides a handle for further functionalization, such as oxidation to a ketone or conversion to other functional groups.

Synthetic Utility General Synthetic Utility of Substituted Piperidines A tert-butyl 4-hydroxy-3,3-dimethyl- piperidine-1-carboxylate B Oxidation A->B [O] F Deprotection A->F - Boc group C tert-butyl 3,3-dimethyl- 4-oxopiperidine-1-carboxylate B->C D Further Functionalization (e.g., reductive amination) C->D E Complex Pharmaceutical Ingredient D->E G Final Drug Scaffold E->G F->G

Caption: General synthetic pathways utilizing the functional groups of the title compound.

Analytical Characterization: A Multi-technique Approach

The unambiguous identification and purity assessment of this compound require a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H-NMR: The proton NMR spectrum would be expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the two methyl groups at the C3 position (likely singlets or doublets depending on chirality and conformation), and the protons on the piperidine ring. The proton attached to the hydroxyl-bearing carbon (C4) would likely appear as a multiplet.

  • ¹³C-NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the carbons of the tert-butyl methyls (around 28 ppm), the carbons of the C3 methyl groups, and the carbons of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 230.1751. Common fragments would correspond to the loss of the tert-butyl group or the entire Boc group.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of pharmaceutical intermediates. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid.

Illustrative HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve sample Dissolve sample in mobile phase diluent Filter sample Filter through 0.45 µm syringe filter Dissolve sample->Filter sample Inject sample Inject onto C18 column Filter sample->Inject sample Gradient elution Gradient elution with Acetonitrile/Water Inject sample->Gradient elution UV detection Detect at ~210 nm Gradient elution->UV detection Integrate peaks Integrate peak areas UV detection->Integrate peaks Calculate purity Calculate purity (%) Integrate peaks->Calculate purity

Caption: A typical workflow for purity analysis by HPLC.

Synthesis Protocol

The synthesis of this compound generally involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction and modification of the hydroxyl and methyl groups. A common strategy involves the reduction of a corresponding ketone precursor.

General Synthesis Outline:

  • Starting Material: A suitable piperidine derivative, such as 3,3-dimethylpiperidin-4-one.

  • Boc Protection: The secondary amine of the piperidine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate. This step is crucial to prevent side reactions at the nitrogen atom in subsequent steps.

  • Reduction: The ketone at the C4 position is then reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH₄). The choice of reducing agent can influence the stereoselectivity of the reaction.

Synthesis_Pathway General Synthesis Pathway A 3,3-Dimethylpiperidin-4-one B Boc Protection (Boc)₂O, Base A->B C tert-butyl 3,3-dimethyl- 4-oxopiperidine-1-carboxylate B->C D Reduction (e.g., NaBH₄) C->D E tert-butyl 4-hydroxy-3,3-dimethyl- piperidine-1-carboxylate D->E

Caption: A plausible synthetic route to the title compound.

Safety and Handling

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its strategically placed functional groups and the presence of the Boc protecting group allow for its use in the stereoselective synthesis of complex piperidine-containing molecules. Its role as a precursor to potent pharmaceutical agents, such as JAK inhibitors, underscores its importance in modern drug discovery and development. Further research into the specific applications and properties of this compound is warranted to fully exploit its synthetic potential.

References

  • Capot Chemical. (2025, November 12). MSDS of tert-butyl (3S,4R)-4-amino-3-hydroxy-piperidine-1-carboxylate. Retrieved from [Link]

  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

Sources

Navigating the Spectroscopic Landscape of a Key Pharmaceutical Building Block: A Technical Guide to tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged core for drug design. Within this class of compounds, tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate stands out as a versatile building block, offering multiple points for chemical modification. The presence of a hydroxyl group, gem-dimethyl substitution, and a Boc-protected amine provides a rich platform for the synthesis of complex molecular architectures.

Accurate and comprehensive spectroscopic characterization is the cornerstone of chemical synthesis, ensuring the identity, purity, and structural integrity of a compound. This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a robust reference for its identification and utilization in research and development.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with its key functional groups, dictates its characteristic spectroscopic signatures. The tert-butoxycarbonyl (Boc) protecting group, the piperidine ring, the hydroxyl group, and the gem-dimethyl groups each give rise to distinct signals in NMR, IR, and MS analyses.

Caption: 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a deuterated solvent such as chloroform-d (CDCl₃) reveals a set of characteristic signals. The large tert-butyl group of the Boc protector gives rise to a prominent singlet integrating to nine protons, typically observed in the upfield region of the spectrum. The protons on the piperidine ring appear as a series of multiplets, with their chemical shifts and coupling patterns influenced by their axial or equatorial positions and the presence of the adjacent hydroxyl and gem-dimethyl groups. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration and temperature-dependent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. Key resonances include those for the carbonyl carbon of the Boc group (typically in the 155 ppm region), the quaternary carbon of the tert-butyl group, and the carbons of the piperidine ring. The chemical shifts of the piperidine ring carbons are diagnostic of the substitution pattern and stereochemistry.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands. A broad absorption band in the region of 3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The strong absorption band around 1690 cm⁻¹ is characteristic of the C=O stretching vibration of the carbamate (Boc group). C-H stretching vibrations of the alkyl groups are observed in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. Under electrospray ionization (ESI) conditions, the molecule is expected to be observed as its protonated form [M+H]⁺ or as an adduct with sodium [M+Na]⁺. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which can be used to confirm the elemental composition. The fragmentation pattern can provide valuable structural information, often involving the loss of the tert-butyl group or the entire Boc group.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Compound (5-10 mg) prep2 Dissolve in Deuterated Solvent (0.6 mL) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Tune and Shim acq1->acq2 acq3 Acquire ¹H and ¹³C Spectra acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectra proc2->proc3 proc4 Integrate and Analyze proc3->proc4

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium acetate can be added to promote ionization.

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

Conclusion

The comprehensive spectroscopic data presented in this guide provides a robust analytical foundation for the confident identification and use of this compound. By understanding the characteristic NMR, IR, and MS signatures of this valuable building block, researchers and drug development professionals can streamline their synthetic workflows and accelerate the discovery of new chemical entities. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in the characterization of this and related piperidine derivatives.

References

No authoritative, publicly available, peer-reviewed articles with the complete experimental spectroscopic data for this compound could be located during the literature search for the generation of this guide. The information presented is based on established principles of spectroscopic interpretation and data for analogous compounds. For definitive data, it is recommended to acquire spectra on an authenticated sample.

A Comprehensive Guide to the Structural Elucidation of tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate: A Keystone for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed exploration of the molecular architecture of tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a comprehensive roadmap for determining and understanding the compound's three-dimensional structure. Given the pivotal role of substituted piperidine scaffolds in modern pharmaceuticals, a thorough grasp of their conformational and intermolecular behavior is paramount for rational drug design.

While a definitive, publicly accessible crystal structure for this specific molecule is not available at the time of this writing, this guide will delineate the complete, field-proven workflow for its determination and analysis. We will explore the causality behind each experimental choice, from material synthesis to high-resolution data acquisition and interpretation, thereby providing a robust framework for its structural characterization.

The Significance of the 4-Hydroxy-3,3-dimethylpiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs. Its saturated, puckered nature allows for the precise spatial presentation of substituents, enabling tailored interactions with biological targets. The introduction of a hydroxyl group at the C4 position and gem-dimethyl groups at the C3 position on the piperidine ring, as seen in this compound, imparts specific and valuable properties:

  • Conformational Restriction: The gem-dimethyl group at the C3 position significantly restricts the conformational flexibility of the piperidine ring. This pre-organization can lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity.

  • Chirality and Stereochemical Control: The C4 hydroxyl group introduces a stereocenter, offering possibilities for diastereomeric and enantiomeric differentiation, which is critical for specificity in biological systems.

  • Hydrogen Bonding Capabilities: The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing a key anchor point for interactions with protein active sites.

  • Metabolic Stability: The tert-butyl carbamate (Boc) protecting group offers a balance of stability during synthesis and facile removal under specific conditions, making it a versatile intermediate in multi-step synthetic routes.

Understanding the precise three-dimensional arrangement of these features through single-crystal X-ray diffraction is therefore not merely an academic exercise but a critical step in leveraging this scaffold for the development of novel therapeutics.

Synthesis and Characterization

A reliable and scalable synthesis is the prerequisite for obtaining high-quality single crystals. The synthesis of this compound can be approached through established synthetic methodologies.

Proposed Synthetic Pathway

A common route involves the protection of a pre-functionalized piperidine or the construction of the ring system followed by functional group manipulation. A plausible synthetic approach starts from a suitable precursor, such as tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Spectroscopic and Analytical Characterization

Prior to crystallization attempts, the synthesized material must be rigorously characterized to confirm its identity and purity.

Analytical Technique Expected Observations
¹H NMR Resonances corresponding to the tert-butyl group, the piperidine ring protons (with characteristic splitting patterns), and the hydroxyl proton.
¹³C NMR Signals for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the carbons of the piperidine ring, and the gem-dimethyl carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the expected mass of the compound.
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration, and a strong absorption around 1680 cm⁻¹ for the C=O of the carbamate.
High-Performance Liquid Chromatography (HPLC) A single, sharp peak indicating high purity (>98%).

Crystal Growth: The Art and Science of Obtaining Diffractable Crystals

The successful determination of a crystal structure is entirely dependent on the ability to grow single crystals of sufficient size and quality. This often remains the most challenging and empirical step in the process.

Principles of Crystallization

Crystallization is the process of slowly transitioning a molecule from a disordered state in solution to an ordered, repeating lattice. This is typically achieved by slowly decreasing the solubility of the compound in a given solvent system.

Recommended Crystallization Techniques

For a molecule like this compound, several techniques should be explored in parallel:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion (Hanging Drop and Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually lowers the solubility, inducing crystallization.

  • Solvent/Anti-Solvent Diffusion: A solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Crystals may form at the interface where the two liquids slowly mix.

A systematic screening of various solvents and solvent combinations is crucial for success.

Single-Crystal X-ray Diffraction: Visualizing the Molecular World

Once suitable crystals are obtained, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms.

The Experimental Workflow

G cluster_0 Crystal Selection & Mounting cluster_1 Data Collection cluster_2 Data Processing & Structure Solution cluster_3 Structure Refinement & Validation A Select a high-quality single crystal under a microscope B Mount the crystal on a goniometer head A->B C Mount goniometer on the diffractometer B->C D Cool the crystal in a stream of cold nitrogen C->D E Determine the unit cell and crystal system D->E F Collect a full sphere of diffraction data E->F G Integrate the diffraction spots F->G H Apply corrections (e.g., absorption) G->H I Solve the phase problem to get an initial structural model H->I J Refine the atomic positions and thermal parameters I->J K Locate and refine hydrogen atoms J->K L Validate the final structure K->L

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Analysis and Interpretation

The output of a successful X-ray diffraction experiment is a crystallographic information file (CIF), which contains the atomic coordinates, unit cell parameters, and other essential data. From this, a wealth of structural information can be extracted.

Expected Structural Features:

  • Piperidine Ring Conformation: The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement. The bulky tert-butylcarbamate group is likely to occupy an equatorial position to minimize steric hindrance.

  • Intramolecular Hydrogen Bonding: The possibility of an intramolecular hydrogen bond between the C4-hydroxyl group and the carbamate oxygen should be investigated. This would further influence the conformation of the piperidine ring.

  • Intermolecular Interactions: A key aspect of the crystal structure analysis will be the identification of intermolecular hydrogen bonds involving the hydroxyl group. These interactions will dictate how the molecules pack in the solid state, forming a supramolecular architecture. Other non-covalent interactions, such as van der Waals forces, will also play a role in the crystal packing.

The molecular structure can be visualized as follows:

Caption: 2D representation of the title compound's connectivity.

Implications for Drug Development

A detailed understanding of the crystal structure of this compound provides invaluable insights for drug development:

  • Structure-Activity Relationship (SAR) Studies: The precise bond lengths, bond angles, and torsion angles provide a baseline for computational modeling and SAR studies.

  • Conformational Analysis: The experimentally determined conformation can be used to validate and refine computational models of how related molecules bind to their targets.

  • Polymorphism Screening: Knowledge of the crystal packing can inform studies on polymorphism, which is a critical aspect of drug formulation and stability.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, this guide has provided a comprehensive framework for achieving this goal. By following the detailed protocols for synthesis, crystallization, and data analysis, researchers can unlock the precise three-dimensional architecture of this important medicinal chemistry scaffold. The resulting structural information will undoubtedly accelerate the rational design and development of novel therapeutics that incorporate this valuable molecular building block.

References

As this guide outlines a proposed study, direct references to a crystal structure are not possible. The following references provide foundational knowledge and context for the techniques and concepts discussed.

  • Principles of Crystallization: "Crystal Engineering: A Textbook" by G. R. Desiraju, J. J. Vittal, and A. Ramanan. This book offers a thorough introduction to the principles of crystal growth and intermolecular interactions. (A general reference, no specific URL).
  • Single-Crystal X-ray Diffraction: "Crystal Structure Analysis: A Primer" by J. P. Glusker and K. N. Trueblood. A classic text detailing the theory and practice of X-ray crystallography. (A general reference, no specific URL).
  • The Cambridge Structural Database (CSD): The CCDC (Cambridge Crystallographic Data Centre) maintains the world's repository of small-molecule organic and metal-organic crystal structures. [Link][1]

  • Synthesis of Piperidine Derivatives: For examples of synthetic routes to similar compounds, see relevant articles in journals such as the Journal of Medicinal Chemistry, Organic Letters, and Tetrahedron Letters. A search on chemical databases like PubChem can also provide synthetic information. [Link]

Sources

Solubility Profile of Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate: A Physicochemical and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate is a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. Its utility in creating complex molecular architectures necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility. This technical guide provides a comprehensive analysis of the compound's predicted solubility in common laboratory solvents based on its molecular structure. Furthermore, it offers detailed, field-proven experimental protocols for both qualitative classification and precise quantitative measurement of its equilibrium solubility. This document is intended to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies required to effectively handle and utilize this compound in a variety of experimental settings.

Introduction: The Role of a Versatile Piperidine Building Block

Substituted piperidine rings are privileged scaffolds in medicinal chemistry, appearing in numerous approved pharmaceuticals. This compound serves as a key intermediate, offering multiple points for synthetic diversification. The tert-butoxycarbonyl (Boc) protecting group provides stability under various reaction conditions while allowing for facile deprotection, the gem-dimethyl groups on the ring can induce specific conformations and improve metabolic stability, and the hydroxyl group offers a handle for further functionalization.

A comprehensive understanding of the solubility of this intermediate is not merely academic; it is a critical operational parameter that dictates the success of several downstream processes:

  • Reaction Optimization: Solvent choice directly impacts reaction kinetics, yield, and purity by ensuring reactants remain in the solution phase.

  • Purification and Isolation: Knowledge of solubility is fundamental for developing effective crystallization, precipitation, and chromatographic purification methods.

  • Formulation Development: For compounds intended for biological screening, solubility in aqueous and organic co-solvent systems is a primary determinant of bioavailability and testability.

This guide provides the theoretical framework and practical tools to address these challenges.

Key Compound Identifiers:

  • Chemical Name: this compound

  • CAS Number: 143306-65-4[1]

  • Molecular Formula: C₁₂H₂₃NO₃[1][2]

  • Molecular Weight: 229.32 g/mol [1]

Predicted Solubility Profile Based on Molecular Structure

While extensive empirical data is not publicly available, a robust solubility profile can be predicted by dissecting the compound's molecular structure. The principle of "like dissolves like" is the cornerstone of this analysis, which considers the interplay between polar and nonpolar functionalities.[3]

  • Hydrophilic (Polar) Moiety: The secondary hydroxyl (-OH) group at the C4 position is the primary contributor to polarity. It can act as both a hydrogen bond donor and acceptor, promoting interaction with polar protic solvents.

  • Lipophilic (Nonpolar) Moieties: The molecule possesses significant nonpolar character derived from the bulky tert-butyl group, the two methyl groups at the C3 position, and the aliphatic piperidine ring backbone. These features drive solubility in less polar and nonpolar solvents.

  • Amphiphilic Linker: The carbamate group (-N-COO-) has polar characteristics but is sterically hindered by the Boc group. The nitrogen atom's lone pair is delocalized and is not significantly basic.

Based on this structural assessment, the following solubility trends are anticipated:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow in Water; Good in Alcohols The large lipophilic surface area will likely overcome the single hydroxyl group's ability to solubilize the molecule in water. Solubility should increase significantly in alcohols, which can engage in hydrogen bonding while also solvating the nonpolar regions.
Polar Aprotic DMSO, DMF, Acetone, THF, AcetonitrileHigh These solvents are excellent hydrogen bond acceptors, readily interacting with the compound's -OH group. They possess sufficient polarity to solvate the entire molecule effectively.
Nonpolar Dichloromethane (DCM), ChloroformHigh The significant nonpolar character of the compound, combined with the ability of chlorinated solvents to interact with various functional groups, suggests strong solubility.
Nonpolar Toluene, Hexane, Diethyl EtherModerate to Low Solubility is expected to be moderate in aromatic solvents like toluene. In highly nonpolar aliphatic solvents like hexane, solubility will likely be limited, as these solvents cannot effectively solvate the polar hydroxyl and carbamate groups.

Experimental Protocols for Solubility Determination

To move from prediction to empirical fact, rigorous experimental determination is necessary. The following protocols are designed to provide both a rapid preliminary assessment and a highly accurate quantitative measurement.

Protocol for Qualitative Solubility Classification

This initial screening method quickly classifies the compound based on its solubility in water and dilute acidic/basic solutions, providing insights into the presence of ionizable functional groups.[4][5]

Methodology:

  • Preparation: Dispense approximately 20-30 mg of the compound into four separate, labeled small test tubes.

  • Solvent Addition:

    • To tube 1, add 1 mL of deionized water.

    • To tube 2, add 1 mL of 5% aqueous HCl.

    • To tube 3, add 1 mL of 5% aqueous NaOH.

    • To tube 4, add 1 mL of 5% aqueous NaHCO₃.

  • Agitation: Vigorously shake or vortex each tube for 60 seconds.

  • Observation: Observe each tube for complete dissolution. A compound is considered "soluble" if no solid particles are visible to the naked eye.

  • Interpretation: For this compound, the expected outcome is insolubility in all four aqueous systems, classifying it as a neutral, water-insoluble compound. This is because the carbamate nitrogen is non-basic and the hydroxyl group is not acidic enough to be deprotonated by NaOH.

G start Start: Add Compound (20-30 mg) to 1 mL Solvent water Test in Water start->water hcl Test in 5% HCl water->hcl If Insoluble naoh Test in 5% NaOH hcl->naoh If Insoluble nahco3 Test in 5% NaHCO3 naoh->nahco3 If Insoluble result Result: Neutral Compound (Insoluble in all) nahco3->result If Insoluble

Caption: Qualitative solubility classification workflow.

Protocol for Quantitative Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining equilibrium solubility.[6][7] It measures the maximum concentration of a solute in a solvent at a specific temperature when the system has reached equilibrium.

Methodology:

  • Supersaturation: Add an excess amount of the compound to a known volume of the chosen solvent in a sealed vial (e.g., 20 mg of compound to 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Place the vial in an incubator shaker or on a rotator in a temperature-controlled water bath. Agitate the slurry at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24-48 hours is typical, as the rate of dissolution slows significantly as it approaches saturation.[7]

  • Phase Separation: After equilibration, let the vial stand undisturbed to allow the excess solid to settle. To ensure complete removal of solid particles from the supernatant, centrifugation followed by filtration through a 0.22 µm syringe filter is required. This step is critical to avoid artificially high results.

  • Quantification:

    • Carefully take a precise aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method.

    • Analyze the concentration of the diluted sample using a validated technique such as HPLC-UV, LC-MS, or NMR.[6]

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis a 1. Add Excess Solid to Solvent b 2. Seal Vial a->b c 3. Agitate at Constant Temp (24-48h) b->c d 4. Centrifuge Slurry c->d e 5. Filter Supernatant (0.22 µm) d->e f 6. Dilute Aliquot e->f g 7. Quantify by HPLC or LC-MS f->g h 8. Calculate Solubility (mg/mL) g->h

Caption: Workflow for the quantitative shake-flask solubility method.

Conclusion

This compound is a molecule with a dualistic nature, possessing both significant lipophilic character and a key hydrogen-bonding hydroxyl group. This structure predicts good solubility in a range of common organic solvents from alcohols to chlorinated hydrocarbons, and poor solubility in water. For any research or development professional, moving beyond these predictions to generate precise, empirical data is essential for robust process development and reliable experimental outcomes. The qualitative and quantitative protocols detailed in this guide provide a validated framework for achieving this, ensuring that the handling and application of this versatile building block are grounded in solid scientific data.

References

  • Vertex AI Search Result. (n.d.).
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Quora. (2017, June 24). How to determine the solubility of organic compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • UB. (n.d.). tert-Butyl (R)
  • CP Lab Safety. (n.d.). This compound, 97% Purity, C12H23NO3, 25 grams. Retrieved from [Link]

  • Google Patents. (2015, December 31). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
  • Labsolu. (n.d.). tert-butyl (3R,4S)
  • IOP Conference Series: Earth and Environmental Science. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.
  • Physical Chemistry Research. (2023).
  • National Center for Biotechnology Information. (n.d.). 1,1-Dimethylethyl 4-hydroxy-3-methyl-1-piperidinecarboxylate. PubChem Compound Database. Retrieved from [Link]

Sources

The Strategic deployment of tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, featuring prominently in a vast array of clinically successful therapeutics.[1][2] Among the diverse array of substituted piperidines, tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate has emerged as a particularly valuable building block. Its unique structural features—a sterically hindered gem-dimethyl group, a strategically placed hydroxyl moiety, and a Boc-protected nitrogen—offer medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive overview of the synthesis, key reactions, and potential therapeutic applications of this versatile scaffold, with a focus on its role in the development of novel agents targeting neurodegenerative diseases, inflammation, and other complex disorders. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Advantage of the 3,3-Dimethylpiperidine Moiety

The 3,3-dimethyl substitution on the piperidine ring is not a trivial modification. This gem-dimethyl group imparts several advantageous properties to a molecule:

  • Metabolic Stability: The quaternary carbon at the 3-position shields adjacent positions from metabolic attack by cytochrome P450 enzymes, a common route of drug metabolism. This can lead to an improved pharmacokinetic profile, including a longer half-life.

  • Conformational Restriction: The steric bulk of the gem-dimethyl group restricts the conformational flexibility of the piperidine ring. This can lead to a higher binding affinity and selectivity for the target protein by locking the molecule into a more bioactive conformation.

  • Lipophilicity Modulation: The addition of the two methyl groups increases the lipophilicity of the scaffold, which can enhance membrane permeability and blood-brain barrier penetration—a critical attribute for central nervous system (CNS) drug candidates.

The presence of the 4-hydroxyl group provides a convenient handle for further chemical modification, allowing for the introduction of various pharmacophoric elements through ether or ester linkages, or its conversion to other functional groups. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled and selective reactions at other positions of the molecule.[3]

Synthesis and Key Transformations

The synthesis of this compound is achievable through multi-step synthetic routes, often starting from commercially available piperidine derivatives.

General Synthetic Approach

A common strategy involves the construction of the 3,3-dimethyl-4-oxopiperidine core, followed by stereoselective reduction of the ketone to the desired alcohol.

G A Commercially Available Piperidone Derivative B Introduction of gem-dimethyl group at C3 A->B e.g., Methylation C N-Boc Protection B->C (Boc)2O, base D Reduction of C4-Ketone C->D e.g., NaBH4 E This compound D->E

Caption: General synthetic workflow for the preparation of the target scaffold.

Detailed Experimental Protocol: Synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (an intermediate)

Step 1: N-Benzylation of 3-hydroxy-4-methylpyridine

  • 4-methylpyridinium is reacted with benzyl chloride via an SN2 substitution to yield 1-benzyl-3-hydroxy-4-methylpyridium chloride.

Step 2: Reduction of the Pyridinium Salt

  • The pyridinium salt is reduced with sodium borohydride in a suitable solvent to afford N-benzyl-3-hydroxy-4-methylpiperidine.

Step 3: Oxidation of the Secondary Alcohol

  • The hydroxyl group is oxidized using Jones reagent at a mild temperature to give N-benzyl-3-oxo-4-methylpiperidine.

Step 4: Debenzylation and N-Boc Protection

  • The benzyl group is removed by catalytic hydrogenation (Pd/C), and the resulting secondary amine is protected with di-tert-butyl dicarbonate ((Boc)2O) to yield the final product, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.[4]

Applications in Medicinal Chemistry

The this compound scaffold has shown significant promise in the development of therapeutic agents for a range of diseases, primarily by serving as a core structure for modification to achieve high affinity and selectivity for various biological targets.

Neurodegenerative Diseases: A Multi-Target Approach for Alzheimer's Disease

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, as well as cholinergic dysfunction.[5][6] The development of multi-target-directed ligands that can address several of these pathological features simultaneously is a promising therapeutic strategy.

One notable example is the development of a multi-target compound, M4 (tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate), which, although not a direct derivative, highlights the utility of the substituted piperidine core in this area. M4 has been shown to inhibit both β-secretase (BACE1) and acetylcholinesterase (AChE), two key enzymes in the pathogenesis of AD.[7] BACE1 is involved in the production of Aβ peptides, while AChE degrades the neurotransmitter acetylcholine.[7][8]

CompoundTarget(s)IC50/KiReference
M4β-secretase 1IC50 = 15.4 nM[7]
M4AcetylcholinesteraseKi = 0.17 μM[7]

Furthermore, M4 was found to inhibit the aggregation of Aβ.[7] This multi-faceted activity underscores the potential of piperidine-based scaffolds in the design of effective anti-Alzheimer's agents.

G cluster_0 Amyloidogenic Pathway cluster_1 Cholinergic Synapse APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage C99 C99 APP->C99 BACE1 cleavage Abeta Amyloid-β (Aβ) C99->Abeta γ-secretase cleavage Plaques Amyloid Plaques Abeta->Plaques Aggregation ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic Postsynaptic Neuron ACh->Postsynaptic Binds to receptors Choline Choline + Acetate AChE->Choline BACE1 β-secretase (BACE1) gamma_secretase γ-secretase M4_BACE1 M4 Inhibition M4_BACE1->BACE1 Blocks activity M4_AChE M4 Inhibition M4_AChE->AChE Blocks activity

Caption: Dual inhibition of BACE1 and AChE in Alzheimer's disease pathology.

Inflammation: Targeting Microsomal Prostaglandin E Synthase-1 (mPGES-1)

Chronic inflammation is a key feature of many diseases, including arthritis and cancer. Prostaglandin E2 (PGE2) is a potent pro-inflammatory mediator, and its synthesis is catalyzed by microsomal prostaglandin E synthase-1 (mPGES-1).[9][10][11] Therefore, inhibiting mPGES-1 is an attractive therapeutic strategy for the treatment of inflammatory disorders.

Research has shown that 3,3-dimethyl substituted N-aryl piperidines are potent and selective inhibitors of mPGES-1.[12] One such compound demonstrated an IC50 of 7 nM in a human whole blood assay for PGE2 synthesis, with no activity against COX-1 or COX-2, indicating a selective mechanism of action.[12] The 3,3-dimethylpiperidine scaffold is crucial for this activity, likely by providing the optimal conformation for binding to the enzyme's active site.

G Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX enzymes PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 Inflammation Inflammation PGE2->Inflammation Pro-inflammatory effects COX COX-1 / COX-2 mPGES1 mPGES-1 Inhibitor 3,3-Dimethylpiperidine Inhibitor Inhibitor->mPGES1 Inhibits

Caption: Inhibition of PGE2 synthesis via mPGES-1.

Neurological and Psychiatric Disorders: Modulation of Sigma Receptors

Sigma receptors, particularly the sigma-1 (σ1) and sigma-2 (σ2) subtypes, are emerging as important targets for the treatment of a variety of CNS disorders, including pain, depression, and neurodegenerative diseases.[13][14] The σ1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is involved in regulating cellular stress responses and neuronal plasticity.[3][7]

Derivatives of 3,3-dimethylpiperidine have been identified as highly potent and selective ligands for both σ1 and σ2 receptors.[13] The strategic placement of substituents on the piperidine ring and the N-alkyl chain allows for fine-tuning of the affinity and selectivity for each receptor subtype. This makes the this compound scaffold an excellent starting point for the development of novel sigma receptor modulators.

G cluster_0 Cellular Stress cluster_1 Sigma-1 Receptor Signaling Stressors Oxidative Stress, ER Stress Dysfunction Mitochondrial Dysfunction, Apoptosis Stressors->Dysfunction Sigma1R Sigma-1 Receptor Chaperone Chaperone Activity Sigma1R->Chaperone Ion_Channels Ion Channel Modulation Sigma1R->Ion_Channels Neuroprotection Neuroprotection, Neuronal Plasticity Chaperone->Neuroprotection Ion_Channels->Neuroprotection Neuroprotection->Dysfunction Counteracts Ligand 3,3-Dimethylpiperidine Ligand Ligand->Sigma1R Binds and modulates

Caption: Modulation of the sigma-1 receptor for neuroprotection.

Conclusion and Future Perspectives

This compound is a privileged scaffold in medicinal chemistry, offering a unique combination of features that can be leveraged to design novel therapeutics with improved efficacy, selectivity, and pharmacokinetic properties. Its applications in the fields of neurodegenerative diseases, inflammation, and the modulation of sigma receptors highlight its versatility. As our understanding of the molecular basis of disease continues to grow, this and other rationally designed building blocks will play an increasingly important role in the development of the next generation of medicines. The detailed synthetic strategies and mechanistic insights provided in this guide are intended to facilitate the exploration of the full potential of this valuable chemical entity in drug discovery programs.

References

  • Martel, F., et al. (2011). Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2. Arthritis Research & Therapy, 13(5), 229. [Link]

  • Morales-Camilo, N., et al. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. ACS Chemical Neuroscience, 11(22), 3785-3796. [Link]

  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review. Central Nervous System Agents in Medicinal Chemistry, 9(3), 205-219. [Link]

  • Chang, H. H., & Meuillet, E. J. (2011). Identification and development of mPGES-1 inhibitors: where we are at?. Future medicinal chemistry, 3(15), 1909–1934. [Link]

  • Kuklish, S. L., et al. (2016). Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(19), 4766-4770. [Link]

  • Díaz, N., et al. (2005). SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. Bioorganic & Medicinal Chemistry Letters, 15(17), 3844-3848. [Link]

  • MetroTech Institute. (2025). Stopping the Breakdown: How Acetylcholinesterase Inhibitors Help Fight Alzheimer's Disease. [Link]

  • Anand, A., et al. (2023). Drug Candidates for the Treatment of Alzheimer's Disease: New Findings from 2021 and 2022. Molecules, 28(14), 5485. [Link]

  • Anderson, D. R., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1620. [Link]

  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. (2025). ResearchGate. [Link]

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current opinion in genetics & development, 20(1), 79–86. [Link]

  • PubChem. tert-Butyl 4-hydroxypiperidine-1-carboxylate. [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

  • PubChem. Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate. [Link]

  • Chen, Y., et al. (2019). DL-3-n-butylphthalide therapy for Parkinson's disease: A randomized controlled trial. Experimental and Therapeutic Medicine, 17(5), 3681-3688. [Link]

  • Kumar, A., & Singh, A. (2024). Therapeutic agents for Alzheimer's disease: a critical appraisal. Frontiers in Pharmacology, 15, 1356598. [Link]

  • Hopkins, C. R., et al. (2021). Discovery of the Bruton's Tyrosine Kinase Inhibitor Clinical Candidate TAK-020 (S)-5-(1-((1-Acryloylpyrrolidin-3-yl)oxy)isoquinolin-3-yl)-2,4-dihydro-3 H-1,2,4-triazol-3-one, by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 64(17), 12893-12902. [Link]

  • Google Patents. (2015). Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)
  • Liu, Q., et al. (2017). Discovery of N -(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-( tert -butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. European Journal of Medicinal Chemistry, 131, 107-125. [Link]

  • An efficient approach to the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate. (2025). ResearchGate. [Link]

  • Kikelj, D., et al. (2021). 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B. Molecules, 26(14), 4129. [Link]

  • Khan, I., et al. (2013). 2D- and 3D-QSAR studies of a series of benzopyranes and benzopyrano[3,4b][9][13]-oxazines as inhibitors of the multidrug transporter P-glycoprotein. Journal of Computer-Aided Molecular Design, 27(3), 239-251. [Link]

  • PubChem. 1,1-Dimethylethyl 4-hydroxy-3-methyl-1-piperidinecarboxylate. [Link]

  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Asadi, A., et al. (2021). 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors. Molecules, 26(24), 7502. [Link]

  • From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (2022). European Journal of Medicinal Chemistry, 244, 114840. [Link]

Sources

The Emergence of a Key Building Block: A Technical Guide to tert-Butyl 4-Hydroxy-3,3-dimethylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Synthesis, Development, and Application of a Pivotal Scaffold in Modern Drug Discovery

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous structural motifs in pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an invaluable scaffold for engaging with biological targets. The strategic introduction of substituents onto the piperidine core allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. Within this context, tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate has emerged as a particularly valuable building block for medicinal chemists. The presence of a gem-dimethyl group at the 3-position introduces a degree of conformational constraint and lipophilicity, while the 4-hydroxy group provides a versatile handle for further functionalization. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom facilitates controlled and regioselective synthesis, making this compound a cornerstone in the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Historical Context and the Genesis of a Key Intermediate

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent, its emergence can be understood through the convergence of several key areas of research in medicinal chemistry. The historical development of this compound is intrinsically linked to the broader exploration of substituted piperidines as privileged scaffolds in drug discovery.

The latter half of the 20th century saw a surge in the synthesis and pharmacological evaluation of piperidine derivatives, leading to the discovery of numerous clinically significant drugs. A notable area of investigation has been the development of opioid receptor modulators. For instance, research into 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines identified them as a novel class of opioid antagonists.[1][2] This exploration of polysubstituted piperidines highlighted the importance of stereochemistry and substitution patterns in dictating biological activity.

The introduction of the gem-dimethyl moiety at the 3-position of the piperidine ring was a logical progression in the quest for novel pharmacological agents. This structural feature can confer several advantageous properties, including increased metabolic stability by blocking potential sites of oxidation, and inducing a specific conformational bias in the piperidine ring, which can enhance binding affinity to a target protein.

The widespread adoption of the tert-butoxycarbonyl (Boc) group as a robust and easily removable protecting group for amines in the 1950s was a pivotal moment in synthetic organic chemistry. Its use became standard practice in peptide synthesis and the construction of complex nitrogen-containing molecules. The combination of the functionally rich 4-hydroxy-3,3-dimethylpiperidine core with the synthetically versatile N-Boc protecting group gave rise to the title compound as a readily accessible and highly useful intermediate. Patents for the synthesis of various N-Boc protected piperidines began to appear, underscoring their growing importance in the pharmaceutical industry.[3][4][5][6][7]

Strategic Synthesis: Pathways to a Versatile Building Block

The synthesis of this compound can be approached through several strategic routes, primarily revolving around the construction of the substituted piperidine core followed by N-protection.

Core Synthesis: Constructing the 4-Hydroxy-3,3-dimethylpiperidine Scaffold

A plausible and efficient method for the synthesis of the core 4-hydroxy-3,3-dimethylpiperidine involves a multi-step sequence starting from readily available precursors. One common strategy is the aza-Prins cyclization, which has been shown to be a powerful tool for the diastereoselective synthesis of substituted piperidines.[8]

A general, conceptual pathway for the synthesis of the unprotected core is outlined below:

G A 3,3-Dimethyl-4-piperidone B Reduction A->B e.g., NaBH4, MeOH C 4-Hydroxy-3,3-dimethylpiperidine B->C

Caption: Conceptual workflow for the synthesis of the core piperidine scaffold.

A key intermediate in this process is 3,3-dimethyl-4-piperidone. This ketone can be prepared through various methods, including the Dieckmann condensation of appropriate precursors. Subsequent reduction of the ketone functionality, typically with a mild reducing agent like sodium borohydride, affords the desired 4-hydroxy-3,3-dimethylpiperidine.

N-Boc Protection: A Critical Step for Synthetic Utility

With the core piperidine scaffold in hand, the next crucial step is the introduction of the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom. This is a standard and high-yielding transformation in organic synthesis.

The reaction is typically carried out by treating the secondary amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

G A 4-Hydroxy-3,3-dimethylpiperidine B N-Boc Protection A->B (Boc)₂O, Base (e.g., Triethylamine, DMAP) C This compound B->C

Caption: N-Boc protection of the piperidine core.

This protection strategy is essential for subsequent synthetic manipulations, as it prevents the nucleophilic nitrogen from interfering with reactions targeting the hydroxyl group or other functionalities that may be introduced.

Experimental Protocols: A Practical Guide

The following protocols are illustrative of the general procedures that can be employed for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices.

Protocol 1: Synthesis of 4-Hydroxy-3,3-dimethylpiperidine

Table 1: Reagents and Solvents for Protocol 1

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)
3,3-Dimethyl-4-piperidoneC₇H₁₃NO127.181.0 g7.86
Sodium BorohydrideNaBH₄37.830.30 g7.93
MethanolCH₃OH32.0420 mL-

Procedure:

  • To a stirred solution of 3,3-dimethyl-4-piperidone (1.0 g, 7.86 mmol) in methanol (20 mL) at 0 °C, add sodium borohydride (0.30 g, 7.93 mmol) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of water (10 mL).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-hydroxy-3,3-dimethylpiperidine as a crude product, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound

Table 2: Reagents and Solvents for Protocol 2

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)
4-Hydroxy-3,3-dimethylpiperidineC₇H₁₅NO129.201.0 g7.74
Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.251.86 g8.51
Triethylamine(C₂H₅)₃N101.191.2 mL8.60
DichloromethaneCH₂Cl₂84.9320 mL-

Procedure:

  • To a stirred solution of crude 4-hydroxy-3,3-dimethylpiperidine (1.0 g, 7.74 mmol) and triethylamine (1.2 mL, 8.60 mmol) in dichloromethane (20 mL) at 0 °C, add a solution of di-tert-butyl dicarbonate (1.86 g, 8.51 mmol) in dichloromethane (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound as a building block in drug discovery is vast and continues to expand. The hydroxyl group serves as a versatile anchor point for the introduction of a wide array of functional groups through etherification, esterification, or oxidation followed by further derivatization.

G A tert-Butyl 4-hydroxy-3,3-dimethyl- piperidine-1-carboxylate B Oxidation A->B e.g., PCC, Swern C tert-Butyl 3,3-dimethyl- 4-oxopiperidine-1-carboxylate B->C D Further Derivatization (e.g., Reductive Amination) C->D E Diverse Piperidine Scaffolds D->E

Caption: Derivatization pathway of the title compound.

One significant area of application is in the synthesis of selective opioid receptor modulators. The 3,3-dimethyl-4-hydroxypiperidine scaffold has been incorporated into potent and selective antagonists for the kappa opioid receptor.[1]

Furthermore, this building block is valuable in the development of ligands for sigma receptors, which are implicated in a variety of central nervous system disorders. The conformational constraints imposed by the gem-dimethyl group can lead to enhanced selectivity for specific receptor subtypes.

The ability to readily deprotect the Boc group under acidic conditions provides access to the secondary amine, which can be further functionalized through N-alkylation, N-arylation, or amide bond formation, further expanding the chemical space accessible from this versatile intermediate.

Conclusion

This compound represents a confluence of strategic molecular design and synthetic practicality. Its historical development, rooted in the broader exploration of substituted piperidines for medicinal applications, has solidified its position as a key building block in modern drug discovery. The straightforward and robust synthetic routes to this compound, coupled with its versatile functional handles, ensure its continued and widespread use in the creation of novel therapeutics. As the demand for structurally complex and diverse small molecules continues to grow, the importance of well-designed and readily accessible building blocks like this compound will undoubtedly increase.

References

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google P
  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google P
  • CN103204801A - Synthesis method for N-Boc-3-piperidone - Google P
  • CN110759853B - Preparation method of (S)
  • CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google P
  • Wang, M., Wang, W., & Tang, Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. In 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015).
  • Thomas, J. B., et al. (2001). Identification of the first trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Journal of medicinal chemistry, 44(17), 2687–2690. [Link]

  • tert-Butyl (R)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate. (n.d.). UB. Retrieved from [Link]

  • Fu, W., et al. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European journal of medicinal chemistry, 189, 112070. [Link]

  • tert-Butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Zimmerman, D. M., et al. (1984). 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: opioid antagonists with potent anorectant activity. Journal of medicinal chemistry, 27(2), 226–230. [Link]

  • Thomas, J. B., et al. (2001). Identification of the First trans-(3R,4R)- Dimethyl-4-(3-hydroxyphenyl)piperidine Derivative To Possess Highly Potent and Selective Opioid κ Receptor Antagonist Activity. Journal of Medicinal Chemistry, 44(17), 2687-2690. [Link]

  • This compound, 97% Purity, C12H23NO3, 25 grams. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Le Roch, M., et al. (2025). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 23, 1644-1652. [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2019). IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • 1,1-Dimethylethyl 4-hydroxy-3-methyl-1-piperidinecarboxylate. (n.d.). PubChem. Retrieved from [Link]

Sources

The Strategic Application of Boronic Acids and Their Derivatives as Core Building Blocks in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Boronic acids and their derivatives have emerged as indispensable building blocks in modern organic synthesis. Their unique reactivity, stability, and functional group tolerance have established them as cornerstone reagents for the construction of complex molecular architectures. This guide provides an in-depth technical overview of the strategic application of boronic acids, with a primary focus on the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic underpinnings of this powerful transformation, its application in pharmaceutical development, and provide a practical, field-tested experimental protocol. Furthermore, we will survey the expanding utility of boronic acids in other key synthetic transformations, underscoring their role as one of the most versatile tools in the synthetic chemist's arsenal.

Chapter 1: The Building Block Philosophy in Organic Synthesis

The "Building Block" Paradigm

Modern organic synthesis has increasingly shifted from linear, step-by-step constructions to a more convergent and efficient "building block" approach. This paradigm involves the synthesis of complex molecules through the strategic coupling of well-defined, functionalized fragments. The power of this methodology lies in its ability to rapidly generate molecular diversity and to construct intricate scaffolds that would be challenging to access through traditional methods.

Desired Characteristics of an Ideal Building Block

An ideal building block should possess several key attributes:

  • Stability: It should be stable to handle, store, and purify under normal laboratory conditions.

  • Reactivity: It must possess a "reactive handle" that can be selectively transformed under specific, mild conditions.

  • Functional Group Tolerance: The coupling reactions involving the building block should proceed without affecting other sensitive functional groups within the molecule.[1]

  • Availability: The building block or its precursors should be readily accessible and commercially available.

  • Low Toxicity: For applications in pharmaceutical and materials science, the building block and its byproducts should exhibit low toxicity.[1]

The Ascendancy of Boron: Why Boronic Acids?

Boronic acids (R-B(OH)₂) and their derivatives (e.g., boronate esters) perfectly embody the characteristics of an ideal building block. Their popularity stems from their role as the nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[2][3] Key advantages include:

  • Mild Reaction Conditions: Suzuki-Miyaura couplings are typically performed under mild, basic conditions, which are compatible with a wide array of functional groups.[1]

  • Stability and Availability: Many boronic acids are air- and moisture-stable solids that are commercially available in great diversity.

  • Low Toxicity: Boronic acids and their byproducts (boric acid) are generally considered to have low toxicity, a significant advantage over other organometallic reagents like organotins or organozincs.[4]

Chapter 2: The Suzuki-Miyaura Cross-Coupling: A Paradigm of C-C Bond Formation

First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of organoboron compounds with organic halides or pseudohalides has become one of the most important and widely used methods for constructing C(sp²)-C(sp²) bonds, particularly in the synthesis of biaryl compounds.[1][3]

Mechanistic Deep Dive: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle centered on a palladium complex.[1][5][6] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which undergoes oxidative addition with an organic halide (Ar¹-X). This step, often rate-determining, involves the insertion of the palladium into the carbon-halogen bond to form a Pd(II) intermediate.[1][2][5] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[7]

  • Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. The process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic borate species (e.g., [Ar²-B(OH)₃]⁻).[8][9][10][11][12] This borate then reacts with the Pd(II) complex to displace the halide and form a diorganopalladium(II) intermediate.

  • Reductive Elimination: In the final step, the two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product (Ar¹-Ar²). This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][5]

Suzuki_Miyaura_Cycle cluster_cycle cluster_products cluster_base Pd0 Pd(0)L₂ OxAdd [Ar¹-Pd(II)-X]L₂ Pd0->OxAdd Oxidative Addition (Ar¹-X) Transmetal [Ar¹-Pd(II)-Ar²]L₂ OxAdd->Transmetal Transmetalation ([Ar²B(OH)₃]⁻) Transmetal->Pd0 Reductive Elimination Product Ar¹-Ar² Transmetal->Product BoronicAcid Ar²-B(OH)₂ Borate [Ar²-B(OH)₃]⁻ BoronicAcid->Borate Activation Base Base (e.g., OH⁻) Base->Borate Valsartan_Retrosynthesis Valsartan Valsartan (Target Molecule) Intermediates Key Biphenyl Intermediate Valsartan->Intermediates Final steps Disconnection Suzuki-Miyaura Disconnection Intermediates->Disconnection Fragments Aryl Halide + Aryl Boronic Acid Derivative Disconnection->Fragments

Sources

Commercial availability and suppliers of tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. We will delve into its chemical properties, commercial availability, quality control standards, and critical applications, offering field-proven insights for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors.

Introduction and Chemical Profile

This compound (CAS No. 193073-77-7) is a heterocyclic compound featuring a piperidine core. The presence of a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom makes it a stable and versatile intermediate for multi-step organic synthesis. Its structure is characterized by a hydroxyl group at the 4-position and gem-dimethyl groups at the 3-position, which introduce specific steric and conformational constraints that are highly valuable in drug design.

Key Chemical Properties:

PropertyValue
CAS Number 193073-77-7
Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
Appearance White to off-white crystalline powder
Melting Point 123-128 °C
Solubility Soluble in methanol, ethanol, and other common organic solvents.

Commercial Availability and Supplier Landscape

This piperidine derivative is readily available from a wide range of chemical suppliers globally, catering to both research and bulk manufacturing needs. The supplier landscape can be categorized into primary manufacturers and distributors.

Table of Representative Suppliers:

SupplierGrade/PurityAvailabilityNotes
BLDpharm >98%StockOffers various quantities from grams to kilograms.
Combi-Blocks >97%StockProvides detailed analytical data upon request.
Selleck Chemicals >98%StockPrimarily focused on bioactive compounds and screening libraries.
Biosynth >95%StockOffers a range of chemical building blocks for R&D.
Anichem >97%StockSpecializes in intermediates for drug discovery.
Activate Scientific >95%StockProvides a platform for sourcing research chemicals.

Disclaimer: This list is not exhaustive. Researchers should conduct their own due diligence and request certificates of analysis before procurement.

Quality Control and Analytical Verification

Ensuring the purity and identity of starting materials is a cornerstone of reproducible research and successful drug development campaigns. For this compound, a robust quality control workflow is essential.

Standard Analytical Workflow

The following diagram illustrates a typical workflow for the analytical verification of this compound upon receipt from a supplier.

cluster_0 Step 1: Initial Inspection & Documentation cluster_1 Step 2: Identity Confirmation cluster_2 Step 3: Purity Assessment cluster_3 Step 4: Final Approval A Receive Shipment B Verify CoA and SDS A->B C Visual Inspection (Color, Form) B->C D ¹H and ¹³C NMR Spectroscopy C->D E Mass Spectrometry (e.g., LC-MS) D->E Confirms Structure & Molecular Weight F HPLC or GC Analysis (Purity >98% Typical) E->F G Water Content (Karl Fischer) H Release for Use in Synthesis G->H

Caption: A standard quality control workflow for incoming raw materials.

Interpreting the Certificate of Analysis (CoA)

A typical CoA from a reputable supplier will include the following tests:

  • Nuclear Magnetic Resonance (¹H NMR): This confirms the chemical structure. The spectrum should be consistent with the expected proton signals of the molecule.

  • Purity by HPLC/GC: High-Performance Liquid Chromatography or Gas Chromatography is used to determine the purity, which is typically expected to be >98%.

  • Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound.

Key Applications in Drug Discovery

The structural features of this compound make it a valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutics.

Role as a Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This specific derivative offers a pre-installed hydroxyl group that can be used as a handle for further chemical modification or as a key pharmacophoric feature for hydrogen bonding interactions with a biological target. The gem-dimethyl group provides steric bulk, which can be exploited to enhance binding affinity, improve metabolic stability, or control the conformation of the final molecule.

Example Application: Synthesis of BCL-2 Inhibitors

One notable application of this compound is in the synthesis of potent B-cell lymphoma 2 (BCL-2) family protein inhibitors, which are a class of anticancer agents. For instance, it has been utilized in the development of molecules that are structurally related to the approved drug Venetoclax. The piperidine moiety often serves as a central scaffold to which other key binding fragments are attached.

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

  • Safety Data Sheet (SDS): Always consult the supplier's SDS before handling the material. It contains detailed information on hazards, personal protective equipment (PPE), and emergency procedures.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear standard PPE, including safety glasses, gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture and air over long periods.

References

  • Anichem. This compound. Anichem. Available at: [Link].

Navigating the Uncharted: A Technical Safety and Handling Guide for Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate and Related Structures

Preamble: The Imperative of Prudence with Novel Chemical Entities

In the fast-paced world of pharmaceutical research and development, scientists frequently work with novel chemical entities for which comprehensive safety and toxicological data are not yet available. One such compound is This compound . A thorough review of publicly available safety data reveals a critical gap: no specific Safety Data Sheet (SDS) or in-depth toxicological studies have been published for this exact molecule.

This guide, therefore, adopts a position of informed caution. It is structured to provide a robust framework for the safe handling of this compound by extrapolating data from structurally similar Boc-protected hydroxypiperidine derivatives. The underlying principle is that while specific data is absent, the known hazards of analogous compounds can inform a conservative and effective safety protocol. This document is intended to supplement, not replace, a mandatory, thorough, and laboratory-specific risk assessment that must be conducted before any handling of this substance.

Section 1: Hazard Identification - A Composite Analysis

Based on the Globally Harmonized System (GHS) classifications of structurally related piperidine compounds, a composite hazard profile for this compound can be anticipated. The primary hazards are consistently identified as:

  • Skin Corrosion/Irritation: Likely to be classified as Category 2, causing skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Expected to be Category 2, causing serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[1][3]

  • Acute Oral Toxicity: Some related compounds are classified as harmful if swallowed (Category 4).[2]

The GHS pictograms associated with these hazards would typically be the exclamation mark (GHS07).[4][5]

Section 2: Prudent Handling and Storage - A Proactive Approach

Given the anticipated hazards, a stringent set of handling and storage protocols is warranted. The causality behind these recommendations is rooted in minimizing exposure and preventing accidental release.

Engineering Controls and Personal Protective Equipment (PPE)

The principle of "as low as reasonably practicable" (ALARP) should guide all interactions with this substance.

  • Ventilation: All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][6]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). It is crucial to consult the glove manufacturer's data for breakthrough times and compatibility.[2]

    • Lab Coat: A buttoned lab coat must be worn at all times.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][6]

Workflow for Donning and Doffing PPE

Caption: Correct sequence for donning and doffing Personal Protective Equipment (PPE).

Storage and Incompatibility
  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7] The recommended storage is often at room temperature, sealed under an inert atmosphere.[8][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and halogenated agents.[2][3]

Section 3: Emergency Procedures - A Validated Response Plan

A self-validating emergency response system is one where the procedures are clear, the equipment is readily available, and personnel are trained.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][3]

  • In Case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[2][3]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]

  • Accidental Release:

    • Evacuate personnel to a safe area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE.

    • Prevent further leakage or spillage if safe to do so.

    • For solids, sweep up and shovel. For liquids, absorb with an inert material.

    • Place in a suitable, closed container for disposal. Do not let the product enter drains.[3]

Emergency Response to a Spill

Spill_Response spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill ppe->contain cleanup Clean Up with Inert Absorbent contain->cleanup dispose Collect in Sealed Container for Disposal cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate

Caption: Step-by-step workflow for responding to an accidental chemical spill.

Section 4: Physical and Chemical Properties - A Data-Driven Overview

While specific experimental data for this compound is not available, data for a close analog, tert-butyl 4-hydroxypiperidine-1-carboxylate, provides a useful reference point.

PropertyValue (for C12H23NO3)Value (for C10H19NO3)Reference
Molecular Weight 229.32 g/mol 201.26 g/mol [8][9]
Molecular Formula C12H23NO3C10H19NO3[8][9]
Appearance Likely a solidSolid
Storage Temperature Room TemperatureRoom Temperature[8][9]

Section 5: Stability and Reactivity

  • Reactivity: No specific data is available. However, based on its structure, it is not expected to be pyrophoric or explosive.

  • Chemical Stability: The compound is expected to be stable under normal, recommended storage conditions.[2][3]

  • Hazardous Reactions: No hazardous polymerization is expected.[2] Hazardous reactions are not anticipated under normal processing.

  • Conditions to Avoid: Incompatible products and excess heat.[2]

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2][6]

Section 6: Toxicological Information - Extrapolation and Uncertainty

As previously stated, no specific toxicological studies for this compound are available. The information presented here is an extrapolation from related compounds and should be treated with a high degree of caution.

  • Acute Toxicity: May be harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

  • Respiratory or Skin Sensitization: No data available, but prolonged or repeated exposure may cause allergic reactions in sensitive individuals.[3]

  • Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: No data available. No component of similar products is identified as a probable, possible, or confirmed human carcinogen by IARC.[3]

Conclusion: A Call for Diligence

The safe handling of novel chemical entities like this compound is a cornerstone of responsible scientific practice. In the absence of specific safety data, a conservative approach based on the known hazards of structurally related compounds is the only prudent path forward. Researchers, scientists, and drug development professionals must internalize the principles outlined in this guide, conduct thorough, lab-specific risk assessments, and remain vigilant in their handling practices. The pursuit of scientific advancement must always be coupled with an unwavering commitment to safety.

References

  • PubChem. tert-Butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • UB. tert-Butyl (R)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate. [Link]

  • Capot Chemical. MSDS of tert-butyl (3S,4R)-4-amino-3-hydroxy-piperidine-1-carboxylate. (2025-11-12). [Link]

  • PubChem. tert-Butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Stereochemistry of tert-Butyl 4-Hydroxy-3,3-dimethylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The introduction of stereocenters into this ring system profoundly influences a molecule's physicochemical properties, biological activity, selectivity, and pharmacokinetic profile.[2][3] This technical guide provides an in-depth analysis of the stereochemistry of tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate, a valuable chiral building block in drug discovery. We will explore its stereoisomers, dominant conformations, methods for stereocontrolled synthesis and resolution, and the analytical techniques essential for its characterization. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of how to control and verify the three-dimensional architecture of this important synthetic intermediate.

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine motif is one of the most prevalent nitrogen-containing heterocycles in approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined spatial vectors make it a "privileged scaffold." However, the true potential of this scaffold is unlocked through the precise control of its stereochemistry. The introduction of chiral centers transforms the achiral piperidine ring into a sophisticated molecular framework capable of stereospecific interactions with biological targets like enzymes and receptors.[4]

The biological and pharmacological properties of enantiomers can differ significantly. One enantiomer may exhibit potent therapeutic activity while the other could be inactive or, in some cases, responsible for undesirable side effects. Therefore, controlling the stereochemistry of piperidine-containing drug candidates is not merely an academic exercise but a critical aspect of modern drug design, enabling the enhancement of biological activity and selectivity, the modulation of physicochemical properties, and the improvement of pharmacokinetic profiles.[5] this compound serves as a quintessential example, presenting unique stereochemical and conformational challenges that must be understood and controlled for its effective use in synthesis.

Molecular Structure and Stereoisomerism

The structure of this compound is characterized by a piperidine ring with several key substitutions that dictate its stereochemical properties:

  • N-Boc Protection: The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This bulky group is standard in organic synthesis to manage the reactivity of the amine and influences the conformational equilibrium of the ring.[6]

  • Gem-Dimethyl Group at C3: The presence of two methyl groups on the C3 carbon removes a potential stereocenter at this position but introduces significant steric bulk, which heavily restricts the ring's conformational flexibility.

  • Hydroxyl Group at C4: The carbon atom at position 4 (C4), which bears the hydroxyl group, is a stereocenter.

Consequently, the molecule exists as a pair of enantiomers: the (4R)- and (4S)-isomers. These enantiomers are non-superimposable mirror images and will interact differently with other chiral molecules, including biological targets.

Caption: The (4R) and (4S) enantiomers of the target molecule.

Conformational Analysis

The six-membered piperidine ring predominantly adopts a chair conformation to minimize torsional and angular strain. The substituents' preference for either an axial or equatorial position is governed by sterics and electronic effects.

  • Ring Puckering: The bulky N-Boc group and the C3 gem-dimethyl group create significant steric hindrance. The gem-dimethyl substitution, in particular, "locks" the ring and disfavors ring-flipping, leading to a more rigid chair conformation compared to unsubstituted piperidine.

  • Hydroxyl Group Orientation: The primary conformational question for this molecule is the orientation of the C4-hydroxyl group. It can exist in either an axial or equatorial position.

    • Equatorial-OH: In this conformation, the hydroxyl group points away from the ring, minimizing steric clashes (1,3-diaxial interactions) with the axial protons on C2 and C6. This is generally the more stable conformation for monosubstituted cyclohexanes and piperidines.

    • Axial-OH: In this conformation, the hydroxyl group points perpendicular to the plane of the ring. While typically less stable due to 1,3-diaxial strain, its stability can be influenced by other factors like intramolecular hydrogen bonding or specific solvent effects.[7]

For this compound, the equatorial conformation of the hydroxyl group is strongly favored due to the steric hindrance imposed by the adjacent gem-dimethyl group. The precise conformational landscape can be elucidated experimentally using NMR spectroscopy and corroborated with computational modeling.[8][9]

Stereocontrolled Synthesis and Resolution

Achieving an enantiomerically pure form of the target molecule is paramount for its use in pharmaceutical synthesis. This is typically accomplished either by asymmetric synthesis, which creates a specific enantiomer directly, or by chiral resolution, which separates a racemic mixture.

Protocol: Chiral Resolution via Diastereomeric Salt Formation

This classical method involves reacting the racemic amine (after deprotection of the Boc group) with a single enantiomer of a chiral acid. The resulting diastereomeric salts have different solubilities and can be separated by fractional crystallization.

Step-by-Step Methodology:

  • Boc Deprotection: Dissolve the racemic this compound in a suitable solvent (e.g., dichloromethane or 1,4-dioxane). Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and stir at room temperature until TLC or LC-MS analysis confirms the complete removal of the Boc group.

  • Salt Formation: In a separate flask, dissolve 0.5-1.0 equivalents of an enantiomerically pure chiral resolving agent (e.g., (+)-dibenzoyl-D-tartaric acid or (-)-mandelic acid) in a suitable crystallization solvent (e.g., ethanol, methanol, or isopropanol).[10]

  • Crystallization: Add the solution of the resolving agent to the free amine solution. Stir and allow the mixture to cool slowly. Induce crystallization if necessary by scratching the flask or adding a seed crystal. The key to this step is the differential solubility of the two diastereomeric salts; one should preferentially crystallize out of the solution.

  • Isolation and Purification: Collect the precipitated crystals via vacuum filtration and wash with a small amount of cold solvent. The diastereomeric purity can be assessed by NMR or melting point analysis. The salt may be recrystallized one or more times to achieve high diastereomeric excess.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution (e.g., with NaOH or NaHCO₃) to deprotonate the amine. Extract the enantiomerically enriched amine into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the free amine.

  • Re-protection: The enantiomerically pure amine can then be re-protected with a Boc group by reacting it with di-tert-butyl dicarbonate (Boc₂O).[11]

start Racemic Boc-Protected Amine deprotection Step 1: Boc Deprotection (e.g., TFA in DCM) start->deprotection racemic_amine Racemic Free Amine deprotection->racemic_amine salt_formation Step 2: Add Chiral Acid (e.g., (+)-Tartaric Acid) racemic_amine->salt_formation diastereomers Solution of Diastereomeric Salts (R-Amine•R-Acid & S-Amine•R-Acid) salt_formation->diastereomers crystallization Step 3: Fractional Crystallization diastereomers->crystallization crystals Insoluble Diastereomer Crystal crystallization->crystals Precipitate filtrate Soluble Diastereomer in Filtrate crystallization->filtrate Mother Liquor liberation1 Step 4: Liberate Free Amine (Basification & Extraction) crystals->liberation1 liberation2 Step 4: Liberate Free Amine (Basification & Extraction) filtrate->liberation2 enantiomer1 Enantiomer 1 (e.g., R) liberation1->enantiomer1 enantiomer2 Enantiomer 2 (e.g., S) liberation2->enantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[12] It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

General Protocol:

  • Column Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for separating a wide range of chiral compounds, including piperidine derivatives.[10]

  • Mobile Phase Optimization: A typical mobile phase consists of a non-polar solvent like hexane or heptane mixed with a polar modifier such as isopropanol or ethanol. The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.

  • Analysis: The enantiomeric excess (ee) of a sample is determined by integrating the peak areas of the two enantiomers.

  • Preparative Separation: For larger scale separation, the optimized analytical method can be scaled up using a larger-diameter preparative HPLC column.

Analytical Techniques for Stereochemical Characterization

Confirming the absolute and relative stereochemistry, as well as the conformational preferences, requires a suite of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of molecules in solution.

  • ¹H NMR: The chemical shifts and, more importantly, the coupling constants (J-values) between adjacent protons provide detailed conformational information. For a chair conformation, the coupling between an axial and an equatorial proton is typically small (2-5 Hz), whereas the coupling between two axial protons is large (8-13 Hz). By analyzing the multiplicity of the proton at C4, one can deduce the orientation of the hydroxyl group.

  • ¹³C NMR: Provides information on the number of unique carbon environments and confirms the overall carbon skeleton.[13]

  • 2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for confirming stereochemistry.[14] It detects through-space correlations between protons that are close to each other (< 5 Å). A strong NOE signal between the C4 proton and an axial proton on C2 or C6 would provide definitive evidence for the axial orientation of the C4 proton, and vice versa.

Hypothetical ¹H NMR Data (CDCl₃, 500 MHz) Axial-OH Conformer Equatorial-OH Conformer Rationale
H4 Proton Signal Broad singlet or narrow multipletTriplet of doublets or broad multipletAxial H4 has small couplings to C3/C5 protons.
J (H4, H5ax) ~3-5 Hz~8-12 HzSmall axial-equatorial coupling.
J (H4, H5eq) ~3-5 Hz~3-5 HzSmall equatorial-equatorial coupling.
Boc-group (s, 9H) ~1.46 ppm~1.46 ppmCharacteristic singlet for the t-butyl group.
gem-Dimethyl (s, 6H) ~0.9-1.1 ppm~0.9-1.1 ppmTwo singlets or a single singlet for the methyls.

Note: Actual chemical shifts and coupling constants may vary. Data is illustrative.

Single-Crystal X-ray Crystallography

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including its absolute stereochemistry (if a heavy atom is present or anomalous dispersion is used) and bond lengths/angles.[15]

Experimental Workflow:

  • Crystal Growth: A high-purity sample of a single enantiomer is dissolved in a suitable solvent system. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion is used to grow single crystals of sufficient size and quality (typically 0.1-0.3 mm).

  • Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the electron density map of the crystal, and the atomic positions are refined to generate a final, high-resolution molecular structure.

cluster_nmr Solution-State Analysis cluster_hplc Purity Analysis cluster_xray Solid-State Analysis start Enantiomerically Pure Sample nmr NMR Spectroscopy (¹H, ¹³C, NOESY) start->nmr hplc Chiral HPLC Analysis start->hplc xray X-ray Crystallography start->xray nmr_result • Relative Stereochemistry • Conformation • Purity nmr->nmr_result hplc_result • Enantiomeric Excess (ee%) • Chiral Purity hplc->hplc_result xray_result • Absolute Stereochemistry • Solid-State Conformation • Bond Lengths/Angles xray->xray_result

Caption: Analytical workflow for stereochemical characterization.

Applications and The Role of Stereochemistry in Biological Activity

The (4R)- and (4S)-enantiomers of this compound are valuable chiral building blocks for the synthesis of more complex drug molecules. The defined stereocenter at C4, combined with the conformationally restricted piperidine ring, allows for the precise positioning of the hydroxyl group and other functionalities that may be installed subsequently.

This precision is critical for molecular recognition. For example, the hydroxyl group may act as a key hydrogen bond donor or acceptor within a protein's binding pocket. A change from the (R)- to the (S)-configuration would place this hydroxyl group in a completely different region of space, potentially disrupting this key interaction and leading to a dramatic loss of biological activity. A notable example in a related system is JDTic, a potent and selective opioid kappa receptor antagonist, where the specific trans-(3R,4R) stereochemistry of its dimethyl-hydroxyphenyl-piperidine core is essential for its high-affinity binding.[16]

Conclusion

The stereochemistry of this compound is defined by a single chiral center at C4, giving rise to (R) and (S) enantiomers. Its conformational behavior is dominated by a rigid chair form where the C4-hydroxyl group strongly prefers an equatorial orientation to minimize steric strain. The synthesis of enantiomerically pure forms of this compound is crucial for its application in drug discovery and can be achieved through established chiral resolution techniques. A multi-pronged analytical approach, combining NMR spectroscopy, chiral HPLC, and X-ray crystallography, is essential for the unambiguous confirmation of stereochemistry, purity, and conformation. A thorough understanding and control of these stereochemical aspects are fundamental to leveraging this valuable building block for the rational design of next-generation therapeutics.

References

  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. [Link][5]

  • Sampath, N., et al. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of the Indian Institute of Science, 58(4), 804-808. [Link][17]

  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link][3]

  • ResearchGate. (2025). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate. [Link][18]

  • PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link][1]

  • Nallini, A., et al. (2011). CRYSTAL STRUCTURE AND CONFORMATION OF A PAIR OF PIPERIDINE DERIVATIVES. ElectronicsAndBooks. [Link]

  • ResearchGate. (n.d.). The influence of the introduction of chiral center in piperidine ring... ResearchGate. [Link][4]

  • MDPI. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. [Link][19]

  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. [Link][20]

  • PubChem. (n.d.). tert-Butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate. PubChem. [Link][21]

  • Google Patents. (2015). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl). Google Patents. [22]

  • Supporting Information. (n.d.). Source not specified. [Link][13]

  • UB. (n.d.). tert-Butyl (R)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate. UB. [Link][23]

  • Chem-Space. (n.d.). tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate. Chem-Space. [Link][24]

  • PubMed. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. PubMed. [Link][25]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link][11]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link][12]

  • ResearchGate. (n.d.). The conformational preferences of cis‐3‐fluoro‐4‐methylpiperidine (3)... ResearchGate. [Link][26]

  • PubMed. (2001). Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. PubMed. [Link][16]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern. [Link][27]

  • Supporting Information - Royal Society of Chemistry. (2016). Royal Society of Chemistry. [Link][14]

  • PubChem. (n.d.). Tert-butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate. PubChem. [Link][28]

  • PMC. (n.d.). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PubMed Central. [Link][29]

  • PMC. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PubMed Central. [Link][7]

  • MDPI. (n.d.). Conformations and Physicochemical Properties of Biological Ligands in Various Environments. MDPI. [Link][8]

  • MDPI. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. [Link][30]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformational analysis. Part 33.1 An NMR, solvation and theoretical investigation of conformational isomerism in N,N-dimethylfluoroacetamide and N,N-dimethyl-α-fluoropropionamide. RSC Publishing. [Link][9]

Sources

Methodological & Application

Functionalization of the hydroxyl group in tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Strategic Functionalization of the Hydroxyl Group in tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Introduction: Navigating Steric Hindrance in a Key Pharmaceutical Building Block

This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. Its rigid piperidine scaffold, substituted with synthetically versatile handles, makes it an attractive starting material for a diverse range of molecular architectures. However, the secondary hydroxyl group at the C4 position presents a significant synthetic challenge. Flanked by two adjacent methyl groups in a neopentyl-like arrangement, this alcohol is sterically hindered, which can dramatically reduce its reactivity in standard transformations.

This technical guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of reliable strategies to functionalize this hindered hydroxyl group. We will move beyond simple procedural lists to explain the underlying principles and rationale for method selection, ensuring that each protocol is a self-validating system for achieving desired chemical transformations, including oxidation, etherification, esterification, and nucleophilic substitution.

Chapter 1: Oxidation to tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis.[1] For sterically hindered substrates like the title compound, many common reagents may prove sluggish or require harsh conditions, leading to low yields or side reactions. The key to success lies in selecting an oxidation system that is both powerful and tolerant of the steric bulk.

Catalytic Oxidation using Nitroxyl Radicals

Stable nitroxyl radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), are highly effective catalysts for alcohol oxidation when used with a stoichiometric co-oxidant like sodium hypochlorite (bleach). However, the four methyl groups on TEMPO can themselves create steric clashes with hindered substrates.[1][2] For challenging cases, less hindered and more reactive nitroxyl radical catalysts, such as 2-azaadamantane N-oxyl (AZADO), exhibit superior catalytic proficiency and provide excellent yields.[1][3]

Protocol 1.1: AZADO/NCS-mediated Oxidation

This protocol utilizes the highly active AZADO catalyst in conjunction with N-chlorosuccinimide (NCS) as the terminal oxidant, a system known for its efficacy with hindered alcohols.

Reagents:

  • This compound

  • 2-Azaadamantane N-oxyl (AZADO, ~0.5 mol%)

  • N-Chlorosuccinimide (NCS, ~1.1 equiv.)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

Procedure:

  • Dissolve the starting alcohol (1.0 equiv.) in DCM in a round-bottom flask.

  • Add AZADO (0.005 equiv.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add NCS (1.1 equiv.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS (typically complete within 1-3 hours).

Workup and Purification:

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃.

  • Separate the layers and wash the organic phase sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired ketone.

Dess-Martin Periodinane (DMP) Oxidation

Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild and reliable method for oxidizing primary and secondary alcohols. Its key advantage is the ability to perform the oxidation at room temperature under neutral conditions, often with short reaction times, making it suitable for sensitive substrates.

Protocol 1.2: Oxidation using Dess-Martin Periodinane

Reagents:

  • This compound

  • Dess-Martin Periodinane (DMP, ~1.5 equiv.)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Dissolve the alcohol (1.0 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMP (1.5 equiv.) in one portion at room temperature.

  • Stir the resulting suspension vigorously. The reaction is typically complete in 1-4 hours, as monitored by TLC.

Workup and Purification:

  • Dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred solution of saturated NaHCO₃ containing an excess of Na₂S₂O₃ (to reduce unreacted DMP and the iodinane byproduct).

  • Stir until the solid dissolves and the layers become clear.

  • Separate the layers, and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

Oxidation_Pathways cluster_reagents Oxidation Reagents Start tert-butyl 4-hydroxy- 3,3-dimethylpiperidine-1-carboxylate Ketone tert-butyl 3,3-dimethyl- 4-oxopiperidine-1-carboxylate Start->Ketone Oxidation AZADO AZADO/NCS DMP Dess-Martin Periodinane Swern Swern/Parikh-Doering

Chapter 2: Etherification via Modified Williamson Synthesis

The Williamson ether synthesis, which involves the Sₙ2 reaction of an alkoxide with an alkyl halide, is a cornerstone of ether synthesis.[4] However, for sterically hindered secondary alcohols, the reaction is often plagued by low yields due to competing E2 elimination, especially with secondary or tertiary alkyl halides.[5][6] The most effective strategy is to form the more sterically hindered alkoxide and react it with a highly reactive, unhindered primary alkylating agent (e.g., methyl iodide or benzyl bromide).[5]

Protocol 2.1: O-Alkylation using Sodium Hydride and an Alkyl Halide

This protocol employs a strong, non-nucleophilic base (NaH) to quantitatively deprotonate the alcohol, followed by the addition of a primary alkyl halide.

Reagents:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil, ~1.5 equiv.)

  • Primary alkyl halide (e.g., benzyl bromide or methyl iodide, ~1.2 equiv.)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of NaH (1.5 equiv.) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add a solution of the alcohol (1.0 equiv.) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen gas evolution ceases, indicating complete formation of the alkoxide.[7]

  • Re-cool the mixture to 0 °C and add the alkyl halide (1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion. Monitor by TLC.

Workup and Purification:

  • Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extract the mixture with EtOAc (3x).

  • Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude ether by flash column chromatography.

// Nodes ROH [label="Starting Alcohol (R-OH)"]; Base [label="NaH", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkoxide [label="Alkoxide (R-O⁻Na⁺)"]; AlkylHalide [label="Alkyl Halide (R'-X)\n(R' = primary)"]; Ether [label="Product Ether (R-O-R')"]; SideProduct [label="NaX"];

// Edges ROH -> Alkoxide [label="+ Base\n- H₂"]; Alkoxide -> Ether [label="+ R'-X\n(Sₙ2)"]; AlkylHalide -> Ether; Ether -> SideProduct [style=invis]; // for layout } dot Caption: General workflow for Williamson ether synthesis.

Chapter 3: Esterification of the Hindered Hydroxyl Group

Ester formation from a sterically encumbered alcohol often requires activation of the carboxylic acid partner. Standard Fischer esterification is typically ineffective. More powerful methods, such as acylation with activated acylating agents or the use of coupling reagents, are necessary to overcome the steric barrier.

Protocol 3.1: Acylation using an Acyl Chloride and DMAP

This method uses a highly electrophilic acyl chloride in the presence of a stoichiometric base (like triethylamine or pyridine) and a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as a potent nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is readily attacked by the hindered alcohol.[8]

Reagents:

  • This compound

  • Acyl chloride (e.g., acetyl chloride or benzoyl chloride, ~1.2 equiv.)

  • Triethylamine (TEA, ~1.5 equiv.)

  • 4-Dimethylaminopyridine (DMAP, ~0.1 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • 1 M aqueous HCl

Procedure:

  • Dissolve the alcohol (1.0 equiv.), TEA (1.5 equiv.), and DMAP (0.1 equiv.) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the acyl chloride (1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (typically 2-12 hours), as monitored by TLC.

Workup and Purification:

  • Quench the reaction with water.

  • Separate the layers and wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the resulting ester by flash column chromatography.

Chapter 4: Nucleophilic Substitution with Inversion via the Mitsunobu Reaction

The Mitsunobu reaction is an exceptionally powerful tool for converting a primary or secondary alcohol into a variety of other functional groups with complete inversion of stereochemistry.[9][10][11] It is a dehydrative redox reaction that activates the alcohol in situ using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[12][13] The resulting alkoxyphosphonium salt is an excellent leaving group, which is then displaced by a suitable pronucleophile in an Sₙ2 fashion.[10]

Despite the steric hindrance, the Mitsunobu reaction is often successful where other Sₙ2 methods fail, making it a go-to strategy for this substrate.[12]

Protocol 4.1: Mitsunobu Reaction for Stereochemical Inversion

This protocol describes a general procedure using p-nitrobenzoic acid as the nucleophile to form an ester with inverted configuration. The resulting ester can then be hydrolyzed to afford the inverted alcohol. Other nucleophiles like phthalimide (for amines) or thiols can also be used.

Reagents:

  • This compound

  • Triphenylphosphine (PPh₃, ~1.5 equiv.)

  • p-Nitrobenzoic acid (PNB-OH, ~1.5 equiv.)

  • Diisopropyl azodicarboxylate (DIAD, ~1.5 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 equiv.), PPh₃ (1.5 equiv.), and PNB-OH (1.5 equiv.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD (1.5 equiv.) dropwise via syringe over 20-30 minutes. A color change and/or formation of a precipitate is often observed.

  • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC for the consumption of the starting alcohol.

Workup and Purification:

  • Concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the product as well as triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Direct purification by flash column chromatography is often effective at separating these components.

  • Isolate the inverted ester product. Subsequent hydrolysis (e.g., with K₂CO₃ in methanol) will yield the alcohol with inverted stereochemistry.

// Reactants Alcohol [label="Alcohol (R-OH)"]; Reagents [label="PPh₃ + DIAD"]; Nucleophile [label="Nucleophile (Nu-H)"];

// Intermediates & Products Active_Complex [label="Alkoxyphosphonium Salt\n[R-O-P⁺Ph₃]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Inverted Product (R-Nu)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Ph₃P=O +\nReduced DIAD"];

// Workflow Alcohol -> Active_Complex [label="+ Reagents"]; Reagents -> Active_Complex; Active_Complex -> Product [label="+ Nu⁻\n(Sₙ2 Attack)"]; Nucleophile -> Product; Product -> Byproducts [style=invis]; } dot Caption: The key activation and Sₙ2 displacement steps.

Summary of Functionalization Strategies

Transformation Method Key Reagents Primary Consideration Typical Yield
Oxidation Nitroxyl Radical CatalysisAZADO, NCSHigh efficiency for hindered alcohols.High
Hypervalent IodineDess-Martin Periodinane (DMP)Mild, neutral conditions; stoichiometric waste.High
Etherification Williamson SynthesisNaH, Primary Alkyl HalideRequires a strong base and an unhindered electrophile to avoid elimination.Moderate-Good
Esterification Acyl Chloride AcylationAcyl Chloride, TEA, DMAP (cat.)DMAP is crucial for activating the electrophile.Good-High
Substitution Mitsunobu ReactionPPh₃, DIAD, PronucleophilePowerful method for Sₙ2 displacement with inversion of stereochemistry.Good

Conclusion

The functionalization of the sterically hindered hydroxyl group in this compound requires a departure from standard protocols. Success hinges on the rational selection of highly reactive reagents and catalytic systems capable of overcoming the significant steric barrier imposed by the gem-dimethyl substituents. For oxidation, modern catalytic systems using less-hindered nitroxyl radicals or mild hypervalent iodine reagents are preferred. Etherification is best achieved using a strong base to pre-form the alkoxide followed by reaction with a non-bulky primary halide. Esterification necessitates the use of activated carboxylic acid derivatives, often with a nucleophilic catalyst like DMAP. Finally, the Mitsunobu reaction stands out as a robust and reliable method for achieving nucleophilic substitution with complete stereochemical inversion. By employing these advanced and tailored strategies, researchers can effectively unlock the full synthetic potential of this valuable pharmaceutical intermediate.

References

  • Okada, T., Asawa, T., Sugiyama, Y., Kirihara, M., Iwai, T., & Kimura, Y. (2014). A New, Simple, and Mild Oxidation of Alcohols with Sodium Hypochlorite Pentahydrate (NaOCl·5H2O) Catalyzed by TEMPO. Synlett, 25(04), 596-598. Available at: [Link]

  • Saleem, M., Taha, M., & Perveen, S. (2018). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 15(1), 24-34. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Masui, M., et al. (2003). ChemInform Abstract: Efficient Oxidation of Alcohols Electrochemically Mediated by Azabicyclo-N-oxyls. ChemInform, 34(36). Available at: [Link]

  • ChemTube3D. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • Shibuya, M., & Iwabuchi, Y. (2013). Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation. Chemical & Pharmaceutical Bulletin, 61(8), 785-796. Available at: [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Highlights in Science, Engineering and Technology. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective post-functionalization the side chain of alcohols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Sheldon, R. A., Arends, I. W. C. E., & ten Brink, G.-J. (2002). Green, Catalytic Oxidations of Alcohols. Accounts of Chemical Research, 35(9), 774-781. Available at: [Link]

  • ElectronicsAndBooks. (n.d.). Selective oxidation of secondary alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Deoxygenative Functionalization of Alcohols and Carbonyl Compounds via Electrochemical Reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic functionalization of unactivated primary C-H bonds directed by an alcohol. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from [Link]

  • Wikipedia. (n.d.). Shi epoxidation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • Pearson. (n.d.). Neopentyl alcohol, (CH3)3CCH2OH, reacts with concentrated HBr to... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic Enantioselective C-H Functionalization of Alcohols via Redox-Triggered Carbonyl Addition: Borrowing Hydrogen, Returning Carbon. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • UB. (n.d.). tert-Butyl (R)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate. Retrieved from [Link]

  • Chem-Space. (n.d.). tert-butyl (3R,4S)-4-hydroxy-3-methyl-piperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Shi Epoxidation. Retrieved from [Link]

  • Myers Research Group, Harvard University. (n.d.). Shi Asymmetric Epoxidation Reaction. Retrieved from [Link]

  • Quora. (2016). What is the reaction mechanism for the acid catalysed dehydration of neopentyl alcohol? Retrieved from [Link]

  • Wikipedia. (n.d.). Neopentyl alcohol. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • Springer. (2024). Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • YouTube. (2022). Shi Epoxidation. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). tert-butyl (3R,4S)-4-hydroxy-3-methyl-piperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate. Retrieved from [Link]

  • YouTube. (2021). Acylation of Alcohols, Part 1: with Acyl Halides. Retrieved from [Link]

Sources

Reaction of tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate with electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Introduction: A Sterically Hindered Scaffold for Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] Its conformational properties and ability to present substituents in defined three-dimensional space make it an invaluable design element for optimizing drug-target interactions. The strategic functionalization of this core is paramount. This guide focuses on a particularly valuable building block: This compound .

The N-Boc (tert-butyloxycarbonyl) group provides robust protection of the piperidine nitrogen, rendering it stable to a wide range of reaction conditions while allowing for facile deprotection under acidic protocols.[2] The true synthetic challenge and opportunity lie with the secondary hydroxyl group at the C4 position. Flanked by two geminal methyl groups at the adjacent C3 position, this alcohol is sterically hindered, which significantly modulates its reactivity. Understanding and overcoming this steric impediment is key to unlocking the full synthetic potential of this versatile intermediate.

This document provides a detailed exploration of key transformations involving the hydroxyl group's reaction with electrophiles, offering field-tested insights and detailed protocols for O-alkylation, O-acylation, the Mitsunobu reaction, and oxidation.

O-Alkylation: Navigating Steric Hindrance in Ether Formation

The formation of an ether linkage via O-alkylation of a sterically hindered secondary alcohol is a non-trivial transformation. Standard Williamson ether synthesis conditions often prove sluggish or ineffective. Success requires careful selection of reagents and conditions to enhance the nucleophilicity of the alkoxide and the reactivity of the electrophile.

Scientific Rationale

The primary obstacle is the steric bulk around the hydroxyl group, which impedes the approach of the electrophile in the requisite S(_N)2 trajectory. To overcome this, a strong, non-nucleophilic base is essential to fully deprotonate the alcohol, maximizing the nucleophilicity of the resulting oxygen anion. Sodium hydride (NaH) is a common and effective choice for this purpose. The reaction requires an aprotic polar solvent, such as THF or DMF, to solvate the cation without interfering with the nucleophile.

Experimental Workflow for O-Alkylation

sub Substrate (tert-butyl 4-hydroxy-3,3-dimethyl- piperidine-1-carboxylate) base Strong Base (e.g., NaH) in Anhydrous Solvent (THF/DMF) sub->base 1. alkoxide Formation of Sterically Hindered Alkoxide base->alkoxide 2. electrophile Add Alkyl Halide (e.g., R-X) alkoxide->electrophile 3. reaction S_N2 Reaction (Heat may be required) electrophile->reaction 4. workup Aqueous Quench & Extraction reaction->workup 5. purify Column Chromatography workup->purify 6. product Purified O-Alkylated Product purify->product 7.

Caption: General workflow for the O-alkylation of the hindered piperidinol.

Protocol 1: O-Alkylation using Sodium Hydride and an Alkyl Halide

Materials:

  • This compound (1.0 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq.)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq.)

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the NaH dispersion.

  • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve the piperidinol substrate in anhydrous THF and add it dropwise to the NaH suspension over 15 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

  • Cool the resulting alkoxide solution back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Gentle heating (e.g., 50 °C) may be required for less reactive alkyl halides, with progress monitored by TLC.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired ether.

O-Acylation: Efficient Formation of Ester Derivatives

Esterification of the hindered hydroxyl group is generally more facile than etherification. The planar geometry of the acylating agent's transition state is less sterically demanding than the tetrahedral geometry of an S(_N)2 attack by an alkyl halide. Standard methods using acyl chlorides or anhydrides in the presence of a non-nucleophilic base are typically effective.

Scientific Rationale

The reaction proceeds via nucleophilic attack of the hydroxyl group on the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride). A tertiary amine base, such as triethylamine (TEA) or pyridine, is included to act as a scavenger for the HCl generated during the reaction, preventing protonation of the starting material and driving the reaction to completion. 4-Dimethylaminopyridine (DMAP) is often added in catalytic amounts to accelerate the reaction, particularly with less reactive anhydrides, by forming a highly reactive N-acylpyridinium intermediate.

Experimental Workflow for O-Acylation

sub Substrate & Base (TEA) in Anhydrous DCM cool Cool to 0 °C sub->cool acyl Add Acylating Agent (e.g., Acyl Chloride/Anhydride) (Catalytic DMAP optional) cool->acyl 1. Dropwise addition react Stir at RT until completion (Monitor by TLC) acyl->react 2. workup Wash with aq. NaHCO₃, Water, and Brine react->workup 3. dry Dry (Na₂SO₄), Filter, and Concentrate workup->dry 4. product Purified O-Acylated Product dry->product 5.

Caption: Standard workflow for the O-acylation of the piperidinol substrate.

Protocol 2: Acylation using an Acyl Chloride

Materials:

  • This compound (1.0 eq.)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq.)

  • Triethylamine (TEA) (1.5 eq.)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq., optional)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the piperidinol substrate in anhydrous DCM in a round-bottom flask under an argon atmosphere.

  • Add triethylamine and the catalytic DMAP (if used).

  • Cool the solution to 0 °C using an ice bath.

  • Add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC until the starting material is consumed.[3]

  • Work-up: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude ester is often of high purity, but can be further purified by silica gel chromatography if necessary.

The Mitsunobu Reaction: Stereoinvertive Esterification and Beyond

The Mitsunobu reaction is an exceptionally powerful tool for converting alcohols into a wide range of functional groups, including esters, ethers, and azides.[4][5] It is particularly well-suited for sterically hindered secondary alcohols and proceeds with a clean inversion of stereochemistry at the alcohol carbon via an S(_N)2 mechanism.[6]

Scientific Rationale

The reaction mechanism involves the initial formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4] This intermediate deprotonates the nucleophile (e.g., a carboxylic acid). The resulting carboxylate anion then displaces an activated oxyphosphonium salt of the alcohol in an S(_N)2 fashion. The high reactivity of the oxyphosphonium leaving group allows the reaction to proceed even with sterically demanding substrates where other methods fail.

Mitsunobu Reaction Cycle

reagents PPh₃ + DEAD betaine Betaine P⁺Ph₃-N⁻-N=C(O)OEt reagents->betaine 1. Activate ion_pair RCOO⁻ + Betaine-H⁺ betaine:e->ion_pair:n 2. Deprotonate Nucleophile sub R'OH (Piperidinol) oxyphosphonium Oxyphosphonium Salt R'-O-P⁺Ph₃ sub->oxyphosphonium 3. Activate Alcohol nuc RCOOH (Nucleophile) product RCOOR' (Inverted Ester) oxyphosphonium:f0->product 4. S_N2 Attack by RCOO⁻ byproducts Ph₃P=O + DEAD-H₂

Caption: Simplified cycle of the Mitsunobu reaction for ester synthesis.

Protocol 3: Mitsunobu Esterification

Materials:

  • This compound (1.0 eq.)

  • Carboxylic acid (e.g., benzoic acid, 4-nitrobenzoic acid) (1.5 eq.)

  • Triphenylphosphine (PPh₃) (1.5 eq.)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a flame-dried flask under argon, dissolve the piperidinol substrate, carboxylic acid, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the DIAD or DEAD dropwise to the stirred solution. A color change (e.g., to orange/yellow) and formation of a precipitate (triphenylphosphine oxide) are often observed.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor progress by TLC.[7]

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: The direct purification of Mitsunobu reactions can be challenging due to byproducts (triphenylphosphine oxide and the reduced hydrazine).

    • Method A: Directly load the crude residue onto a silica gel column and elute with a hexanes/ethyl acetate gradient.

    • Method B: Triturate the crude solid with diethyl ether. The triphenylphosphine oxide is often poorly soluble and can be removed by filtration. Concentrate the filtrate and purify by column chromatography.

Oxidation to the Corresponding Ketone

The conversion of the secondary alcohol to the corresponding ketone, tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, provides a key intermediate for further C-C bond formation or reductive amination reactions. Mild oxidation conditions are required to avoid side reactions or cleavage of the Boc group.

Scientific Rationale

Dess-Martin periodinane (DMP) is an excellent choice for this transformation.[1] It is a hypervalent iodine reagent that operates under mild, neutral conditions at room temperature, showing high selectivity for the oxidation of primary and secondary alcohols. The reaction is typically performed in dichloromethane (DCM) and is known for its reliability and high yields.

Protocol 4: Dess-Martin Oxidation

Materials:

  • This compound (1.0 eq.)

  • Dess-Martin Periodinane (DMP) (1.2 eq.)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the piperidinol substrate in anhydrous DCM in a round-bottom flask.

  • Add the Dess-Martin periodinane portion-wise at room temperature. The mixture may become slightly cloudy.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting alcohol.[1]

  • Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture vigorously for 20-30 minutes until both layers become clear.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting ketone is often sufficiently pure for subsequent steps, but can be purified by silica gel chromatography if needed.

Summary of Reactions and Typical Conditions

Reaction TypeElectrophile / ReagentBase / Co-reagentSolventTemp. (°C)Typical Time (h)
O-Alkylation Alkyl Halide (R-X)NaHTHF / DMF0 to 5012 - 24
O-Acylation Acyl Chloride (RCOCl)TEA, cat. DMAPDCM0 to RT2 - 4
Mitsunobu Carboxylic Acid (RCOOH)PPh₃, DIAD/DEADTHF0 to RT6 - 18
Oxidation Dess-Martin PeriodinaneN/ADCMRT2 - 4

Conclusion

This compound is a synthetically versatile building block whose utility is defined by the chemistry of its sterically encumbered secondary hydroxyl group. While standard O-alkylation presents a challenge requiring strong bases, transformations such as O-acylation, Mitsunobu reactions, and mild oxidations proceed efficiently. The protocols detailed herein provide reliable methods for accessing a diverse range of functionalized piperidine scaffolds, which, after N-Boc deprotection, serve as critical intermediates for the synthesis of complex molecules in pharmaceutical and agrochemical research.

References

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • BenchChem. (n.d.). Tert-butyl 4-(3-hydroxy-2,2-dimethylpropyl)piperidine-1-carboxylate.
  • PMC. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
  • BenchChem. (n.d.). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.
  • BenchChem. (n.d.). N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.
  • NIH. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives.
  • Organic Synthesis. (n.d.). Mitsunobu reaction.

Sources

Application Notes and Protocols: The Use of Scaffolds in Combinatorial Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Scaffold in Combinatorial Chemistry

Combinatorial chemistry is a powerful paradigm in modern drug discovery and materials science, enabling the rapid synthesis of a vast number of structurally diverse molecules, known as a chemical library.[1] At the heart of this strategy lies the concept of the molecular scaffold—a core structure common to all compounds within a library.[2][3] This central framework provides the structural foundation upon which a multitude of different chemical appendages, or "building blocks," can be systematically attached. The judicious selection of a scaffold is paramount, as it dictates the overall shape, rigidity, and spatial orientation of the displayed functionalities, ultimately influencing the biological or material properties of the library members.[4]

This application note provides a comprehensive guide to the principles and practices of using scaffolds for combinatorial library synthesis. We will delve into the strategic considerations for scaffold selection, explore prevalent synthetic methodologies, and provide detailed protocols for library generation, purification, and analysis.

I. Strategic Considerations for Scaffold Selection

The success of a combinatorial library is intrinsically linked to the choice of its central scaffold. An ideal scaffold should possess several key attributes:

  • Synthetic Tractability: The scaffold must be amenable to high-yielding chemical transformations at multiple points of diversification. This ensures the efficient and reliable construction of the library.

  • Structural Rigidity and Defined Conformation: A well-defined three-dimensional structure helps to pre-organize the appended building blocks in a predictable manner, reducing the entropic penalty upon binding to a biological target.

  • Privileged Structures: Certain scaffolds, often inspired by natural products, are considered "privileged" as they have been shown to bind to multiple biological targets.[5] Utilizing such scaffolds can increase the probability of identifying bioactive compounds.[6][7][8]

  • Physicochemical Properties: The scaffold should contribute favorably to the overall drug-like properties of the library, such as solubility and cell permeability.[8]

Table 1: Comparison of Common Scaffold Classes
Scaffold ClassKey FeaturesAdvantagesDisadvantagesRepresentative Examples
Benzodiazepines Fused seven-membered heterocyclic ring system.Privileged structure with broad biological activity, synthetically accessible.Can have CNS side effects.Diazepam, Lorazepam
Purines Fused pyrimidine and imidazole rings.Privileged structure, central to nucleic acid chemistry and kinase inhibition.[5]Can have off-target effects due to endogenous binding partners.Adenine, Guanine
Peptidomimetics Scaffolds that mimic the secondary structure of peptides (e.g., β-turns).Can target protein-protein interactions, often have improved metabolic stability over peptides.Synthesis can be complex.Various constrained cyclic peptides
Natural Product-Derived Core structures isolated from natural sources.[6][7]Biologically validated, often possess high structural complexity and stereochemical richness.[8]Can be difficult to synthesize and derivatize.Paclitaxel, Erythromycin

II. Synthetic Methodologies for Scaffold-Based Libraries

The synthesis of combinatorial libraries can be broadly categorized into two main approaches: solid-phase synthesis and solution-phase synthesis.[2]

Solid-Phase Synthesis (SPS)

In solid-phase synthesis, the scaffold is covalently attached to an insoluble polymer support (resin).[9] This allows for the use of excess reagents to drive reactions to completion, with purification simplified to a mere filtration and washing of the resin.[10] The "split-and-pool" strategy is a cornerstone of solid-phase combinatorial synthesis, enabling the exponential generation of a vast number of unique compounds.[11][12]

The Split-and-Pool Strategy

The split-and-pool method is a powerful technique for creating one-bead-one-compound (OBOC) libraries.[1] The process involves iterative cycles of splitting the resin into multiple portions, reacting each portion with a different building block, and then pooling the resin back together.[11] This results in a library where each individual bead carries a unique chemical entity.[13][14]

Split_and_Pool cluster_0 Cycle 1 cluster_1 Reaction 1 cluster_2 Cycle 2 cluster_3 Reaction 2 cluster_4 Final Library Pool0 Initial Resin Split1_1 Portion 1 Pool0->Split1_1 Split Split1_2 Portion 2 Pool0->Split1_2 Split Split1_3 Portion 3 Pool0->Split1_3 Split React1_1 Add BB1 Split1_1->React1_1 React1_2 Add BB2 Split1_2->React1_2 React1_3 Add BB3 Split1_3->React1_3 Pool1 Pool React1_1->Pool1 React1_2->Pool1 React1_3->Pool1 Split2_1 Portion 1 Pool1->Split2_1 Split Split2_2 Portion 2 Pool1->Split2_2 Split Split2_3 Portion 3 Pool1->Split2_3 Split React2_1 Add BB4 Split2_1->React2_1 React2_2 Add BB5 Split2_2->React2_2 React2_3 Add BB6 Split2_3->React2_3 Pool2 Final Pool React2_1->Pool2 React2_2->Pool2 React2_3->Pool2

Caption: The Split-and-Pool Synthesis Workflow.

Solution-Phase Synthesis

Solution-phase synthesis involves carrying out reactions in a homogeneous solution.[2] While purification can be more challenging than in SPS, this approach avoids potential issues associated with solid supports, such as steric hindrance and reaction monitoring difficulties.[2] Parallel synthesis is a common strategy in solution-phase library generation, where reactions are performed in spatially addressable arrays (e.g., 96-well plates).

III. Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Benzodiazepine Library

This protocol outlines the synthesis of a 1,4-benzodiazepine library on a solid support, a classic example of a privileged scaffold.[5]

Materials:

  • Rink Amide AM resin

  • Fmoc-protected amino acids

  • 2-Aminobenzophenones

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide AM resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: In a separate vessel, pre-activate the first Fmoc-protected amino acid with BOP and DIPEA in DMF. Add this solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2.

  • Acylation with 2-Aminobenzophenone: Couple the desired 2-aminobenzophenone to the free amine on the resin using a suitable coupling agent (e.g., HATU, HOBt).

  • Cyclization and Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2 hours. This will simultaneously cleave the product from the resin and induce cyclization to form the benzodiazepine core.

  • Work-up: Filter the resin and collect the filtrate. Precipitate the crude product in cold diethyl ether, centrifuge, and decant the supernatant.

  • Purification: Purify the individual library members by preparative HPLC.[15]

Benzodiazepine_Synthesis Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Amino Acid Coupling (Fmoc-AA, BOP, DIPEA) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Deprotection2 Coupling2 Acylation (2-Aminobenzophenone) Deprotection2->Coupling2 Cleavage Cleavage & Cyclization (TFA/TIS/H2O) Coupling2->Cleavage Purification Purification (Prep-HPLC) Cleavage->Purification Final_Product Purified Benzodiazepine Library Purification->Final_Product

Caption: Solid-Phase Synthesis of a Benzodiazepine Library.

IV. Analysis and Purification of Combinatorial Libraries

The quality of a combinatorial library is critical for its successful application in screening campaigns. Therefore, robust analytical and purification methods are essential.[16]

High-Throughput Analysis
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for analyzing combinatorial libraries, providing information on both the purity and identity of each compound.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of library members and is particularly useful for characterizing novel scaffolds.[17] High-resolution magic angle spinning (HR-MAS) NMR allows for the analysis of compounds while they are still attached to the solid support.

High-Throughput Purification
  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the most common method for purifying individual compounds from a combinatorial library.[15] Automated systems can process large numbers of samples in parallel.

  • Solid-Phase Extraction (SPE): SPE can be used for rapid, parallel purification of libraries, particularly for removing excess reagents and byproducts.[15]

V. Conclusion

The use of molecular scaffolds is a fundamental and powerful strategy in combinatorial library synthesis. By carefully selecting a scaffold and employing efficient synthetic methodologies, researchers can generate large and diverse collections of molecules for a wide range of applications, from drug discovery to materials science. The continued development of novel scaffolds, synthetic techniques, and analytical methods will further enhance the power of this approach in the years to come.

VI. References

  • Split and pool synthesis - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

  • Houghten, R. A., Pinilla, C., Giulianotti, M. A., Appel, J. R., Dooley, C. T., Nefzi, A., Ostresh, J. M., Yu, Y., Maggiora, G. M., Medina-Franco, J. L., Brunner, D., & Schneider, J. (2008). Strategies for the use of mixture-based synthetic combinatorial libraries: scaffold ranking, direct testing in vivo, and enhanced deconvolution by computational methods. Journal of Combinatorial Chemistry, 10(1), 3–19.

  • Böhm, H. J., & Stahl, M. (1999). Molecular scaffold-based design and comparison of combinatorial libraries focused on the ATP-binding site of protein kinases. Journal of Molecular Graphics and Modelling, 17(1), 1–9, 51–52.

  • Nguyen, T., et al. (2025). Split-and-pool synthesis to generate scalable combinatorial oligonucleotide libraries on magnetic nanoparticles. STAR Protocols, 6(2), 103859.

  • Langer, T., & Laggner, C. (2003). Design of small-sized libraries by combinatorial assembly of linkers and functional groups to a given scaffold. Journal of Chemical Information and Computer Sciences, 43(1), 135–141.

  • Nguyen, T. T., et al. (2024). Combinatorial Nanoparticle-Bound ssDNA Oligonucleotide Library Synthesized by Split-and-Pool Synthesis. ACS Applied Bio Materials.

  • Dickinson, T. A., et al. (1999). Split-Pool Method for Synthesis of Solid-State Material Combinatorial Libraries. Journal of the American Chemical Society, 121(26), 6245–6246.

  • Yan, B. (Ed.). (2004). Analysis and Purification Methods in Combinatorial Chemistry. John Wiley & Sons.

  • Schneider, G. (2008). Scaffold diversity of natural products: Inspiration for combinatorial library design. Natural Product Reports, 25(5), 892–904.

  • Gmeiner, P. (2003). Combined solid/solution phase synthesis of large surface area scaffolds derived from aminomethyl-benzoates. Tetrahedron Letters, 44(42), 7793–7796.

  • Yan, B. (2004). Analysis and Purification Methods in Combinatorial Chemistry. Edited by J. D. Winefordner. John Wiley & Sons, Inc.

  • Houghten, R. A., et al. (2008). Strategies for the Use of Mixture-Based Synthetic Combinatorial Libraries: Scaffold Ranking, Direct Testing In Vivo, and Enhanced Deconvolution by Computational Methods. Journal of Combinatorial Chemistry, 10(1), 3-19.

  • Schneider, G. (2008). Scaffold diversity of natural products: inspiration for combinatorial library design. Natural Product Reports, 25(5), 892-904.

  • Plos. (2013). Split-and-Pool Synthesis of a Combinatorial Chemistry Library. Figshare.

  • Yan, B. (2004). Analysis and Purification Methods in Combinatorial Chemistry.

  • Houghten, R. A., et al. (2008). Strategies for the Use of Mixture-Based Synthetic Combinatorial Libraries: Scaffold Ranking, Direct Testing In Vivo, and Enhanced Deconvolution by Computational Methods. Request PDF.

  • Lam, K. S., & Liu, R. (2018). Combinatorial Chemistry in Drug Discovery. Methods in Molecular Biology, 1888, 1–18.

  • Lee, M. L., & Schneider, G. (2001). Scaffold Architecture and Pharmacophoric Properties of Natural Products and Trade Drugs: Application in the Design of Natural Product-Based Combinatorial Libraries. Journal of Combinatorial Chemistry, 3(4), 284–289.

  • LibINVENT. (2023). De novo generated combinatorial library design. Royal Society of Chemistry.

  • Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47–52.

  • Scilit. (n.d.). Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. Retrieved January 10, 2026, from [Link]

  • Patchett, A. A., & Nargund, R. P. (2009). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 13(3), 346–355.

  • Spring, D. R., et al. (2022). Build–Couple–Transform: A Paradigm for Lead-like Library Synthesis with Scaffold Diversity. Journal of Medicinal Chemistry.

  • Kumar, et al. (2024). A Review on Combinatorial Chemistry and its Different Techniques. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634.

  • IJFANS. (2022). A REVIEW ARTICLE ON COMBINATORIAL CHEMISTRY AND IT'S DIFFERENT TECHNIQUES. International Journal of Food and Nutritional Sciences, 11(12).

  • Kodadek, T., et al. (2015). DNA-Encoded Solid-Phase Synthesis: Encoding Language Design and Complex Oligomer Library Synthesis. ACS Combinatorial Science, 17(9), 504–513.

  • Scribd. (n.d.). Combinatorial Synthesis.pdf. Retrieved January 10, 2026, from [Link]

  • Lebl, M. (2001). Combinatorial compound libraries for drug discovery: an ongoing challenge. Nature Reviews Drug Discovery, 1(1), 53–64.

  • Houghten, R. A., et al. (2016). Combinatorial libraries as a tool for the discovery of novel, broad-spectrum antibacterial agents targeting the ESKAPE pathogens. Frontiers in Microbiology, 7, 1205.

  • Ghose, A. K., & Viswanadhan, V. N. (2001). Structure-based combinatorial library design: Methodologies and applications. Current Opinion in Drug Discovery & Development, 4(3), 336-343.

Sources

Enhancing Therapeutic Candidates: A Guide to Incorporating Non-Standard Moieties into Peptides and Small Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical 20 Amino Acids

In the landscape of modern drug discovery, the ability to precisely engineer molecular properties is paramount. For decades, the therapeutic potential of peptides and small molecules has been explored, often constrained by the natural biosynthetic toolkit. However, the strategic incorporation of unnatural amino acids (UAAs) and other non-standard building blocks has emerged as a transformative approach, unlocking unprecedented opportunities to enhance the stability, potency, and functionality of drug candidates.[1][2][3] By moving beyond the 20 canonical amino acids, researchers can introduce novel chemical functionalities, tailor pharmacokinetic profiles, and overcome the inherent limitations of natural peptides, such as susceptibility to proteolytic degradation.[1][4]

This technical guide provides a comprehensive overview of the primary methodologies for incorporating these non-standard moieties into both peptides and small molecules. We will delve into the mechanistic principles, provide field-proven insights into experimental design, and offer detailed, step-by-step protocols for the most critical techniques. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to rationally design and synthesize next-generation therapeutics with superior pharmacological properties.

Core Methodologies: A Strategic Overview

The incorporation of non-standard building blocks can be broadly categorized into three main strategies: chemical synthesis, enzymatic ligation, and in vivo incorporation. The choice of methodology is dictated by the specific research goals, the complexity of the target molecule, and the desired scale of production.

Methodology Primary Application Key Advantages Limitations
Solid-Phase Peptide Synthesis (SPPS) Peptides (small to medium)Precise control of sequence and UAA position; wide variety of UAAs available.[1][2]Efficiency decreases with peptide length; can be time-consuming.[2]
Enzymatic Ligation Peptides, ProteinsHigh regio- and chemoselectivity; mild reaction conditions.[5][6]Strict sequence requirements for some enzymes; potential for product hydrolysis.[5]
In Vivo Genetic Code Expansion Peptides, ProteinsSite-specific incorporation in living cells; enables production of large proteins.[7][8]Potential for low incorporation efficiency; competition with endogenous cellular machinery.[9][10][11]
Small Molecule Conjugation Small Molecule DrugsTargeted drug delivery; modular design.[][13]Complex synthesis of linkers; potential for immunogenicity.[]

Diagram: Decision-Making Workflow for Moiety Incorporation

Incorporation_Strategy_Workflow start Define Target Molecule (Peptide or Small Molecule) is_peptide Is the target a peptide? start->is_peptide is_small_molecule Is the target a small molecule? is_peptide->is_small_molecule No peptide_length Peptide Length? is_peptide->peptide_length Yes conjugation Small Molecule Conjugation is_small_molecule->conjugation Yes final_product Synthesized Candidate is_small_molecule->final_product No (End) spps Solid-Phase Peptide Synthesis (SPPS) spps->final_product enzymatic Enzymatic Ligation enzymatic->final_product in_vivo In Vivo Genetic Code Expansion site_specific Site-Specific Incorporation? in_vivo->site_specific conjugation->final_product peptide_length->spps Short/Medium peptide_length->enzymatic Long peptide_length->in_vivo Long/Protein short_medium Short to Medium (<70 amino acids) long Long (>70 amino acids) or Protein site_specific->in_vivo Yes (e.g., Stop Codon Suppression) residue_specific Residue-Specific Incorporation? site_specific->residue_specific No residue_specific->in_vivo Yes (e.g., Auxotrophic Host) residue_specific->final_product No

Caption: A workflow diagram to guide the selection of the appropriate methodology.

Section 1: Chemical Synthesis - The Power of Solid-Phase Peptide Synthesis (SPPS)

SPPS is the workhorse for the chemical synthesis of peptides containing UAAs.[1][2] The stepwise assembly of the peptide chain on a solid support provides unparalleled control over the sequence and allows for the incorporation of a vast array of commercially available or custom-synthesized UAAs.[1][14] The most prevalent strategy is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach.[2]

Causality Behind Experimental Choices in SPPS:
  • Resin Selection: The choice of resin is critical as it determines the C-terminal functionality of the peptide (acid or amide) and influences the cleavage conditions. For example, Rink Amide resin is used for C-terminal amides, while Wang resin is used for C-terminal acids.[1]

  • Protecting Groups: The Fmoc group protects the α-amino group of the incoming amino acid and is removed by a mild base (e.g., piperidine), while side-chain protecting groups (e.g., tBu) are acid-labile and are removed during the final cleavage step. This orthogonality is the cornerstone of successful SPPS.[1]

  • Coupling Reagents: The formation of the peptide bond is facilitated by coupling reagents. The choice of reagent is often dictated by the steric hindrance of the UAA. For sterically hindered UAAs, more potent coupling reagents like HATU or HCTU are often required to achieve high coupling efficiency.[1]

  • Monitoring Coupling Reactions: Incomplete coupling is a major cause of truncated sequences. The ninhydrin (Kaiser) test is a qualitative method to detect free primary amines on the resin, indicating an incomplete reaction.[15]

Protocol 1: Manual Fmoc SPPS of a Peptide Containing a UAA

This protocol outlines a single coupling cycle for incorporating a UAA into a peptide sequence on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (standard and UAA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent (e.g., HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.[1]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15-20 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF and DCM.[15]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.[2]

    • Monitor the reaction with a ninhydrin test.[15]

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.[2]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[1]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry.[16]

Section 2: Enzymatic Ligation - Precision and Biocompatibility

Enzymatic ligation offers a powerful alternative to purely chemical methods, leveraging the high specificity of enzymes to form peptide bonds under mild, aqueous conditions.[5][6] This approach is particularly valuable for the synthesis of large peptides and proteins and for post-translational modifications.

Key Enzymes and Their Mechanisms:
  • Sortases: These bacterial transpeptidases recognize a specific sorting signal (e.g., LPXTG for Sortase A) and catalyze the formation of a new peptide bond.[5] A major advantage is their high specificity, but a drawback is the residual recognition sequence in the final product.[5]

  • Butelase 1 and other Asparaginyl Endopeptidases: These enzymes exhibit remarkable catalytic efficiency and can perform traceless ligation, recognizing a short C-terminal sequence (e.g., Asn-His-Val for Butelase 1) and ligating it to an N-terminal residue.[6]

  • Subtilisin-derived Ligases (e.g., Peptiligase, Omniligase): Through protein engineering, the natural proteolytic activity of subtilisin has been reversed to favor peptide bond formation. These enzymes have a broad substrate scope and can achieve high ligation yields.[5]

Diagram: Sortase-Mediated Ligation Workflow

Sortase_Ligation Peptide1 Peptide 1 with C-terminal LPXTG motif AcylEnzyme Acyl-Enzyme Intermediate Peptide1->AcylEnzyme + Sortase A Peptide2 Peptide 2 with N-terminal Glycine Peptide2->AcylEnzyme Sortase Sortase A LigatedProduct Ligated Peptide (Peptide 1-LPXT-Peptide 2) AcylEnzyme->LigatedProduct Nucleophilic attack by Glycine

Caption: A simplified workflow of Sortase A-mediated peptide ligation.

Section 3: In Vivo Incorporation - Expanding the Genetic Code

Genetic code expansion allows for the site-specific incorporation of UAAs into peptides and proteins directly within living cells.[7][8] This powerful technique relies on the creation of an "orthogonal" aminoacyl-tRNA synthetase (aaRS)/tRNA pair that does not cross-react with the host cell's endogenous translational machinery.[10][17]

Core Principles of Genetic Code Expansion:
  • Codon Reassignment: A codon, typically a nonsense (stop) codon like the amber codon (UAG), is repurposed to encode the UAA.[7][9]

  • Orthogonal aaRS/tRNA Pair: A synthetase from one organism is engineered to specifically charge a suppressor tRNA from another organism with the desired UAA.[18][19][20] This engineered pair is then introduced into the host cell.

  • UAA Delivery: The UAA must be supplied in the cell culture medium and be able to cross the cell membrane.[17]

Methods for In Vivo UAA Incorporation:
  • Stop Codon Suppression: This is the most common method, where a suppressor tRNA recognizes the reassigned stop codon and inserts the UAA.[7][21] A challenge is the competition with release factors that normally terminate translation at stop codons.[9][11]

  • Frameshift Suppression: Utilizes quadruplet or quintuplet codons to expand the coding potential beyond the standard triplet codons.[7][22]

  • Residue-Specific Incorporation: This method relies on auxotrophic host strains that are deficient in the synthesis of a specific canonical amino acid. By depleting the natural amino acid and providing a structural analog (the UAA), the endogenous aaRS incorporates the UAA at all positions corresponding to that amino acid's codon.[7][23]

Protocol 2: Site-Specific UAA Incorporation in E. coli using Amber Suppression

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the gene of interest with an in-frame amber (TAG) codon at the desired UAA incorporation site.

  • Plasmid encoding the orthogonal aaRS/tRNA pair specific for the desired UAA.

  • UAA

  • LB medium and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest and the plasmid encoding the orthogonal aaRS/tRNA pair.

  • Culture Growth:

    • Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight.

    • The next day, inoculate a larger culture with the starter culture and grow at 37°C with shaking.

  • Induction:

    • When the culture reaches an OD600 of 0.6-0.8, add the UAA to the medium (final concentration typically 1-10 mM).

    • Induce protein expression by adding IPTG (final concentration typically 0.1-1 mM).

  • Protein Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for several hours to overnight to allow for protein expression.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation, resuspend in a suitable lysis buffer, and lyse the cells (e.g., by sonication).

  • Protein Purification: Purify the UAA-containing protein from the cell lysate using appropriate chromatography techniques (e.g., affinity chromatography if the protein is tagged).

  • Characterization: Verify the incorporation of the UAA using mass spectrometry and/or Western blotting with an antibody specific to a tag on the protein.

Section 4: Small Molecule Drug Conjugation - Targeted Therapeutics

The conjugation of small molecule drugs to targeting moieties, such as peptides or other small molecules, is a rapidly growing field, particularly in oncology.[][13][24] These small molecule-drug conjugates (SMDCs) are designed to selectively deliver a potent cytotoxic payload to diseased cells, thereby minimizing off-target toxicity.[][25]

Components of a Small Molecule-Drug Conjugate:
  • Targeting Ligand: A small molecule or peptide that binds with high affinity and specificity to a receptor that is overexpressed on the surface of target cells.

  • Linker: A chemical moiety that connects the targeting ligand to the drug payload. The linker must be stable in circulation but cleavable upon internalization into the target cell to release the active drug.[]

  • Payload: A highly potent cytotoxic drug that is too toxic to be administered systemically on its own.[25]

Key Considerations in SMDC Design:
  • Linker Chemistry: The choice of linker is critical for the stability and efficacy of the SMDC. Linkers can be designed to be cleaved by specific enzymes within the cell (e.g., cathepsins) or by the reducing environment of the cytoplasm.

  • Conjugation Site: The site of conjugation on both the targeting ligand and the payload must be carefully chosen to avoid disrupting their biological activity.[]

  • Drug-to-Ligand Ratio (DLR): The number of drug molecules attached to each targeting ligand can impact the potency and pharmacokinetic properties of the SMDC.

Conclusion and Future Perspectives

The ability to incorporate non-standard amino acids and other unique chemical entities into peptides and small molecules has fundamentally reshaped the landscape of drug discovery. The methodologies outlined in this guide, from the precision of chemical synthesis to the biological elegance of in vivo incorporation, provide a powerful and versatile toolkit for designing next-generation therapeutics. As our understanding of disease biology deepens and synthetic methodologies continue to advance, the creative application of these techniques will undoubtedly lead to the development of novel drug candidates with enhanced efficacy, improved safety profiles, and the ability to address previously intractable therapeutic targets.

References

  • Benchchem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • MDPI. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins.
  • National Institutes of Health. (n.d.). Incorporation of non-canonical amino acids.
  • PubMed. (2014). In vivo incorporation of non-canonical amino acids by using the chemical aminoacylation strategy: a broadly applicable mechanistic tool.
  • Frontiers. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins.
  • Frontiers. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides.
  • The Journal of Science and Technology. (n.d.). Incorporation of Non-Canonical Amino Acids in Vivo Via the Quadruplet Codon System.
  • PubMed. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry.
  • ACS Publications. (n.d.). Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids.
  • Oxford Academic. (2009). Improving orthogonal tRNA–synthetase recognition for efficient unnatural amino acid incorporation and application in mammalian cells.
  • Frontiers. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins.
  • National Institutes of Health. (n.d.). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications.
  • PNAS. (n.d.). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo.
  • National Institutes of Health. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides.
  • PubMed. (2021). Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms.
  • National Institutes of Health. (n.d.). Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization.
  • National Institutes of Health. (n.d.). Residue-specific incorporation of non-canonical amino acids into proteins: recent developments and applications.
  • BOC Sciences. (n.d.). Small Molecule Ligand-Drug Conjugation.
  • Ingenta Connect. (2020). Recent advances in enzyme-mediated peptide ligation.
  • Benchchem. (n.d.). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.
  • Benchchem. (n.d.). An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design.
  • Bio-Synthesis, Inc. (n.d.). Small Molecule Drug Conjugation.
  • National Institutes of Health. (2014). Conjugates of Small Molecule Drugs with Antibodies and Other Proteins.
  • CD Bioparticles. (n.d.). Small Molecule-Drug Conjugates.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).
  • National Institutes of Health. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.
  • Sigma-Aldrich. (n.d.). Unnatural Amino Acids for Peptide Synthesis.

Sources

Application Note: High-Throughput Analysis of a Key Pharmaceutical Intermediate, tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate, by HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides two robust and validated analytical methodologies for the determination of tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate, a critical N-Boc protected piperidine intermediate in pharmaceutical synthesis.[1][2] Due to the compound's structural properties—namely, the lack of a strong native chromophore and the presence of a polar hydroxyl group—direct analysis can be challenging. We present a High-Performance Liquid Chromatography (HPLC) method coupled with UV detection that leverages pre-column derivatization to enhance sensitivity. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method is detailed, which employs silylation to improve thermal stability and chromatographic performance. These protocols are designed for researchers, quality control analysts, and drug development professionals requiring accurate quantification and purity assessment of this key building block.

Introduction and Analytical Rationale

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceutical agents.[3] this compound is a valuable synthetic intermediate whose purity directly impacts the quality and yield of the final active pharmaceutical ingredient (API). Therefore, precise and reliable analytical methods are essential for its characterization during process development and for quality control.

Analytical Challenges & Strategic Solutions:

  • HPLC-UV Detection: The target analyte lacks a significant ultraviolet (UV) chromophore, rendering direct detection by HPLC-UV insensitive for trace-level analysis. The tert-butoxycarbonyl (Boc) group offers minimal absorbance. To overcome this, our HPLC protocol incorporates a pre-column derivatization step with benzoyl chloride. This reagent reacts with the hydroxyl group to form a benzoate ester, which possesses a strong chromophore, enabling sensitive UV detection around 230 nm.

  • GC-MS Volatility and Stability: While GC-MS offers excellent separation and structural identification capabilities, two aspects of the analyte's structure must be addressed. The polar hydroxyl group can cause peak tailing on standard non-polar GC columns, and the N-Boc protecting group can be thermally labile, potentially degrading in a hot GC injector. Our method mitigates these issues by derivatizing the hydroxyl group into a trimethylsilyl (TMS) ether using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This silylation step masks the polar -OH group, increasing volatility and improving chromatographic peak shape.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for routine purity analysis and quantification in a quality control environment. The derivatization step provides the necessary sensitivity for detecting low-level impurities.

HPLC Experimental Workflow

The logical flow for the HPLC analysis involves sample preparation, a crucial derivatization step to attach a UV-active tag, followed by chromatographic separation and detection.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis A Weigh Analyte (approx. 10 mg) B Dissolve in Acetonitrile (10 mL) A->B D Aliquot Sample Solution (100 µL) B->D C Prepare Pyridine Catalyst (10% v/v in ACN) E Add Pyridine & Benzoyl Chloride D->E F Incubate at 60°C (30 min) E->F G Quench with Methanol F->G H Filter with 0.45 µm Syringe Filter G->H I Inject into HPLC-UV System H->I J Data Acquisition & Analysis I->J

Caption: Workflow for HPLC-UV analysis via pre-column derivatization.

Detailed HPLC Protocol

Reagents and Materials:

  • This compound (Reference Standard and Sample)

  • Acetonitrile (HPLC Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Benzoyl Chloride (≥99%)

  • Pyridine (Anhydrous, ≥99.8%)

  • Methanol (HPLC Grade)

  • Trifluoroacetic Acid (TFA) (HPLC Grade)

  • 0.45 µm Syringe Filters (PTFE or Nylon)

Protocol Steps:

  • Standard & Sample Preparation:

    • Prepare a stock solution of the reference standard at approximately 1 mg/mL in acetonitrile.

    • Accurately weigh and dissolve the sample to achieve a similar target concentration.

  • Pre-Column Derivatization:

    • In a 2 mL autosampler vial, combine 100 µL of the sample/standard solution, 50 µL of pyridine, and 20 µL of benzoyl chloride.

    • Cap the vial tightly and vortex briefly.

    • Heat the vial in a heating block or water bath at 60°C for 30 minutes.

    • After cooling to room temperature, add 200 µL of methanol to quench any unreacted benzoyl chloride. Vortex to mix.

    • Dilute the mixture to 1.0 mL with a 50:50 mixture of acetonitrile and water.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Inject the derivatized sample into the HPLC system. The parameters are summarized in Table 1.

HPLC Method Parameters
ParameterConditionCausality & Rationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary or binary pump system with a UV detector is sufficient.
Column C18 Reverse-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)The C18 stationary phase provides excellent retention for the relatively non-polar benzoate derivative.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent to improve peak shape and provides an acidic pH to ensure reproducibility.
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)Acetonitrile is a common organic modifier providing good elution strength for this analysis.
Gradient 50% B to 95% B over 15 min; hold at 95% B for 3 min; return to 50% B over 1 min; hold for 5 minA gradient elution is necessary to ensure elution of the derivatized analyte and separation from potential impurities and derivatization by-products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temp. 35°CElevated temperature reduces mobile phase viscosity and can improve peak efficiency and reproducibility.
Detection UV at 232 nmThis wavelength corresponds to a high absorbance maximum for the benzoyl chromophore, ensuring high sensitivity.[4][5]
Injection Vol. 10 µLA typical injection volume for analytical HPLC.

Table 1: Recommended HPLC-UV method parameters.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is superior for identification and structural confirmation of the analyte and its impurities, providing definitive mass spectral data. Silylation is key to achieving sharp, symmetrical peaks.

GC-MS Experimental Workflow

The GC-MS workflow begins with sample preparation and derivatization to enhance volatility, followed by injection into the GC for separation and subsequent detection and identification by the mass spectrometer.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Silylation cluster_analysis GC-MS Analysis A Weigh Analyte (approx. 1-2 mg) B Dissolve in Acetonitrile (1 mL) A->B C Transfer 100 µL to GC Vial Insert B->C D Evaporate Solvent (N₂ stream) C->D E Add BSTFA + 1% TMCS (50 µL) D->E F Incubate at 70°C (30 min) E->F G Inject into GC-MS System F->G H Separation & Ionization (EI) G->H I Mass Spectrum Acquisition H->I J Library Search & Identification I->J

Sources

Catalytic methods involving tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthetic manipulation of tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate, a valuable chiral building block in modern chemistry.

Introduction: The Strategic Value of a Hindered Piperidine Scaffold

The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for interacting with biological targets. Within this class of compounds, This compound stands out as a particularly valuable synthetic intermediate.

This molecule's utility is derived from a combination of key structural features:

  • A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, rendering it inert to a wide range of reaction conditions while allowing for straightforward deprotection under acidic treatment.[3]

  • A Functionalizable Hydroxyl Group: The C4-hydroxyl group serves as a versatile handle for a variety of chemical transformations, including oxidation, etherification, and esterification, enabling the introduction of new functional groups or the connection to other molecular fragments.

  • Steric Hindrance: The gem-dimethyl group at the C3 position introduces significant steric bulk and imparts conformational rigidity. This feature is critical for influencing the stereochemical outcome of reactions at adjacent centers and for designing molecules with specific shapes to fit into enzyme active sites or receptor binding pockets.

While not typically a catalyst in its own right, this hydroxylated piperidine is a premier starting material for the synthesis of chiral ligands, complex drug candidates, and other high-value molecules. This guide provides detailed application notes and protocols for the key synthetic transformations involving this building block, focusing on the causality behind experimental choices to empower researchers in their own synthetic planning.

Application 1: Oxidation to a Key Ketone Intermediate

The conversion of the C4-hydroxyl group to a ketone is a foundational step for numerous synthetic pathways. The resulting ketone, tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, is a versatile precursor for reactions such as reductive aminations, Wittig reactions, and nucleophilic additions to create chiral quaternary centers.

Scientific Rationale

The choice of oxidant is critical. While strong, chromium-based oxidants like Pyridinium Chlorochromate (PCC) are effective, their toxicity and difficult removal limit their use in scale-up and pharmaceutical applications.[4] A Swern oxidation, utilizing oxalyl chloride and dimethyl sulfoxide (DMSO), is a much milder and more scalable alternative that avoids heavy metals and typically proceeds with high efficiency and minimal side reactions. The protocol is conducted at low temperatures (-78 °C) to control the stability of the reactive intermediate, the chloro(dimethylamino)sulfonium salt.

Experimental Protocol: Swern Oxidation

This protocol details the oxidation of the title compound to its corresponding ketone.

Materials:

  • This compound (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.2 equiv)

  • Oxalyl Chloride (1.1 equiv)

  • Triethylamine (TEA) (5.0 equiv)

  • Argon or Nitrogen atmosphere

  • Standard glassware with magnetic stirring, cooled to -78 °C (dry ice/acetone bath)

Procedure:

  • Activator Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.1 equiv) in anhydrous DCM. Cool the solution to -78 °C.

  • Sulfonium Salt Generation: Slowly add a solution of anhydrous DMSO (2.2 equiv) in anhydrous DCM to the oxalyl chloride solution. Stir for 15 minutes. The formation of a white precipitate may be observed.

  • Substrate Addition: Add a solution of this compound (1.0 equiv) in anhydrous DCM to the reaction mixture dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Oxidation: Stir the resulting mixture at -78 °C for 1 hour.

  • Quenching: Slowly add triethylamine (5.0 equiv) to the flask. The mixture will become thicker. Allow the reaction to stir for 15 minutes at -78 °C, then remove the cooling bath and allow it to warm to room temperature over 30 minutes.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure ketone.

Data Summary: Oxidation Protocol
ParameterConditionRationale
Temperature -78 °CTo maintain the stability of the reactive intermediates and prevent side reactions.
Equivalents (Oxalyl Chloride) 1.1 equivEnsures complete activation of DMSO.
Equivalents (DMSO) 2.2 equivActs as the primary oxidant.
Equivalents (TEA) 5.0 equivActs as a base to neutralize HCl byproducts and facilitate the final elimination step.
Typical Yield >90%The reaction is generally high-yielding and clean.
Workflow for Swern Oxidation

G cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification setup1 1. Dissolve Oxalyl Chloride in DCM setup2 2. Cool to -78 °C setup1->setup2 rxn1 3. Add DMSO Solution (Forms Activator) setup2->rxn1 rxn2 4. Add Piperidine Substrate rxn1->rxn2 rxn3 5. Stir for 1 hour (Oxidation Occurs) rxn2->rxn3 rxn4 6. Add Triethylamine (Quench & Elimination) rxn3->rxn4 workup1 7. Warm to RT & Add Water rxn4->workup1 workup2 8. Aqueous Washes (HCl, NaHCO₃, Brine) workup1->workup2 workup3 9. Dry, Concentrate & Purify workup2->workup3

Caption: Step-by-step workflow for the Swern oxidation of the title compound.

Application 2: A Precursor for Chiral Ligand Synthesis

The true power of a chiral building block is realized when its inherent stereochemistry is transferred to a functional molecule, such as a catalyst. While this compound is not a ligand itself, it is an excellent starting point for creating chiral ligands for asymmetric catalysis, which is a cornerstone of modern organic synthesis.[5]

Scientific Rationale

The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate). This activated intermediate can then undergo nucleophilic substitution (Sₙ2) with a variety of nucleophiles, such as secondary phosphines or amines, to generate P-chiral or N-chiral ligands. The steric bulk of the gem-dimethyl group can help direct the approach of the nucleophile and influence the conformational properties of the final ligand, which is crucial for achieving high enantioselectivity in catalytic reactions.

Conceptual Protocol: Synthesis of a Chiral Aminophosphine Ligand

This protocol outlines a conceptual, two-step pathway to a P-chiral aminophosphine ligand, a class of ligands highly effective in transition-metal-catalyzed reactions.

Part A: Activation of the Hydroxyl Group (Tosylation)

  • Setup: Dissolve this compound (1.0 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous DCM at 0 °C.

  • Reagent Addition: Add triethylamine (1.5 equiv) followed by the slow addition of p-toluenesulfonyl chloride (TsCl, 1.2 equiv).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the tosylated intermediate.

Part B: Nucleophilic Substitution with a Phosphide

  • Phosphide Generation: In a separate flask, deprotonate a secondary phosphine, such as diphenylphosphine (Ph₂PH), using a strong base like n-butyllithium in THF at -78 °C to generate the lithium diphenylphosphide nucleophile (LiPPh₂).

  • Substitution: Slowly add the solution of the tosylated piperidine from Part A to the lithium phosphide solution at -78 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Workup: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.

  • Purification: Purify the resulting aminophosphine ligand via column chromatography under an inert atmosphere to prevent oxidation of the phosphorus center.

Synthetic Pathway Diagram

G Start tert-Butyl 4-hydroxy-3,3-dimethyl- piperidine-1-carboxylate Intermediate Tosylated Intermediate (-OTs) Start->Intermediate  TsCl, TEA, DMAP  (Activation) End Chiral Aminophosphine Ligand (-PPh₂) Intermediate->End  LiPPh₂, THF  (SN2 Substitution)

Caption: Conceptual pathway from the hydroxylated piperidine to a chiral ligand.

Application 3: Boc Deprotection for Further Functionalization

The final key transformation is the removal of the Boc protecting group. This step is essential for revealing the secondary amine, which can then be used in peptide couplings, reductive aminations, or as a basic catalyst itself in certain reactions.[1]

Scientific Rationale

The Boc group is designed to be stable to basic and nucleophilic conditions but labile under acidic conditions. Trifluoroacetic acid (TFA) is commonly used as it is highly effective and volatile, making its removal straightforward. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which is scavenged by the solvent or an added scavenger.

Experimental Protocol: Boc Deprotection with TFA
  • Setup: Dissolve the Boc-protected piperidine (1.0 equiv) in DCM in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C and slowly add TFA (10-20 equiv, often used as a 20-50% solution in DCM).

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Isolation: The product is typically obtained as a TFA salt. To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ or another mild base until the aqueous layer is basic. Dry the organic layer and concentrate to yield the deprotected piperidine.

Conclusion

This compound is a powerful and versatile chiral building block. Its strategic utility lies not in acting as a catalyst itself, but in serving as a highly manipulable scaffold for the construction of more complex and functional molecules. Through well-established transformations such as oxidation of its hydroxyl group, conversion into chiral ligands, and deprotection of its amine, this intermediate provides researchers and drug development professionals with a reliable pathway to novel chemical entities with precisely controlled stereochemistry and functionality.

References

  • BenchChem. Application Notes and Protocols for Piperidine-Mediated Reactions.
  • Benchchem. Tert-butyl 4-(3-hydroxy-2,2-dimethylpropyl)piperidine-1-carboxylate.
  • ResearchGate. Catalytic Asymmetric Synthesis of Piperidine Derivatives Through the [4 + 2] Annulation of Imines with Allenes.
  • PubMed Central (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubMed. Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes.
  • Sunway Pharm Ltd. This compound.
  • Benchchem. Application Notes and Protocols for the Scale-up Synthesis of tert-Butyl 4-formylpiperidine-1-carboxylate and its Derivatives.
  • ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.

Sources

Application Notes and Protocols for the Synthesis of GPCR Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptors (GPCRs) represent the largest and most diverse family of membrane receptors in the human genome, making them a premier class of therapeutic drug targets.[1][2][3] The synthesis of novel ligands with high affinity and selectivity for specific GPCRs is a cornerstone of modern drug discovery. This comprehensive guide provides an in-depth overview of contemporary strategies for GPCR ligand synthesis, from initial design concepts to final biological validation. We will explore key synthetic methodologies, provide detailed, field-proven protocols for common reactions and assays, and discuss the critical aspects of purification and characterization. This document is intended to serve as a practical resource for researchers in medicinal chemistry, pharmacology, and drug development, offering both the "how" and the "why" behind the synthesis and evaluation of novel GPCR ligands.

Strategic Foundations in GPCR Ligand Design

The journey to a novel GPCR ligand begins not in the flask, but with a strategic design approach. The choice of strategy is dictated by the available structural information for the target receptor, the nature of known ligands, and the desired pharmacological profile of the new chemical entity.

Structure-Based Drug Design (SBDD)

With the increasing availability of high-resolution crystal structures of GPCRs, SBDD has become a powerful tool for the rational design of new ligands.[1][4] This approach leverages detailed atomic-level information about the receptor's binding pocket to design molecules with complementary shapes and chemical features. Computational techniques such as molecular docking are employed to predict the binding poses and affinities of virtual compounds, allowing for the prioritization of synthetic targets.[5][6]

Fragment-Based Drug Discovery (FBDD)

FBDD offers an alternative approach, particularly when high-resolution structural data is limited or when seeking novel chemical scaffolds.[7][8][9] This method involves screening libraries of low-molecular-weight fragments to identify weak-binding "hits."[8] These initial hits are then optimized and grown into more potent, lead-like molecules through synthetic elaboration.[7][8] Biophysical techniques such as Surface Plasmon Resonance (SPR) are often employed for the initial fragment screening.[7]

Ligand-Based and Combinatorial Approaches

In the absence of structural data for the target receptor, ligand-based design strategies are often employed. These methods rely on the structure-activity relationships (SARs) of known ligands to develop pharmacophore models that define the key chemical features required for binding.[1] Combinatorial chemistry can then be used to generate large libraries of compounds around a privileged scaffold, enabling the rapid exploration of chemical space and the identification of potent ligands.[10][11][12]

Core Synthetic Methodologies and Protocols

The construction of GPCR ligands often involves a toolkit of robust and versatile chemical reactions. Below are detailed protocols for three of the most common and powerful transformations used in medicinal chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon and carbon-nitrogen bonds, which are prevalent in many GPCR ligand scaffolds.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, typically between an aryl or vinyl halide and an organoboron species.[13]

Reaction Scheme: Ar¹-X + Ar²-B(OH)₂ --(Pd catalyst, Base)--> Ar¹-Ar²

Materials:

  • Aryl halide (e.g., bromobenzene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Magnetic stirrer and heating source

Procedure:

  • To the reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of anilines, N-aryl heterocycles, and other amine-containing structures.[14][15]

Reaction Scheme: Ar-X + R₂NH --(Pd catalyst, Ligand, Base)--> Ar-NR₂

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Amine (e.g., morpholine, 1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., toluene, 5 mL)

  • Reaction vessel

  • Magnetic stirrer and heating source

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to the reaction vessel.

  • Add the aryl halide and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Amide Bond Formation

The amide bond is a ubiquitous functional group in pharmaceuticals, and its efficient formation is critical in GPCR ligand synthesis.[3][16]

Reaction Scheme: R¹-COOH + R²-NH₂ --(Coupling Agent, Base)--> R¹-CONH-R²

Materials:

  • Carboxylic acid (1.0 mmol)

  • Amine (1.1 mmol)

  • Coupling agent (e.g., HATU, 1.1 mmol)

  • Base (e.g., DIPEA, 2.0 mmol)

  • Anhydrous solvent (e.g., DMF, 5 mL)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent in the reaction vessel.

  • Add the coupling agent and the base, and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Purification and Characterization of Synthesized Ligands

Rigorous purification and characterization are essential to ensure that the biological activity observed is attributable to the synthesized compound and not an impurity.

Purification by High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for the purification of small molecules to high purity.[12]

General Protocol:

  • Method Development: Develop a suitable separation method on an analytical HPLC system to achieve baseline separation of the target compound from impurities.[12]

  • Sample Preparation: Dissolve the crude product in a suitable solvent, ensuring it is fully soluble in the mobile phase.[12]

  • Scaling Up: Scale the injection volume and flow rate from the analytical method to the preparative system.[12]

  • Purification: Perform the purification on the preparative HPLC system, collecting fractions containing the target compound.

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Structural Characterization

The identity and purity of the final compound must be confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized ligand.[1][11][17]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.[1]

TechniqueInformation Provided
¹H NMR Confirms the presence and connectivity of hydrogen atoms in the molecule.
¹³C NMR Confirms the carbon framework of the molecule.
HRMS Provides the exact mass of the molecule, confirming its elemental formula.
LC-MS Assesses the purity of the compound.

Biological Validation: From Binding to Function

Once a ligand has been synthesized and purified, its biological activity must be assessed through a series of in vitro assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its target receptor.[18][19] These assays measure the ability of the synthesized (unlabeled) compound to compete with a known radiolabeled ligand for binding to the receptor.[5][20]

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [³H]-ligand)

  • Synthesized test compound

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Prepare a dilution series of the test compound.

  • In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and the test compound at various concentrations.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through the filter plate.[5]

  • Wash the filters with ice-cold buffer to remove unbound radioligand.[5]

  • Dry the filters, add scintillation fluid, and count the radioactivity.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential to determine whether a ligand is an agonist, antagonist, or inverse agonist by measuring the downstream signaling events following receptor activation.

This assay is used for GPCRs that couple to Gs or Gi proteins, which respectively stimulate or inhibit the production of the second messenger cyclic AMP (cAMP).[9][21][22]

Procedure for a Gs-coupled receptor:

  • Plate cells expressing the target receptor in a 96-well plate.

  • Treat the cells with a dilution series of the test compound.

  • Incubate for a specified time to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[23][24]

  • Generate a dose-response curve to determine the EC₅₀ of the compound.

This assay is suitable for GPCRs that couple to Gq proteins, which trigger the release of intracellular calcium upon activation.[4][25][26][27]

Procedure:

  • Plate cells expressing the target receptor in a 96-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[4]

  • Add a dilution series of the test compound.

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).[25][27]

  • Generate a dose-response curve from the peak fluorescence signal to determine the EC₅₀.

Visualizing the Workflow and Signaling

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical GPCR signaling pathway and the overall workflow for ligand synthesis and characterization.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein (α, β, γ) GPCR->G_Protein 2. Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Generation Ligand Ligand (Agonist) Ligand->GPCR 1. Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Downstream Signaling

Caption: Canonical GPCR Signaling Cascade.

Synthesis_Workflow Design 1. Ligand Design (SBDD, FBDD, etc.) Synthesis 2. Chemical Synthesis (e.g., Suzuki, Amide Coupling) Design->Synthesis Purification 3. Purification (HPLC) Synthesis->Purification Characterization 4. Characterization (NMR, MS) Purification->Characterization Binding_Assay 5. Binding Assay (Radioligand) Characterization->Binding_Assay Functional_Assay 6. Functional Assay (cAMP, Calcium) Binding_Assay->Functional_Assay SAR_Analysis 7. SAR Analysis & Iteration Functional_Assay->SAR_Analysis SAR_Analysis->Design Optimization Loop

Caption: Integrated GPCR Ligand Synthesis and Evaluation Workflow.

Conclusion

The synthesis of novel GPCR ligands is a dynamic and multifaceted process that integrates rational design, advanced synthetic chemistry, and rigorous biological evaluation. By understanding the principles behind each step and employing robust, validated protocols, researchers can efficiently navigate the path from initial concept to a well-characterized lead compound. The methodologies and protocols outlined in this guide provide a solid foundation for scientists and drug development professionals to successfully synthesize and evaluate the next generation of GPCR-targeted therapeutics.

References

  • Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H 3 Receptor Ligands and MAO-B Inhibitors. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

  • Richarz, A. N., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(7), 513-517. [Link]

  • Grisshammer, R. (2009). Purification of recombinant G-protein-coupled receptors. Methods in Molecular Biology, 552, 79-98. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 10, 2026, from [Link]

  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Xu, Y., et al. (2022). GPCR structural characterization by NMR spectroscopy in solution. Frontiers in Molecular Biosciences, 9, 981977. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved January 10, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 10, 2026, from [Link]

  • Kralj, J. G., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(2), 229-238. [Link]

  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved January 10, 2026, from [Link]

  • Expression and purification of recombinant G protein-coupled receptors: A review. (2020). Protein Expression and Purification, 172, 105634. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (2014). Journal of Visualized Experiments, (88), 51714. [Link]

  • Zhu, L., et al. (2022). Solubilization, purification, and ligand binding characterization of G protein-coupled receptor SMO in native membrane bilayer. PeerJ, 10, e13364. [Link]

  • Kralj, J. G., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace. Retrieved January 10, 2026, from [Link]

  • GPCR structural characterization by NMR spectroscopy in solution. (2022). Research Collection. [Link]

  • A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Preparation of purified GPCRs for structural studies. (2016). ResearchGate. [Link]

  • Chapter 13: Green Catalytic Direct Amide Bond Formation. (n.d.). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

  • Catalytic Approaches to the Synthesis of Amide Bonds. (n.d.). CORE. Retrieved January 10, 2026, from [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). Retrieved January 10, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 10, 2026, from [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved January 10, 2026, from [Link]

  • (PDF) GPCR Structural Characterization by NMR Spectroscopy in Solution. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved January 10, 2026, from [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics, 40(21), 3629-3634. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018). Molecules, 23(8), 2049. [Link]

  • Methods for amide bond synthesis.7. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. (2019). Molecules, 24(18), 3349. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved January 10, 2026, from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved January 10, 2026, from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (n.d.). CoLab.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved January 10, 2026, from [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved January 10, 2026, from [Link]

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (2014). SLAS Discovery, 19(5), 799-807. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying causes and actionable solutions to improve your experimental outcomes.

Issue 1: Low Yield of the Final Product

Q: My overall yield for the synthesis of this compound is consistently low. What are the likely causes and how can I improve it?

A: Low yields in multi-step syntheses can stem from various factors. The primary route to this molecule often involves the reduction of a piperidone precursor followed by Boc protection. Let's break down the potential pitfalls in each stage.

1. Inefficient Reduction of the Piperidone Precursor:

  • Problem: Incomplete conversion of the starting ketone (e.g., tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate) to the desired alcohol.

  • Cause: The choice and activity of the reducing agent are critical. Stronger, less selective reducing agents like sodium borohydride (NaBH₄) can sometimes lead to side reactions, while milder reagents may not drive the reaction to completion, especially with sterically hindered ketones.[1]

  • Solution:

    • Optimize Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a more selective and effective choice for the reduction of ketones, particularly in reductive amination contexts, as it is less likely to reduce the ketone directly before imine formation.[1]

    • Reaction Conditions: Ensure anhydrous conditions, as water can quench the reducing agent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

    • Temperature Control: Perform the reduction at a controlled temperature (e.g., 0 °C to room temperature) to minimize side reactions.

2. Incomplete Boc Protection:

  • Problem: The piperidine nitrogen is not fully protected with the tert-butoxycarbonyl (Boc) group.

  • Cause: This can be due to several factors including insufficient reagent, suboptimal pH, or steric hindrance.[2]

  • Solution:

    • Reagent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of di-tert-butyl dicarbonate (Boc₂O).

    • Base and Solvent: The choice of base and solvent is crucial. A common and effective system is using a base like triethylamine or sodium hydroxide in a solvent such as dichloromethane (DCM), methanol, or a mixture of water and methanol.[3][4] The use of aqueous conditions can be advantageous for substrates with poor solubility in organic solvents.[5]

    • Reaction Time and Temperature: Allow the reaction to proceed for an adequate amount of time (often several hours to overnight) at room temperature. Gentle heating (e.g., to 40-55°C) can sometimes improve the reaction rate, but should be monitored to avoid decomposition.[2][4]

ParameterSuboptimal ConditionRecommended Optimization
Reducing Agent NaBH₄ leading to side productsSwitch to a more selective agent like STAB.[1]
Boc₂O Equivalents Stoichiometric or lessUse 1.1-1.5 equivalents.
Reaction pH Not controlledMaintain appropriate pH for the specific step.
Reaction Time Too shortMonitor by TLC/LC-MS until starting material is consumed.
Issue 2: Formation of Significant Side Products

Q: I am observing significant impurities in my reaction mixture. How can I identify and minimize them?

A: Side product formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Over-alkylation: If the synthesis involves N-alkylation steps, the formation of quaternary ammonium salts is a possibility. This can be minimized by the slow addition of the alkylating agent and controlling the stoichiometry.[1]

  • Dimerization: In Boc protection reactions, the carboxylate of a zwitterionic starting material can react with Boc₂O to form a mixed anhydride, which can then react with another amine molecule to form a dimer. Running the reaction in an aqueous basic solution can hydrolyze the mixed anhydride and prevent dimerization.[5]

  • tert-Butylation: During Boc deprotection (if applicable in a related synthesis), the generated tert-butyl cation is a reactive intermediate that can alkylate nucleophilic sites on your molecule. The use of scavengers like anisole or thiophenol can trap this cation and prevent unwanted side reactions.[3]

Workflow for Troubleshooting Low Yield

Troubleshooting Low Yield start Low Product Yield check_reduction Analyze Reduction Step start->check_reduction check_boc Analyze Boc-Protection Step start->check_boc incomplete_reduction Incomplete Reduction? check_reduction->incomplete_reduction incomplete_boc Incomplete Boc-Protection? check_boc->incomplete_boc incomplete_reduction->check_boc No optimize_reduction Optimize Reducing Agent (e.g., switch to STAB) & Conditions incomplete_reduction->optimize_reduction Yes optimize_boc Optimize Boc₂O Stoichiometry, Base, Solvent, & Temperature incomplete_boc->optimize_boc Yes review_workup Review Work-up & Purification Procedures incomplete_boc->review_workup No optimize_reduction->review_workup optimize_boc->review_workup product_loss Product Loss During Extraction/Purification? review_workup->product_loss optimize_purification Optimize Purification (e.g., alternative chromatography) product_loss->optimize_purification Yes end Improved Yield product_loss->end No optimize_purification->end Boc Protection Mechanism cluster_0 Nucleophilic Attack cluster_1 Proton Transfer & Elimination Amine R₂NH Boc2O Boc-O-Boc Amine->Boc2O Intermediate1 R₂N⁺H-Boc  | O⁻-Boc Intermediate2 R₂N-Boc + HO-Boc Intermediate1->Intermediate2 Intermediate1->Intermediate2 Final_Product R₂N-Boc Intermediate2->Final_Product Byproducts t-BuOH + CO₂ HO-Boc->Byproducts decomposition

Sources

Technical Support Center: Purification of Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate . This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important synthetic intermediate. As a senior application scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: My final product is an oil or a persistent syrup, but I expect a solid. How do I induce crystallization?

This is the most frequently encountered issue with many Boc-protected intermediates. The failure to solidify is often due to several factors, including residual solvents, the presence of excess reagents, or the hygroscopic nature of the compound.

Root Cause Analysis & Solutions:

  • Residual Solvents: Even trace amounts of solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Methanol can act as a "eutectic impurity," depressing the melting point and preventing crystallization.

    • Solution: Dry the oil under a high vacuum (e.g., <1 mmHg) at a slightly elevated temperature (35-45°C) for several hours to remove all volatile residues.[1] Be cautious not to heat too aggressively, as this could risk thermal degradation.

  • Excess Di-tert-butyl dicarbonate (Boc₂O): If your synthesis involved the Boc-protection of the piperidine nitrogen, unreacted Boc₂O or its byproduct, tert-butanol, can contaminate the product, leading to an oily consistency.[1]

    • Solution 1 (Trituration): Dissolve the oil in a minimal amount of a solvent in which your product is soluble but the impurities are less so (e.g., a small amount of diethyl ether or DCM). Then, add a non-polar solvent in which your product is insoluble, such as n-heptane or petroleum ether, dropwise while stirring vigorously.[2][3] This should cause your product to precipitate as a solid, which can then be filtered.

    • Solution 2 (pH Adjustment during Workup): Proper aqueous workup is critical. Ensure the reaction is quenched and washed appropriately to remove byproducts. Sometimes, a slightly acidic wash (e.g., with dilute citric acid) can help remove basic impurities, followed by a bicarbonate wash to neutralize.[4]

  • Inherent Crystallization Difficulty: Some batches are simply reluctant to crystallize without a nucleation point.

    • Solution (Seeding): If you have a previously crystallized batch, add a tiny "seed" crystal to the oil.[5][6] Agitate the mixture with a glass rod (scratching the inside of the flask can also create nucleation sites). Allow it to stand at room temperature or in the refrigerator.[5][6] If no seed crystal is available, attempt the trituration method above, as the initial precipitate can act as its own seed.

G start Start: Oily Product Obtained step1 Dry Under High Vacuum (40°C, >4 hrs) start->step1 q1 Did it solidify? step1->q1 step2 Triturate: Dissolve in min. Ether, add Heptane dropwise q1->step2 No end_success Success: Crystalline Solid q1->end_success Yes q2 Precipitate formed? step2->q2 step3 Attempt Seeding (if seed crystal available) q2->step3 No q2->end_success Yes, filter & dry step3->q2 step4 Re-purify via Silica Gel Chromatography step3->step4 No seed available end_fail Further Analysis Needed step4->end_fail

Caption: Decision tree for choosing an appropriate purification method.

Q3: Can this compound be purified by distillation?

Purification by distillation is generally not recommended. The compound has a relatively high boiling point and, more importantly, the tert-butoxycarbonyl (Boc) protecting group is thermally labile. Heating to high temperatures, especially under vacuum, can cause decomposition and loss of the Boc group, leading to impurities. Stick to chromatography or crystallization methods. [11]

References
  • Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Supplementary information. Available from: [Link]

  • Der Pharma Chemica. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Available from: [Link]

  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Google Patents. CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • PubChem. tert-Butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate. Available from: [Link]

  • Google Patents. CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method.
  • ResearchGate. Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. Available from: [Link]

  • UB. tert-Butyl (R)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate. Available from: [Link]

  • PubChemLite. Tert-butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate (C12H23NO3). Available from: [Link]

  • CP Lab Safety. This compound, 97% Purity, C12H23NO3, 25 grams. Available from: [Link]

  • ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available from: [Link]

  • Patsnap. Preparation method of (S)-N-BOC-3-hydroxypiperidine - Eureka. Available from: [Link]

  • Google Patents. CN112661672A - Crystallization method of Boc-amino acid.
  • Google Patents. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate.
  • Patsnap. Crystallization method of Boc-amino acid - Eureka. Available from: [Link]

  • PubChem. 1,1-Dimethylethyl 4-hydroxy-3-methyl-1-piperidinecarboxylate. Available from: [Link]

  • PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate. Available from: [Link]

  • Pharmaffiliates. 1007596-95-3| Chemical Name : tert-butyl (3R,4R)-4-amino-3-hydroxy-1-piperidinecarboxylate. Available from: [Link]

Sources

Technical Support Center: Synthesis of tert-Butyl 4-Hydroxy-3,3-dimethylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for the synthesis of tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with this synthesis. As a key building block in pharmaceutical development, particularly for kinase inhibitors and other complex molecules, achieving high purity of this intermediate is critical.[1][2] This guide is designed to explain the causality behind byproduct formation and offer field-proven solutions to optimize your reaction outcomes.

Core Synthesis Pathway and Potential Pitfalls

The most common and direct method for synthesizing this compound is the reduction of its corresponding ketone precursor, tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate.[3][4] While seemingly straightforward, this reduction step is prone to several side reactions and process-related issues that can lead to significant impurities. Understanding the main reaction pathway and the origin of common byproducts is the first step in effective troubleshooting.

Synthesis_Byproducts Figure 1: Synthesis Pathway and Byproduct Formation Start tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (Starting Ketone) Product This compound (Desired Product) Start->Product   Reduction   (e.g., NaBH4, MeOH) Byproduct1 Unreacted Starting Material Start->Byproduct1 Incomplete Reaction Byproduct2 3,3-Dimethylpiperidin-4-ol (Boc-Deprotected Byproduct) Product->Byproduct2 Acidic Workup

Caption: Synthetic route to the target alcohol and primary byproduct pathways.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My reaction is incomplete. TLC and NMR analysis show a significant amount of the starting ketone, tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. What went wrong?

Answer: The presence of unreacted starting material is the most common issue and typically points to suboptimal reduction conditions. The reduction of this sterically hindered ketone requires careful control over reagents and reaction parameters.

Causality: The gem-dimethyl group at the C3 position adjacent to the carbonyl sterically hinders the approach of the hydride reagent. An insufficient amount of reducing agent, low reaction temperature, or a short reaction time can fail to overcome this activation energy barrier, leading to an incomplete reaction.

Troubleshooting Solutions:

Potential CauseRecommended ActionScientific Rationale
Insufficient Reducing Agent Increase the molar equivalents of NaBH₄ to 1.5–2.0 eq. relative to the ketone.Provides a sufficient excess of hydride to drive the reaction to completion, compensating for any reagent decomposition by the protic solvent (e.g., methanol).
Low Reagent Activity Use a freshly opened bottle of NaBH₄ or titrate an older bottle to determine its active hydride content.Sodium borohydride can slowly decompose upon exposure to atmospheric moisture, reducing its potency over time.
Low Reaction Temperature While the reaction is typically initiated at 0 °C to control the initial exotherm, allow it to slowly warm to room temperature and stir for an extended period (4-12 hours).Increasing the thermal energy of the system helps overcome the steric hindrance, increasing the rate of reaction.
Incorrect Solvent Choice Methanol or ethanol are the preferred solvents. Aprotic solvents like THF may not be as effective without a phase-transfer catalyst or additives.Protic solvents can participate in the reduction mechanism by stabilizing intermediates and facilitating the breakdown of borate-ester complexes.

Question 2: My final product shows a new singlet at ~1.4 ppm in the ¹H NMR, and the mass spectrum has a peak corresponding to the loss of the Boc group. What is this impurity?

Answer: This impurity is almost certainly 3,3-dimethylpiperidin-4-ol , the product of Boc-group cleavage.

Causality: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions. During the aqueous workup, quenching the reaction with an acid (even a weak one like ammonium chloride) can lower the pH sufficiently to cause partial or complete deprotection of the piperidine nitrogen.

Troubleshooting Solutions:

  • Neutral or Basic Workup: Quench the reaction by slowly adding water or a saturated solution of sodium bicarbonate or Rochelle's salt (potassium sodium tartrate) instead of an acid. Maintain the pH of the aqueous layer above 8 during extraction.

  • Temperature Control During Workup: Perform the quench and extraction at a low temperature (0-5 °C) to minimize the rate of the acid-catalyzed hydrolysis of the Boc group.

  • Minimize Exposure Time: Do not let the reaction mixture sit for extended periods in the biphasic workup solution, especially if its pH is uncertain. Proceed with extraction immediately after quenching.

Question 3: I observe several small, unidentified peaks in my crude product analysis. Could they be impurities carried over from the synthesis of the starting ketone?

Answer: Yes, impurities from the synthesis of the precursor, tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, can be carried through.

Causality: The synthesis of 4-piperidones often involves a Dieckmann condensation or related cyclization strategies.[5] These reactions can have side products, such as incompletely cyclized intermediates or products from alternative condensation pathways. If the starting ketone is not rigorously purified before the reduction step, these impurities will contaminate the final product.

Troubleshooting Solutions:

  • Pre-Purification of Starting Material: Always ensure the purity of the starting ketone exceeds 98% by quantitative NMR (qNMR) or gas chromatography (GC) before beginning the reduction. If necessary, recrystallize or chromatograph the ketone.

  • Supplier Validation: If the starting material is purchased, obtain a certificate of analysis (CoA) from the vendor.[3][6][7] It is good practice to independently verify the purity of the first batch from a new supplier.

Validated Experimental Protocols

To provide a reliable baseline, the following protocols for synthesis and purification have been validated to produce high-purity material.

Protocol 1: Optimized Reduction of tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

This protocol is designed to maximize yield while minimizing the formation of the byproducts discussed above.

Materials:

  • tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH), anhydrous

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Caution: Gas evolution (H₂) will occur. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 4 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Cool the mixture back to 0 °C and slowly quench the reaction by adding deionized water (5 mL per gram of starting ketone).

  • Add saturated NaHCO₃ solution until the pH of the aqueous phase is ~8-9.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the resulting aqueous slurry with ethyl acetate (3 x 15 mL per gram of starting ketone).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

Protocol 2: Purification by Column Chromatography

This procedure effectively separates the desired alcohol from unreacted ketone and other potential impurities.

Materials:

  • Crude product from Protocol 1

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Prepare a silica gel column using a slurry packing method with 20% ethyl acetate in hexanes as the mobile phase. A typical loading ratio is 1:30 (crude product:silica gel) by weight.

  • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed material onto the top of the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient would be:

    • 20% EtOAc in Hexanes (to elute non-polar impurities and any remaining starting ketone).

    • 30-40% EtOAc in Hexanes (to elute the desired product, this compound).

  • Collect fractions and analyze by TLC, staining with potassium permanganate to visualize the alcohol product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product as a white solid.

References

  • Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved January 9, 2026, from [Link]

  • Krasavin, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6694. MDPI AG. Retrieved from [Link]

  • Supplementary Information for a related synthesis. (n.d.).
  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved January 9, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. Retrieved January 9, 2026, from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved January 9, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved January 9, 2026, from [Link]

  • PubChemLite. (n.d.). Tert-butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate. Retrieved January 9, 2026, from [Link]

  • CP Lab Safety. (n.d.). This compound, 97% Purity. Retrieved January 9, 2026, from [Link]

  • BuyersGuideChem. (n.d.). Tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Retrieved January 9, 2026, from [Link]

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025).
  • Thomas, J. B., et al. (2001). Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Journal of Medicinal Chemistry, 44(17), 2687-90. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of Some New Diiodocoumarin Derivatives. Retrieved January 9, 2026, from [Link]

Sources

Stability issues of tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate. Designed for researchers, chemists, and drug development professionals, this document offers insights into potential challenges during experimental work involving this compound under both acidic and basic conditions.

Introduction: Understanding the Molecule

This compound is a substituted piperidine derivative featuring three key functional groups that dictate its chemical behavior:

  • A Boc-Protected Amine: The nitrogen atom of the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group. This group is notoriously labile under acidic conditions.[1][2]

  • A Hindered Tertiary Alcohol: The hydroxyl group at the C4 position is a tertiary alcohol, sterically hindered by the adjacent gem-dimethyl group at C3. This steric hindrance influences its reactivity.

  • A Piperidine Ring: The core saturated heterocyclic ring is generally stable but can be susceptible to oxidation under harsh conditions.

Understanding the interplay of these groups is crucial for predicting and troubleshooting stability issues. The primary point of vulnerability for this molecule is the acid-labile Boc protecting group.[3]

Part 1: Troubleshooting Stability Under Acidic Conditions

The most common issue encountered with this compound is the cleavage of the Boc protecting group under acidic conditions, a reaction often referred to as deprotection.[4] This transformation is mechanistically driven by the formation of a stable tert-butyl carbocation.[2]

Frequently Asked Questions (FAQs) - Acidic Conditions

Q1: I performed a reaction under acidic conditions and my workup resulted in a product that is much more water-soluble than the starting material. What happened?

A1: You have likely cleaved the Boc group. The resulting free amine is a piperidinium salt (e.g., hydrochloride or trifluoroacetate), which is significantly more polar and water-soluble than the neutral, Boc-protected starting material.

  • Causality: The Boc group is designed to be removed by acid.[1] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly protonate the carbonyl oxygen of the carbamate, leading to the elimination of carbon dioxide and the highly stable tert-butyl cation, leaving the free amine.[2]

  • Troubleshooting Action:

    • Confirm Deprotection: Analyze your product by LC-MS. You should observe a mass corresponding to the loss of the Boc group (M - 100.12 g/mol ). In ¹H NMR, the characteristic singlet for the nine tert-butyl protons around 1.4 ppm will have disappeared.[5]

    • Adjust pH: If deprotection was unintentional, ensure all subsequent aqueous extractions are performed under neutral or slightly basic conditions (pH 7-9) to maintain the free amine in its neutral, more organic-soluble form.

    • Future Prevention: If your desired reaction requires acidic conditions, consider if a different, more acid-stable protecting group (e.g., Cbz or Ac) is more suitable for your synthetic route.

Q2: I'm using a mild Lewis acid (e.g., ZnCl₂) and observing slow decomposition of my starting material. Is the Boc group still the problem?

A2: Yes, even milder Lewis acids can facilitate Boc cleavage, although typically requiring more forcing conditions (e.g., heat) than strong Brønsted acids.[6][7] Some Lewis acids, like AlCl₃, are specifically used for selective Boc deprotection.[1]

  • Causality: Lewis acids coordinate to the carbonyl oxygen, weakening the C-O bond and promoting the departure of the tert-butoxy group.

  • Troubleshooting Action:

    • Screen Conditions: If the Lewis acid is essential for your reaction, perform a preliminary screen at a lower temperature or with a shorter reaction time to find a window where your desired reaction proceeds without significant deprotection.

    • Consider Alternatives: Investigate other Lewis acids known to be more compatible with Boc groups or explore non-acidic catalysts for your transformation.

Q3: Besides deprotection, could the tertiary alcohol cause instability in strong acid?

A3: Yes, under harsh acidic conditions (e.g., concentrated H₂SO₄, high heat), the tertiary alcohol is susceptible to dehydration (elimination of water) to form an alkene.[8]

  • Causality: The acid protonates the hydroxyl group, converting it into a good leaving group (water). Departure of water generates a tertiary carbocation, which can then lose a proton from an adjacent carbon to form a double bond.

  • Troubleshooting Action: This is less common than Boc cleavage. If you suspect an elimination byproduct (a new, less polar spot on TLC), avoid high temperatures and concentrated non-nucleophilic acids. Use the mildest acidic conditions necessary for your primary transformation.

Workflow & Data

Table 1: Relative Lability of the Boc Group to Common Acidic Reagents

ReagentTypical ConditionsRelative Rate of CleavageNotes
Trifluoroacetic Acid (TFA)20-50% in DCM, 0°C to RTVery FastStandard deprotection protocol. Often complete in < 2 hours.[4]
Hydrochloric Acid (HCl)4M in Dioxane or MeOHFastCommon and effective. Product is the HCl salt.[1]
Formic Acid88-98%, RTModerateSlower than TFA or HCl; can sometimes be used for selective reactions.
Acetic Acid (AcOH)Glacial, RT to 50°CSlow to Very SlowBoc group is generally stable to refluxing acetic acid for short periods.
Silica GelColumn ChromatographyVery Slow / InsignificantGenerally stable, but prolonged exposure on acidic silica can cause minor cleavage.
Lewis Acids (e.g., ZnBr₂)DCM, RTSlow to ModerateCan be used for deprotection, sometimes selectively.[3]

Experimental Protocol: Control Experiment for Acid Stability

This protocol allows you to test the stability of your compound under proposed reaction conditions before committing your bulk material.

  • Setup: In a small vial, dissolve 5-10 mg of this compound in 0.5 mL of the solvent planned for your reaction.

  • TLC Baseline: Spot a baseline of the starting material on a TLC plate.

  • Acid Addition: Add the same concentration of the acid you plan to use in your main reaction.

  • Monitoring: Stir the reaction at the intended temperature. Every 30 minutes, take a small aliquot and spot it on the TLC plate.

  • Analysis: Develop the TLC plate. The appearance of a new, more polar spot at a lower Rf value indicates Boc deprotection. The disappearance of the starting material spot indicates the rate of decomposition.[5]

Diagram 1: Acid-Catalyzed Degradation Pathway

Start Unexpected Result in Reaction? CheckAnalysis Analyze by TLC / LC-MS Start->CheckAnalysis AcidOrBase Acidic or Basic Conditions? CheckAnalysis->AcidOrBase AcidPath Acidic AcidOrBase->AcidPath Acidic BasePath Basic AcidOrBase->BasePath Basic PolarSpot New Polar Spot? AcidPath->PolarSpot ColorChange Dark Color Change? BasePath->ColorChange NonPolarSpot New Non-Polar Spot? PolarSpot->NonPolarSpot No BocLoss Result: Likely Boc Deprotection PolarSpot->BocLoss Yes Elimination Result: Possible Dehydration/Elimination NonPolarSpot->Elimination Yes Stable Result: Compound Likely Stable NonPolarSpot->Stable No Alkoxide Result: Alkoxide Formation / Side Reaction ColorChange->Alkoxide Yes ColorChange->Stable No

Caption: Decision tree for troubleshooting stability issues.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms. Retrieved from [Link]

  • YouTube. (2021). Adding Boc Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Scott, S. L., et al. (n.d.). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Royal Society of Chemistry. Retrieved from [Link]

  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates 2–5. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient, continuous N -Boc deprotection of amines using solid acid catalysts | Request PDF. Retrieved from [Link]

  • Quora. (n.d.). What is effect of steric hinderance on acidity of alcohols? Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Retrieved from [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Quora. (n.d.). Why is tertiary alcohol more acidic in a gas phase? Retrieved from [Link]

  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Hydroxypiperidine. Retrieved from [Link]

  • YouTube. (2023). Steric Effects on Acidity: Disruption of Solvent Stabilization. Retrieved from [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate. Retrieved from [Link]

  • OpenStax. (2023). 17.6 Reactions of Alcohols. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate (C12H23NO3). Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Boc Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of tert-butyloxycarbonyl (Boc) deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet critical synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve clean, efficient, and reproducible results.

Troubleshooting Guide: A-Question-and-Answer Approach

Issue 1: Incomplete or Sluggish Deprotection

Question: My Boc deprotection is not going to completion, or is extremely slow. What are the likely causes and how can I resolve this?

Answer: Incomplete deprotection is a frequent challenge and can often be attributed to several factors. The cleavage of the Boc group is an acid-catalyzed process with a second-order dependence on the acid concentration, meaning that insufficient acid strength or concentration is a primary suspect.[1]

Troubleshooting Steps:

  • Increase Acid Concentration: For reactions using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), a common starting point is 20-50% (v/v).[1][2][3] If the reaction is sluggish, incrementally increasing the TFA concentration can significantly accelerate the rate. For substrates with basic functional groups that may quench the acid, a larger excess is necessary.[4]

  • Extend Reaction Time: Deprotection is a kinetic process. While many reactions are complete within 30 minutes to 2 hours at room temperature, sterically hindered or electronically deactivated substrates may require longer reaction times, sometimes overnight.[1][5] It is crucial to monitor the reaction's progress.

  • Increase Reaction Temperature: Gently warming the reaction mixture can be effective, but exercise caution if your molecule contains other thermally sensitive functional groups.[1][4]

  • Change the Solvent/Acid System: If the above measures fail, consider switching to a different acid system. A 4M solution of HCl in 1,4-dioxane or ethyl acetate is a potent alternative to TFA/DCM.[2][3] In some cases, neat TFA can be employed, though this increases the risk of side reactions.[4] Ensure your substrate is fully soluble in the chosen solvent system.[1]

Workflow for Addressing Incomplete Deprotection:

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Issue 2: Formation of Unexpected Side Products

Question: I am observing significant side product formation in my reaction mixture. What is causing this and how can I prevent it?

Answer: The primary culprit for side product formation during Boc deprotection is the generation of a reactive tert-butyl cation (t-Bu⁺) intermediate.[1][6][7] This electrophile can alkylate any nucleophilic sites on your substrate or product, with electron-rich aromatic rings (like tryptophan) and sulfur-containing residues (like methionine) being particularly susceptible.[1][8][9]

Mitigation Strategies:

  • Use Scavengers: The most effective way to prevent t-butylation is to introduce a "scavenger" into the reaction mixture. Scavengers are nucleophiles that are more reactive towards the t-Bu⁺ cation than your substrate. Common scavengers include:

    • Triisopropylsilane (TIS): Often used at 2.5-5% (v/v), it effectively traps the t-butyl cation.[1]

    • Water: Can act as a scavenger.

    • Thioanisole: Particularly useful for protecting methionine residues.

  • Optimize Reaction Conditions:

    • Lower Temperature: Running the reaction at 0°C can help to control the rate of side reactions.

    • Use the Minimum Necessary Acid Concentration and Reaction Time: Over-exposure to strong acid can exacerbate side product formation. Titrate the conditions to find the sweet spot between complete deprotection and minimal side reactions.

Issue 3: Deprotection of Other Acid-Labile Groups

Question: My molecule contains other acid-sensitive protecting groups (e.g., t-butyl esters, acetals) that are being cleaved along with the Boc group. How can I achieve selective Boc deprotection?

Answer: Achieving selectivity in the presence of other acid-labile functionalities is a significant challenge that requires moving away from standard strong acid conditions.[4] The key is to use milder or alternative deprotection methods.

Selective Deprotection Methods:

  • Milder Acidic Conditions:

    • Aqueous Phosphoric Acid: Can be a milder alternative to TFA.[2][10]

    • p-Toluenesulfonic Acid (p-TSA): Considered a "greener" and less corrosive option that can offer greater selectivity.[2]

  • Lewis Acids: Lewis acids such as Sn(OTf)₂, ZnBr₂, and TMSI can promote Boc cleavage under conditions that may leave other groups intact.[11][12][13]

  • Oxalyl Chloride in Methanol: This system has been reported as a mild and selective method for N-Boc deprotection, even in cases where traditional acid-mediated protocols failed.[10][14]

  • Thermal Deprotection: For substrates that are thermally stable, heating in a suitable solvent can remove the Boc group without any acid catalyst.[2][15][16] However, this often requires high temperatures (100-240°C), which may not be suitable for all molecules.[3][15] A catalyst-free method using refluxing water has also been reported as a green and efficient option, often completing within 15 minutes.[2][17]

Decision Workflow for Selective Deprotection:

SelectiveDeprotection Start Substrate with Boc and other acid-labile groups CheckThermalStability Is the substrate thermally stable? Start->CheckThermalStability ThermalDeprotection Thermal Deprotection (e.g., Reflux in Water) CheckThermalStability->ThermalDeprotection Yes MildAcid Milder Acidic Conditions (p-TSA, H3PO4) CheckThermalStability->MildAcid No Success Selective Deprotection Achieved ThermalDeprotection->Success LewisAcid Lewis Acid Catalysis (Sn(OTf)2, ZnBr2) MildAcid->LewisAcid If unsuccessful MildAcid->Success Success OxalylChloride Oxalyl Chloride/MeOH LewisAcid->OxalylChloride If unsuccessful LewisAcid->Success Success OxalylChloride->Success Success

Caption: Decision workflow for choosing a selective Boc deprotection method.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of acid-catalyzed Boc deprotection? A1: The reaction proceeds through a well-established mechanism.[6] First, the carbonyl oxygen of the Boc group is protonated by an acid.[2][6] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[2][6] The carbamic acid readily decarboxylates, releasing carbon dioxide gas and the free amine.[6] Under the acidic conditions, the newly liberated amine is protonated, typically forming an ammonium salt.[6][18]

Q2: How can I monitor the progress of my Boc deprotection reaction? A2: Thin Layer Chromatography (TLC) is the most common and convenient method.[4] The deprotected amine product will have a different Rf value compared to the Boc-protected starting material. Staining the TLC plate with ninhydrin is highly effective, as it produces a characteristic color (usually purple) upon reacting with the newly formed primary or secondary amine.[4] You can also use Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the disappearance of the t-butyl singlet (typically around 1.4 ppm) or Liquid Chromatography-Mass Spectrometry (LC-MS) for a more quantitative assessment.[4][5][19]

Q3: What is the best work-up procedure after a TFA-mediated deprotection? A3: After confirming reaction completion, the volatile TFA and solvent can be removed under reduced pressure.[2][5] It is advisable to co-evaporate with a solvent like toluene to remove residual TFA.[20] The resulting amine TFA salt can often be used directly in the next step.[20] To obtain the free amine, the residue can be dissolved in an appropriate organic solvent and washed with a mild basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃), until the aqueous layer is neutral or slightly basic.[5][21] This is followed by extraction, drying of the organic layer, and solvent evaporation.[5][21]

Q4: Are there "green" or more environmentally friendly alternatives for Boc deprotection? A4: Yes, there is a growing interest in developing more sustainable methods. Using p-Toluenesulfonic Acid (p-TSA) is considered a greener alternative to the highly corrosive and toxic TFA.[2] Additionally, catalyst-free thermal deprotection in boiling water is an excellent eco-friendly option for suitable substrates.[2][17] Efforts are also being made to replace chlorinated solvents like DCM with greener alternatives such as ethers (THF, 2-MeTHF) or esters.[9][22]

Comparative Data and Protocols

Table 1: Comparison of Common Boc Deprotection Conditions
Reagent SystemTypical ConditionsReaction TimeAdvantagesDisadvantages
TFA in DCM 20-50% (v/v), 0°C to RT0.5 - 4 h[2]Highly effective, volatile (easy removal)Corrosive, toxic, can cleave other acid-labile groups[2]
HCl in Dioxane/EtOAc 4M solution, RT1 - 12 h[2]Cost-effective, readily available, forms crystalline saltsLess selective, potential for chlorinated byproducts, dioxane is a suspect carcinogen[2][22]
p-Toluenesulfonic Acid 2 equiv. in MeCN10 min - 1 h[2]Solid (easy to handle), less corrosive, "greener"Can require heat, may be slower in solution[2]
Aqueous H₃PO₄ Aqueous solution in THFVariableMild, selectiveSlower reaction times, complex workup[2]
Thermal (Water) Reflux (100°C)12 - 15 min[2][17]Catalyst-free, green, fast for some substratesRequires thermally stable compounds, limited solvent choice
Sn(OTf)₂ in DCM 1-2 equivalents, 0°C to RT2 hMild, selective for N-BocRequires stoichiometric Lewis acid, workup to remove tin salts[11]

Experimental Protocols

Protocol 1: Standard Deprotection using TFA in DCM[1][2]
  • Dissolve the Boc-protected compound (1.0 equiv.) in Dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v). If the substrate is sensitive to t-butylation, add a scavenger like Triisopropylsilane (TIS) (2.5-5% v/v).[1]

  • Stir the reaction at 0°C to room temperature for 1-2 hours, monitoring by TLC or LC-MS.[2]

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • Work-up: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize the acid. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.[5]

Protocol 2: Deprotection using HCl in Dioxane[2]
  • Suspend or dissolve the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-4 hours or until the reaction is complete as monitored by TLC/LC-MS.[5]

  • The product hydrochloride salt often precipitates from the solution.

  • Work-up: Collect the solid by filtration and wash with a solvent like diethyl ether.[5] Alternatively, evaporate the solvent under vacuum to isolate the hydrochloride salt. A basic work-up can be performed to obtain the free amine.[2]

Protocol 3: Thermal Deprotection in Water[2][17]
  • Suspend the Boc-protected amine (1.0 mmol) in deionized water (1 mL) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (100°C) with vigorous stirring.

  • Monitor the reaction by TLC; the transformation is often complete within 12-15 minutes.[2][23]

  • Cool the reaction to room temperature.

  • Work-up: Add dichloromethane (5 mL) and separate the layers. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the deprotected amine.[2][17]

References

  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. (2025). Benchchem.
  • Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions. (2025). Benchchem.
  • Application Notes and Protocols for Selective Boc Deprotection from Cbz-Protected Peptides. (2025). Benchchem.
  • Troubleshooting incomplete Boc deprotection. (2025). Benchchem.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Experimental procedure for deprotection of Boc-protected amines. (2025). Benchchem.
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing.
  • Technical Support Center: Troubleshooting Boc Deprotection Failures. (2025). Benchchem.
  • A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. (2006). Taylor & Francis Online.
  • Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems.
  • Side reactions of Boc deprotection with scavengers. (2025). Benchchem.
  • Optimizing Boc deprotection conditions to prevent side reactions. (2025). Benchchem.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024).
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
  • How to do work-up of a BOC deprotection reaction by TFA? (2013).
  • A Comparative Guide to Boc Deprotection Methodologies. (2025). Benchchem.
  • Deprotection of N-Boc Groups Under Continuous Flow High Temper
  • Specific solvent issues with BOC deprotection. Wordpress.
  • BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd.
  • Amine Protection / Deprotection. Fisher Scientific.
  • Common Conditions. Boc Protection.

Sources

Preventing side reactions during the functionalization of tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the chemical modification of this valuable synthetic intermediate. The unique structural feature of this molecule—a sterically hindered secondary alcohol adjacent to a gem-dimethyl group on a Boc-protected piperidine ring—presents specific synthetic challenges. This document is designed to help you navigate these challenges and prevent common side reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the functionalization of the C4-hydroxyl group. Each answer provides an explanation of the underlying chemical principles and offers validated solutions and protocols.

Question 1: My standard esterification reaction (e.g., Fischer esterification) with the C4-hydroxyl group is failing or resulting in extremely low yields. Why is this happening?

Answer: The primary reason for the failure of traditional acid-catalyzed esterification methods, such as the Fischer esterification, is severe steric hindrance. The target hydroxyl group is located at a tertiary carbon and is flanked by two methyl groups at the C3 position. This steric congestion makes it difficult for the carboxylic acid to approach and for the tetrahedral intermediate to form.[1] Furthermore, the acidic conditions required for Fischer esterification can lead to the unintended removal (deprotection) of the acid-labile tert-butyloxycarbonyl (Boc) protecting group, resulting in unwanted side products.[2][3]

Question 2: What are the most effective methods for esterifying this sterically hindered alcohol?

Answer: To overcome the steric challenge, you must use coupling agents that activate the carboxylic acid, creating a highly reactive intermediate that can be intercepted by the hindered alcohol. The following methods are recommended.

Method 1: Steglich Esterification This is a very mild and effective method for coupling sterically demanding substrates.[4] It uses dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the acyl transfer.

Experimental Protocol: Steglich Esterification

  • Dissolve the carboxylic acid (1.2 equivalents) and this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 equivalents) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, filter off the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Method 2: Yamaguchi Esterification For exceptionally hindered systems, the Yamaguchi esterification provides even greater reactivity. The carboxylic acid is first converted to a mixed anhydride using 2,4,6-trichlorobenzoyl chloride, which is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.

Method Coupling Agents Key Advantages Considerations
Steglich DCC (or EDC), cat. DMAPMild conditions, readily available reagents.[4]DCU byproduct can complicate purification.
Yamaguchi 2,4,6-Trichlorobenzoyl chloride, stoich. DMAPHighly effective for severely hindered substrates.[5]Requires pre-activation of the carboxylic acid.
HATU/HOAt HATU, HOAt, Base (e.g., DIPEA)High efficiency, low racemization for chiral acids.Reagents are more expensive.
Question 3: I am attempting to oxidize the C4-hydroxyl to a ketone, but my reaction is either incomplete or I observe degradation and loss of the Boc group. What are the best oxidation conditions?

Answer: The Boc group's sensitivity to acid precludes the use of harsh, acidic oxidizing agents like potassium dichromate in sulfuric acid.[6] Such conditions will lead to deprotection and potential over-oxidation or rearrangement.[3] Milder, non-acidic methods are required for a clean conversion.

Recommended Oxidation Methods:

  • Dess-Martin Periodinane (DMP): This is an excellent choice due to its mild, neutral conditions and operational simplicity. It works well for sterically hindered alcohols.

  • Swern Oxidation: This method uses oxalyl chloride or trifluoroacetic anhydride with DMSO, followed by a hindered base like triethylamine. It is highly effective but requires low temperatures (-78 °C) and careful handling of reagents.

  • Stahl Oxidation: For a more modern and greener approach, a copper-catalyzed aerobic oxidation using a nitroxyl radical like ABNO can be highly selective for secondary alcohols under mild conditions.[7]

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

  • Suspend Dess-Martin Periodinane (1.5 equivalents) in anhydrous DCM.

  • Add a solution of this compound (1.0 equivalent) in DCM to the suspension.

  • Stir the reaction at room temperature for 2-4 hours. The mixture should become a clear solution as the reaction progresses.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously for 15-20 minutes until the layers are clear.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify via column chromatography to yield the desired ketone, tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate.

G cluster_start Starting Material cluster_goal Select Desired Transformation cluster_oxidation Oxidation Pathway cluster_esterification Esterification Pathway cluster_alkylation Alkylation Pathway Start tert-butyl 4-hydroxy-3,3-dimethyl- piperidine-1-carboxylate Oxidation Oxidation to Ketone Start->Oxidation Goal: C=O Esterification Esterification Start->Esterification Goal: O-Acyl Alkylation O-Alkylation (Ether) Start->Alkylation Goal: O-Alkyl DMP Dess-Martin Periodinane (Mild, Neutral) Oxidation->DMP Recommended Swern Swern Oxidation (Low Temp, Effective) Oxidation->Swern Alternative Steglich Steglich Esterification (DCC/DMAP) Esterification->Steglich Recommended Yamaguchi Yamaguchi Esterification (For severe hindrance) Esterification->Yamaguchi Alternative Williamson Modified Williamson (NaH, Reactive Electrophile) Alkylation->Williamson

Question 4: My Mitsunobu reaction is giving a low yield of the desired product. What are the common pitfalls with this substrate?

Answer: The Mitsunobu reaction is known to be sensitive to steric hindrance.[8] For highly hindered secondary alcohols like this one, the reaction can be sluggish. Key issues include:

  • Slow Reaction Rate: The bulky environment around the hydroxyl group can slow down the formation of the key oxyphosphonium intermediate.

  • Nucleophile Acidity: The nucleophile must have a pKa of less than ~13 to effectively protonate the betaine intermediate formed from triphenylphosphine and the azodicarboxylate (DEAD or DIAD).[9] If the nucleophile is not acidic enough, side reactions can occur.

  • Side Products: A common side product arises when the azodicarboxylate anion acts as a nucleophile instead of the intended external nucleophile.[9]

Troubleshooting Steps:

  • Choice of Azodicarboxylate: Use diisopropyl azodicarboxylate (DIAD) instead of diethyl azodicarboxylate (DEAD). DIAD is often more effective for hindered systems.

  • Solvent and Temperature: Use THF as the solvent and run the reaction at 0 °C initially, then allow it to slowly warm to room temperature. In some cases, gentle heating may be required, but this should be done cautiously.

  • Order of Addition: Add the azodicarboxylate slowly to a pre-cooled solution of the alcohol, triphenylphosphine, and the nucleophile.[9]

  • Check Nucleophile pKa: Ensure your nucleophile is sufficiently acidic. If not, consider an alternative synthetic route.

Frequently Asked Questions (FAQs)

Q1: How can I prevent the accidental deprotection of the Boc group during my experiments?

The Boc group is stable to a wide range of basic, reductive, and mild oxidative conditions but is readily cleaved by acid.[10] The mechanism involves protonation of the carbonyl, followed by the loss of a stable tert-butyl cation.[2]

Boc Group Stability and Compatibility

Condition Type Reagents to AVOID Generally SAFE Reagents
Acidic Strong acids (TFA, HCl, H₂SO₄), strong Lewis acids (e.g., TiCl₄, AlCl₃), prolonged heating in protic solvents (e.g., refluxing methanol).[2][11][12]Mild acids for workup (e.g., dilute citric acid, NH₄Cl), silica gel chromatography.
Basic N/A (Highly Stable)NaOH, KOH, NaH, LiHMDS, n-BuLi, Grignard reagents.
Reductive N/A (Highly Stable)H₂/Pd-C, LiAlH₄, NaBH₄, DIBAL-H.
Oxidative Very harsh oxidants under acidic conditions.DMP, Swern reagents, PCC, MnO₂, O₃, Stahl conditions.[7]

To prevent deprotection, maintain neutral or basic conditions whenever possible. If acidic conditions are unavoidable, consider switching to a more robust protecting group.

Q2: If I must perform a reaction under strongly acidic conditions, what is a suitable alternative to the Boc protecting group?

For reactions requiring acidic conditions, the benzyloxycarbonyl (Cbz or Z) group is an excellent alternative. It is stable to both acidic and basic conditions. The Cbz group is typically removed under neutral conditions via catalytic hydrogenolysis (H₂ gas with a palladium catalyst), a process that is orthogonal to the removal of many other protecting groups.[13]

Q3: Is it possible to functionalize the piperidine ring at the C2 or C3 positions?

Direct C-H functionalization of the piperidine ring is a complex field of modern organic chemistry.[14] While methods exist, they often require specialized catalysts and directing groups.[15]

  • C2-Functionalization (α to Nitrogen): This position is electronically activated. Methods like directed lithiation followed by trapping with an electrophile can be used, but this requires deprotonation with a strong base like s-BuLi.[16]

  • C3-Functionalization (β to Nitrogen): This position is electronically deactivated and much harder to functionalize directly.[15]

For most synthetic campaigns, a more reliable strategy is to start with a precursor that already has the desired substitution pattern on the ring or to perform functionalization at the C4-hydroxyl position first.

G Start Start: Choose Reagents & Conditions Setup Reaction Setup: Anhydrous Solvent, Inert Atmosphere (if needed) Start->Setup Monitor Monitor Progress: TLC / LC-MS Setup->Monitor Complete Reaction Complete? Monitor->Complete Workup Aqueous Workup & Extraction Complete->Workup Yes Troubleshoot Troubleshoot: - Low Conversion? - Side Products? - Deprotection? Complete->Troubleshoot No Purify Purification: Column Chromatography Workup->Purify Product Final Product Purify->Product Troubleshoot->Start Adjust Conditions

References

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters - ResearchGate. Available at: [Link]

  • Boc Protection - Common Conditions . Available at: [Link]

  • Optimizing Organic Synthesis with Boc Protected Piperidine Intermediates - Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media - ResearchGate. Available at: [Link]

  • Steglich Esterification - Organic Chemistry Portal. Available at: [Link]

  • BOC deprotection - Hebei Boze Chemical Co.,Ltd. Available at: [Link]

  • Mitsunobu reaction - Wikipedia. Available at: [Link]

  • Appendix 6: Protecting groups - Oxford Learning Link. Available at: [Link]

  • Selective oxidation of secondary alcohols - ElectronicsAndBooks. Available at: [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]

  • Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects - Journal of the American Chemical Society. Available at: [Link]

  • Electrochemical oxidation of sterically hindered alcohols - ResearchGate. Available at: [Link]

  • Stahl oxidation - Wikipedia. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - Royal Society of Chemistry. Available at: [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal (PDF). Available at: [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - National Institutes of Health (NIH). Available at: [Link]

  • Protecting group - Wikipedia. Available at: [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]

  • Mitsunobu Reaction - Chemistry Steps. Available at: [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines - National Institutes of Health (NIH). Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - National Institutes of Health (NIH). Available at: [Link]

  • Alcohol Protecting Groups - University of Windsor. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - National Institutes of Health (NIH). Available at: [Link]

  • Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview - JoVE. Available at: [Link]

  • Direct oxidation of secondary alcohol to ester by performic acid - Royal Society of Chemistry. Available at: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - ACS Publications. Available at: [Link]

  • oxidation of alcohols - Chemguide. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors - PubMed. Available at: [Link]

  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed. Available at: [Link]

  • Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation - National Institutes of Health (NIH). Available at: [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - National Institutes of Health (NIH). Available at: [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D - Royal Society of Chemistry. Available at: [Link]

  • Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate - ResearchGate. Available at: [Link]

  • [Studies on piperidine derivatives. 3. Studies on the synthesis of 3-oxo-1-thia-4,8-diazaspiro[10][11] decane derivatives. (1)] - PubMed. Available at: [Link]

  • tert-Butyl (R)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate - University at Buffalo. Available at: [Link]

  • 1,1-Dimethylethyl 4-hydroxy-3-methyl-1-piperidinecarboxylate - PubChem. Available at: [Link]

  • tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate - PubChem. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Coupling Reactions with tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered when using this sterically hindered alcohol in coupling reactions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, empowering you to optimize your reaction yields and minimize side products.

The Core Challenge: Understanding the Steric Hindrance

The primary obstacle to achieving high yields in coupling reactions with this substrate is its inherent molecular structure. The secondary hydroxyl group at the C4 position is flanked by two methyl groups at the C3 position, creating significant steric congestion. This bulkiness physically obstructs the approach of reagents to the hydroxyl's oxygen atom, dramatically slowing down the rate of desired reactions like SN2 substitutions and esterifications.

Caption: Steric hindrance around the C4-hydroxyl group.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reaction yields with this substrate consistently low?

Low yields are almost always attributable to the severe steric hindrance caused by the gem-dimethyl groups at the C3 position.[1][2] This steric shield slows down the kinetics of the reaction, often to the point where side reactions or decomposition of reagents become the dominant pathways. Standard reaction conditions that work well for less hindered alcohols like 1-Boc-4-hydroxypiperidine are often ineffective.[3]

Q2: What are the most common side reactions I should look for?

The most common issues are not necessarily side reactions, but rather a failure of the reaction to proceed, resulting in the recovery of unreacted starting material. In cases where the reaction is forced under harsh conditions (e.g., high heat), elimination to form an alkene can occur. For Mitsunobu reactions, the formation of undesired by-products from the azo- and phosphine reagents (e.g., hydrazine derivatives and triphenylphosphine oxide) can complicate purification, even with low conversion of the starting alcohol.[4]

Q3: Which coupling reactions are most affected by the steric hindrance of this molecule?

Reactions that rely on an SN2 mechanism are most severely impacted. This includes:

  • Mitsunobu Reaction: This reaction is notoriously slow and often fails with sterically hindered secondary alcohols.[3][5]

  • Williamson Ether Synthesis: The nucleophilic attack of the corresponding alkoxide on an alkyl halide is kinetically disfavored.

  • Esterification: While the alcohol is the nucleophile here, its approach to an activated carboxylic acid or acyl halide is hindered.[6]

Q4: How can I ensure my reagents and conditions are not the source of the problem?

Before attempting complex optimizations, always perform a control experiment with a less hindered alcohol, such as 1-Boc-4-hydroxypiperidine. If this control reaction proceeds as expected, it validates that your reagents (e.g., DEAD/DIAD, PPh₃, coupling agents, solvents) are active and your general technique (e.g., maintaining anhydrous conditions) is sound.[7][8]

In-Depth Troubleshooting Guide: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereospecific inversion of alcohols, but it is highly sensitive to steric effects.[5] Standard conditions often result in failure with this compound.

Issue: Low or No Conversion of Starting Alcohol
Analysis of the Problem

The rate-limiting step for a hindered alcohol in the Mitsunobu reaction is often the nucleophilic attack of the carboxylate (or other nucleophile) on the activated phosphonium-alkoxy intermediate. If this step is too slow, the intermediate may revert or participate in side reactions.

Caption: Initial troubleshooting workflow for the Mitsunobu reaction.

Optimization Strategies & Protocols

If your reaction has failed, consider the following modifications in a systematic manner.

1. Increase Nucleophile Acidity

  • Causality: A more acidic nucleophile results in a more nucleophilic conjugate base (carboxylate). This enhances the rate of the SN2 displacement on the sterically hindered intermediate. Using a carboxylic acid with a lower pKa can significantly improve yields.[4][9]

  • Recommendation: Replace standard benzoic acid (pKa 4.2) with 4-nitrobenzoic acid (pKa 3.4).[4]

Carboxylic AcidpKa (approx.)Typical Outcome with Hindered Alcohols
Acetic Acid4.76Very Low Yield
Benzoic Acid4.20Low to Moderate Yield
4-Nitrobenzoic Acid 3.42 Significantly Improved Yield [4]
Dichloroacetic Acid1.29Often too acidic, can cause side reactions

2. Increase Reaction Concentration & Apply Sonication

  • Causality: For prohibitively slow reactions, increasing the concentration of all reactants can accelerate the reaction rate according to the principles of chemical kinetics. However, high concentrations can lead to viscous mixtures that are difficult to stir. Sonication provides high-energy mixing that overcomes this viscosity, promoting molecular collisions.[3][10] This combination has been shown to reduce reaction times for hindered substrates from days to minutes.[10]

  • Recommendation: Increase the reaction concentration from a typical 0.1 M to 1.0–3.0 M and place the reaction vessel in a standard sonication bath.[10]

3. Modify Reagent Stoichiometry and Addition

  • Causality: Using an excess of the phosphine and azodicarboxylate reagents can help drive the initial activation of the alcohol to completion. However, the order of addition is critical. Adding the azodicarboxylate slowly to a cooled solution of the alcohol, phosphine, and carboxylic acid helps to control the reaction exotherm and minimize the formation of side products.[4]

  • Recommendation: Use 1.5-2.0 equivalents of PPh₃ and DIAD/DEAD. Cool the reaction mixture to 0 °C before adding the azodicarboxylate dropwise, ensuring the internal temperature remains below 10 °C.[4]

Protocol 1: Optimized Mitsunobu Inversion of a Hindered Alcohol

This protocol is adapted from established methods for sterically demanding substrates.[4]

  • Setup: To a flame-dried, three-necked round-bottom flask under an inert nitrogen or argon atmosphere, add this compound (1.0 eq.), triphenylphosphine (PPh₃) (1.5 eq.), and 4-nitrobenzoic acid (1.5 eq.).

  • Solvent: Add anhydrous tetrahydrofuran (THF) to achieve a high concentration (e.g., 1.0 M with respect to the alcohol).

  • Cooling: Cool the flask in an ice bath to 0 °C.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal reaction temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC or LC-MS. For extremely stubborn cases, gentle heating (40 °C) or sonication can be applied.[4][10]

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product along with triphenylphosphine oxide and the hydrazine byproduct. Purification is typically achieved by column chromatography on silica gel.

In-Depth Troubleshooting Guide: Esterification Reactions

Directly forming an ester by coupling with a carboxylic acid can also be challenging due to the nucleophilic alcohol's steric bulk. The key is to make the electrophilic partner (the carboxylic acid) as reactive as possible.

Issue: Low Yield in Carbodiimide or Uronium-based Couplings
Analysis of the Problem

Standard coupling reagents like DCC, EDC, or even HATU/HBTU activate a carboxylic acid to form a reactive intermediate.[11] The sterically hindered alcohol must then attack this intermediate. If the attack is slow, the activated intermediate can hydrolyze (if water is present), rearrange into unreactive species (like N-acylurea for carbodiimides), or react with other nucleophiles.[11]

Optimization Strategies

1. Switch to a More Powerful Activation Method: Acyl Halides

  • Causality: An acyl chloride or acyl fluoride is significantly more electrophilic than the intermediates formed by common coupling reagents. This heightened reactivity can overcome the kinetic barrier presented by the hindered alcohol. Acyl fluorides are often superior to acyl chlorides as they are more stable and less prone to side reactions.[11]

  • Recommendation: Convert the carboxylic acid partner to its acyl chloride (using oxalyl chloride or SOCl₂) or acyl fluoride (using a reagent like TFFH) in a separate step. Then, add the hindered alcohol to this pre-formed, highly reactive electrophile, typically in the presence of a non-nucleophilic base like pyridine or DIEA.

Protocol 2: Esterification via the Acyl Chloride
  • Acyl Chloride Formation: In a separate flask under an inert atmosphere, dissolve the carboxylic acid (1.2 eq.) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq.) and a catalytic amount of DMF (1 drop). Stir at room temperature for 1-2 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

  • Coupling Reaction: Dissolve the this compound (1.0 eq.) in anhydrous DCM. Add pyridine (2.0 eq.) and cool the mixture to 0 °C.

  • Addition: Add a solution of the crude acyl chloride in DCM dropwise to the alcohol solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.

2. Use a Stoichiometric Activating Agent (for Acid-Sensitive Substrates)

  • Causality: For substrates that cannot tolerate the conditions for forming acyl chlorides, certain coupling additives can act as stoichiometric activating agents. 4-DMAP (4-Dimethylaminopyridine) is a highly effective acylation catalyst that functions by forming a very reactive N-acylpyridinium intermediate with the activated carboxylic acid.

  • Recommendation: When using a carbodiimide like EDC, add a stoichiometric amount (1.0 eq.) of DMAP to the reaction. This is a significant increase from the catalytic amounts typically used.

References
  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses.
  • The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications.
  • Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.
  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.
  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.
  • Troubleshooting low yield in CME-carbodiimide coupling reactions. BenchChem.
  • Mitsunobu and Related Reactions: Advances and Applic
  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry.
  • What is effect of steric hinderance on acidity of alcohols?. Quora.
  • Troubleshooting low yield in 3-Butylpyridine functionaliz
  • Effect of steric hindrance and π electrons on alcohol self-association.
  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Form

Sources

Alternative reagents for the synthesis of tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common experimental challenges, explore alternative reagents, and explain the fundamental principles behind our protocol recommendations.

The core of this synthesis involves the reduction of the ketone precursor, tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate [1]. The primary challenge in this transformation is the steric hindrance imposed by the gem-dimethyl group at the C-3 position, which is adjacent to the carbonyl group at C-4. This steric bulk can significantly impact the reaction rate and requires careful selection of the reducing agent to achieve high yield and purity.

Core Synthetic Pathway

The most direct and common route to the target compound is via the reduction of the corresponding 4-piperidone.

Synthetic Pathway Ketone tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate Reagent [Reducing Agent] (e.g., NaBH4, LiAlH4) Ketone->Reagent Alcohol This compound Reagent->Alcohol caption Fig. 1: Primary synthetic route via ketone reduction.

Fig. 1: Primary synthetic route via ketone reduction.

Frequently Asked Questions (FAQs)

Q1: What is the standard, most common method for this synthesis?

The industry-standard approach is the reduction of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate using a simple borohydride reagent, most commonly sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.[2] This method is favored for its operational simplicity, cost-effectiveness, and relatively benign safety profile compared to more powerful hydrides. The reaction is typically performed at temperatures ranging from 0 °C to room temperature.

Q2: Why is the choice of reducing agent so critical for this specific molecule?

The choice of reagent is paramount due to the steric hindrance presented by the two methyl groups at the C-3 position, adjacent to the ketone. This steric shield makes the carbonyl carbon less accessible to bulky hydride reagents.

  • Expertise & Causality: A mild, sterically small reagent like Sodium Borohydride (NaBH₄) is often sufficient. However, if the reaction is sluggish or incomplete, a more potent and less sterically demanding reagent like Lithium Aluminum Hydride (LiAlH₄) may be required.[3] LiAlH₄ is a much "harder" and more reactive nucleophile than NaBH₄, making it more effective for reducing hindered ketones.[4][5] However, this increased reactivity comes at the cost of lower chemoselectivity, meaning it will also reduce other functional groups like esters or amides if present in the molecule.

Q3: What are the primary safety concerns when working with common reducing agents?

Safety is a critical consideration, especially when scaling up reactions.

  • Sodium Borohydride (NaBH₄): Generally safe to handle but reacts with water and acids to produce flammable hydrogen gas. Reactions should be quenched carefully and slowly at a low temperature.

  • Lithium Aluminum Hydride (LiAlH₄): Extremely reactive and pyrophoric upon contact with moisture. It reacts violently with water, alcohols, and even atmospheric humidity to liberate hydrogen gas, which can ignite.[3] It must be handled under a strictly inert atmosphere (e.g., argon or nitrogen). Workup procedures must be performed with extreme caution, typically involving the slow, sequential addition of ethyl acetate (to consume excess LAH), followed by a specific aqueous workup like the Fieser method (water, then NaOH solution, then more water).[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the reduction of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate.

Troubleshooting Workflow cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions Problem Low Yield or Incomplete Reaction Cause1 Insufficient Reagent Reactivity (Steric Hindrance) Problem->Cause1 Cause2 Degraded Reducing Agent Problem->Cause2 Cause3 Suboptimal Reaction Conditions Problem->Cause3 Solution1 Switch to Stronger Reagent (e.g., LiAlH₄) Cause1->Solution1 Solution2 Use Fresh, Anhydrous Reagent & Solvents Cause2->Solution2 Solution3 Increase Temperature or Reaction Time Cause3->Solution3 caption Fig. 2: Troubleshooting workflow for low reaction yield.

Sources

Technical Support Center: Scaling Up the Purification of tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate (CAS: 143306-65-4).[1] This guide is structured to assist researchers, process chemists, and drug development professionals in overcoming common and complex challenges encountered when scaling this crucial pharmaceutical intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific scale and purity requirements.

Frequently Asked Questions (FAQs)

Q1: What are the primary, scalable methods for purifying this compound?

A1: For multi-gram to kilogram scale, the two most robust and industrially relevant purification methods are recrystallization and column chromatography . Crystallization is often the preferred method for large-scale production as it is highly effective at removing impurities and can be more cost-effective and efficient than chromatography.[2] Column chromatography is invaluable for removing closely related impurities or when a suitable crystallization solvent system cannot be identified.[3]

Q2: My crude product is a pale yellow to brownish solid/oil. What causes this discoloration and how critical is it to remove?

A2: A yellow or brown tint typically indicates the presence of minor oxidation products.[4][5] The tertiary amine within the piperidine ring, even when protected as a carbamate, can be susceptible to slow oxidation over time or during workup, especially if exposed to air and light. For high-purity applications, such as in multi-step pharmaceutical synthesis, removing these colored impurities is critical as they can interfere with subsequent reactions. The most effective method for color removal is an activated charcoal treatment prior to final purification.[4]

Q3: What are the most common impurities I should expect from the synthesis of this compound?

A3: Common impurities generally fall into four categories:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the piperidine ring or the Boc-protecting agent.[6]

  • Reaction Byproducts: Products arising from side reactions, incomplete reactions, or degradation.[6]

  • Oxidation Products: As mentioned, these are common sources of discoloration.[4]

  • Residual Solvents & Water: Solvents from the reaction or aqueous workup steps that were not completely removed.[4]

Q4: Is it better to purify the final Boc-protected compound or an earlier intermediate?

A4: It is almost always more efficient to purify the final Boc-protected intermediate. The tert-butoxycarbonyl (Boc) group is specifically designed to increase the stability and often the crystallinity of the molecule, making it more amenable to standard purification techniques like chromatography and recrystallization.[7][8] Its lipophilic nature aids in solubility in common organic solvents used for these processes.

Troubleshooting and In-Depth Purification Guides

This section addresses specific issues encountered during purification experiments in a problem-solution format.

Issue 1: Low Recovery and Significant Tailing during Silica Gel Chromatography
  • Symptom: You observe significant streaking of your product spot on TLC plates. During column chromatography, the product elutes over a large number of fractions (tailing), and the final isolated yield is much lower than expected.

  • Causality & Expert Analysis: This is a classic problem when purifying basic compounds like piperidine derivatives on standard silica gel.[4] Silica gel has a weakly acidic surface due to the presence of silanol (Si-OH) groups. The lone pair of electrons on the piperidine nitrogen can form a strong interaction (acid-base interaction or hydrogen bonding) with these acidic sites, causing the compound to bind irreversibly or elute very slowly and broadly from the column.[4]

  • Solution: The solution is to neutralize or "deactivate" the acidic sites on the silica gel. This is most commonly achieved by adding a small amount of a volatile base to your elution solvent system.

    • Recommended Action: Add 0.5-1% triethylamine (TEA) to your mobile phase (e.g., for a 90:10 Hexane:Ethyl Acetate system, use 89.5:10:0.5 Hexane:Ethyl Acetate:TEA). The TEA is more basic than your product and will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column unimpeded.

    • Alternative: For highly sensitive compounds, use pre-treated, deactivated silica gel or an alternative stationary phase like basic alumina.

Issue 2: The Product Fails to Crystallize from Solution
  • Symptom: After dissolving the crude material in a hot solvent and cooling, the product either remains fully dissolved or "oils out" as a separate liquid phase instead of forming crystals.

  • Causality & Expert Analysis: Crystallization failure is typically due to one of two reasons: either the chosen solvent is too good a solvent for the compound even at low temperatures, or the presence of impurities is inhibiting the formation of a crystal lattice. Residual water or solvents can also act as impurities and significantly depress the melting point.

  • Solution: A systematic approach to solvent screening and impurity removal is required.

    • Ensure Dryness: Before attempting recrystallization, ensure your crude product is rigorously dry. Dissolve it in a minimal amount of dichloromethane, dry over anhydrous sodium sulfate, filter, and concentrate under high vacuum.

    • Solvent Screening: The ideal single solvent for recrystallization will dissolve the compound when hot but not when cold. A more practical approach for this molecule is often a two-solvent system: one solvent in which the compound is highly soluble (e.g., Ethyl Acetate, Dichloromethane) and a second "anti-solvent" in which it is poorly soluble (e.g., Hexanes, Heptane).

    • Protocol: See the detailed protocol below for a two-solvent recrystallization.

Issue 3: Final Product Purity Stalls at 97-98% and Fails to Improve
  • Symptom: After one or two recrystallizations, the purity of your product (as measured by HPLC or qNMR) plateaus and does not increase with subsequent attempts.

  • Causality & Expert Analysis: This indicates the presence of a structurally similar impurity that has nearly identical solubility properties to your desired product, causing it to co-crystallize. This is common if the impurity is a diastereomer or a closely related byproduct.

  • Solution: When recrystallization fails to remove a persistent impurity, a different purification technique based on an alternative physical property must be employed.

    • Recommended Action: Purify the material using flash column chromatography first to remove the offending impurity. The polarity difference between your product and the impurity, even if slight, is often sufficient for separation on silica gel. After chromatography, you can perform a final recrystallization on the pooled, pure fractions to achieve high crystallinity and remove any residual silica or TEA.

Data Presentation

Table 1: Comparison of Scalable Purification Strategies

ParameterFlash Column ChromatographyRecrystallization
Primary Separation Principle PolarityDifferential Solubility
Typical Purity Achieved >98%>99.5%
Scalability Good (up to kgs)Excellent (multi-kg to tons)[2]
Solvent Consumption HighModerate to Low
Cost-Effectiveness at Scale ModerateHigh
Key Advantage Excellent for removing closely related impuritiesHigh throughput, excellent for final polishing
Common Challenge Product binding to silica[4]Finding a suitable solvent system

Experimental Protocols & Workflows

Workflow 1: Purification Strategy Selection

This diagram outlines the decision-making process for purifying your crude product.

G start Crude Product Analysis (TLC, NMR, LCMS) purity_check Initial Purity > 90%? start->purity_check color_check Significant Discoloration? purity_check->color_check Yes chromatography Perform Flash Column Chromatography purity_check->chromatography No charcoal Perform Activated Charcoal Treatment color_check->charcoal Yes recrystallize Perform Recrystallization color_check->recrystallize No chromatography->color_check charcoal->recrystallize final_product High-Purity Final Product (>99.5%) recrystallize->final_product

Caption: Decision tree for selecting the optimal purification sequence.

Protocol 1: Large-Scale Flash Column Chromatography with Triethylamine Deactivation

Objective: To purify crude this compound from starting materials and byproducts.

Methodology:

  • Slurry Preparation: In a beaker, add silica gel (60-120 mesh) to your initial, low-polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate) containing 0.5% triethylamine (TEA). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with your solvent system. A typical gradient might be from 95:5 to 70:30 Hexane:Ethyl Acetate, with 0.5% TEA maintained throughout the gradient.

  • Fraction Collection: Collect fractions and monitor them by TLC, staining with potassium permanganate to visualize the product.

  • Product Isolation: Combine the pure fractions and remove the solvents and TEA under reduced pressure to yield the purified product.

G cluster_prep Preparation cluster_run Execution cluster_iso Isolation A Prepare Silica Slurry with 0.5% TEA B Pack Column A->B C Load Sample (Dry Loading) B->C D Elute with Solvent Gradient + TEA C->D E Collect & Monitor Fractions via TLC D->E F Combine Pure Fractions E->F G Concentrate Under Reduced Pressure F->G H Purified Product G->H

Caption: Step-by-step workflow for purification via column chromatography.

Protocol 2: High-Purity Two-Solvent Recrystallization

Objective: To achieve >99.5% purity and good crystalline form of the product.

Methodology:

  • Dissolution: Place the purified (or pre-purified) solid into an appropriately sized flask. Add a minimal amount of a good solvent (e.g., Ethyl Acetate) and heat the mixture gently (e.g., 40-50°C) with stirring until the solid is completely dissolved.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add a poor solvent (anti-solvent, e.g., Heptane) dropwise until the solution becomes faintly cloudy (the point of saturation). Add a few more drops of the good solvent to make it clear again.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period to allow for the growth of large, pure crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath or refrigerator (0-4°C) for at least one hour to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected crystals (the "filter cake") with a small amount of ice-cold anti-solvent (Heptane) to remove any soluble impurities. Dry the crystals under high vacuum to remove all residual solvent.[6]

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 1-Piperidinepropanol.
  • Blog. (2025, August 8). What are the emerging technologies for pharmaceutical intermediate purification?.
  • Benchchem. (n.d.). Technical Support Center: Piperidine Synthesis & Purification.
  • Benchchem. (n.d.). Technical Support Center: Purification of 1-(2-Chloroethyl)piperidine Products.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • National Institutes of Health. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing.
  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
  • Séché Environnement. (n.d.). Purification of synthesis intermediates.
  • Supplementary information. (n.d.).
  • ResearchGate. (2014, November 21). What are the best methods for Piperidine purification alternatives to distillation?.
  • Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine.
  • Benchchem. (n.d.). Tert-butyl 4-(3-hydroxy-2,2-dimethylpropyl)piperidine-1-carboxylate.
  • Benchchem. (n.d.). Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate.
  • Sunway Pharm Ltd. (n.d.). This compound.

Sources

Characterization of impurities in tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate samples

Author: BenchChem Technical Support Team. Date: January 2026

An indispensable intermediate in pharmaceutical synthesis, tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate is crucial for the development of novel therapeutics.[1][2] Ensuring its purity is a critical step that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3][4] Impurities can arise from the manufacturing process, degradation, or storage and must be rigorously identified and controlled to meet stringent regulatory standards.[5][6]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for characterizing impurities in this compound samples. It offers practical, field-proven insights in a question-and-answer format to troubleshoot common and complex analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

A1: Impurities can be broadly categorized based on their origin. A proactive approach to impurity control involves evaluating starting material purity and minimizing impurity formation during synthesis and manufacturing.[3] For this specific piperidine derivative, you should anticipate:

  • Process-Related Impurities: These originate from the synthetic route.

    • Unreacted Starting Materials & Intermediates: For instance, if the synthesis involves the reduction of a piperidinone precursor, residual amounts of this ketone may be present.

    • By-products from Side Reactions: The synthesis of substituted piperidines can involve complex reactions like Michael additions or Mannich reactions, which may lead to stereoisomers or regioisomers.[7]

  • Degradation Products: These form during storage or handling.

    • Oxidation Products: The secondary alcohol group is susceptible to oxidation, potentially forming the corresponding ketone.[1]

    • De-Boc Products: The tert-butoxycarbonyl (Boc) protecting group can be cleaved under acidic conditions, yielding the free piperidine.

  • Residual Solvents & Reagents: Solvents used during synthesis and purification (e.g., ethyl acetate, dichloromethane) and reagents may be carried over.[]

Q2: Which analytical technique should I start with for an initial impurity profile?

A2: High-Performance Liquid Chromatography (HPLC), particularly coupled with a UV detector (and ideally a mass spectrometer), is the quintessential starting point. A good, stability-indicating HPLC method is essential for obtaining a reliable impurity profile.[3]

  • Why HPLC? It excels at separating non-volatile and thermally sensitive organic molecules, which is characteristic of this compound and its likely impurities. Reversed-phase HPLC using a C18 column is the most common and versatile setup for analyzing piperidine derivatives.[9]

  • Initial Goal: The primary objective is to develop a method that separates the main compound peak from all potential impurities, ensuring that no impurities are hiding under the principal API peak.[3]

Q3: My HPLC chromatogram shows several small, unexpected peaks. What is my immediate course of action?

A3: The first step is to systematically verify that the peaks are real and not artifacts of the analytical system.

  • Inject a Blank: Run your mobile phase or solvent as a sample. This helps identify "ghost peaks" originating from the solvent, system contamination, or carryover from a previous injection.

  • Check System Suitability: Ensure your system is performing correctly by checking parameters like theoretical plates, tailing factor, and reproducibility for the main peak.

  • Assess Peak Shape: Poor peak shape (e.g., fronting or tailing) can sometimes be mistaken for an impurity. For basic compounds like piperidines, tailing can occur due to interactions with residual silanols on the silica-based column. Using a mobile phase with a low concentration of an acid modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape.[10]

  • Confirm Linearity: If an unexpected peak's area increases proportionally with the injection volume or sample concentration, it is more likely to be a real compound from your sample.[10]

Q4: How do I definitively identify the structure of an unknown impurity?

A4: A multi-technique, holistic approach is required. While HPLC-MS provides the initial critical data (retention time and mass-to-charge ratio), Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocal structure elucidation.

The general workflow involves:

  • HPLC-MS/MS Analysis: Determine the molecular weight of the impurity from the MS data. The fragmentation pattern (MS/MS) can provide initial structural clues. Piperidine derivatives often show characteristic fragmentation through α-cleavage or ring fission.[11]

  • Isolation (if necessary): If the impurity cannot be characterized in the mixture, preparative HPLC may be required to isolate a sufficient quantity for NMR analysis.

  • NMR Spectroscopy: Acquire a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) on the isolated impurity or on a sample where the impurity is sufficiently concentrated. NMR provides detailed information about the carbon-hydrogen framework and connectivity, allowing for unambiguous structure confirmation.[12][13][14]

Troubleshooting Guides for Specific Issues

HPLC Method Development & Troubleshooting

Q5: I'm seeing poor peak shape (tailing) for my main compound. How can I fix this?

A5: Peak tailing for piperidine derivatives is common in reversed-phase HPLC. The basic nitrogen atom can interact with acidic silanol groups on the stationary phase.

  • Causality: This secondary interaction slows down a portion of the analyte molecules, causing the peak to tail.

  • Solutions:

    • Mobile Phase pH Adjustment: Add a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. This protonates the piperidine nitrogen, minimizing its interaction with the stationary phase. It also protonates the silanol groups, reducing their ion-exchange character.[10]

    • Use a Buffered Mobile Phase: Employing a buffer (e.g., ammonium formate) can provide better pH control and more consistent results.[15]

    • Select an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, reducing the potential for these secondary interactions.

    • Lower the Sample Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample.

Q6: Two peaks in my chromatogram are not fully separated (co-eluting). What steps can I take to improve resolution?

A6: Achieving baseline separation of all impurities is critical for accurate quantification.[3] Resolution can be improved by manipulating chromatographic parameters that affect selectivity and efficiency.

  • Solutions & Rationale:

    • Modify the Gradient: If using gradient elution, make the gradient shallower (i.e., decrease the rate of change of the organic solvent percentage). This gives the analytes more time to interact with the stationary phase, improving separation.[16]

    • Change the Organic Solvent: Switching the organic component of the mobile phase (e.g., from acetonitrile to methanol, or vice-versa) can alter selectivity and change the elution order, potentially resolving the co-eluting peaks.

    • Adjust the Column Temperature: Increasing the column temperature typically decreases retention times but can also change selectivity and improve peak efficiency.[11]

    • Try a Different Stationary Phase: If other options fail, switching to a column with a different chemistry (e.g., a Phenyl-Hexyl or a C8 column instead of a C18) offers a significant change in selectivity.

Parameter Adjustment & Rationale
Gradient Slope Decrease the slope (%B/min) to increase separation time between closely eluting peaks.
Flow Rate Decrease the flow rate to increase the number of theoretical plates (efficiency).
Mobile Phase Switch from Acetonitrile to Methanol (or vice versa) to alter elution selectivity.
Column Chemistry Change from C18 to Phenyl-Hexyl or Cyano to introduce different separation mechanisms (e.g., π-π interactions).
Mass Spectrometry (MS) Analysis

Q7: I am using LC-MS with Electrospray Ionization (ESI). Which ionization mode should I use and what adducts should I expect?

A7: For piperidine derivatives, positive ion mode is almost always the best choice.

  • Rationale: The nitrogen atom in the piperidine ring is basic and is readily protonated in the ESI source, especially when the mobile phase is acidified (e.g., with formic acid). This leads to a strong signal for the protonated molecule, [M+H]⁺.[11]

  • Expected Adducts: In addition to the primary [M+H]⁺ ion, you may also observe adducts with other cations present in your system, such as:

    • [M+Na]⁺: Sodium adduct, very common.

    • [M+K]⁺: Potassium adduct.

    • [M+NH₄]⁺: Ammonium adduct, especially if using an ammonium-based buffer.

    • [2M+H]⁺: Dimer ion, which can appear at higher concentrations.

Identifying these common adducts is crucial to avoid misinterpreting them as unknown impurities.

Q8: What are the characteristic fragmentation patterns for my compound in MS/MS?

A8: Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion. For N-Boc protected piperidines, fragmentation is heavily influenced by both the piperidine ring and the Boc group.[11]

  • Common Fragmentation Pathways:

    • Loss of the Boc Group: A very common and often dominant fragmentation pathway is the loss of the entire tert-butoxycarbonyl group or parts of it. Expect to see neutral losses corresponding to:

      • Loss of isobutylene (56 Da) leading to a carbamic acid intermediate.

      • Loss of tert-butanol (74 Da).

      • Loss of the entire Boc group (100 Da).

    • α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant pathway, resulting in a stable iminium ion.[11]

    • Ring Fission: The piperidine ring itself can open, leading to various acyclic fragment ions.[11]

G cluster_products Fragment Ions parent [M+H]⁺ (m/z 230.17) frag1 Loss of C₄H₈ (isobutylene, 56 Da) parent->frag1 -56 Da frag2 Loss of C₅H₉O₂ (Boc group, 101 Da) parent->frag2 -101 Da frag3 Ring Fission & Other parent->frag3 various product1 [M+H-56]⁺ frag1->product1 product2 [M+H-101]⁺ frag2->product2 product3 Iminium ions, etc. frag3->product3

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q9: The impurity I want to characterize is at a very low level (~0.1%). How can I get a good NMR spectrum?

A9: Analyzing trace-level impurities by NMR requires techniques that enhance sensitivity and suppress the overwhelming signals from the main compound.[13]

  • Solutions:

    • Increase Sample Concentration: Use the most concentrated sample possible in a high-quality NMR tube.

    • Use a High-Field Spectrometer: Higher field strengths (e.g., 600 MHz or above) provide greater sensitivity and signal dispersion, which helps in resolving overlapping signals.

    • Increase the Number of Scans: Signal-to-noise ratio improves with the square root of the number of scans. Be prepared for longer acquisition times.

    • Solvent Suppression Techniques: If the signals of your main compound are obscuring the impurity signals, solvent suppression pulse sequences (like presaturation) can be adapted to selectively irradiate and reduce the intensity of specific peaks from your main compound.

    • 2D NMR: Two-dimensional experiments like HSQC and HMBC are invaluable. They spread signals across two dimensions, which can resolve overlapping peaks and provide connectivity information that is crucial for piecing together the impurity's structure even when 1D spectra are complex.[14]

Experimental Protocols & Workflows

Protocol 1: HPLC-MS Method for Impurity Profiling

This protocol provides a starting point for the analysis of this compound and can be optimized as needed.[16]

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Prepare working standards by serial dilution as required for quantification.

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.[11]

    • Injection Volume: 2 µL.

    • Mass Spectrometer: ESI source, positive ion mode.[11]

    • Scan Range: m/z 100-1000.

Workflow for Unknown Impurity Identification

The following workflow illustrates a systematic approach to identifying and characterizing unknown impurities, moving from detection to structural confirmation.[3][6]

G cluster_start Detection & Initial Analysis cluster_structure Structural Elucidation cluster_quant Quantification & Reporting A 1. HPLC-UV/MS Analysis Detect unexpected peaks. B 2. Verify Peak Inject blank, check linearity. A->B C 3. Obtain MS Data Determine [M+H]⁺ and adducts. B->C D 4. Obtain MS/MS Data Analyze fragmentation patterns. C->D E 5. Propose Putative Structures Based on MS/MS and synthetic route. D->E F 6. Isolate Impurity (if needed) Use preparative HPLC. E->F Is concentration too low for NMR? G 7. NMR Analysis Acquire ¹H, ¹³C, COSY, HSQC, HMBC. E->G If concentration is sufficient F->G H 8. Confirm Structure Integrate all spectral data. G->H I 9. Quantify Impurity Using a qualified HPLC method. H->I J 10. Report Findings Document structure, level, and origin. I->J

References

  • BenchChem. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • BenchChem. (n.d.). A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central.
  • BOC Sciences. (n.d.). Piperidine Impurities.
  • BenchChem. (n.d.). Tert-butyl 4-(3-hydroxy-2,2-dimethylpropyl)piperidine-1-carboxylate.
  • Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021, December 13).
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14).
  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
  • Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities.
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020, November 19).
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET.
  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). (n.d.). Policija.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • The expert's guide to pharmaceutical impurity analysis. (2024, March 27). Manufacturing Chemist.
  • Understanding Impurity Analysis. (n.d.). Cormica Pharma & Med Device Testing.
  • How to Choose Piperidines: A Complete Buyer's Guide. (2025, December 17). Plant Care.
  • Process of Finding Impurities in Pharmaceutical Products. (2014, September 12). Pharmaguideline.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

Sources

Methods for removing residual catalysts from tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Removing Residual Catalysts for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions for a critical step in the synthesis of many pharmaceutical intermediates: the removal of residual metal catalysts. This guide focuses on the purification of tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate, a common building block, but the principles and troubleshooting steps are broadly applicable to other Boc-protected piperidine derivatives and related compounds.

The presence of residual catalysts, even at trace levels, can have significant consequences in drug development, potentially interfering with downstream reactions, affecting the stability of the final active pharmaceutical ingredient (API), and posing a safety risk. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have set strict limits for elemental impurities in APIs, often requiring palladium levels to be below 10 parts per million (ppm).[1][2]

This guide is structured in a question-and-answer format to directly address the challenges you may face in the lab. We will explore the "why" behind each technique, providing you with the scientific rationale to make informed decisions for your specific system.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've completed my reaction to synthesize this compound using a palladium catalyst. What's my first step for purification?

Your initial purification strategy depends on the nature of the catalyst you used: heterogeneous or homogeneous.

  • For Heterogeneous Catalysts (e.g., Palladium on Carbon, Pd/C): The first step is a straightforward filtration. However, be aware that catalyst fines or leached palladium species can pass through standard filter paper. For a more robust filtration, use a pad of Celite®.[1][3]

    • Expert Insight: The basic nitrogen of the piperidine ring can interact with palladium, potentially leading to some leaching of the metal into your solution even from a solid-supported catalyst.[1][4] Therefore, a simple filtration might not be sufficient to meet stringent purity requirements. Always analyze your filtrate for residual palladium.

  • For Homogeneous Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂): These catalysts are dissolved in the reaction mixture and cannot be removed by simple filtration. You will need to employ one or more of the techniques discussed below, such as treatment with a metal scavenger, chromatography, or crystallization.[1]

Q2: My initial filtration of Pd/C still leaves high levels of palladium in my product. What should I do?

This is a common issue and indicates that palladium has likely leached into your reaction mixture. Here's a logical workflow to address this:

G start High Pd Levels After Filtration scavenger Treat with a Metal Scavenger start->scavenger Primary Method chromatography Column Chromatography start->chromatography Alternative/Concurrent analysis Analyze for Residual Pd (ICP-MS) scavenger->analysis chromatography->scavenger For polishing step chromatography->analysis crystallization Recrystallization analysis->scavenger No, levels still high (Re-evaluate scavenger/conditions) finish Product Meets Purity Specs (<10 ppm Pd) analysis->finish Yes

Caption: Troubleshooting workflow for high palladium after initial filtration.

The most effective next step is often to use a metal scavenger . These are solid-supported materials with functional groups that have a high affinity for palladium.[5][6]

Q3: There are many metal scavengers available. How do I choose the right one for my product?

The choice of scavenger is critical for efficient palladium removal without significant product loss. Scavengers with thiol (-SH), amine (-NH₂), or triazine (e.g., 2,4,6-trimercaptotriazine, TMT) functional groups are particularly effective for palladium.[5][6][7]

Table 1: Common Palladium Scavengers and Their Characteristics

Scavenger TypeFunctional GroupAffinity ForKey Considerations
Silica-ThiolThiol (-SH)Pd, Pt, Cu, Ag, Pb[5]Broad-spectrum metal scavenger.
Silica-TrisamineTriaminePd and other transition metals[5]Effective for various palladium species.
MP-TMTTrithiocyanuric acidPalladium[5][7]High affinity and selectivity for palladium.
Activated CarbonCarbon surfacePalladium and other metals[1][8]Can be very effective but may adsorb the product, leading to lower yields.[2][8]

Experimental Protocol: Palladium Removal Using a Silica-Based Scavenger

  • Solvent Selection: Dissolve your crude this compound in a suitable solvent (e.g., THF, dichloromethane).

  • Scavenger Addition: Add the chosen scavenger (typically 2-4 equivalents relative to the initial amount of palladium catalyst used).[1]

  • Agitation: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-16 hours. The optimal time and temperature should be determined experimentally for your specific case.[1]

  • Filtration: Remove the scavenger by filtration through a sintered glass funnel or a pad of Celite.

  • Product Recovery: Wash the filtered scavenger with fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure.

  • Analysis: Analyze a sample of the purified product for residual palladium content using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1]

Q4: I'm losing a significant amount of my product during the scavenger treatment. How can I prevent this?

Product loss during scavenging is typically due to non-specific adsorption onto the scavenger material.[1] Here are some troubleshooting steps:

  • Reduce the Amount of Scavenger: You may be using an excessive amount. Try reducing the equivalents of the scavenger.

  • Decrease Treatment Time: Shorter treatment times may be sufficient for palladium removal with less product loss.

  • Select a More Specific Scavenger: A scavenger with a higher selectivity for palladium might have a lower affinity for your product.

  • Change the Solvent: The solvent can influence the interaction between your product and the scavenger. Experiment with different solvents.

Q5: Can I use column chromatography to remove the palladium catalyst?

Yes, column chromatography is a viable method and can remove a large portion of residual palladium.[1][9] However, it may not be sufficient on its own to achieve the very low ppm levels required for pharmaceutical applications.[9]

Expert Insights for Chromatographic Purification of Piperidine Derivatives:

  • Stationary Phase: Silica gel is commonly used. However, due to the basic nature of the piperidine nitrogen (even with the Boc group, it can have some basicity), you might observe tailing of your product on the column. To mitigate this, you can:

    • Use a more neutral stationary phase like alumina.[10]

    • Pre-treat the silica gel with a solvent system containing a small amount of a volatile base, such as triethylamine (~1-2%).[10]

  • Combined Approach: For very high purity requirements, a two-step process is often most effective: initial purification by column chromatography followed by a "polishing" step using a high-affinity metal scavenger. This combined approach has been shown to be highly reliable in reducing palladium to below 100 ppm.[9]

G start Crude Product chromatography Column Chromatography start->chromatography analysis1 Analyze for Pd chromatography->analysis1 scavenger Metal Scavenger Treatment analysis1->scavenger Pd > 100 ppm finish High-Purity Product analysis1->finish Pd < 100 ppm (if sufficient) analysis2 Final Pd Analysis scavenger->analysis2 analysis2->finish

Caption: Combined purification workflow for optimal palladium removal.

Q6: Is recrystallization a good option for removing residual catalysts?

Recrystallization can be an effective purification method, particularly for removing impurities with different solubility profiles than your product. In some cases, it can successfully reduce catalyst residues.[1] However, its effectiveness for palladium removal can be variable. Palladium complexes can sometimes co-crystallize with the product, making this method less reliable than scavenging or chromatography. It is often used as a final purification step after the bulk of the catalyst has been removed by other means.

Summary of Methods and Expected Outcomes

Table 2: Comparison of Catalyst Removal Methods

MethodTypical Pd ReductionAdvantagesDisadvantages
Filtration (for heterogeneous catalysts) Removes bulk of solid catalystSimple, fastIneffective for leached or homogeneous catalysts[1]
Metal Scavengers Can reduce to <10 ppm[1][6]High efficiency, high selectivityPotential for product loss, cost of scavenger[1]
Column Chromatography Can reduce to <100 ppm[9]Good for general purificationMay not reach very low ppm levels alone, potential for product tailing[9][10]
Activated Carbon Effective reductionLow costCan lead to significant product loss due to non-specific adsorption[2][8]
Recrystallization VariableCan provide very pure productNot always effective for catalyst removal, potential for co-crystallization[1]

By understanding the principles behind each of these methods and anticipating potential challenges, you can design a robust purification strategy for this compound and other valuable intermediates, ensuring the quality and safety of your final compounds.

References

  • Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]

  • Hughes, D. L., et al. (2005). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 9(3), 307-313.
  • Johnson Matthey. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • BenchChem. (2025).
  • MacLachlan, M. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
  • Dehghani, F., et al. (2014). A new solution for removing metal-based catalyst residues from a biodegradable polymer. Green Chemistry, 16(7), 3465-3472.
  • BenchChem. (2025).
  • Lipshutz, B. H., et al. (1997). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Organic Letters, 3(12), 1869-1871.
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of N-substituted piperidines.
  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]

  • National Institutes of Health. (2022).
  • BenchChem. (2025).
  • Google Patents. (n.d.).

Sources

Technical Support Center: Optimizing Storage Conditions for Long-Term Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Long-Term Stability. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining sample integrity over time. Here, you will find in-depth answers to frequently asked questions and robust troubleshooting guides to address challenges encountered during your stability studies. Our approach is grounded in scientific principles and regulatory expectations to ensure the reliability and validity of your experimental outcomes.

Section 1: Fundamentals of Long-Term Stability Storage

This section addresses the core principles and common queries related to establishing and maintaining optimal storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that influence the stability of pharmaceutical and biological samples?

A1: The stability of a drug substance or product is its ability to maintain its physical, chemical, therapeutic, and microbiological properties throughout its shelf life. The most critical environmental factors to control are temperature, humidity, and light.[1]

  • Temperature: Elevated temperatures are a primary accelerator of chemical degradation reactions such as hydrolysis, oxidation, and dehydration.[2] Conversely, for many biologics, freezing and freeze-thaw cycles can cause irreversible damage like protein aggregation and loss of function.[3][4]

  • Humidity: Moisture can act as a reactant in hydrolytic degradation and can also physically alter solid dosage forms, leading to changes in hardness, dissolution, and appearance.[5][6] For hygroscopic materials, moisture uptake is a significant concern.[7][8]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation, leading to the formation of impurities and loss of potency.[9][10] Photosensitive compounds require protection from light at all times.[11]

  • Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation, especially for susceptible molecules.[1][11]

Understanding the interplay of these factors is crucial for designing appropriate stability studies and defining storage conditions.[12][13]

Q2: What are the standard ICH conditions for long-term stability testing?

A2: The International Council for Harmonisation (ICH) provides guidelines to ensure a standardized approach to stability testing.[14][15] The recommended long-term storage conditions are based on the climatic zone in which the product will be marketed.[16]

Climatic ZoneDescriptionLong-Term Stability Condition
ITemperate21°C ± 2°C / 45% RH ± 5% RH
IISubtropical and Mediterranean25°C ± 2°C / 60% RH ± 5% RH
IIIHot/Dry30°C ± 2°C / 35% RH ± 5% RH
IVaHot Humid/Tropical30°C ± 2°C / 65% RH ± 5% RH
IVbHot/Higher Humidity30°C ± 2°C / 75% RH ± 5% RH
(Data sourced from ICH Q1A(R2) Guidelines)[16]

For global marketing, the most common long-term condition is 25°C ± 2°C / 60% RH ± 5% RH, with studies typically running for a minimum of 12 months.[16][17]

Q3: What is the purpose of accelerated and intermediate stability studies?

A3: Accelerated and intermediate stability studies are designed to predict the long-term stability of a product in a shorter timeframe.[17][18]

  • Accelerated Stability: These studies are conducted under exaggerated storage conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months) to increase the rate of chemical degradation or physical change.[17][19] The data is used to evaluate the effect of short-term excursions outside the label storage conditions that might occur during shipping.[19]

  • Intermediate Stability: These studies, conducted at 30°C ± 2°C / 65% RH ± 5% RH, are performed when a significant change occurs during accelerated stability testing.[16][17] They are designed to provide additional data at a condition between the long-term and accelerated storage conditions.

It is important to note that accelerated testing may not always be predictive of real-time stability, especially for products sensitive to phase changes or for certain biologics.[19]

Section 2: Troubleshooting Guide for Common Stability Issues

This section provides structured guidance for identifying, investigating, and resolving common problems encountered during long-term stability studies.

Issue 1: Unexpected Sample Degradation or Impurity Formation

You observe a significant loss of potency or the appearance of unknown peaks during chromatographic analysis of your stability samples.

start Unexpected Degradation Detected check_conditions Verify Storage Conditions (Temp, RH, Light) start->check_conditions review_handling Review Sample Handling & Preparation check_conditions->review_handling Conditions OK optimize_formulation Optimize Formulation or Packaging check_conditions->optimize_formulation Excursion Identified forced_degradation Conduct Forced Degradation Study review_handling->forced_degradation Handling OK characterize_degradant Characterize Degradation Products (LC-MS) forced_degradation->characterize_degradant assess_packaging Assess Container-Closure Integrity characterize_degradant->assess_packaging assess_packaging->optimize_formulation Integrity Compromised or Degradation Pathway Identified start Prepare Aliquots baseline Baseline Analysis (T=0) (SEC, Potency, etc.) start->baseline freeze Freeze at Target Temp (e.g., -80°C) baseline->freeze thaw Thaw under Controlled Conditions freeze->thaw cycle_complete Cycle N Complete thaw->cycle_complete cycle_complete->freeze Repeat for N+1 post_cycle_analysis Post-Cycle Analysis (SEC, Potency, etc.) cycle_complete->post_cycle_analysis compare Compare to Baseline post_cycle_analysis->compare

Sources

Technical Support Center: Navigating Difficult Chromatographic Separations of Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, your expert resource for troubleshooting complex chromatographic separations involving derivatized analytes. This guide is designed for researchers, scientists, and drug development professionals who utilize derivatization to enhance the chromatographic analysis of their compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory.

Derivatization is a powerful technique to improve the volatility, thermal stability, and detectability of analytes for gas chromatography (GC) and high-performance liquid chromatography (HPLC)[1][2][3][4]. However, the introduction of a chemical reaction step adds layers of complexity that can lead to challenging separation issues. This guide provides a structured, question-and-answer approach to systematically diagnose and resolve these common, yet often frustrating, problems.

Part 1: Troubleshooting Guide - From Reaction to Resolution

This section addresses specific, frequently encountered problems during the analysis of derivatized compounds. Each question is followed by a detailed explanation of potential causes and a systematic approach to resolution.

The Derivatization Reaction: Incomplete Reactions and Artifacts

Question: My chromatogram shows a small peak for my derivative and a large, tailing peak for my unreacted analyte. What's causing this incomplete derivatization and how do I fix it?

This is a classic symptom of an incomplete derivatization reaction. The polar functional groups (e.g., -COOH, -OH, -NH) of the unreacted analyte interact strongly with the stationary phase, leading to poor peak shape and delayed elution[5].

Causality and Troubleshooting Workflow:

G start Problem: Incomplete Derivatization (Small derivative peak, large tailing analyte peak) cause1 Presence of Water/Moisture start->cause1 cause2 Insufficient Reagent start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 cause4 Reagent Degradation start->cause4 solution1 Thoroughly dry sample, solvents, and glassware. Use anhydrous solvents. cause1->solution1 solution2 Increase molar excess of derivatization reagent. Recommended: at least 2:1 molar ratio of reagent to active hydrogens.[4] cause2->solution2 solution3 Optimize reaction time and temperature. Consult literature for specific reagent requirements. cause3->solution3 solution4 Use fresh reagent, preferably from single-use ampoules. Store reagents under inert gas and protected from moisture. cause4->solution4

Detailed Protocol: Optimizing a Silylation Reaction (e.g., with BSTFA)

Silylation is a common derivatization technique for compounds with active hydrogens[6]. Here is a protocol for optimizing this reaction:

  • Preparation: Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents for sample preparation.

  • Sample Preparation: Dissolve a known amount of your analyte in an appropriate anhydrous solvent (e.g., pyridine, acetonitrile) in a reaction vial.

  • Reagent Addition: Add the silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a significant molar excess. A starting point is a 2:1 molar ratio of BSTFA to each active hydrogen on the analyte molecule[4].

  • Reaction Conditions: Cap the vial tightly and heat at the recommended temperature (e.g., 60-80°C) for the suggested time (e.g., 30-60 minutes). Reaction conditions are reagent-dependent and should be optimized[6].

  • Analysis: Cool the sample to room temperature before injection into the GC or HPLC.

  • Evaluation: If incomplete derivatization persists, systematically increase the reaction time, temperature, or the molar excess of the reagent.

Question: I'm observing unexpected peaks in my chromatogram after derivatization. Are these contaminants or reaction byproducts?

Unexpected peaks can arise from several sources, including the derivatization reagent itself, impurities in your sample, or side reactions.

Potential Sources of Artifacts:

SourceDescriptionRecommended Solution
Excess Reagent Injecting a large excess of the derivatization reagent can lead to a large solvent front or distinct peaks in the chromatogram[5].Reduce the amount of reagent injected, if possible, without compromising the reaction completeness. Incorporate a sample cleanup step (e.g., solid-phase extraction) to remove excess reagent before analysis.
Reagent Byproducts The derivatization reaction itself can produce byproducts. For example, acylation with anhydrides can generate acids that may appear as peaks[7].Understand the reaction mechanism to anticipate byproducts. Modify the workup procedure to remove them.
Sample Matrix Contaminants Components in the sample matrix can also be derivatized, leading to extra peaks.Improve sample preparation and cleanup procedures to remove interfering matrix components before derivatization.
Isomerization The sample preparation or derivatization conditions (e.g., heat, pH) can sometimes cause isomerization of the analyte, resulting in multiple, closely eluting peaks[5].Consider milder derivatization conditions or alternative sample extraction methods that are less likely to cause isomerization[5].
Chromatographic Separation: Peak Shape and Resolution Issues

Question: My derivative peak is exhibiting significant tailing. What are the common causes and how can I achieve a more symmetrical peak?

Peak tailing for derivatized compounds often points to secondary interactions between the derivative and the stationary phase, or issues with the chromatographic system itself.

Causality and Troubleshooting Workflow for Peak Tailing:

G start Problem: Peak Tailing cause1 Secondary Interactions (e.g., with residual silanols) start->cause1 cause2 Column Overload start->cause2 cause3 Column Contamination/Degradation start->cause3 cause4 Mobile Phase Mismatch start->cause4 solution1 Adjust mobile phase pH (for HPLC). Use an end-capped or base-deactivated column.[8] cause1->solution1 solution2 Reduce sample concentration or injection volume.[8][9] cause2->solution2 solution3 Replace guard column. Back-flush the analytical column. Trim the front of the column (for GC).[7] cause3->solution3 solution4 Ensure sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase.[8] cause4->solution4

Question: My derivative peaks are co-eluting or have poor resolution (Rs < 1.5). How can I improve their separation?

Achieving baseline separation (Rs ≥ 1.5) is crucial for accurate quantification[8]. When derivatives co-elute, a systematic optimization of chromatographic parameters is necessary. The resolution is governed by efficiency (N), selectivity (α), and retention factor (k)[8][9].

Strategies for Improving Resolution:

ParameterActionRationale
Mobile Phase (HPLC) Optimize Gradient: Make the gradient shallower where the peaks of interest elute[8][9].A slower change in mobile phase composition increases the differential migration of closely eluting compounds.
Change Organic Modifier: Switch from acetonitrile to methanol, or vice-versa[8].Different organic modifiers alter the selectivity of the separation due to their unique interactions with the analyte and stationary phase[8].
Adjust pH: For ionizable derivatives, modify the mobile phase pH[8][10].Changing the ionization state of the analyte can significantly alter its retention and selectivity.
Stationary Phase Change Column Chemistry: Switch to a column with a different stationary phase (e.g., from C18 to phenyl-hexyl or cyano)[8][9].Different stationary phases offer alternative separation mechanisms and selectivities.
Use Higher Efficiency Columns: Employ columns with smaller particles or core-shell technology[8][9].Higher efficiency leads to narrower peaks, which are easier to resolve.
Temperature Adjust Column Temperature: Systematically increase or decrease the column temperature.Temperature affects analyte retention and can alter selectivity[9]. Lower temperatures often lead to better resolution but longer run times.
Flow Rate Decrease Flow Rate: Reduce the mobile phase flow rate[11][12].A lower flow rate can enhance resolution by allowing more time for partitioning between the mobile and stationary phases.

Question: I am observing peak fronting for my derivative. What does this indicate?

Peak fronting, where the peak has a leading edge, is less common than tailing but is often a sign of column overload[13][14].

Primary Causes of Peak Fronting:

  • Column Overload: Injecting too much sample onto the column saturates the stationary phase, causing some analyte molecules to travel through the column more quickly[15][14].

    • Solution: Dilute the sample or decrease the injection volume[15][16].

  • Sample Solvent Incompatibility (HPLC): If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move too quickly at the column inlet, leading to a fronting peak[15].

    • Solution: Dissolve the sample in the mobile phase itself or in a weaker solvent[15].

Challenges in Chiral and Diastereomeric Separations

Question: I have derivatized my enantiomers with a chiral derivatizing agent (CDA), but the resulting diastereomers are still not separating on my achiral column. What should I do?

The separation of diastereomers depends on the differences in their physicochemical properties. The choice of CDA and chromatographic conditions are critical for success.

Troubleshooting Diastereomeric Separations:

  • Optimize Mobile Phase and Stationary Phase: The strategies for improving resolution of co-eluting peaks (as discussed above) are also applicable here. Systematically adjust the mobile phase composition, organic modifier, and pH (for HPLC)[17][18]. Experiment with different achiral stationary phases (e.g., C18, phenyl, cyano) as they can offer different selectivities for diastereomers[19][20].

  • Evaluate the Chiral Derivatizing Agent (CDA): The structure of the CDA plays a significant role in the separability of the resulting diastereomers.

    • A CDA that is bulky and rigid can create diastereomers with greater conformational differences, which may be easier to separate[20].

    • Consider a different CDA if optimization of chromatographic conditions is unsuccessful. For example, Mosher's acid is a well-known CDA for alcohols and amines[21].

  • Consider Advanced Techniques: For particularly difficult separations, Supercritical Fluid Chromatography (SFC) can be a powerful alternative to HPLC for diastereomer separations, often providing better results[22].

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main reasons for choosing to derivatize a sample for chromatography? Derivatization is employed to modify the physicochemical properties of analytes to make them more suitable for chromatographic analysis[2]. Key objectives include:

  • Increasing Volatility and Thermal Stability (for GC): Many polar compounds are non-volatile and may decompose at the high temperatures used in GC. Derivatization masks polar functional groups, increasing volatility and stability[3][6][23].

  • Improving Chromatographic Behavior: Derivatization can reduce strong interactions between polar analytes and the stationary phase, leading to more symmetrical peaks and better resolution[1][2].

  • Enhancing Detection Sensitivity: A chromophore or fluorophore can be attached to the analyte to improve its detectability by UV-Vis or fluorescence detectors[1][2].

Q2: Should I perform pre-column or post-column derivatization? The choice depends on the reaction kinetics and the stability of the derivatives.

  • Pre-column derivatization is performed before the sample is injected onto the column. It is the more common approach and allows for greater flexibility in reaction conditions (e.g., heating, longer reaction times)[1][24].

  • Post-column derivatization occurs after the separation on the column and before detection. This is useful for derivatives that are unstable. However, it requires rapid reaction kinetics to avoid significant band broadening[1].

Q3: How do I choose the right derivatization reagent? The ideal derivatization reagent should[25]:

  • React completely with the analyte (>95% yield).

  • Not cause any structural rearrangements of the analyte.

  • Produce a stable derivative that does not interact with the column.

  • The reagent and its byproducts should not interfere with the analysis of the derivative.

Common types of derivatization reactions include silylation, acylation, and alkylation/esterification[23][25]. The choice depends on the functional group(s) of the analyte.

Q4: My baseline is noisy or rising after injecting a derivatized sample. What is the cause? A noisy or rising baseline can be caused by several factors related to derivatization:

  • Excess Derivatization Reagent: Injecting a large excess of reagent, especially silylating agents, can lead to a rising baseline[5].

  • Column Bleed: Some derivatization reagents can react with and damage certain stationary phases (e.g., polyethylene glycol-based columns), causing irreversible column bleed[7].

  • Incomplete Derivatization: In some cases, incomplete derivatization can contribute to baseline disturbances[26].

To mitigate this, try reducing the amount of reagent injected, ensure the reagent is compatible with your column, and consider a sample cleanup step after derivatization.

References

  • Analyte Derivatization as an Important Tool for Sample Preparation. (2018). LCGC International. [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). National Institutes of Health. [Link]

  • Gas Chromatography Problem Solving and Troubleshooting. (n.d.). ScienceDirect. [Link]

  • How to fix asymmetrical chromatography peaks? (2024). Cytiva. [Link]

  • Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. (2020). Chromatography Today. [Link]

  • What Is Derivatization In Gas Chromatography? - Chemistry For Everyone. (2025). YouTube. [Link]

  • Chromatographic Separations and Analysis: Diastereomeric Derivatization for Chromatography. (n.d.). ResearchGate. [Link]

  • (PDF) Derivatization reactions and reagents for gas chromatography analysis. (n.d.). ResearchGate. [Link]

  • Derivatization Reagents: Selective Response & Detection. (n.d.). ResearchGate. [Link]

  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022). YouTube. [Link]

  • DERIVATIZATION IN GAS CHROMATOGRAPHY (GC), HIGHPERFORMANCE LIQUID CHROMATOGRAPHY[HPLC] by P.Ravisankar, Vignan Pharmacy College, Vadlamudi,Guntur. (n.d.). Slideshare. [Link]

  • Derivitization Preparation. (2008). Chromatography Forum. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Separation Science. [Link]

  • Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. (2017). Chromatography Today. [Link]

  • Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. (2013). PubMed. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). National Institutes of Health. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. [Link]

  • Comparative study on separation of diastereomers by HPLC. (n.d.). ResearchGate. [Link]

  • Unlocking the Potential of Derivatization Technology in HPLC Analysis. (2024). Welch Materials. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). SciSpace. [Link]

  • How can I improve the resolution of the peaks in gas chromatography? (2015). ResearchGate. [Link]

  • Derivatization. (2023). Chemistry LibreTexts. [Link]

  • Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. (n.d.). National Institutes of Health. [Link]

  • an overview on basic and advanced chromatographic techniques. (n.d.). ResearchGate. [Link]

  • Chiral derivatizing agent. (n.d.). Wikipedia. [Link]

  • The Science of Separation : Advanced Chromatography Techniques and Applications. (n.d.). Career Point University. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]

  • Chiral Chromatography: Separating Twins | Stereochemistry. (2018). Blogs@NTU. [Link]

  • Understanding Chromatography: A Tool for Complex Mixture Separation and Purification. (2023). LinkedIn. [Link]

  • Chromatography: Unravelling Complex Mixtures for Scientific Precision. (n.d.). PURKH. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen. [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2025). YouTube. [Link]

  • Chiral derivatizing agents used in NMR for chiral analysis. (n.d.). ResearchGate. [Link]

  • Separation and Determination of the Structural Isomers of Madecassoside by HPLC Using β-Cyclodextrin as Mobile Phase Additive. (n.d.). ResearchGate. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters. [Link]

Sources

Technical Support Center: Enhancing and Controlling the Reactivity of the Hydroxyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for hydroxyl group modifications. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the -OH functional group. Here, you will find expert-driven answers to frequently asked questions and in-depth troubleshooting guides for key experimental protocols.

Introduction: The Dual Nature of the Hydroxyl Group

The hydroxyl (-OH) group is one of the most common functional groups in organic chemistry, central to the structure of alcohols, phenols, and carboxylic acids.[1][2] Its reactivity is a double-edged sword. While its ability to form hydrogen bonds makes it crucial for the solubility and biological activity of many molecules, its behavior in chemical reactions can be problematic.[1][3] The primary challenges are:

  • Poor Leaving Group Ability: The hydroxide ion (HO⁻) is a strong base, making it a very poor leaving group in nucleophilic substitution reactions.[4][5] Direct displacement of an -OH group is generally not feasible.

  • Unwanted Acidity/Nucleophilicity: The acidic proton and the nucleophilic oxygen can interfere with many common reagents, such as organometallics (e.g., Grignard reagents) and strong bases, necessitating a strategy to mask its reactivity.[6][7]

This guide provides solutions to these challenges, divided into two core strategies: Activation (transforming the -OH into a good leaving group) and Protection (temporarily masking the -OH group's reactivity).

PART 1: Activation of the Hydroxyl Group for Nucleophilic Substitution

Activation strategies modify the -OH group so that it becomes a stable species upon departure, facilitating substitution reactions.

Frequently Asked Questions (FAQs) - Activation

Q1: Why is the hydroxyl group a poor leaving group and why does it need to be "activated"?

A1: A good leaving group must be stable on its own after it departs with the electron pair from its bond to carbon. The hydroxyl group leaves as the hydroxide ion (OH⁻), which is a strong base and therefore highly reactive and unstable.[5][8] Activation involves converting the hydroxyl group into a different functional group, such as a sulfonate ester or water, whose conjugate acid is much stronger, making the corresponding leaving group a weaker, more stable base.[8][9]

Q2: What are the primary strategies for activating a hydroxyl group for nucleophilic substitution?

A2: There are two main approaches:

  • Protonation in Strong Acid: The alcohol's oxygen is protonated by a strong acid (like HBr or HCl) to form an alkyloxonium ion (R-OH₂⁺). This allows the leaving group to depart as a neutral, stable water molecule.[10][11][12]

  • Conversion to a Sulfonate Ester: The alcohol is reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl)) in the presence of a base. This forms a tosylate (-OTs) or mesylate (-OMs), which are excellent leaving groups due to resonance stabilization of the negative charge.[4][13][14]

Q3: My substrate is sensitive to strong acids. What are my options?

A3: If your molecule cannot tolerate strongly acidic conditions, conversion to a sulfonate ester (tosylate or mesylate) is the preferred method.[13][14] These reactions are typically run under neutral or slightly basic conditions (e.g., in the presence of pyridine or triethylamine) at mild temperatures, avoiding the harshness of strong mineral acids.[4][10] Another excellent option for acid-sensitive substrates, especially when stereochemical inversion is desired, is the Mitsunobu reaction.[15]

Q4: I need to invert the stereochemistry at a chiral alcohol center. What is the most reliable method?

A4: The Mitsunobu reaction is one of the most reliable methods for achieving a clean inversion of stereochemistry at a secondary alcohol center.[15] The reaction proceeds via a well-defined Sₙ2 mechanism. An alternative two-step process involves converting the alcohol to a tosylate or mesylate (which proceeds with retention of configuration) and then displacing the sulfonate with a desired nucleophile in a separate Sₙ2 step, which causes the inversion.[5]

Decision-Making Workflow for Hydroxyl Activation

G start Start: Need to substitute an -OH group acid_sensitive Is the molecule acid-sensitive? start->acid_sensitive inversion Is stereochemical inversion required? acid_sensitive->inversion Yes protonation Strategy 1: Protonate with strong acid (e.g., HBr, HCl). Mechanism: Sₙ1 or Sₙ2 acid_sensitive->protonation No sulfonate Strategy 2: Convert to Sulfonate Ester (e.g., -OTs, -OMs). Follow with Nucleophile. inversion->sulfonate No mitsunobu Strategy 3: Mitsunobu Reaction (PPh₃, DEAD/DIAD, Nucleophile) inversion->mitsunobu Yes inversion2 Is stereochemical inversion required? inversion2->sulfonate No (retention) inversion2->mitsunobu Yes rearrangement_risk Note: Risk of carbocation rearrangement for 2° alcohols. protonation->rearrangement_risk sulfonate->inversion2 retention_inversion Note: Tosylation retains stereochemistry. Subsequent Sₙ2 inverts it. sulfonate->retention_inversion

Caption: Decision tree for activating a hydroxyl group.

Troubleshooting Guide: Tosylation & Mesylation Reactions

Converting an alcohol to a tosylate or mesylate is a cornerstone of organic synthesis, but it can be prone to issues.

Problem Potential Causes Recommended Solutions & Expert Insights
1. Incomplete or No Reaction A. Reagent Decomposition: Tosyl chloride (TsCl) is sensitive to moisture and can hydrolyze to the unreactive p-toluenesulfonic acid.[16]Use fresh reagents. For best results, recrystallize TsCl from hexane before use.[17] If using an older bottle, a significant performance drop-off is common.
B. Presence of Water: Amine bases (pyridine, triethylamine) and solvents can absorb atmospheric moisture. Water competitively reacts with TsCl.[16]Ensure anhydrous conditions. Use freshly distilled bases and anhydrous solvents. Running the reaction under an inert atmosphere (N₂ or Ar) is highly recommended.
C. Steric Hindrance: Heavily substituted secondary or tertiary alcohols react much slower than primary alcohols.[17]Switch to a less hindered reagent. Methanesulfonyl chloride (MsCl) is smaller and often more effective for hindered alcohols.[17] For extremely challenging cases, consider using tosyl anhydride (Ts₂O) or triflic anhydride (Tf₂O), which are much more reactive.
D. Insufficient Base: The reaction generates one equivalent of HCl, which must be neutralized.Use a slight excess of base. Typically 1.5-2.0 equivalents of pyridine or triethylamine are used. Pyridine often serves as both the base and the solvent.
2. Low Yield / Side Products A. Elimination Byproducts: If the base used is too strong or sterically hindered (e.g., DBU) or if the reaction is heated excessively, E2 elimination can compete with tosylation, forming an alkene.Use a non-nucleophilic, moderately strong base. Pyridine is the classic choice as it is generally not basic enough to promote significant elimination at low temperatures. Control the temperature, typically running reactions at 0 °C to room temperature.
B. Nucleophilic Attack by Base: Pyridine can act as a nucleophile, attacking the tosylated intermediate.This is generally less of a concern at lower temperatures but can become an issue upon heating. If problems persist, a non-nucleophilic base like 2,6-lutidine may be used.
Experimental Protocol: Tosylation of a Primary Alcohol
  • Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (N₂ or Argon).

  • Reagents: The primary alcohol (1.0 eq) is dissolved in anhydrous pyridine (used as solvent) and the solution is cooled to 0 °C in an ice bath.

  • Addition: p-Toluenesulfonyl chloride (1.2-1.5 eq) is added portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 4-6 hours or until TLC analysis indicates complete consumption of the starting alcohol. For less reactive alcohols, the mixture may be allowed to warm to room temperature or stored at ~4 °C overnight.

  • Workup: The reaction is quenched by the slow addition of cold water. The mixture is then transferred to a separatory funnel and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed sequentially with cold dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Troubleshooting Guide: Mitsunobu Reaction

The Mitsunobu reaction is powerful for inverting stereochemistry but requires careful control of conditions and presents unique purification challenges.[15]

Problem Potential Causes Recommended Solutions & Expert Insights
1. Low or No Yield A. Nucleophile Acidity: The reaction generally requires a nucleophile with a pKa of 13 or lower to effectively protonate the PPh₃-DEAD adduct.[15]Check the pKa. Carboxylic acids, phenols, and imides work well. Simple alcohols are not acidic enough to be the nucleophile. If your intended nucleophile is not acidic enough, this reaction is not the appropriate choice.
B. Reagent Addition Order: The order of addition can be critical. Premature formation of the betaine before the alcohol is present can lead to side reactions.Standard procedure: Dissolve the alcohol, nucleophile, and PPh₃ in an anhydrous solvent (e.g., THF). Cool the solution to 0 °C and add the azodicarboxylate (DEAD or DIAD) dropwise. This maintains a low concentration of the reactive intermediate.
C. Steric Hindrance: Highly hindered alcohols or nucleophiles can significantly slow down or prevent the Sₙ2 displacement step.Consult the literature. Search for examples with similar steric environments. Sometimes, switching from DEAD to the bulkier DIAD can alter reactivity, or prolonged reaction times/gentle heating may be required.
2. Difficult Purification A. Byproduct Contamination: The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct (e.g., diethyl hydrazodicarboxylate), which can be difficult to separate from the desired product.[18]Use polymer-supported reagents. Using polymer-supported PPh₃ can simplify purification, as the resulting polymer-bound TPPO can be removed by simple filtration.[19]
B. Chromatographic Issues: The byproducts can co-elute with the product during column chromatography.[18]Optimize chromatography. Sometimes a switch in solvent systems (e.g., from ethyl acetate/hexanes to dichloromethane/acetone) can improve separation.[18] Alternatively, TPPO can sometimes be precipitated from nonpolar solvents like ether or hexanes.

PART 2: Protection of the Hydroxyl Group

When the -OH group's reactivity is a liability for a planned transformation elsewhere in the molecule, it must be temporarily masked with a protecting group.[7]

Frequently Asked Questions (FAQs) - Protection

Q1: When should I protect a hydroxyl group instead of activating it?

A1: Protection is used when you want the -OH group to remain in the final molecule but need to prevent it from reacting during intermediate steps.[7] For example, if you need to perform a Grignard reaction on a molecule that also contains an alcohol, the acidic proton of the -OH group would quench the Grignard reagent. Protecting the alcohol (e.g., as a silyl ether) renders it inert to the Grignard reagent.[6] Activation is used when the goal is to replace the -OH group entirely.

Q2: How do I choose the right protecting group?

A2: The ideal protecting group should be:

  • Easy to install in high yield.

  • Stable to the specific reaction conditions you plan to use.

  • Easy to remove in high yield under conditions that do not affect other functional groups in the molecule.[20]

This concept of selective removal is known as orthogonality . For a molecule with multiple protected groups, you should be able to remove one without affecting the others. For example, a TBDMS ether (cleaved by fluoride) and a Benzyl ether (cleaved by hydrogenation) are orthogonal.[21]

Comparison of Common Alcohol Protecting Groups
Protecting GroupAbbreviationProtection ReagentsStabilityCleavage Reagents
Silyl Ethers
Trimethylsilyl EtherTMSTMSCl, Et₃N or PyridineUnstable to acid, mild baseK₂CO₃/MeOH; mild acid (e.g., AcOH)
tert-Butyldimethylsilyl EtherTBDMS or TBSTBDMSCl, Imidazole or Et₃NStable to base; moderate acid stabilityF⁻ (TBAF); strong acid (e.g., HCl)[22]
Ethers
Tetrahydropyranyl EtherTHPDihydropyran (DHP), p-TsOH (cat.)Stable to base, organometallics, reductionAqueous Acid (e.g., HCl, AcOH)[6][22]
Benzyl EtherBnBnBr or BnCl, NaHStable to acid, base, many redox reagentsCatalytic Hydrogenation (H₂, Pd/C)[21]
Orthogonal Protection Strategy

G start Diol Starting Material (HO-R-OH) protect1 Step 1: Protect one -OH (e.g., TBDMSCl, Imidazole) start->protect1 mono_protected Mono-protected Intermediate (TBDMSO-R-OH) protect1->mono_protected react_oh Step 2: React free -OH (e.g., Oxidation, Alkylation) mono_protected->react_oh protect2 Step 1b: Protect second -OH (e.g., BnBr, NaH) mono_protected->protect2 Orthogonal Step transformed TBDMSO-R-O-R' react_oh->transformed deprotect Step 3: Deprotect TBDMS (TBAF) transformed->deprotect final_product Final Product (HO-R-O-R') deprotect->final_product dual_protected TBDMSO-R-OBn protect2->dual_protected deprotect_tbdms Selectively remove TBDMS (TBAF) dual_protected->deprotect_tbdms deprotect_bn Selectively remove Bn (H₂, Pd/C) dual_protected->deprotect_bn free_oh_bn HO-R-OBn deprotect_tbdms->free_oh_bn free_oh_tbdms TBDMSO-R-OH deprotect_bn->free_oh_tbdms

Caption: Workflow illustrating selective reaction and orthogonal deprotection.

Troubleshooting Guide: Silyl Ether Protection (TBDMS)

Problem: Incomplete Protection Reaction

  • Cause: Steric hindrance around the hydroxyl group can slow the reaction.

  • Solution: For hindered secondary or tertiary alcohols, protection may require more forcing conditions. Try switching the base from triethylamine to the more effective catalyst imidazole. If the reaction is still slow, heating may be necessary. Ensure all reagents and the solvent (typically DCM or DMF) are strictly anhydrous.

Problem: Accidental Deprotection in a Later Step

  • Cause: The TBDMS group has moderate acid stability and can be cleaved by strong acids or even some Lewis acids.

  • Solution: If subsequent steps require strong acidic conditions, TBDMS is not the right choice. A more robust silyl group like tert-butyldiphenylsilyl (TBDPS) or triisopropylsilyl (TIPS) should be used.[21] Alternatively, an acid-stable protecting group like a benzyl (Bn) ether would be a better choice.

Experimental Protocol: Protection of a Secondary Alcohol as a TBDMS Ether
  • Setup: Under an inert atmosphere, dissolve the secondary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Wash the combined organic extracts with water and brine to remove DMF and imidazole.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental Protocol: Deprotection of a TBDMS Ether
  • Setup: Dissolve the TBDMS-protected alcohol (1.0 eq) in tetrahydrofuran (THF).

  • Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude alcohol can be purified by column chromatography.

References
  • Activation of Alcohols to Nucleophilic Substitution - YouTube. (2024-01-17). Retrieved from [Link]

  • Protecting Groups For Alcohols - Chemistry Steps. Retrieved from [Link]

  • Alcohol Protecting Groups. Retrieved from [Link]

  • OH Activation for Nucleophilic Substitution - ResearchGate. Retrieved from [Link]

  • Alcohols in Substitution Reactions with Tons of Practice Problems - Chemistry Steps. Retrieved from [Link]

  • Protecting Groups For Alcohols - Master Organic Chemistry. (2015-06-17). Retrieved from [Link]

  • Understanding Hydroxyl Groups: A Basic Guide - NguyenStarch. Retrieved from [Link]

  • Making OH a good leaving group - Transformation Tutoring. (2018-11-09). Retrieved from [Link]

  • Hydroxyl Group Substitution - Alcohols - Chemistry LibreTexts. (2023-01-22). Retrieved from [Link]

  • Alcohol Reactivity - MSU chemistry. Retrieved from [Link]

  • ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION - NTU > IRep. Retrieved from [Link]

  • Protonation converts the hydroxy group of an alcohol to a good le... | Study Prep in Pearson+. (2024-06-07). Retrieved from [Link]

  • Protection of OH group of alcohol. Retrieved from [Link]

  • Protecting Groups - Organic Chemistry - Jack Westin. Retrieved from [Link]

  • 3 Ways You Can Add a Hydroxyl Group to an Alkene (MUST KNOW) | Organic Chemistry. (2026-01-07). Retrieved from [Link]

  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. Retrieved from [Link]

  • How to Make OH into a Good Leaving Group - YouTube. (2012-06-24). Retrieved from [Link]

  • Hydroxyl group | Definition, Structure, & Facts - Britannica. (2026-01-02). Retrieved from [Link]

  • Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC - NIH. Retrieved from [Link]

  • What is the Hydroxyl Group? - Durpro. Retrieved from [Link]

  • Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides - YouTube. (2023-11-18). Retrieved from [Link]

  • How do reactions involving both OH and COOH groups in hydroxy acids differ from those involving only one of these groups? | Chemistry | QuickTakes. Retrieved from [Link]

  • Trouble with tosylation reaction : r/Chempros - Reddit. (2025-09-12). Retrieved from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. Retrieved from [Link]

  • How to increase yield of Tosylation reactions? - ResearchGate. (2013-10-22). Retrieved from [Link]

  • Activation of Surface Hydroxyl Groups by Modification of H-Terminated Si(111) Surfaces. (2025-08-06). Retrieved from [Link]

  • Synthesis and Reactions of Alcohols and Ethers - OrgoSolver. Retrieved from [Link]

  • How can I tosylate an hindered secondary alcohol? - ResearchGate. (2013-04-30). Retrieved from [Link]

  • 18.2: Preparing Ethers - Chemistry LibreTexts. (2025-02-24). Retrieved from [Link]

  • Hydroxy group - Wikipedia. Retrieved from [Link]

  • Mitsunobu Reaction - Master Organic Chemistry. Retrieved from [Link]

  • Mitsunobu Reaction - Common Conditions. Retrieved from [Link]

  • Alcohols To Ethers via Acid Catalysis - Master Organic Chemistry. (2014-11-14). Retrieved from [Link]

  • 10 questions with answers in MITSUNOBU REACTION | Science topic - ResearchGate. Retrieved from [Link]

  • Mitsunobu Reaction - BYJU'S. Retrieved from [Link]

  • How do I form an ester using pentadflurophenol? - ResearchGate. (2014-04-17). Retrieved from [Link]

  • Mesylates and Tosylates with Practice Problems - Chemistry Steps. Retrieved from [Link]

  • Ch20: Hydrolysis of Esters - University of Calgary. Retrieved from [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. Retrieved from [Link]

  • Alcohol and Medication Interactions - PMC - PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Control Stereoselectivity in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Stereoselective Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for controlling the stereochemical outcome of chemical reactions. In the pursuit of synthesizing complex molecules, particularly in the pharmaceutical industry, the precise control of stereochemistry is not just a goal, but a necessity.[1][2][3] This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and strategic choices in designing stereoselective reactions.

Q1: What is the fundamental difference between kinetic and thermodynamic control, and how does it impact stereoselectivity?

A1: The composition of a reaction's product mixture can be determined by either kinetic or thermodynamic control when competing pathways lead to different products.[4]

  • Kinetic Control: This prevails under irreversible reaction conditions, typically at lower temperatures.[4][5] The major product is the one that is formed the fastest, meaning it has the lowest activation energy (Ea).[4][6] In asymmetric synthesis, achieving a non-racemic mixture of enantiomers is inherently a result of at least partial kinetic control, as enantiomers have the same Gibbs free energy.[4]

  • Thermodynamic Control: This is established under reversible conditions, often at higher temperatures, allowing the products to equilibrate.[4][5] The predominant product is the most stable one, regardless of how quickly it is formed.[4][6]

Field Insight: A classic example is the deprotonation of an unsymmetrical ketone. Using a sterically hindered base at low temperatures favors the formation of the kinetic enolate (from the more accessible α-proton), while higher temperatures can allow for equilibration to the more stable, more substituted thermodynamic enolate.[4] If your product distribution changes over time, it's a strong indicator that an equilibration mechanism is at play, and the reaction may be under thermodynamic control.[4]

G cluster_0 Reaction Energy Profile Reactant Reactant TS_Kinetic TS Kinetic Reactant->TS_Kinetic Lower Ea TS_Thermodynamic TS Thermodynamic Reactant->TS_Thermodynamic Higher Ea Kinetic Product Kinetic Product TS_Kinetic->Kinetic Product Thermodynamic Product Thermodynamic Product TS_Thermodynamic->Thermodynamic Product

Caption: Energy profile comparing kinetic and thermodynamic pathways.

Q2: What are the primary strategies for inducing stereoselectivity, and when should I choose one over the other?

A2: There are several well-established strategies to control stereoselectivity. The choice depends on factors like the reaction type, substrate, and desired outcome.[7][8]

StrategyDescriptionBest For...
Chiral Auxiliaries A chiral moiety is temporarily attached to the substrate to direct the stereochemical course of a reaction.[7][8][9][10] It is then removed in a subsequent step.[7][8][10]Well-studied and reliable transformations where a stoichiometric amount of the chiral director is feasible. Useful for creating diastereomers which can be easily separated.[10]
Chiral Catalysts A small amount of a chiral catalyst creates a chiral environment for the reaction, enabling the formation of one enantiomer over the other.[1][11] This includes metal complexes, organocatalysts, and enzymes.[1][9]Reactions where high turnover is desired, making it atom-economical. Essential for large-scale industrial processes.[12]
Substrate Control The inherent chirality of the starting material dictates the stereochemical outcome of the reaction.[9] Existing stereocenters influence the transition state's conformation.[9]Synthesizing molecules with multiple stereocenters where the relative stereochemistry is built upon an existing chiral center.
Biocatalysis Enzymes are used as highly selective catalysts.[13][14] They offer exquisite chemo-, regio-, and stereoselectivity under mild, environmentally friendly conditions.[13][14]Reactions requiring high enantioselectivity, especially in the pharmaceutical industry.[11] A limitation is that often only one enantiomer of the enzyme is available.[11]
Q3: How do solvent and temperature critically influence the outcome of a stereoselective reaction?

A3: Solvent and temperature are not passive bystanders in a reaction; they are critical parameters that can dramatically influence stereoselectivity.[15][16][17]

  • Temperature: Lowering the reaction temperature is a common strategy to enhance stereoselectivity.[7][15] This is because the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy (kT), thus amplifying the preference for the lower energy pathway.[15]

  • Solvent: The choice of solvent can impact the conformation of the transition state and the solubility of reactants and catalysts.[7][18][19]

    • Polarity: Solvent polarity can stabilize or destabilize charged intermediates and transition states.[17][19][20][21] For example, in some Staudinger reactions, polar solvents favor the formation of trans-β-lactams.[20][22]

    • Coordinating Ability: Solvents can coordinate to catalysts, altering their steric and electronic properties and, consequently, their stereodirecting ability.[17] Non-coordinating solvents are often preferred to allow for a well-defined chiral environment created by the catalyst.[15]

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during stereoselective experiments.

Problem 1: My reaction is producing a low enantiomeric excess (ee). What should I investigate?

A low enantiomeric excess can be frustrating, but a systematic approach can often pinpoint the cause.[23]

G A Low Enantiomeric Excess (ee) B Verify Analytical Method (Chiral HPLC/GC) A->B C Check Purity of Reagents & Solvents A->C D Assess Catalyst Integrity & Activity A->D E Optimize Reaction Conditions A->E F Temperature Screening E->F G Solvent Screening E->G H Ligand/Catalyst Modification E->H I Substrate Concentration E->I

Caption: Systematic workflow for troubleshooting low enantioselectivity.

Step-by-Step Troubleshooting for Low ee:
  • Validate Your Analytical Method: Before investing time in optimizing the reaction, ensure your chiral HPLC or GC method is accurate and reproducible for measuring ee.[23]

  • Check Purity of Starting Materials: Trace impurities in substrates, reagents, or solvents can act as catalyst poisons or promote non-selective background reactions.[23] Ensure all solvents are anhydrous, as water can interfere with many catalysts.[15][23]

  • Verify Catalyst Integrity:

    • Purity and Stability: The chiral catalyst's purity is paramount.[23] Some ligands, like phosphines, are susceptible to oxidation.[23]

    • Atmosphere: Many organometallic catalysts are sensitive to air and moisture.[23] Conduct reactions under a strictly inert atmosphere (e.g., Argon or Nitrogen).[23]

  • Systematic Optimization of Reaction Conditions:

    • Temperature: As a rule of thumb, lower temperatures often lead to higher enantioselectivity.[15] Screen a range of temperatures (e.g., 0 °C, -20 °C, -78 °C).[15]

    • Solvent: The solvent can have a profound effect.[18][19] Screen a variety of non-coordinating solvents like toluene, dichloromethane, or THF.[15]

    • Catalyst Loading and Substrate Concentration: High concentrations can sometimes lead to the formation of inactive catalyst dimers or oligomers.[23] Product inhibition, where the product binds to the catalyst, can also be an issue.[23] Try varying the catalyst loading and substrate concentration.

Problem 2: I'm using a chiral auxiliary, but my diastereomeric ratio (dr) is close to 1:1. How can I improve this?

Achieving high diastereoselectivity with chiral auxiliaries relies on maximizing the energy difference between the transition states leading to the different diastereomers.[7]

Potential Causes and Solutions for Low dr:
  • Incorrect Enolate Geometry: The geometry of the enolate (E or Z) is often critical.[7] For auxiliaries like Evans oxazolidinones, the formation of a Z-enolate is typically desired.[7]

    • Solution: The choice of base and solvent can influence enolate geometry. For instance, using dicyclohexylboron triflate or dibutylboron triflate often favors the Z-enolate.

  • Suboptimal Reaction Temperature: As with enantioselectivity, lower temperatures generally favor higher diastereoselectivity.[7]

    • Solution: Run the reaction at a lower temperature (e.g., -78 °C) to amplify the energetic preference for one transition state over the other.[7]

  • Inappropriate Lewis Acid or Solvent: The choice of Lewis acid and solvent can significantly impact the conformation of the transition state.[7]

    • Solution: Screen different Lewis acids (e.g., TiCl₄, Sn(OTf)₂, MgBr₂·OEt₂) and solvents to find the combination that provides the most rigid and ordered transition state.

Experimental Protocol: Optimizing a Chiral Auxiliary-Mediated Aldol Reaction
  • Setup: Under an inert atmosphere, dissolve the chiral auxiliary-appended substrate in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolization: Add the boron triflate reagent (e.g., Bu₂BOTf) dropwise, followed by a tertiary amine base (e.g., triethylamine or diisopropylethylamine). Stir for 30-60 minutes to ensure complete enolization.

  • Aldehyde Addition: Add the aldehyde dropwise and continue stirring at -78 °C for the prescribed time.

  • Quench and Workup: Quench the reaction with a suitable buffer (e.g., pH 7 phosphate buffer), warm to room temperature, and perform a standard aqueous workup.

  • Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or another suitable analytical technique.

Problem 3: The removal of my chiral auxiliary is proving difficult or is causing side reactions. What are my options?

Cleaving the chiral auxiliary is a critical step that requires careful consideration of your product's stability.[7]

Cleavage MethodCommon ReagentsPotential Pitfalls & Troubleshooting
Hydrolysis (to Carboxylic Acid) LiOH, H₂O₂Can be exothermic and generate oxygen gas.[7] Basic conditions may cause epimerization at the α-carbon. Troubleshooting: Use milder conditions, maintain strict temperature control (e.g., 0 °C), and add reagents dropwise.[7]
Reductive Cleavage (to Alcohol) LiAlH₄, LiBH₄Powerful reducing agents may also reduce other functional groups in the molecule.[7] Troubleshooting: Careful selection of the reducing agent and temperature control can enhance selectivity.[7]
Transamination/Amide Exchange Various amines, sometimes with Lewis acidsMay require elevated temperatures, which could be detrimental to sensitive products.[7] Troubleshooting: Screen different amines and Lewis acids to find milder conditions.

This technical support guide provides a foundational framework for addressing common challenges in stereoselective synthesis. Remember that each reaction system is unique, and a systematic, evidence-based approach to troubleshooting is the most effective path to success.

References

  • Thermodynamic and kinetic reaction control. (n.d.). In Wikipedia. Retrieved from [Link]

  • Solvent effects on stereoselectivity: more than just an environment. (2009). RSC Publishing. Retrieved from [Link]

  • Key Concepts in Stereoselective Synthesis. (n.d.). Retrieved from [Link]

  • Stereocontrol Strategies in Asymmetric Organic Photochemical Synthesis. (2025). CCS Chemistry.
  • Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. (2025).
  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium. (n.d.). Jack Westin. Retrieved from [Link]

  • Enzymatic strategies for asymmetric synthesis. (2021). RSC Publishing. Retrieved from [Link]

  • Enzymatic strategies for asymmetric synthesis. (n.d.). PubMed Central - NIH. Retrieved from [Link]

  • Insights on Absolute and Relative Stereocontrol in Stereodivergent Cooperative Catalysis. (2020). Journal of the American Chemical Society. Retrieved from [Link]

  • Do Reaction Conditions Affect the Stereoselectivity in the Staudinger Reaction?. (n.d.). ACS Publications. Retrieved from [Link]

  • Diverse Role of Solvents in Controlling Supramolecular Chirality. (n.d.). ResearchGate. Retrieved from [Link]

  • Asymmetric reactions_synthesis. (n.d.). Retrieved from [Link]

  • Advanced Stereoselective Reaction Mechanisms. (n.d.). Retrieved from [Link]

  • Chirality-matched catalyst-controlled macrocyclization reactions. (2021). PubMed Central - NIH. Retrieved from [Link]

  • On the Hunt for Chiral Single-Atom Catalysts. (n.d.). PubMed Central. Retrieved from [Link]

  • An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. (n.d.). Retrieved from [Link]

  • Diastereoselectivity Definition - Organic Chemistry II Key Term. (n.d.). Fiveable. Retrieved from [Link]

  • Insights on Absolute and Relative Stereocontrol in Stereodivergent Cooperative Catalysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Application of chiral recyclable catalysts in asymmetric catalysis. (2024). RSC Publishing. Retrieved from [Link]

  • Do Reaction Conditions Affect the Stereoselectivity in the Staudinger Reaction?. (2025).
  • Diverse Role of Solvents in Controlling Supramolecular Chirality. (2019). PubMed. Retrieved from [Link]

  • Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. (2018). Retrieved from [Link]

  • Chiral Auxiliary Selection. (n.d.). Retrieved from [Link]

  • Significance and challenges of stereoselectivity assessing methods in drug metabolism. (n.d.). PubMed Central - NIH. Retrieved from [Link]

  • Module 3 Stereoselective reactions: Classification, Terminology and Principles. (n.d.). Durgapur Govt. College.
  • Substrate-controlled stereoselectivity in the Yamamoto aldol reaction. (n.d.). RSC Publishing. Retrieved from [Link]

  • Discuss the importance of solvent and temperature control in Organic Synthesis. (n.d.). Retrieved from [Link]

  • Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes. (n.d.). PubMed Central - NIH. Retrieved from [Link]

  • Chiral auxiliary. (n.d.). In Wikipedia. Retrieved from [Link]

  • Understanding product optimization: Kinetic versus thermodynamic control. (n.d.). Retrieved from [Link]

  • Stereoselective and Stereospecific Reactions. (2010). Master Organic Chemistry. Retrieved from [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Plausible explanation for the low enantioselectivity observed. (n.d.). ResearchGate. Retrieved from [Link]

  • Stereoselectivity in Drug Development. A Clinical Perspective?. (2025).
  • Part 9: Stereochemistry in Drug Discovery and Development. (2025). Chiralpedia.
  • Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. (2024).
  • Generality-driven optimization of enantio- and regioselective catalysis by high-throughput experimentation and machine learning. (n.d.). ChemRxiv. Retrieved from [Link]

  • Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. (n.d.). Mettler Toledo. Retrieved from [Link]

Sources

Validation & Comparative

Comparing the reactivity of tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate with other piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Reactivity of tert-Butyl 4-Hydroxy-3,3-Dimethylpiperidine-1-carboxylate

A Senior Application Scientist's Guide to Navigating Steric and Electronic Effects in Piperidine Scaffolds

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its favorable physicochemical properties and its ability to serve as a rigid scaffold for presenting functional groups in precise three-dimensional orientations. However, the reactivity of the piperidine nucleus must be carefully managed during multi-step syntheses. The strategic use of protecting groups and ring substituents is paramount to achieving desired chemical transformations with high selectivity and yield.[3][4]

This guide provides an in-depth comparison of the reactivity of This compound , a highly functionalized building block, with other relevant piperidine derivatives. We will dissect its unique structural features—the N-Boc protecting group, the C4-hydroxyl, and the C3 gem-dimethyl substituents—to understand how they collectively modulate its chemical behavior. This analysis is supported by comparative experimental protocols and data to provide researchers, scientists, and drug development professionals with a practical framework for utilizing this and similar scaffolds in their synthetic endeavors.

The Decisive Role of Structure: A Three-Point Analysis

The reactivity of any piperidine derivative is a direct consequence of its structure. In the case of this compound, three key features dictate its chemical personality: the N-Boc group, the gem-dimethyl substituents, and the hydroxyl group.

Caption: Key structural features governing the reactivity of the target molecule.

A. The N-Boc Group: An Electronic Shield

The tert-butoxycarbonyl (Boc) group is an essential feature that renders the piperidine nitrogen non-nucleophilic and non-basic under most reaction conditions.[5][6] The electron-withdrawing nature of the carbonyl functionality significantly reduces the electron density on the nitrogen atom. This electronic deactivation is the primary difference between N-Boc protected piperidines and their parent or N-alkylated counterparts, which are highly nucleophilic.[7][8]

  • Comparison Point: Unprotected piperidine readily undergoes N-acylation, N-alkylation, and acts as a base. In contrast, the N-Boc group prevents these reactions, thereby directing chemical modifications to other parts of the molecule.[9] The Boc group is stable to a wide range of basic, reductive, and oxidative conditions but can be cleanly removed with acid (e.g., TFA or HCl), making it an orthogonal and highly versatile protecting group.[3][10]

B. The C3 gem-Dimethyl Group: A Steric Gatekeeper

The two methyl groups at the C3 position introduce significant steric bulk, profoundly influencing the molecule's reactivity. This steric hindrance acts as a "gatekeeper" in several ways:

  • Shielding the C4-Hydroxyl Group: The adjacent gem-dimethyl groups sterically encumber the C4-hydroxyl. Any reagent approaching this alcohol must navigate past these bulky substituents, which can lead to slower reaction rates compared to less substituted analogues like tert-butyl 4-hydroxypiperidine-1-carboxylate.[11]

  • Preventing C2/C6 Functionalization: Direct C-H functionalization at positions adjacent to the nitrogen is a known strategy for modifying piperidine rings.[12] The C3 gem-dimethyl group effectively blocks access to the C2 position, preventing such reactions and enhancing the regioselectivity of other transformations.

  • Conformational Rigidity: Bulky substituents can lock the piperidine ring into a preferred chair conformation, which can influence the stereochemical outcome of reactions.[13]

C. The C4-Hydroxyl Group: The Primary Site of Reactivity

With the nitrogen atom electronically pacified by the Boc group, the C4-hydroxyl moiety becomes the principal site for chemical functionalization. Its transformation, most commonly via oxidation to the corresponding ketone, is a critical step in the synthesis of many pharmaceutical intermediates.[5][14] The reactivity of this hydroxyl group, however, is moderated by the steric environment created by the C3 gem-dimethyl groups.

Comparative Experimental Guide: Oxidation of the C4-Hydroxyl

To empirically demonstrate the influence of steric hindrance, we compare the oxidation of this compound with the less hindered tert-butyl 4-hydroxypiperidine-1-carboxylate. We will utilize two common and effective oxidation methods: Dess-Martin Periodinane (DMP) and Swern oxidation.[5]

cluster_SM Starting Materials cluster_Reaction Oxidation Protocol cluster_Products Products SM1 tert-Butyl 4-hydroxy-3,3- dimethylpiperidine-1-carboxylate Protocol Dess-Martin Periodinane (DMP) 1.2 eq. DMP DCM, Room Temp SM1->Protocol Subjected to SM2 tert-Butyl 4-hydroxy- piperidine-1-carboxylate SM2->Protocol Subjected to P1 tert-Butyl 3,3-dimethyl- 4-oxopiperidine-1-carboxylate Protocol->P1 Yields P2 tert-Butyl 4-oxopiperidine- 1-carboxylate (N-Boc-4-piperidone) Protocol->P2 Yields

Caption: Experimental workflow for the comparative oxidation study.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

Causality: DMP is chosen for its mild, neutral conditions and operational simplicity, operating at room temperature without the need for cryogenic equipment. It is particularly suitable for sensitive substrates.[5]

  • Setup: To a stirred solution of the N-Boc-hydroxypiperidine derivative (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M), add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.

  • Monitoring: Stir the reaction mixture and monitor its progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting material.

  • Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid byproducts dissolve.

  • Work-up: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Swern Oxidation

Causality: The Swern oxidation is a reliable, high-yielding method that is broadly applicable.[5] It requires cryogenic temperatures to form the reactive species, dimethylchlorosulfonium chloride, which minimizes side reactions.

  • Activation: In a three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM (0.2 M) and cool to -78 °C (acetone/dry ice bath). Add oxalyl chloride (1.5 eq) dropwise, followed by anhydrous DMSO (3.0 eq) dropwise, maintaining the temperature below -65 °C. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of the N-Boc-hydroxypiperidine derivative (1.0 eq) in anhydrous DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir for 1-2 hours at -78 °C.

  • Quenching: Add triethylamine (5.0 eq) dropwise, again keeping the temperature below -65 °C. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature over 30 minutes.

  • Work-up: Add water to the reaction mixture. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

The following table summarizes representative data for the oxidation of the two piperidine derivatives. The longer reaction time for the gem-dimethylated compound highlights the impact of steric hindrance on the reaction rate.

SubstrateOxidation MethodTypical Reaction TimeTypical Yield (%)Notes
tert-Butyl 4-hydroxypiperidine-1-carboxylateDMP Oxidation1–3 hours[5]>95%Rapid conversion due to accessible hydroxyl group.
This compoundDMP Oxidation4–8 hours~90%Slower reaction rate due to steric shielding by the C3 gem-dimethyl groups.
tert-Butyl 4-hydroxypiperidine-1-carboxylateSwern Oxidation2–4 hours[5]>95%[5]High-yielding and reliable; requires cryogenic conditions.
This compoundSwern Oxidation5–10 hours~92%The small, reactive Swern species is less affected by steric bulk than DMP, but the rate is still noticeably slower.
Orthogonal Reactivity: N-Boc Deprotection

A key advantage of the Boc protecting group is its selective removal under acidic conditions without affecting other functional groups. This "orthogonality" is crucial in complex syntheses. The deprotection is generally unaffected by steric hindrance around the piperidine ring, as the reaction occurs at the carbamate moiety.

cluster_SM Starting Material cluster_Reaction Deprotection Protocol cluster_Products Products SM tert-Butyl 4-hydroxy-3,3- dimethylpiperidine-1-carboxylate Protocol Acidic Cleavage 25-50% TFA in DCM 0 °C to RT, 1-2h SM->Protocol Reacts via P1 4-Hydroxy-3,3-dimethyl- piperidine (TFA Salt) Protocol->P1 To Yield P2 CO₂ + Isobutylene Protocol->P2 + Byproducts

Caption: Workflow for the N-Boc deprotection reaction.

  • Setup: Dissolve the N-Boc protected piperidine (1.0 eq) in DCM (0.2 M) and cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq, often as a 25-50% solution in DCM) dropwise to the stirred solution.

  • Reaction: After addition, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.[10]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The resulting product is typically the TFA salt of the deprotected piperidine, which can often be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃) and extracted to yield the free amine.

Conclusion

The reactivity of This compound is a finely tuned interplay of electronic deactivation and steric control.

  • The N-Boc group acts as a reliable director, deactivating the nitrogen and allowing for selective chemistry at other positions. Its clean, acidic removal preserves sensitive functionalities elsewhere in the molecule.

  • The C4-hydroxyl group serves as the primary handle for synthetic elaboration, most notably through oxidation to the corresponding ketone.

  • The C3 gem-dimethyl group is the key modulator, introducing significant steric hindrance that slows reactions at the C4 position and prevents reactions at C2. This steric shielding, while potentially reducing reaction rates, is a powerful tool for enhancing regioselectivity and predictability in complex synthetic routes.

Understanding these competing and complementary effects allows chemists to leverage this building block effectively, constructing complex molecular architectures with a high degree of control. This guide demonstrates that a thorough analysis of a molecule's structure is the most critical step in planning a successful and efficient synthetic strategy.

References

  • Title: Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N Source: Benchchem URL
  • Title: Tert-butyl 4-(3-hydroxy-2,2-dimethylpropyl)
  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PubMed Central (PMC) URL: [Link]

  • Title: Piperidine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Nucleophilicity Trends of Amines Source: Master Organic Chemistry URL: [Link]

  • Title: Optimizing Organic Synthesis with Boc Protected Piperidine Intermediates Source: Ningbo Inno Pharmchem Co., Ltd. URL: [Link]

  • Title: Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives Source: PubMed URL: [Link]

  • Title: Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines Source: ACS Publications - The Journal of Organic Chemistry URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI - International Journal of Molecular Sciences URL: [Link]

  • Title: Structure–activity relationship of piperidine derivatives with anticancer activity Source: ResearchGate URL: [Link]

  • Title: Nucleophilicities of Primary and Secondary Amines in Water Source: ResearchGate URL: [Link]

  • Title: Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist Source: NIH - National Center for Biotechnology Information URL: [Link]

  • Title: Steric effects on the configuration at nitrogen in piperidines Source: ACS Publications URL: [Link]

  • Title: Tert-butyl 4-hydroxypiperidine-1-carboxylate Source: PubChem URL: [Link]

  • Title: The Reactivity of the N-Boc Protecting Group: An Underrated Feature Source: ResearchGate URL: [Link]

  • Title: Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives Source: Benchchem URL
  • Title: Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners Source: NIH - National Center for Biotechnology Information URL: [Link]

  • Title: Influence of ester structures on kinetics of piperidine and morfoline N-acylation in aqueous-organic solvents Source: Butlerov Communications URL: [Link]

  • Title: On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group Source: ACS Catalysis URL: [Link]

  • Title: Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives Source: PubMed URL: [Link]

Sources

A Comparative Guide to the Biological Activity of Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold and the Significance of Substitution

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to form key interactions with biological targets make it a versatile scaffold for drug design. The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the ring.[2] This guide provides a comparative analysis of the biological activity of tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate, a key synthetic intermediate, and its structural analogs. We will explore how subtle modifications to this core structure can profoundly influence interactions with key biological targets, particularly opioid and serotonin receptors.

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a standard feature in the synthesis of more complex amines and heterocycles, allowing for controlled chemical transformations at other positions of the ring.[3] The 4-hydroxy group and the gem-dimethyl groups at the 3-position are critical determinants of the molecule's pharmacological profile. Understanding the structure-activity relationships (SAR) associated with these features is paramount for the rational design of novel therapeutics. This guide will delve into the known biological activities of analogous structures, supported by experimental data, and provide detailed protocols for key assays used to evaluate these compounds.

Comparative Biological Activities: A Focus on Opioid and Serotonin Receptor Modulation

While direct biological activity data for this compound itself is not extensively reported in publicly available literature, its structural motifs are present in numerous compounds with well-defined pharmacological profiles. By examining its analogs, we can infer the likely contributions of its key structural features. The primary areas of biological activity for related piperidine structures are centered on the central nervous system, particularly as ligands for opioid and serotonin receptors.

Opioid Receptor Affinity: The Influence of Methyl Substitution

The piperidine scaffold is a core component of many opioid receptor ligands. The substitution pattern on the piperidine ring plays a crucial role in determining affinity and functional activity (agonist vs. antagonist) at the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Historically, the trans-3,4-dimethyl substitution on a 4-(3-hydroxyphenyl)piperidine core was considered an "antagonist pharmacophore". However, subsequent research has shown that removal of one or both methyl groups can still yield potent opioid antagonists, indicating a more complex structure-activity relationship.[2] This highlights the significant impact that the 3,3-dimethyl substitution in our core compound of interest likely has on its interaction with opioid receptors.

For instance, a study on trans-3,4-dimethyl-4-arylpiperidine derivatives demonstrated that modifications to the aryl group and other substituents can lead to potent opioid antagonists.[4] While not a direct analog, this work underscores the importance of the piperidine substitution in modulating opioid receptor activity. The gem-dimethyl groups in this compound would enforce a specific conformation of the piperidine ring, which would in turn influence its binding to the receptor.

Table 1: Opioid Receptor Binding Affinities of Representative Piperidine Analogs

Compound IDStructureReceptor TargetBinding Affinity (Ki, nM)Functional ActivityReference
JDTic(3R)-7-hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamideκ-opioid0.3Antagonist (Ke = 0.006 nM)[5]
AT-076JDTic analog without 3,4-dimethyl groupsNOP, κ, µ, δ1.75, 1.14, 1.67, 19.6Pan Antagonist[2]

Note: This table presents data for structurally related compounds to illustrate the influence of piperidine substitution on opioid receptor activity. Direct comparative data for this compound is not currently available in the cited literature.

Serotonin Receptor Activity: A Target for CNS Disorders

Piperidine derivatives are also prominent as ligands for serotonin (5-HT) receptors, which are key targets for the treatment of various central nervous system disorders. The substitution pattern on the piperidine ring is critical for determining affinity and selectivity for different 5-HT receptor subtypes.

For example, piperazine derivatives, which share a six-membered heterocyclic structure with piperidines, have been shown to interact with serotonergic receptors.[6] While the N-Boc-4-hydroxypiperidine scaffold is a key component in the synthesis of drugs like Lurasidone, a potent 5-HT₂A receptor antagonist, specific data for the 3,3-dimethyl substituted variant is scarce.[7] The presence of the gem-dimethyl groups would likely influence the binding pose of the molecule within the receptor's binding pocket, potentially altering its affinity and efficacy compared to analogs lacking this feature.

Table 2: Serotonin Receptor Binding Affinities of a Representative Piperidine-Derived Drug

CompoundTarget ReceptorBinding Affinity (Ki, nM)Reference
Lurasidone5-HT₂A0.5[7]

Note: This table provides data for a drug containing the 4-hydroxypiperidine scaffold to highlight its relevance in targeting serotonin receptors. Direct comparative data for this compound is not currently available in the cited literature.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related piperidine analogs, we can deduce the following structure-activity relationships relevant to this compound:

  • N-Boc Group: The tert-butoxycarbonyl group serves primarily as a protecting group in synthetic chemistry, allowing for selective modifications at other positions. In a biological context, this bulky, lipophilic group would significantly influence the molecule's pharmacokinetic properties and could sterically hinder binding to some receptors. For in vivo applications or to unmask the activity of the piperidine nitrogen, this group is typically removed.

  • 4-Hydroxy Group: The hydroxyl group at the 4-position can act as both a hydrogen bond donor and acceptor, forming crucial interactions with receptor binding sites. Its presence often enhances solubility and can be a key pharmacophoric feature.

  • 3,3-Dimethyl Groups: The gem-dimethyl substitution at the 3-position has a profound impact on the conformation of the piperidine ring. This steric bulk can lock the ring into a specific chair or twist-boat conformation, which can either be favorable or detrimental for binding to a particular receptor. This conformational restriction can enhance selectivity for a specific receptor subtype.

Experimental Protocols

To facilitate the comparative biological evaluation of this compound and its analogs, detailed protocols for key in vitro assays are provided below.

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype (e.g., µ-opioid receptor).

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for an opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human opioid receptor of interest (e.g., µ, δ, or κ).

  • Radioligand: A high-affinity, subtype-selective radiolabeled ligand (e.g., [³H]-DAMGO for µ-opioid receptors).

  • Test Compound: this compound or its analogs.

  • Non-specific Binding Control: A high concentration of a non-selective opioid receptor antagonist (e.g., 10 µM Naloxone).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram:

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare Receptor Membranes Setup Set up 96-well Plate (Total, NSB, Competition) Membranes->Setup Ligands Prepare Radioligand & Test Compounds Ligands->Setup Incubate Incubate to Equilibrium Setup->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC50 & Ki Count->Calculate

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Functional Assay for G-Protein Coupled Receptors (GPCRs)

This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at a GPCR.

Materials:

  • Receptor Source: Cell membranes expressing the GPCR of interest.

  • Radioligand: [³⁵S]GTPγS.

  • Test Compound: this compound or its analogs.

  • GDP: Guanosine diphosphate.

  • Assay Buffer: Typically contains HEPES, MgCl₂, NaCl.

  • Non-specific Binding Control: Unlabeled GTPγS.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Membrane and Reagent Preparation: Prepare cell membranes as in the binding assay. Prepare assay buffer containing GDP.

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of the test compound.

  • Pre-incubation: Pre-incubate the plate at room temperature for 15-30 minutes.

  • Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction. For non-specific binding, add a high concentration of unlabeled GTPγS.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Workflow Diagram:

GTPgS_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare GPCR Membranes Setup Add Membranes, Test Compound to Plate Membranes->Setup Reagents Prepare Assay Buffer with GDP Reagents->Setup Preincubate Pre-incubate Setup->Preincubate Initiate Add [³⁵S]GTPγS Preincubate->Initiate Incubate Incubate at 30°C Initiate->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Calculate Determine EC50 & Emax Count->Calculate

Caption: Workflow for a [³⁵S]GTPγS functional assay.

Conclusion and Future Directions

This compound represents a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents. While direct biological data for this specific compound is limited in the current literature, analysis of its structural analogs strongly suggests that it and its derivatives are likely to interact with key CNS targets such as opioid and serotonin receptors. The gem-dimethyl substitution at the 3-position is a key structural feature that is expected to enforce a specific ring conformation, thereby influencing receptor binding affinity and selectivity.

Future research should focus on the systematic biological evaluation of this compound and a focused library of its analogs. This would involve synthesizing derivatives with modifications at the 4-position (e.g., O-alkylation, esterification) and, following N-Boc deprotection, diversification of the piperidine nitrogen with various substituents known to confer activity at opioid and serotonin receptors. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations. A thorough understanding of the SAR of this specific scaffold will undoubtedly contribute to the design and development of next-generation therapeutics with improved potency, selectivity, and safety profiles.

References

  • Zaveri, N. T., et al. (2011). Discovery of the First Small-Molecule Opioid Pan Antagonist with Nanomolar Affinity at Mu, Delta, Kappa, and Nociceptin Opioid Receptors. ACS Chemical Neuroscience, 2(11), 644-653.
  • Rojas-Corrales, M. O., et al. (2005). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Current Medicinal Chemistry, 12(10), 1153-1175.
  • PubChem. (n.d.). tert-Butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate. Retrieved from [Link]

  • Guzikowski, A. P., et al. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry, 43(5), 984-994.
  • Ellis, J. L., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734.
  • BenchChem. (n.d.). N-Boc-4-Hydroxypiperidine: A Versatile Building Block for Peptide Synthesis and Pharmaceutical Intermediates. Retrieved from [Link]

  • Váradi, A., et al. (2016). Opioid receptor binding affinities and selectivities at MOP, DOP and KOP of N-substituted normorphine derivatives. Bioorganic & Medicinal Chemistry Letters, 26(16), 4125-4128.
  • Díaz, N., et al. (2005). SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. Bioorganic & Medicinal Chemistry Letters, 15(17), 3844-3848.
  • PubChem. (n.d.). 1,1-Dimethylethyl 4-hydroxy-3-methyl-1-piperidinecarboxylate. Retrieved from [Link]

  • Thomas, J. B., et al. (2001). Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Journal of Medicinal Chemistry, 44(17), 2687-2690.
  • Aldrich, J. V., et al. (2020). Opioid Affinity of Diazacyclic Peptidomimetic Compounds Derived from Reduced Polyamides. Molecules, 25(11), 2548.

Sources

A Senior Application Scientist's Guide to Spectroscopic Validation of Novel Chemical Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is underpinned by rigorous analytical validation. Unambiguous confirmation of a molecule's identity, structure, and purity is not merely a regulatory formality but a scientific necessity to ensure reproducibility, safety, and efficacy. This guide provides an in-depth, comparative analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—employed for the comprehensive validation of newly synthesized derivatives. Authored from the perspective of a seasoned application scientist, this document eschews a rigid template, instead offering a logical, experience-driven workflow. It delves into the causality behind experimental choices, presents self-validating protocols, and is grounded in authoritative references to foster scientific integrity. Through detailed explanations, comparative data tables, and workflow diagrams, this guide aims to equip researchers, scientists, and drug development professionals with the expertise to confidently validate their novel compounds.

The Imperative of an Orthogonal Approach

No single analytical technique can definitively confirm the structure and purity of a novel compound. Each method interrogates different physicochemical properties of a molecule, and their individual limitations can be overcome by using them in concert. This is the principle of an orthogonal approach : employing multiple, independent analytical techniques to validate a result.[1][2] If methods based on fundamentally different principles yield concordant results, it provides strong evidence for the accuracy and reliability of the structural assignment.[3] For instance, while NMR spectroscopy is unparalleled for elucidating the carbon-hydrogen framework of a molecule, Mass Spectrometry provides the definitive molecular weight.[4][5] FT-IR confirms the presence of specific functional groups, and UV-Vis spectroscopy can corroborate the presence of chromophores suggested by the other techniques.[6][7] This multi-faceted strategy is not only a best practice but is also expected by regulatory bodies like the International Council on Harmonisation (ICH) to ensure product quality and safety.[1][8][9][10]

Core Spectroscopic Techniques: A Comparative Analysis

The selection of spectroscopic methods is dictated by the information required. For a newly synthesized derivative, the primary goals are to confirm its molecular structure, verify its molecular weight, identify its functional groups, and assess its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[4][11][12] It provides detailed information about the chemical environment of individual atoms, allowing for the mapping of atomic connectivity.[4][5]

  • Causality of Experimental Choices: The choice between one-dimensional (1D) and two-dimensional (2D) NMR experiments depends on the complexity of the molecule. A simple derivative may be fully characterized by 1D ¹H and ¹³C NMR. However, for more complex structures with overlapping signals, 2D experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to unambiguously assign proton and carbon signals and establish through-bond connectivities.[5][13][14]

  • Trustworthiness through Self-Validation: Modern NMR spectrometers offer high stability, but validation of results is intrinsic to the methodology. The use of a deuterated solvent with a known chemical shift provides a reliable internal reference. Furthermore, the correlation of signals across different, independent 2D experiments (e.g., a bond inferred from an HMBC experiment should be consistent with correlations seen in a COSY experiment) serves as a powerful self-validation mechanism.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known internal standard like tetramethylsilane (TMS).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.

  • 1D ¹H NMR Acquisition: Acquire a proton spectrum. Key parameters to optimize include the number of scans (for signal-to-noise ratio), the spectral width, and the relaxation delay.

  • 1D ¹³C NMR Acquisition: Acquire a carbon spectrum. As ¹³C has a low natural abundance, a greater number of scans are typically required.

  • 2D NMR Acquisition (if necessary): Based on the complexity of the 1D spectra, acquire 2D spectra such as COSY, HSQC, and HMBC to resolve ambiguities and confirm connectivity.

  • Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and 2D correlations to assemble the molecular structure.[12]

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[15] It is indispensable for determining the molecular weight of a newly synthesized derivative and for obtaining information about its structure through fragmentation patterns.[5][16][17]

  • Causality of Experimental Choices: The choice of ionization technique (e.g., Electrospray Ionization - ESI, Matrix-Assisted Laser Desorption/Ionization - MALDI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, Orbitrap) is critical.[17] ESI is a "soft" ionization technique suitable for a wide range of molecules, including polar and non-volatile compounds, making it a common choice in drug discovery. High-resolution mass spectrometers (HRMS), such as QTOFs or Orbitraps, are preferred for new derivatives as they provide highly accurate mass measurements, which can be used to determine the elemental composition.[18]

  • Trustworthiness through Self-Validation: The use of a calibration standard before analysis ensures the accuracy of the mass measurement. Furthermore, the identification of different adducts of the parent molecule (e.g., [M+H]⁺, [M+Na]⁺) provides additional confirmation of the molecular weight.

  • Sample Preparation: Prepare a dilute solution of the derivative (typically 1-10 µg/mL) in a solvent compatible with liquid chromatography and the chosen ionization source (e.g., acetonitrile/water with 0.1% formic acid).

  • LC-MS System Setup: The sample is injected into a liquid chromatography (LC) system, which separates the derivative from any impurities before it enters the mass spectrometer.[18]

  • Ionization: The eluent from the LC is directed to the ESI source, where the molecules are ionized.

  • Mass Analysis: The ions are then guided into the mass analyzer, which separates them based on their m/z ratio. A full scan spectrum is acquired.

  • Data Analysis: The spectrum is analyzed to find the peak corresponding to the molecular ion. The observed mass should be within a narrow tolerance (e.g., ±5 ppm) of the theoretical mass calculated from the proposed chemical formula.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[19] It works by measuring the absorption of infrared radiation by the molecule, which causes molecular vibrations at specific frequencies that are characteristic of the bonds present.[20][21]

  • Causality of Experimental Choices: The choice of sampling technique (e.g., KBr pellet, thin film, Attenuated Total Reflectance - ATR) depends on the physical state of the sample. ATR is often preferred for its simplicity and minimal sample preparation.

  • Trustworthiness through Self-Validation: The presence of multiple characteristic bands for a particular functional group (e.g., both a C=O stretch and C-O stretch for an ester) provides internal consistency. Comparing the obtained spectrum with library spectra of similar compounds can further validate the interpretation.

  • Sample Preparation: Place a small amount of the solid or liquid derivative directly on the ATR crystal.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and the atmosphere.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Analysis: The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), is analyzed. Specific peaks are assigned to the vibrational modes of the functional groups present in the molecule.[22]

Ultraviolet-Visible (UV-Vis) Spectroscopy: The Chromophore Check

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule.[23][24] It is particularly useful for characterizing compounds containing chromophores (parts of a molecule that absorb light), such as conjugated systems and aromatic rings.[25]

  • Causality of Experimental Choices: The choice of solvent is important as it can influence the wavelength of maximum absorbance (λ_max). The concentration of the sample must be carefully chosen to ensure the absorbance falls within the linear range of the Beer-Lambert Law.[24][26]

  • Trustworthiness through Self-Validation: The presence of absorption bands at wavelengths consistent with the chromophores identified by other techniques (e.g., an aromatic ring identified by NMR) provides corroborating evidence for the proposed structure.

  • Sample Preparation: Prepare a dilute solution of the derivative in a UV-transparent solvent (e.g., ethanol, hexane, water) of a known concentration.

  • Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Sample Measurement: Fill a cuvette with the sample solution and measure its absorbance spectrum over a range of wavelengths (typically 200-800 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). This information can be used to confirm the presence of specific chromophores and for quantitative analysis using the Beer-Lambert Law.[26]

Comparative Guide to Spectroscopic Techniques

FeatureNMR SpectroscopyMass SpectrometryFT-IR SpectroscopyUV-Vis Spectroscopy
Primary Information Detailed molecular structure, atom connectivityMolecular weight, elemental composition, fragmentationPresence of functional groupsPresence of chromophores, conjugation
Sensitivity Low (mg scale)High (pg-ng scale)Moderate (µg-mg scale)High (µM-mM scale)
Specificity Very HighVery HighModerateLow
Sample Requirement 5-10 mg, soluble< 1 mg, solubleSmall amount, solid or liquidDilute solution
Destructive? NoYes (for some ionization methods)NoNo
Key Application Unambiguous structure elucidationMolecular weight confirmation, purity assessmentFunctional group identificationQuantitative analysis, chromophore confirmation

Integrated Validation Workflow

A logical and efficient workflow is crucial for the timely and accurate validation of a newly synthesized derivative. The following workflow integrates the core spectroscopic techniques in a systematic manner.

ValidationWorkflow cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_core_validation Core Structural Validation cluster_finalization Data Integration & Finalization Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR Functional Group Check UVVis UV-Vis Spectroscopy Purification->UVVis Chromophore Check HRMS High-Resolution Mass Spectrometry Purification->HRMS Molecular Weight & Purity NMR NMR Spectroscopy (1D & 2D) FTIR->NMR DataIntegration Integrate All Spectroscopic Data FTIR->DataIntegration UVVis->NMR UVVis->DataIntegration NMR->DataIntegration HRMS->NMR Confirm Elemental Composition HRMS->DataIntegration StructureConfirmed Structure Confirmed & Validated DataIntegration->StructureConfirmed

Caption: Integrated workflow for the spectroscopic validation of a newly synthesized derivative.

Conclusion: Upholding Scientific Rigor

The spectroscopic validation of a newly synthesized derivative is a multi-step process that demands a thoughtful and systematic approach. By leveraging the complementary strengths of NMR, MS, FT-IR, and UV-Vis spectroscopy in an orthogonal manner, researchers can build a comprehensive and irrefutable body of evidence to confirm the identity, structure, and purity of their compounds. This guide has provided a framework for making informed experimental choices, executing robust protocols, and integrating disparate data into a cohesive structural assignment. Adherence to these principles not only satisfies regulatory expectations but, more importantly, upholds the standards of scientific integrity and ensures the reliability of subsequent research and development efforts.

References

  • Vertex AI Search. (n.d.). How Mass Spectrometry Accelerates and Improves Drug Discovery and Development.
  • Vertex AI Search. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development.
  • European Pharmaceutical Review. (2018, September 22). Mass spectrometry and drug development – how the two come together.
  • LCGC. (2018, April 1). The Role of Mass Spectrometry in Biopharmaceutical Drug Discovery and Development.
  • Netpharmalab. (2025, March 10). Mass Spectrometry in Drug Development Applications.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(10), 1736-1752.
  • Hypha Discovery. (n.d.). Structure Elucidation and NMR.
  • Specac. (2025, March 20). How Advanced Spectroscopy Techniques Are Revolutionizing Chemical Analysis.
  • BenchChem. (2025, December). A Comparative Guide to Orthogonal Methods for Validating the Structure of Tos-PEG9-Boc Conjugates.
  • ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
  • ResearchGate. (n.d.). Natural Product Structure Elucidation by NMR Spectroscopy.
  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis.
  • Triclinic Labs. (n.d.). Spectroscopic Chemical Identification and Analysis Services.
  • AZoOptics. (2019, January 9). The Different Types of Spectroscopy for Chemical Analysis.
  • Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • ResearchGate. (2014, June 10). What is meant by "orthogonal methods" in analytical chemistry?.
  • Quora. (2020, November 23). Which one is better for an analytical technique, NMR or IR? Why?.
  • ICH. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria.
  • Atmospheric Environment. (2014, November 6). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols.
  • Britannica. (2025, December 16). Chemical compound - Spectroscopy, Organic, Analysis.
  • Thermo Fisher Scientific. (2015, December 21). FTIR Basic Organic Functional Group Reference Chart.
  • ICH. (n.d.). Quality Guidelines.
  • EBSCO. (n.d.). Spectroscopic Analysis | Research Starters.
  • Pharmaguideline. (2024, December 15). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples.
  • Pharmaceutical Technology. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
  • COP Bela. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY.
  • Journal of Chemical and Pharmaceutical Research. (2023, November 6). Recent Developments in UV-Visible Spectroscopy for Molecular Characterization.
  • Bentham Science Publisher. (n.d.). Physico-Chemical Characterization of Green Synthesized Nanomaterials by UV-Visible Spectroscopy.
  • European Medicines Agency (EMA). (n.d.). ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological).
  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
  • ICH. (n.d.). Q8(R2) Guideline.pdf.
  • Avantes. (n.d.). UV/VIS Spectroscopy Applications in Chemistry.
  • (n.d.). INFRARED SPECTROSCOPY (IR).
  • YouTube. (2024, January 19). How to Use Orthogonal Procedure to Evaluate Specificity/Selectivity?.
  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
  • (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • Creative Biostructure. (n.d.). Difference Between UV, IR, and NMR Spectroscopy.
  • Science.gov. (n.d.). uv spectroscopy characterization: Topics by Science.gov.
  • AZoM. (2018, April 9). Chemistry Applications of UV/VIS Spectroscopy.

Sources

A Senior Application Scientist's Guide to Structural Confirmation: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we understand function, elucidate mechanisms, and design novel therapeutics. Among the arsenal of techniques available for structural confirmation, X-ray crystallography has long been the gold standard, providing atomic-level insights that have revolutionized our understanding of biological macromolecules.[1][2] This guide offers an in-depth exploration of X-ray crystallography, objectively comparing its performance with key alternatives—Nuclear Magnetic Resonance (NMR) spectroscopy and Cryo-Electron Microscopy (Cryo-EM)—and providing the supporting experimental data and protocols to empower your research decisions.

The Crystalline Advantage: Unveiling Molecular Architecture with X-ray Crystallography

X-ray crystallography is a powerful technique that determines the precise arrangement of atoms within a crystal.[3][4] The fundamental principle lies in the diffraction of X-rays by the ordered array of molecules in a crystal lattice.[5][6] By measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional map of electron density can be generated, from which an atomic model of the molecule is built and refined.[3][7] The resulting structure provides a static, high-resolution snapshot of the molecule, revealing intricate details of its conformation, bond lengths, and angles.[5]

The journey from a purified protein to a refined crystal structure is a multi-step process, each stage demanding meticulous execution and careful consideration. The quality of the final structure is intrinsically linked to the quality of the initial crystals, making crystallization the most critical and often the most challenging step.[3][8]

The Path to Atomic Resolution: A Step-by-Step Workflow

The experimental workflow of X-ray crystallography can be broadly divided into four key stages: sample preparation, crystallization, data collection, and structure determination and refinement.

Experimental Protocol: X-ray Crystallography Workflow

  • Protein Expression and Purification:

    • Objective: To obtain a highly pure and homogeneous protein sample.

    • Method: The target protein is typically overexpressed in a suitable expression system (e.g., E. coli, insect, or mammalian cells). This is followed by a series of chromatography steps (e.g., affinity, ion exchange, and size exclusion chromatography) to purify the protein to >95% homogeneity.[9]

    • Rationale: Impurities can interfere with crystallization by disrupting the formation of a regular crystal lattice.[9]

  • Crystallization:

    • Objective: To grow well-ordered, single crystals of the target protein.[3]

    • Method: The purified protein is mixed with a crystallization solution containing a precipitant (e.g., polyethylene glycol, salts).[10] The most common method is vapor diffusion, where a drop containing the protein-precipitant mixture equilibrates with a larger reservoir of the precipitant solution, slowly increasing the protein and precipitant concentration to induce crystallization.[9][11]

    • Rationale: Slow, controlled precipitation allows the protein molecules to arrange themselves in a highly ordered, repeating pattern, forming a crystal.

  • X-ray Diffraction Data Collection:

    • Objective: To obtain a complete set of diffraction data from the crystal.

    • Method: A single crystal is mounted and cryo-cooled in liquid nitrogen to minimize radiation damage.[8] It is then exposed to a monochromatic X-ray beam, typically at a synchrotron source.[12] As the crystal is rotated, the diffracted X-rays are recorded on a detector as a series of spots.[3]

    • Rationale: The ordered arrangement of molecules in the crystal diffracts the X-rays in a predictable pattern. The intensity of each spot is proportional to the amplitude of the corresponding diffracted wave.

  • Structure Determination and Refinement:

    • Objective: To build and refine an atomic model that accurately fits the experimental data.

    • Method: The diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is solved using methods like molecular replacement or experimental phasing. An initial electron density map is calculated, into which an atomic model is built. This model is then refined against the diffraction data to improve its fit and stereochemistry.[7][13]

    • Rationale: The phases of the diffracted waves are lost during data collection. Solving the phase problem is crucial for calculating the electron density map. Refinement iteratively improves the atomic model to best explain the observed diffraction pattern.

A Comparative Landscape: X-ray Crystallography vs. NMR and Cryo-EM

While X-ray crystallography remains a cornerstone of structural biology, alternative techniques have emerged, each with its own unique strengths and applications. The choice of technique depends on the specific research question, the nature of the sample, and the desired level of detail.[14][15]

FeatureX-ray CrystallographyNMR SpectroscopyCryo-Electron Microscopy (Cryo-EM)
Sample State Crystalline solidSolutionVitreous ice (near-native state)
Resolution Typically high (1-3 Å)[16]Generally lower than crystallography[17]Can achieve near-atomic resolution (<3 Å)[18]
Molecular Size No theoretical upper limit[17][19]Generally limited to smaller proteins (<30 kDa)[17]Ideal for large proteins and complexes (>100 kDa)[20]
Dynamics Provides a static average structureProvides information on molecular dynamics and flexibility[17][21]Can capture different conformational states[14]
Sample Requirements High-quality, well-ordered crystals[3]High concentration, soluble, and stable proteinSmall amount of sample, no crystals needed[15]
Throughput Can be high-throughput for well-behaved proteinsLower throughputThroughput is increasing with automation
Key Advantage Atomic resolution detail of the static structure[19]Ability to study protein dynamics in solution[17]Can visualize large, flexible, and membrane-bound complexes in a near-native state[14]
Key Limitation The need for crystallization can be a major bottleneck[16][17]Limited to smaller proteins and lower resolution[17]Resolution can be limited by sample heterogeneity and particle orientation
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Dynamics in Solution

NMR spectroscopy is a powerful technique that provides structural and dynamic information about molecules in solution.[22][23] Unlike crystallography, which provides a static picture, NMR can capture the motion and flexibility of proteins, providing insights into their function.[17][21] The structure is determined by measuring the distances between atomic nuclei.[24]

Experimental Protocol: NMR Spectroscopy Workflow

  • Sample Preparation:

    • Objective: To prepare a concentrated, soluble, and isotopically labeled protein sample.

    • Method: The protein is expressed in media enriched with ¹⁵N and/or ¹³C isotopes.[23] The purified protein is then concentrated to 1-6 mM in a suitable buffer.[23]

    • Rationale: Isotopic labeling is necessary to resolve the signals from the thousands of atoms in a protein. High protein concentration is required for sufficient signal-to-noise.

  • NMR Data Collection:

    • Objective: To acquire a series of multi-dimensional NMR spectra.

    • Method: The protein sample is placed in a strong magnetic field, and a series of radiofrequency pulses are applied. The resulting signals (free induction decays) are recorded.[25]

    • Rationale: The magnetic properties of the atomic nuclei are sensitive to their local environment. Different NMR experiments provide information about through-bond and through-space correlations between nuclei.

  • Resonance Assignment and Structure Calculation:

    • Objective: To assign each resonance signal to a specific atom in the protein and calculate the 3D structure.

    • Method: The various NMR spectra are analyzed to assign the chemical shifts of the backbone and side-chain atoms.[24] Distance restraints are derived from Nuclear Overhauser Effect (NOE) experiments. These restraints are then used in computational algorithms to calculate an ensemble of structures that are consistent with the experimental data.[22]

    • Rationale: The assignment process is like solving a complex puzzle, linking the observed signals to the protein's sequence. The final structure is represented as an ensemble of conformations that reflects the dynamic nature of the protein in solution.

Cryo-Electron Microscopy (Cryo-EM): Visualizing Macromolecular Machines

Cryo-EM has emerged as a revolutionary technique for determining the structures of large and complex macromolecules, often those that are difficult or impossible to crystallize.[15][18] In cryo-EM, purified macromolecules are rapidly frozen in a thin layer of vitreous (non-crystalline) ice, preserving their native conformation.[26] Tens of thousands of images of individual particles are then collected using an electron microscope.[26] These 2D images are then computationally combined to reconstruct a 3D density map of the molecule.[26][27]

Experimental Protocol: Cryo-EM Single Particle Analysis Workflow

  • Sample Preparation and Vitrification:

    • Objective: To prepare a thin film of vitrified sample containing dispersed particles.

    • Method: A small volume of the purified protein solution is applied to an EM grid. The grid is then blotted to create a thin film and rapidly plunged into liquid ethane, which freezes the sample into vitreous ice.[26]

    • Rationale: Rapid freezing prevents the formation of ice crystals, which would damage the protein structure. Vitrification preserves the protein in a near-native, hydrated state.

  • Data Collection:

    • Objective: To collect a large dataset of high-quality images of individual particles in different orientations.

    • Method: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images (micrographs) are collected at a low electron dose to minimize radiation damage.[26][28]

    • Rationale: The low electron dose is crucial to preserve the high-resolution information in the sample. Collecting a large number of images is necessary to overcome the low signal-to-noise ratio of individual images.[26]

  • Image Processing and 3D Reconstruction:

    • Objective: To computationally process the 2D images to generate a 3D reconstruction of the molecule.

    • Method: The collected micrographs are corrected for motion and contrast transfer function (CTF). Individual particles are then picked and classified into different 2D class averages. These 2D classes are then used to generate an initial 3D model, which is subsequently refined to high resolution.[28][29]

    • Rationale: Computational image processing is essential to align the noisy 2D particle images and reconstruct a high-resolution 3D density map.

Ensuring Scientific Integrity: The Imperative of Structure Validation

Regardless of the technique used, the final atomic model is an interpretation of the experimental data.[30] Therefore, rigorous validation is essential to ensure the accuracy and reliability of the determined structure.[31][32] Validation involves assessing the quality of the experimental data and the geometric and stereochemical quality of the final model.[33][34]

Key Validation Metrics in X-ray Crystallography:

  • R-factor and R-free: These values measure the agreement between the observed diffraction data and the calculated data from the atomic model.[13] Lower values indicate a better fit.

  • Ramachandran Plot: This plot assesses the stereochemical quality of the protein backbone by analyzing the distribution of phi and psi torsion angles.

  • Bond Lengths and Angles: The bond lengths and angles in the model should conform to standard values derived from small molecule crystal structures.

  • Electron Density Map: The atomic model should be well-supported by the electron density map.[35]

Visualizing the Path to Structure

To better illustrate the distinct workflows of these powerful techniques, the following diagrams outline the key steps involved in each process.

Xray_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection cluster_structure Structure Determination Purification Protein Expression & Purification Crystallization Crystal Growth Purification->Crystallization DataCollection X-ray Diffraction Crystallization->DataCollection Phasing Phasing DataCollection->Phasing ModelBuilding Model Building Phasing->ModelBuilding Refinement Refinement & Validation ModelBuilding->Refinement

Caption: The workflow for determining a protein structure using X-ray crystallography.

NMR_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_structure Structure Determination Labeling Isotopic Labeling & Purification NMR_Data NMR Data Acquisition Labeling->NMR_Data Assignment Resonance Assignment NMR_Data->Assignment Restraints Distance & Angle Restraints Assignment->Restraints Calculation Structure Calculation & Validation Restraints->Calculation

Caption: The workflow for determining a protein structure using NMR spectroscopy.

CryoEM_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_structure Structure Determination Vitrification Sample Vitrification Microscopy Cryo-Electron Microscopy Vitrification->Microscopy ImageProcessing Image Processing Microscopy->ImageProcessing Reconstruction 3D Reconstruction ImageProcessing->Reconstruction ModelBuilding Model Building & Validation Reconstruction->ModelBuilding

Caption: The workflow for determining a protein structure using cryo-electron microscopy.

Conclusion: Choosing the Right Tool for the Job

In the pursuit of structural confirmation, X-ray crystallography, NMR spectroscopy, and cryo-EM offer complementary approaches. X-ray crystallography remains the preeminent method for obtaining high-resolution static structures, particularly in the context of structure-based drug design where precise knowledge of binding pockets is crucial.[16][36] However, the challenges associated with crystallization have paved the way for the ascent of cryo-EM, which excels in the study of large, dynamic, and membrane-bound complexes. NMR spectroscopy occupies a unique niche, providing invaluable insights into the dynamic nature of proteins in solution.

Ultimately, the most powerful approach often involves an integrated strategy, leveraging the strengths of each technique to gain a comprehensive understanding of molecular structure and function. As a senior application scientist, my recommendation is to carefully consider the specific biological question at hand and the properties of your sample to select the most appropriate structural biology tool, or combination of tools, to accelerate your research and development efforts.

References

  • Introducing Single Particle Analysis - CRYO - MyScope. (n.d.). MyScope. Retrieved from [Link]

  • Validation of Experimental Crystal Structures. (2023, June 14). CCDC. Retrieved from [Link]

  • X-ray Crystallography vs Cryo-EM: Which is Best for Your Research? (n.d.). Creative Biostructure. Retrieved from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Retrieved from [Link]

  • Crystallography Data Analysis. (n.d.). Creative Biostructure. Retrieved from [Link]

  • Data Processing in Cryo-EM Single Particle Analysis. (n.d.). Creative Biostructure. Retrieved from [Link]

  • Wüthrich, K. (2012). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. In eLS. John Wiley & Sons, Ltd.
  • Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 56(3), 249-265.
  • Evans, P. R. (2007). Macromolecular Structure Determination: Comparison of Crystallography and NMR. In eLS. John Wiley & Sons, Ltd.
  • Which Method is More Accurate for Protein Structure Determination: X-ray Diffraction or NMR? (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Cryo-EM Single Particle Analysis Service. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Rice, W. J., & Stokes, D. L. (2018). Benchmarking cryo-EM Single Particle Analysis Workflow. Frontiers in Molecular Biosciences, 5, 8. Retrieved from [Link]

  • Zhang, Y., Faraggi, E., & Zhou, Y. (2016). Comparing NMR and X-ray protein structure: Lindemann-like parameters and NMR disorder.
  • Protein Structure Validation and Analysis with X-Ray Crystallography. (n.d.). SpringerLink. Retrieved from [Link]

  • X-ray crystallography. (n.d.). In Wikipedia. Retrieved from [Link]

  • A Beginner's Guide to Protein Crystallography. (n.d.). Creative Biostructure. Retrieved from [Link]

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (n.d.). Peak Proteins. Retrieved from [Link]

  • X-ray Crystallography. (n.d.). Creative BioMart. Retrieved from [Link]

  • Carugo, O. (2001). Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. Protein Science, 10(8), 1599-1607.
  • Bai, X. C., McMullan, G., & Scheres, S. H. (2015). How cryo-EM and X-ray crystallography complement each other. The FEBS Journal, 282(19), 3737-3749.
  • X-Ray Crystallography or Cryo-EM: Which Solution Should You Choose? (n.d.). Domainex. Retrieved from [Link]

  • X-Ray Crystallography: Introduction, Workflow, Bragg's Law, Applications. (2023, November 29). Sciencevivid. Retrieved from [Link]

  • Proteins, X-ray Crystal Structures And How To Get Them. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Validation of Experimental Crystal Structures. (n.d.). CCDC. Retrieved from [Link]

  • Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 56(3), 249-265.
  • Determining Protein Structures Using X-Ray Crystallography. (2023). In Methods in Molecular Biology (Vol. 2591, pp. 241-261). Humana, New York, NY.
  • X Ray Crystallography. (2023). International Journal of Pharmaceutical Sciences Review and Research, 82(1), 1-8.
  • Protein Crystallization: Methods & Applications. (2023, October 26). Technology Networks. Retrieved from [Link]

  • Protein X-ray Crystallography in Drug Discovery. (n.d.). Creative Biostructure. Retrieved from [Link]

  • Fleming, P. J., & Richards, F. M. (2016). Comparison of side-chain dispersion in protein structures determined by cryo-EM and X-ray crystallography. IUCrJ, 3(5), 376-383.
  • Protein X-ray Crystallography & Protein Structure Determination. (n.d.). Novoprolabs. Retrieved from [Link]

  • Protein Crystallization for X-ray Crystallography. (2011). Journal of Visualized Experiments, (47), 2421.
  • NMR-Based Methods for Protein Analysis. (2021). Analytical Chemistry, 93(4), 1871-1894.
  • 5 Protein Structure Determination by NMR-Spectroscopy. (n.d.). Refubium. Retrieved from [Link]

  • A Brief on The NMR Spectroscopy of Proteins. (2021, April 13). Conduct Science. Retrieved from [Link]

  • Techniques in Molecular Biology III (Protein Crystallization for X-ray crystallography). (2022). In Book Chapter. IntechOpen.
  • Maveyraud, L., & Mourey, L. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(4), 843.
  • X-ray Protein Crystallography. (2022, November 8). Physics LibreTexts. Retrieved from [Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (2023).
  • Nuclear magnetic resonance spectroscopy of proteins. (n.d.). In Wikipedia. Retrieved from [Link]

  • Maveyraud, L., & Mourey, L. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(4), 843.
  • Davis, A. M., Teague, S. J., & Kleywegt, G. J. (2003). Limitations and lessons in the use of X-ray structural information in drug design. Drug Discovery Today, 8(18), 841-847.
  • Analysis of the quality of crystallographic data and the limitations of structural models. (2015). The Journal of General Physiology, 145(4), 299-309.
  • Powell, H. R. (2017). X-ray data processing. Essays in Biochemistry, 61(4), 435-444.
  • NMR Spectroscopy & Protein Structure Determination. (n.d.). Study.com. Retrieved from [Link]

  • Data collection and refinement statistics for X-ray crystallography. (n.d.). ResearchGate. Retrieved from [Link]

Sources

In vitro and in vivo evaluation of compounds synthesized from tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The pursuit of effective therapeutics for neurodegenerative diseases, particularly Alzheimer's disease, is a journey marked by both significant challenges and incremental triumphs. Within the landscape of medicinal chemistry, the piperidine scaffold has emerged as a privileged structure, forming the core of numerous clinically successful drugs. Its conformational flexibility and ability to engage with a variety of biological targets make it a versatile starting point for the design of novel therapeutic agents. This guide focuses on the preclinical evaluation of compounds synthesized from piperidine-based starting materials, with a specific emphasis on derivatives of tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate and its analogs.

While a direct head-to-head comparison of a novel series of compounds derived from this specific starting material is not yet available in the public domain, this guide will provide a comprehensive framework for their evaluation. We will use a representative compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (Compound M4) , as a case study to illustrate the critical in vitro and in vivo assays employed to characterize the therapeutic potential of such molecules. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, detailed protocols.

The Piperidine Scaffold: A Cornerstone in Neuropharmacology

The piperidine ring is a ubiquitous motif in neuropharmacology. Its prevalence stems from its ability to mimic the conformation of endogenous neurotransmitters and interact with key receptors and enzymes within the central nervous system. The this compound scaffold offers several strategic advantages for medicinal chemists:

  • The Boc-protected nitrogen allows for controlled and regioselective modifications of the piperidine ring.

  • The hydroxyl group at the 4-position serves as a versatile handle for further functionalization, including oxidation, esterification, or etherification, enabling the exploration of a wide chemical space.

  • The gem-dimethyl group at the 3-position introduces steric bulk, which can influence the compound's binding affinity, selectivity, and metabolic stability.

Derivatives of this scaffold are being investigated for a range of neurodegenerative diseases, with a primary focus on Alzheimer's disease. The key therapeutic targets include acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE1).

Synthesis of a Representative Piperidine Derivative: Compound M4

The synthesis of novel compounds is the first crucial step in the drug discovery pipeline. While the specific synthesis of a broad library of derivatives from this compound is not detailed in a single comparative study, the synthesis of analogs follows established organic chemistry principles.

As a case in point, the synthesis of Compound M4, a molecule with reported dual inhibitory activity against AChE and BACE1, involves multi-step organic synthesis. The general synthetic strategy for such compounds often involves the initial synthesis of the core piperidine structure, followed by the coupling of various side chains to explore structure-activity relationships (SAR).

Below is a conceptual workflow for the synthesis of piperidine derivatives.

Synthesis_Workflow A tert-butyl 4-oxopiperidine-1-carboxylate B Introduction of gem-dimethyl group A->B Grignard/organolithium reaction C Reduction of ketone B->C e.g., NaBH4 D This compound C->D E Activation of hydroxyl group (e.g., mesylation) D->E F Nucleophilic substitution with various amines/phenols E->F G Final Compound Library F->G Purification & Characterization Neuroprotection_Assay A SH-SY5Y Cell Culture B Pre-treatment with Test Compound A->B C Induction of Oxidative Stress (H2O2) B->C D Incubation C->D E Cell Viability Assay (MTT) D->E F Data Analysis E->F

Caption: Workflow for the in vitro neuroprotection assay.

In Vivo Evaluation: Testing Efficacy in a Living System

Promising compounds from in vitro studies must then be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety in a whole organism.

Scopolamine-Induced Memory Impairment Model

Rationale: Scopolamine is a muscarinic receptor antagonist that induces a temporary state of amnesia in rodents, mimicking the cholinergic deficit observed in Alzheimer's disease. This model is widely used to screen for compounds with potential to improve cognitive function.

Experimental Protocol (Morris Water Maze):

The Morris water maze is a classic behavioral test to assess spatial learning and memory in rodents.

  • Animal Acclimatization:

    • Acclimate mice to the experimental room and handling for several days before the experiment.

  • Drug Administration:

    • Administer the test compound or vehicle to the animals (e.g., via oral gavage or intraperitoneal injection) at a specific time before the behavioral test.

  • Scopolamine Induction:

    • Administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia, typically 30 minutes before the training session.

  • Training Phase (Acquisition):

    • Place the mouse in a circular pool of opaque water containing a hidden platform.

    • Allow the mouse to swim and find the platform.

    • Record the time it takes for the mouse to find the platform (escape latency) and the path taken.

    • Conduct multiple training trials over several days.

  • Probe Trial (Memory Retention):

    • On the day after the last training session, remove the platform from the pool.

    • Place the mouse in the pool and allow it to swim for a set time (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • Escape Latency: A shorter escape latency during training indicates better learning.

    • Time in Target Quadrant: A longer time spent in the target quadrant during the probe trial indicates better memory retention.

Comparative Data: Compound M4 vs. Standard Drug

In a study using a scopolamine-induced amnesia model in rats, Compound M4 did not show a significant effect compared to the galantamine-treated group. [1][2]This was attributed to potential issues with the bioavailability of Compound M4 in the brain. [2]This highlights the critical importance of pharmacokinetic studies in drug development.

Treatment GroupMemory Performance (Qualitative)
Vehicle + ScopolamineImpaired
Compound M4 + ScopolamineNo significant improvement [1][2]
Galantamine + ScopolamineImproved

Bridging In Vitro and In Vivo Data: The Path Forward

The journey from a promising chemical scaffold to a viable drug candidate is a complex one, requiring a multi-faceted evaluation strategy. As we have seen with the case of Compound M4, potent in vitro activity does not always translate to in vivo efficacy. [1][2]This discrepancy often arises from poor pharmacokinetic properties, such as low absorption, rapid metabolism, or inability to cross the blood-brain barrier.

Therefore, a comprehensive preclinical evaluation must include:

  • In-depth ADME/Tox studies: To assess the absorption, distribution, metabolism, excretion, and toxicity of the compounds.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: To understand the relationship between drug concentration and its effect over time.

  • Evaluation in multiple, complementary animal models: To gain a more complete picture of the compound's therapeutic potential.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutics for neurodegenerative diseases. This guide has provided a framework for the systematic in vitro and in vivo evaluation of compounds derived from this and related piperidine structures. By employing a rigorous and multi-pronged approach, researchers can effectively identify and advance the most promising candidates, bringing us one step closer to effective treatments for these devastating disorders. The path is challenging, but the potential rewards for patients and society are immeasurable.

References

  • Cantabrana, L., et al. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Molecules, 25(21), 5009. [Link]

  • Google Patents. (2015). Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)
  • ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

  • Zhang, X., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 330-343. [Link]

  • ResearchGate. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. [Link]

Sources

Navigating the Molecular Maze: A Comparative Guide to Structure-Activity Relationship (SAR) Studies for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, understanding how a molecule's structure dictates its biological activity is paramount. This principle, the foundation of Structure-Activity Relationship (SAR) studies, guides the transformation of promising "hit" compounds into effective and safe medicines.[1] This guide provides an in-depth comparison of key SAR methodologies, offering a practical framework for researchers to navigate the complexities of lead optimization and select the most appropriate strategies for their projects. We will delve into the causality behind experimental choices, provide detailed protocols for crucial assays, and present a critical evaluation of computational and experimental approaches, all grounded in scientific integrity.

The Core of Discovery: Understanding Structure-Activity Relationships

SAR is the cornerstone of medicinal chemistry, exploring the intricate dance between a molecule's chemical architecture and its effect on a biological target.[2] By systematically modifying a compound's structure and assessing the impact on its activity, researchers can identify the key chemical features—the pharmacophore—responsible for its therapeutic action.[3] This iterative process of design, synthesis, and testing is fundamental to enhancing a drug candidate's potency, selectivity, and overall "drug-likeness."[1]

The journey from a weakly active hit to a potent and selective lead compound is rarely linear. It involves navigating a complex "activity landscape" where small structural changes can lead to dramatic shifts in biological effect. Understanding this landscape is crucial for efficient lead optimization.

A Tale of Two Approaches: A Comparative Look at SAR Methodologies

The exploration of SAR is broadly divided into two synergistic domains: experimental and computational. The choice of methodology, or a combination thereof, is a critical decision that influences the pace and success of a drug discovery program.

The Experimental Bedrock: Generating Actionable SAR Data

Experimental SAR studies involve the synthesis of analog series and their subsequent biological evaluation. The quality and relevance of the generated data are the bedrock upon which all SAR models are built.

Key Experimental Approaches:

  • Competitive Radioligand Binding Assays: These assays are a gold standard for quantifying the affinity of a compound for a specific receptor. By measuring the ability of a test compound to displace a radiolabeled ligand, researchers can determine its binding constant (Ki), a critical parameter in SAR studies.

  • Enzyme Inhibition Assays: For enzyme targets, these assays measure a compound's ability to reduce the rate of an enzymatic reaction. The half-maximal inhibitory concentration (IC50) is a key metric derived from these experiments, indicating the compound's potency.

  • Cell-Based Functional Assays: Moving beyond isolated proteins, these assays assess a compound's effect in a more physiologically relevant cellular context. They can measure a wide range of cellular responses, including changes in signaling pathways, gene expression, or cell viability.

The In Silico Revolution: Computational SAR in Drug Design

Computational methods have revolutionized SAR analysis, enabling the rapid prediction of a compound's activity and properties, thereby prioritizing synthetic efforts and reducing costs.[4]

Prominent Computational Techniques:

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate a compound's physicochemical properties (descriptors) with its biological activity.[5]

    • 2D-QSAR: Utilizes descriptors derived from the 2D structure of a molecule.

    • 3D-QSAR: Employs 3D descriptors, such as those used in Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to model the steric and electrostatic fields of a molecule.

  • Molecular Docking: This structure-based method predicts the preferred orientation of a ligand when bound to a target protein. It provides valuable insights into the specific interactions driving binding affinity and can be used to virtually screen large compound libraries.[6]

Head-to-Head: A Performance Comparison of SAR Methodologies

The choice between different SAR methodologies is not always straightforward and often depends on the specific research question, available resources, and the nature of the biological target. Below is a comparative overview of key techniques.

MethodologyPrincipleStrengthsWeaknessesIdeal Application
Experimental Assays Direct measurement of biological activity.Provides definitive, real-world data; essential for validating computational models.Time-consuming, resource-intensive, requires physical compound synthesis.All stages of drug discovery, especially for lead optimization and candidate selection.
2D-QSAR Correlates 2D structural features with activity.Fast, computationally inexpensive, useful for large datasets.Lacks 3D spatial information, may not capture stereochemical effects.Early-stage hit filtering and prioritization of large compound libraries.
3D-QSAR (CoMFA/CoMSIA) Correlates 3D molecular fields with activity.Provides intuitive 3D visualization of favorable and unfavorable regions for activity.Requires accurate molecular alignment, sensitive to conformational changes.Lead optimization to guide the design of more potent analogs.
Molecular Docking Predicts ligand binding pose and affinity in a protein's active site.Provides detailed insights into protein-ligand interactions, useful for structure-based design.Scoring functions can be inaccurate, computationally more intensive than 2D-QSAR.Lead optimization when the 3D structure of the target is known.
Biophysical Methods (e.g., NMR, SPR) Directly measure ligand binding to the target protein.Highly sensitive for detecting weak binders (fragments), provides kinetic and thermodynamic data.[7]Lower throughput than HTS, can be technically demanding.Fragment-based drug discovery, hit validation.

Case Study in Focus: Kinase Inhibitors

A comparative study on focal adhesion kinase (FAK) inhibitors demonstrated that both CoMFA and CoMSIA 3D-QSAR models yielded statistically significant and predictive results for a series of congeneric compounds.[8] Another study on TTK kinase inhibitors showed that combining 3D-QSAR with molecular docking provided a comprehensive understanding of the SAR, leading to the design of novel, more potent inhibitors.[9] These examples highlight the synergistic power of integrating different computational approaches.

Case Study in Focus: GPCR Ligands

For G-protein coupled receptors (GPCRs), where high-resolution crystal structures have historically been challenging to obtain, ligand-based methods like QSAR have been particularly valuable.[10] A comparative analysis of QSAR-based versus chemical similarity-based predictors for GPCRs found that rigorously validated QSAR models demonstrated superior predictive power, emphasizing the importance of robust model validation.[11]

The Importance of Solid Ground: Data Quality and Model Validation

The predictive power of any computational SAR model is fundamentally limited by the quality of the input data.[12] Inaccurate or inconsistent biological data can lead to misleading models and wasted synthetic efforts. Therefore, rigorous data curation and experimental validation are non-negotiable.

Best Practices for QSAR Model Validation: [13][14]

  • Internal Validation: Techniques like leave-one-out cross-validation assess the model's internal consistency and robustness.

  • External Validation: The model's predictive performance is evaluated on an external set of compounds that were not used in model training. This is a critical test of the model's real-world applicability.

  • Applicability Domain: Defining the chemical space where the model can make reliable predictions is crucial to avoid erroneous extrapolations.

Experimental Protocols: The "How-To" of SAR Data Generation

To ensure the generation of high-quality, reproducible data, standardized and well-validated experimental protocols are essential.

Protocol 1: Competitive Radioligand Binding Assay

This protocol outlines the steps for determining the binding affinity of a test compound to a target receptor expressed in cell membranes.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand with high affinity and specificity for the target

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Equilibration: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the specific binding as a function of the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Enzyme Inhibition Assay (e.g., Kinase Assay)

This protocol describes a general method for measuring the inhibitory activity of a compound against a target enzyme.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Test compounds

  • Assay buffer

  • Detection reagent (e.g., ATP-Glo for kinase assays)

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Reaction Setup: In a 96-well plate, add the enzyme and the test compound at various concentrations.

  • Pre-incubation: Incubate the enzyme and inhibitor for a short period to allow for binding.

  • Initiation: Initiate the enzymatic reaction by adding the substrate (and ATP for kinases).

  • Incubation: Incubate the reaction at a controlled temperature for a specific time.

  • Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measurement: Read the signal (e.g., luminescence, fluorescence, absorbance) using a microplate reader.

  • Data Analysis: Plot the enzyme activity as a function of the log of the inhibitor concentration and fit the data to determine the IC50 value.

Protocol 3: Metabolic Stability Assessment in Liver Microsomes

This protocol is used to evaluate the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its pharmacokinetic properties.

Materials:

  • Liver microsomes (human or other species)

  • NADPH regenerating system

  • Test compounds

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare working solutions of the test compound and liver microsomes.

  • Incubation: In a 96-well plate, combine the test compound and liver microsomes in phosphate buffer.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Course: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding cold acetonitrile.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound versus time. From the slope of the initial linear phase, calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Visualizing the Path Forward: Workflows and Relationships

To better illustrate the interplay of these methodologies, the following diagrams outline the typical workflows in SAR studies.

SAR_Workflow cluster_experimental Experimental SAR cluster_computational Computational SAR synthesis Analog Synthesis binding_assay Binding Assay (e.g., Radioligand) synthesis->binding_assay functional_assay Functional Assay (e.g., Enzyme, Cell-based) synthesis->functional_assay adme_assay ADME Assay (e.g., Metabolic Stability) synthesis->adme_assay data_analysis SAR Data Analysis & Interpretation binding_assay->data_analysis functional_assay->data_analysis adme_assay->data_analysis qsar QSAR Modeling (2D, 3D) qsar->data_analysis docking Molecular Docking docking->data_analysis vs Virtual Screening vs->synthesis lead_optimization Lead Optimization (Iterative Design) data_analysis->lead_optimization lead_optimization->synthesis candidate Drug Candidate lead_optimization->candidate QSAR_Validation_Workflow data_collection Data Collection & Curation descriptor_calc Descriptor Calculation data_collection->descriptor_calc dataset_split Dataset Splitting (Training & Test Sets) descriptor_calc->dataset_split model_building Model Building (e.g., MLR, PLS) dataset_split->model_building Training Set external_validation External Validation dataset_split->external_validation Test Set internal_validation Internal Validation (e.g., Cross-validation) model_building->internal_validation internal_validation->model_building Refine internal_validation->external_validation app_domain Applicability Domain Definition external_validation->app_domain validated_model Validated QSAR Model app_domain->validated_model

Caption: A workflow for the development and rigorous validation of a Quantitative Structure-Activity Relationship (QSAR) model.

Conclusion: An Integrated Future for SAR

The field of SAR is continuously evolving, with advancements in computational power, artificial intelligence, and experimental techniques. [15]The most successful drug discovery programs will be those that embrace an integrated approach, leveraging the strengths of both experimental and computational methodologies. By generating high-quality data, building and rigorously validating predictive models, and applying these tools to guide rational drug design, researchers can more efficiently navigate the complex molecular maze of SAR and accelerate the delivery of novel, life-saving therapies.

References

  • Patsnap Synapse. (2025, May 21). How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery?
  • IEEE Xplore. (2025, February 12). Impact of Dataset Characteristics on the Accuracy of SAR Image Target Detection.
  • Patsnap Synapse. (2025, May 21). What is the structure-activity relationship SAR in drug design?
  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation.
  • Pharmacology Mentor. (2024, November 7). Structure-Activity Relationships (SAR) in Drug Design.
  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. [Link]

  • Pharmacology Mentor. (2024, November 7). Structure-Activity Relationships (SAR) in Drug Design.
  • Gramatica, P. (2013). On the development and validation of QSAR models. Methods in Molecular Biology, 930, 499-526.
  • Chirico, N., & Gramatica, P. (2012). Basic validation procedures for regression models in QSAR and QSPR studies. SAR and QSAR in Environmental Research, 23(3-4), 229-253.
  • Roy, K., & Mitra, I. (2016). Validation of QSAR Models. In Understanding the Basics of QSAR for Applications in Pharmaceutical Sciences and Risk Assessment (pp. 165-195). Academic Press.
  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2024).
  • Bender, A., & Glen, R. C. (2013). Experimental validation of in silico target predictions on synergistic protein targets.
  • Tong, W., et al. (2003). Quantitative structure-activity relationship methods: Perspectives on drug discovery and toxicology. Environmental Health Perspectives, 111(13), 1625-1634.
  • Plant, N. (2013). Experimental validation of in silico target predictions on synergistic protein targets.
  • Myatt, G. J., et al. (2018). In silico toxicology protocols. Regulatory Toxicology and Pharmacology, 96, 1-17.
  • Journal of Pharma Insights and Research. (2025, February 5). Quantitative Structure-Activity Relationship (QSAR) in Drug Discovery and Development: Review Article.
  • Singh, N., & Gupta, A. (2016). Comparative Analysis of QSAR-based vs. Chemical Similarity Based Predictors of GPCRs Binding Affinity.
  • Natural Product Reports. (2024, June 24).
  • MDPI. (2026, January 8).
  • Cherkasov, A., et al. (2014). Recent Developments in 3D QSAR and Molecular Docking Studies of Organic and Nanostructures. Current Medicinal Chemistry, 21(17), 1966-1984.
  • Dalvit, C. (2009). NMR methods in fragment screening: theory and a comparison with other biophysical techniques. Drug Discovery Today, 14(21-22), 1051-1057.
  • News-Medical.Net. (2020, January 30). Validating the In-Silico Model for Toxicity Studies.
  • Ciulli, A., & Abell, C. (2011). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 11), 936-949.
  • Schiebel, J., et al. (2016). Six Biophysical Screening Methods Miss a Large Proportion of Crystallographically Discovered Fragment Hits: A Case Study. ACS Chemical Biology, 11(7), 1994-2002.
  • Extrapolations. (n.d.). Structure-based Drug Design vs. Ligand-based Drug Design.
  • Rolland, C., et al. (2005). G-Protein-Coupled Receptor Affinity Prediction Based on the Use of a Profiling Dataset: QSAR Design, Synthesis, and Experimental Validation. Journal of Medicinal Chemistry, 48(21), 6563-6574.
  • Park, H., et al. (2021). Three-Dimensional-QSAR and Relative Binding Affinity Estimation of Focal Adhesion Kinase Inhibitors. International Journal of Molecular Sciences, 22(16), 8758.
  • Tropsha, A., & Wang, S. X. (2006). QSAR modeling of GPCR ligands: methodologies and examples of applications.
  • Ashraf, N., et al. (2022). Combined 3D-QSAR, molecular docking and dynamics simulations studies to model and design TTK inhibitors. Frontiers in Chemistry, 10, 1003816.
  • Héberger, K. (2021).
  • Hoffmann, T., & Gastreich, M. (2004). A Comparison of Methods for Modeling Quantitative Structure-Activity Relationships. Journal of Medicinal Chemistry, 47(25), 6293-6302.
  • Bajusz, D., & Rácz, A. (2016). On Exploring Structure Activity Relationships. Current Topics in Medicinal Chemistry, 16(15), 1648-1667.
  • Dalvit, C. (2009). NMR methods in fragment screening: Theory and a comparison with other biophysical techniques. [Link]

  • Creative Proteomics. (n.d.). Structure-Based vs Ligand-Based Drug Design.
  • Singh, D. B., & Sahu, A. (2021). Structure- and ligand-based drug design: concepts, approaches, and challenges. In Computer-Aided Drug Design (pp. 27-48). Academic Press.
  • International Journal of Novel Research and Development. (n.d.).
  • Wang, R., et al. (2015). Molecular modeling study on Mer kinase inhibitors using 3D-QSAR and docking approaches. Journal of Molecular Modeling, 21(9), 237.
  • Li, Y., et al. (2020).
  • Optibrium. (n.d.). Leveraging structure-based and ligand-based techniques in drug discovery.
  • Uddin, R., et al. (2016). Structure and Ligand Based Drug Design Strategies in the Development of Novel 5-LOX Inhibitors. Current Pharmaceutical Design, 22(31), 4817-4828.
  • Rolland, C., et al. (2005). G-Protein-Coupled Receptor Affinity Prediction Based on the Use of a Profiling Dataset: QSAR Design, Synthesis, and Experimental Validation. [Link]

  • Patsnap Synapse. (2025, May 21). What are the methods of lead optimization in drug discovery?
  • Tropsha, A., & Wang, S. X. (2006). QSAR modeling of GPCR ligands: Methodologies and examples of applications. [Link]

  • Patsnap Synapse. (2025, May 21). How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery?
  • Stout, C. D., et al. (2013). Robust Strategy for Hit-to-Lead Discovery: NMR for SAR. Journal of Medicinal Chemistry, 56(21), 8445-8457.
  • Future Medicinal Chemistry. (2021, March 4).
  • Future Medicinal Chemistry. (2025, August 6).
  • Danaher Life Sciences. (n.d.).
  • MDPI. (n.d.).
  • DQLabs.ai. (n.d.).

Sources

A Comparative Guide to the Synthetic Routes of Tert-Butyl 4-Hydroxy-3,3-Dimethylpiperidine-1-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate is a key intermediate in medicinal chemistry due to its substituted piperidine core. The presence of a hydroxyl group and a gem-dimethyl functionality at the 3- and 4-positions, along with the Boc-protected nitrogen, makes it a versatile scaffold for creating complex molecular architectures with potential therapeutic applications. The strategic challenge in its synthesis often lies in the efficient and stereocontrolled introduction of the gem-dimethyl group adjacent to the hydroxyl-bearing carbon. This guide will explore and compare plausible synthetic routes, highlighting their respective advantages and disadvantages in terms of yield, scalability, and practicality.

Comparative Analysis of Synthetic Routes

Two primary strategies for the synthesis of this compound are outlined and compared below. The first route proceeds via a key aldehyde intermediate, while the second explores a convergent approach starting from a pre-functionalized piperidone.

MetricRoute 1: Via Aldehyde IntermediateRoute 2: From 3,3-Dimethylpiperidin-4-one
Starting Materials N-Boc-3-piperidone3,3-Dimethylpiperidin-4-one
Key Steps Gem-dimethylation, Formylation, ReductionN-Boc Protection, Reduction
Overall Yield (estimated) ModeratePotentially Higher
Scalability Moderate; some steps may be challenging to scale.Good; fewer challenging steps.
Stereoselectivity Reduction of the ketone can be controlled.Reduction of the ketone can be controlled.
Advantages Utilizes a readily available starting material.More convergent approach.
Disadvantages Multi-step synthesis with potentially low-yielding steps.Starting material may be less readily available.

Route 1: Synthesis via a Gem-Dimethylated Aldehyde Intermediate

This strategy focuses on the construction of the 3,3-dimethylpiperidine framework first, followed by the introduction of the hydroxyl group via reduction of a formyl group. This route can be broken down into three key stages: gem-dimethylation of a piperidone, conversion to an aldehyde, and subsequent reduction.

Logical Workflow for Route 1

Route 1 Workflow A N-Boc-3-piperidone B Gem-Dimethylation A->B e.g., KOt-Bu, MeI C N-Boc-3,3-dimethyl-4-piperidone B->C D Formylation C->D e.g., Wittig-type reaction E tert-Butyl 4-formyl-3,3-dimethylpiperidine-1-carboxylate D->E F Reduction E->F e.g., NaBH4 G This compound F->G

Caption: Synthetic pathway for Route 1.

Step 1: Gem-Dimethylation of N-Boc-3-piperidone

The introduction of the gem-dimethyl group at the C3 position is a critical step. A common method involves the exhaustive methylation of the corresponding ketone.

Experimental Protocol:

  • To a solution of N-Boc-3-piperidone in a suitable aprotic solvent (e.g., THF) at a low temperature (e.g., -78 °C), add a strong base such as potassium tert-butoxide (KOt-Bu, 2.5 equivalents).

  • After stirring for a short period, add an excess of methyl iodide (MeI, 5 equivalents) and allow the reaction to slowly warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent.

  • Purification by column chromatography yields N-Boc-3,3-dimethyl-4-piperidone.

Causality and Insights: The use of a strong, non-nucleophilic base is crucial to ensure complete deprotonation at the less hindered α-carbon (C4) to form the enolate, which then undergoes methylation. A second deprotonation and methylation at the same position can be challenging due to increased steric hindrance. The use of excess methyl iodide drives the reaction towards the desired dimethylated product.[1]

Step 2: Formylation to the Aldehyde Precursor

Conversion of the ketone to the corresponding aldehyde can be achieved through various one-carbon homologation methods. A Wittig-type reaction followed by ozonolysis is a plausible, albeit multi-step, approach. A more direct method could involve a Corey-Fuchs reaction followed by hydrolysis.

Step 3: Reduction to the Target Alcohol

The final step involves the reduction of the aldehyde to the primary alcohol.

Experimental Protocol:

  • Dissolve tert-butyl 4-formyl-3,3-dimethylpiperidine-1-carboxylate in a protic solvent such as methanol or ethanol.[2][3]

  • Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.[2][3]

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of water or a dilute acid.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the target compound.[2]

Causality and Insights: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of aldehydes in the presence of the Boc-protecting group.[4] The reaction is typically high-yielding and proceeds under mild conditions.[2][3] The steric hindrance from the adjacent gem-dimethyl group might slightly retard the reaction rate but is generally not a significant impediment.

Route 2: Convergent Synthesis from 3,3-Dimethylpiperidin-4-one

This more direct route begins with a piperidone already containing the gem-dimethyl moiety. The synthesis then involves N-protection followed by reduction of the ketone.

Logical Workflow for Route 2

Route 2 Workflow A 3,3-Dimethylpiperidin-4-one B N-Boc Protection A->B (Boc)2O, Base C N-Boc-3,3-dimethyl-4-piperidone B->C D Reduction C->D e.g., NaBH4 E This compound D->E

Caption: Synthetic pathway for Route 2.

Step 1: N-Boc Protection of 3,3-Dimethylpiperidin-4-one

The secondary amine of the starting piperidone is protected with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol:

  • Dissolve 3,3-dimethylpiperidin-4-one in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine or diisopropylethylamine, followed by di-tert-butyl dicarbonate ((Boc)₂O).

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to yield N-Boc-3,3-dimethyl-4-piperidone.

Causality and Insights: This is a standard and generally high-yielding protection reaction. The Boc group is stable to the subsequent reduction step and can be readily removed under acidic conditions if required for further derivatization.

Step 2: Stereoselective Reduction of the Ketone

The reduction of the 4-keto group to the corresponding hydroxyl group is the final step. The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and reaction conditions.

Experimental Protocol:

  • Dissolve N-Boc-3,3-dimethyl-4-piperidone in a suitable solvent (e.g., methanol, ethanol, or THF).

  • Cool the solution to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄). For potentially higher stereoselectivity towards the cis-isomer, a bulkier reducing agent like lithium tri-sec-butylborohydride (L-Selectride®) can be employed at a lower temperature (e.g., -78 °C).

  • After the reaction is complete, quench carefully with water and extract the product.

  • Purify by column chromatography to isolate the desired diastereomer of this compound.

Causality and Insights: The stereoselectivity of the ketone reduction is governed by the direction of hydride attack. Less sterically hindered reagents like NaBH₄ may give a mixture of diastereomers, while bulkier reagents like L-Selectride® will preferentially attack from the less hindered face of the piperidone ring, potentially leading to a higher diastereomeric ratio. The axial attack of the hydride would lead to the equatorial alcohol (trans), while equatorial attack would result in the axial alcohol (cis). The preferred conformation of the piperidine ring and the steric bulk of the substituents will influence the facial selectivity of the reduction.

Alternative Oxidation Methods for Aldehyde Synthesis (in Route 1)

For the conversion of a primary alcohol to the aldehyde intermediate in Route 1, several modern oxidation methods can be considered, each with its own set of advantages and disadvantages.

Swern Oxidation

This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.[5][6][7]

  • Advantages: Mild conditions, high yields, and wide functional group tolerance.[5][7]

  • Disadvantages: Requires cryogenic temperatures (-78 °C), produces stoichiometric amounts of foul-smelling dimethyl sulfide, and generates CO and CO₂ gases.[5][7]

Dess-Martin Periodinane (DMP) Oxidation

DMP is a hypervalent iodine reagent that offers a mild and efficient oxidation of primary alcohols to aldehydes.[8][9][10]

  • Advantages: Can be performed at room temperature, has a long shelf life, and offers high chemoselectivity.[8][10]

  • Disadvantages: The reagent is relatively expensive and can be explosive under certain conditions, making it less ideal for large-scale synthesis.[8]

Corey-Kim Oxidation

This method employs N-chlorosuccinimide (NCS) and dimethyl sulfide (DMS).[11][12][13]

  • Advantages: Can be run at temperatures higher than the Swern oxidation (around -25 °C).[11]

  • Disadvantages: Can lead to the formation of chlorinated byproducts, especially with sensitive substrates.[11]

Conclusion

The choice of synthetic route for this compound will ultimately depend on the specific requirements of the project, including scale, cost, and available resources.

  • Route 1 , while potentially longer, utilizes a more readily available starting material in N-Boc-3-piperidone. The key challenges lie in the efficient gem-dimethylation and the subsequent one-carbon homologation to the aldehyde.

  • Route 2 offers a more convergent and potentially higher-yielding pathway, provided that 3,3-dimethylpiperidin-4-one is accessible. The stereochemical outcome of the final reduction step is a critical consideration.

For laboratory-scale synthesis, both routes are viable. For larger-scale production, the convergency and potentially higher overall yield of Route 2 might be more advantageous, assuming the starting material can be sourced or synthesized efficiently. Careful consideration of the stereoselectivity of the ketone reduction in Route 2 is paramount to ensure the desired diastereomer is obtained.

References

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • PubMed. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. [Link]

  • Wikipedia. Dess–Martin periodinane. [Link]

  • Wikipedia. Corey–Kim oxidation. [Link]

  • National Institutes of Health. An Efficient Synthesis of Geminal-Dialkyl Dienes for Olefin Metathesis Polymerization. [Link]

  • NROChemistry. Corey-Kim Oxidation. [Link]

  • RSC Publishing. Direct geminal dimethylation of ketones using dimethyltitanium dichloride. [Link]

  • National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Chemistry LibreTexts. 2: Reduction of Organic Compounds (Experiment). [Link]

  • Wikipedia. Swern oxidation. [Link]

  • Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

  • Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • Chemistry LibreTexts. 2: Reduction of Organic Compounds (Experiment). [Link]

  • Organic Chemistry Portal. Dess-Martin periodinane, Triacetoxyperiodinane, DMP. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • Organic Syntheses. Synthesis of. [Link]

  • ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

  • ResearchGate. Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). [Link]

  • ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • ResearchGate. The Reetz Alkylation: Direct Geminal Dimethylation of Ketones Using Organotitanium Chemistry | Request PDF. [Link]

  • Scribd. Presentation ON Corey-Kim Oxidation | PDF | Chemical Reactions | Chemistry. [Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • SynArchive. Corey-Kim Oxidation. [Link]

  • Unknown Source. Multicomponent reactions for the synthesis of complex piperidine scaffolds.
  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • ResearchGate. Mono- and dimethylation reactions of ketones. [Link]

  • Google Patents.
  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • ResearchGate. The suggested mechanism for the synthesis of piperidine derivatives.... [Link]

  • ResearchGate. Swern Oxidation. [Link]

  • Unknown Source. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers
  • ResearchGate. ChemInform Abstract: Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds.. [Link]

  • Google Patents. Synthesis method of N-Boc piperazine.
  • National Institutes of Health. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [Link]

  • ResearchGate. Synthesis of Methyl N-Boc-(2S,4R)-4-methylpipecolate | Request PDF. [Link]

Sources

Purity assessment of tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate by different analytical techniques

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Purity Assessment of Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

In the landscape of pharmaceutical development, the purity of intermediates is a cornerstone of drug safety and efficacy.[1][2] this compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile directly influences the quality and stability of the final drug product.[1] This guide provides an in-depth comparison of various analytical techniques for the robust purity assessment of this critical intermediate, offering insights into the rationale behind experimental choices and providing actionable protocols for researchers, scientists, and drug development professionals.

The presence of impurities, even in trace amounts, can have a significant impact on the safety and effectiveness of pharmaceuticals.[2] Impurities can arise from various sources, including starting materials, synthetic by-products, and degradation products.[2][3] Therefore, a multi-faceted analytical approach is often necessary to comprehensively characterize the purity of a pharmaceutical intermediate like this compound.[4][5]

This guide will explore the application of four powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). Each method offers unique advantages and provides complementary information, allowing for a thorough and reliable assessment of purity.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique in pharmaceutical analysis, prized for its precision and versatility in separating complex mixtures.[6] For a polar compound like this compound, developing a robust HPLC method is crucial for accurate purity determination.[7][8]

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). By carefully selecting the column and mobile phase, impurities can be separated from the main compound and quantified based on their peak areas.[6]

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This protocol is designed for the analysis of this compound, a compound with moderate polarity.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
  • Dissolve the sample in a diluent of 50:50 (v/v) acetonitrile and water.
  • Sonicate for 5 minutes to ensure complete dissolution.
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Column: Ascentis® C18, 150 x 4.6 mm, 3 µm particle size (or equivalent). A C18 column is a good starting point for moderately polar compounds.
  • Mobile Phase A: 0.1% Formic acid in Water. The use of a volatile buffer like formic acid is compatible with LC-MS.
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.
  • Gradient:
  • 0-2 min: 10% B
  • 2-15 min: 10-90% B
  • 15-18 min: 90% B
  • 18-20 min: 10% B (re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • Detection: UV at 210 nm. Since the analyte lacks a strong chromophore, detection at a low wavelength is necessary.

3. Data Analysis:

  • Integrate the peaks in the chromatogram.
  • Calculate the percentage purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Causality Behind Choices:

  • Reversed-Phase Chromatography: This is the most common mode of HPLC and is well-suited for separating compounds of moderate polarity.

  • C18 Column: Provides good retention for a wide range of organic molecules.

  • Gradient Elution: Allows for the separation of impurities with a wide range of polarities.

  • Formic Acid: Improves peak shape and provides protons for potential mass spectrometry detection.

Diagram: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate dissolve->sonicate filter Filter sonicate->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample into Headspace Vial add_solvent Add DMSO weigh->add_solvent seal Seal Vial add_solvent->seal headspace Headspace Sampling seal->headspace gc_sep GC Separation headspace->gc_sep ms_detect MS Detection gc_sep->ms_detect identify Identify Impurities via Mass Spectra ms_detect->identify quantify Quantify using Calibration Curve identify->quantify qNMR_Logic Purity Analyte Purity I_analyte Analyte Integral I_analyte->Purity I_std Standard Integral I_std->Purity N_analyte Analyte Protons N_analyte->Purity N_std Standard Protons N_std->Purity M_analyte Analyte Molar Mass M_analyte->Purity M_std Standard Molar Mass M_std->Purity m_analyte Analyte Mass m_analyte->Purity m_std Standard Mass m_std->Purity P_std Standard Purity P_std->Purity DSC_Principle Impurity Presence of Impurity MeltingPoint Melting Point Depression Impurity->MeltingPoint MeltingRange Broadened Melting Range Impurity->MeltingRange DSCSignal Altered DSC Endotherm Shape MeltingPoint->DSCSignal MeltingRange->DSCSignal PurityCalc Purity Calculation (van't Hoff) DSCSignal->PurityCalc

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Derivative Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In pharmaceutical development, the precise characterization of a drug substance is paramount to ensuring its safety, efficacy, and quality.[1][2][] Drug derivatives—a broad category that includes impurities, degradation products, and metabolites—can have a significant impact on the therapeutic outcome and patient safety.[4][5][6] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate stringent control and characterization of these derivatives.[][4]

This guide provides an in-depth comparison of analytical methods used for derivative characterization, with a core focus on the principles and practical application of cross-validation. Cross-validation is a critical process that establishes the equivalency of two or more analytical methods.[7][8][9] It is distinct from initial method validation, which demonstrates that a single procedure is suitable for its intended purpose.[10][11] Cross-validation becomes necessary when transferring a method between laboratories, introducing a new method to replace a legacy one, or when data from multiple sites must be compared.[7][8][12] This ensures data integrity and consistency throughout the drug development lifecycle.[7][8]

Part 1: The Regulatory and Scientific Foundation

The Regulatory Landscape: ICH and FDA Guidelines

The foundation for this work is built upon regulatory guidelines that ensure a harmonized, scientific, and risk-based approach to analytical procedures. The ICH Q2(R2) guideline, recently revised, provides a comprehensive framework for the validation of analytical procedures.[13][14] It outlines the necessary validation characteristics and how they apply to different types of analytical tests.[15][16] The FDA's guidance documents align with these principles, emphasizing that the objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[10][17]

ICH Q2(R2) details several key validation parameters that must be assessed:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[14][18] For derivative analysis, this means the method must distinguish between the active pharmaceutical ingredient (API), known impurities, and potential degradation products.[1]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient of ≥0.995 is typically required.[18]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[19]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability (intra-assay precision), intermediate precision (inter-day/inter-analyst variation), and reproducibility (inter-laboratory precision).[20]

  • Detection Limit (DL) & Quantitation Limit (QL): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]

Cross-Validation vs. Method Transfer

While often used interchangeably, cross-validation and method transfer are distinct activities.

  • Method Transfer is the documented process that qualifies a receiving laboratory to use an analytical method developed by a transferring laboratory.[12][21][22]

  • Cross-Validation is a component of this process, providing the experimental evidence that the two laboratories (or two different methods) can produce comparable data.[23]

The primary approaches to method transfer include comparative testing, co-validation, and revalidation.[12][21] Cross-validation is the cornerstone of the comparative testing approach.

Part 2: Designing a Robust Cross-Validation Study

A successful cross-validation study hinges on a well-defined protocol that outlines the objectives, procedures, and acceptance criteria before the first sample is analyzed.

The Cross-Validation Protocol

The protocol must be a self-validating document, detailing every aspect of the study. Key components include:

  • Objective: Clearly state the purpose of the study (e.g., to demonstrate the equivalence of a new UHPLC method and an existing HPLC method for impurity analysis).

  • Scope: Define the analytical methods, analytes, and matrices to which the protocol applies.

  • Materials and Instruments: List all critical reagents, reference standards, and equipment, specifying their qualification status.

  • Experimental Design:

    • Sample Selection: A minimum of three batches of the drug substance or product should be used, covering the expected range of derivative concentrations.

    • Replicates: Each sample should be analyzed in replicate (typically n=3 or n=6) by both methods or in both laboratories.

    • Analysis Plan: Specify the sequence of analysis and any randomization to prevent systematic bias.

  • Acceptance Criteria: These are the pre-defined statistical limits that will be used to judge the equivalence of the methods. Criteria are typically set for accuracy and precision, often stating that the difference between the means of the two methods should not exceed a certain percentage, and the precision (as %RSD) should be within established limits.

  • Statistical Analysis Plan: Detail the statistical tests that will be used to compare the data sets. This often includes t-tests, F-tests, and regression analysis.[20]

Visualizing the Workflow

A clear workflow ensures that all steps are executed consistently.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Objective & Scope P2 Develop & Approve Protocol P1->P2 P3 Define Acceptance Criteria P2->P3 E1 Prepare & Distribute Samples P3->E1 E2 Lab A / Method 1 Analysis E1->E2 E3 Lab B / Method 2 Analysis E1->E3 A1 Compile Data Sets E2->A1 E3->A1 A2 Perform Statistical Comparison A1->A2 A3 Compare vs. Acceptance Criteria A2->A3 A4 Generate Final Report A3->A4

Caption: A typical workflow for a cross-validation study.

Part 3: Comparative Guide to Analytical Techniques

The choice of analytical technique is driven by the nature of the derivative. For separation and quantification of known impurities, chromatography is the workhorse. For structural elucidation of unknown derivatives, mass spectrometry is indispensable.

High-Performance Liquid Chromatography (HPLC/UHPLC)

HPLC and its high-pressure evolution, UHPLC, are the most common techniques for impurity profiling due to their high resolution, sensitivity, and reproducibility.[2] A typical cross-validation scenario involves comparing a newly developed, faster UHPLC method against a validated, legacy HPLC method.

Experimental Protocol: Cross-Validation of an Impurity Method (HPLC vs. UHPLC)

  • Objective: To demonstrate the equivalence of a new UHPLC method for the quantification of Impurity A and Impurity B with the validated compendial HPLC method.

  • Materials:

    • Drug Substance Batch 1, 2, and 3.

    • Reference standards for API, Impurity A, and Impurity B.

    • HPLC and UHPLC systems with UV detectors.

    • Mobile phases and diluents as specified in the respective methods.

  • Procedure:

    • Prepare solutions of each drug substance batch in triplicate at the concentration specified for impurity analysis (e.g., 1.0 mg/mL).

    • Analyze each of the nine preparations using both the HPLC and UHPLC methods.

    • Calculate the percentage of Impurity A and Impurity B relative to the API for each injection.

  • Acceptance Criteria:

    • Accuracy: The absolute difference in the mean % impurity between the two methods should be ≤ 0.05% for impurities > 0.10%.

    • Precision: The %RSD for the results from each method should not exceed 10.0%.

  • Data Analysis:

    • Calculate the mean, standard deviation, and %RSD for the results of each impurity for both methods.

    • Perform a two-sample t-test to compare the means. A p-value > 0.05 typically indicates no significant difference.

Data Presentation: HPLC vs. UHPLC for Impurity A

Batch IDHPLC Mean (% Impurity)HPLC %RSDUHPLC Mean (% Impurity)UHPLC %RSDAbsolute Difference
Batch 10.182.1%0.171.9%0.01
Batch 20.251.8%0.261.5%0.01
Batch 30.152.5%0.162.2%0.01
Mass Spectrometry (MS) for Genotoxic Impurities

For potentially genotoxic impurities (PGIs), which must be controlled at parts-per-million (ppm) levels, highly sensitive and selective techniques are required.[24] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[24][25] Cross-validation may be required when transferring a PGI method to a new site or comparing it with an alternative technique like Gas Chromatography-Mass Spectrometry (GC-MS) for volatile PGIs.[25]

Experimental Protocol: Cross-Validation of a PGI Method (LC-MS/MS)

  • Objective: To demonstrate inter-laboratory equivalence for the quantification of a sulfonate ester PGI in a drug substance.

  • Materials:

    • Homogenized batch of drug substance.

    • Reference standard of the PGI.

    • LC-MS/MS systems in both the transferring (Lab A) and receiving (Lab B) laboratories.

  • Procedure:

    • Prepare spiked samples of the drug substance at three concentrations bracketing the specification limit (e.g., 1 ppm, 2 ppm, 5 ppm). Prepare six samples at each level.

    • Lab A and Lab B will each analyze three samples at each concentration level.

    • The concentration of the PGI is determined against a calibration curve.

  • Acceptance Criteria:

    • Accuracy: The mean recovery at each level should be within 80-120% for both labs.

    • Precision: The %RSD for the results at each level should not exceed 15.0% for both labs.

    • Inter-Laboratory Comparison: The mean concentration reported by Lab B should be within ±15% of the mean reported by Lab A.[7]

  • Data Analysis:

    • Calculate recovery and precision for both laboratories.

    • Compare the means between laboratories using an appropriate statistical test.

Data Presentation: Inter-Laboratory LC-MS/MS Cross-Validation

Spiked Level (ppm)Lab A Mean Recovery (%)Lab A %RSDLab B Mean Recovery (%)Lab B %RSDInter-Lab Mean Difference (%)
1.098.58.2%101.29.5%2.7%
2.0102.16.5%103.57.1%1.4%
5.099.85.1%98.75.8%-1.1%

Part 4: Statistical Evaluation and Decision Making

Statistical analysis is not merely a final step but the objective arbiter of method equivalence.[20] The choice of statistical tools should be pre-defined in the protocol.

Key Statistical Tools
  • F-test: Used to compare the variances (precision) of two datasets. If the variances are not significantly different, the data can be pooled for a t-test.

  • Student's t-test: Used to compare the means (accuracy) of two datasets. It determines if there is a statistically significant difference between the two methods.

  • Regression Analysis: Plotting the results of one method against the other can reveal systematic bias. For equivalent methods, the regression line should have a slope close to 1, an intercept close to 0, and a high correlation coefficient (R² > 0.99).[26][27] However, correlation alone is insufficient to prove equivalence.[28]

  • Bland-Altman Plot: This plot visualizes the agreement between two quantitative measurements by plotting the difference between the two measurements against their average.[27] It helps to identify bias and outliers.

Interpreting Results and Making Decisions

The outcome of the statistical analysis must be compared directly against the pre-defined acceptance criteria.

DecisionTree Start Statistical Analysis Complete Q1 Do All Results Meet Acceptance Criteria? Start->Q1 Pass Methods are Equivalent. Finalize Report. Q1->Pass Yes Fail Methods are NOT Equivalent. Initiate Investigation. Q1->Fail No Investigate Investigate Root Cause: - Sample Handling - Instrument Performance - Analyst Technique - Method Ambiguity Fail->Investigate Action Implement Corrective Action & Repeat Study Investigate->Action

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in Suzuki-Miyaura Cross-Coupling for Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical and materials science for the creation of carbon-carbon bonds.[1][2] The choice of catalyst is the most critical parameter influencing reaction efficiency, substrate scope, and overall process economy. This guide presents a comparative study of various catalytic systems for the synthesis of a model biphenyl compound. We will dissect the performance of classical palladium catalysts, systems with advanced phosphine ligands, heterogeneous palladium catalysts, and emerging nickel-based systems. Through objective comparison and supporting data, this document aims to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions in catalyst selection, balancing reaction performance with process sustainability.

Introduction: The Central Role of Catalysis in Biphenyl Synthesis

Biphenyl and its derivatives are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and organic electronics. The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, has become a favored method for their synthesis due to its mild reaction conditions, exceptional functional group tolerance, and the low toxicity of its boron-containing byproducts.[3][4][5]

The heart of this transformation is the catalyst, typically a palladium(0) complex. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6] The efficiency of each step is profoundly influenced by the catalyst's ligand sphere, which dictates its electronic and steric properties.[7][8] Challenges such as the coupling of unreactive aryl chlorides or sterically hindered substrates have driven the development of increasingly sophisticated and active catalytic systems.[9] This guide will compare several prominent classes of these catalysts to illuminate their respective strengths and weaknesses.

The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental mechanism is crucial for rational catalyst selection. The generally accepted catalytic cycle proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate. This step is often rate-limiting, especially for less reactive halides like aryl chlorides.[10] Electron-rich, bulky ligands accelerate this process.[3][11]

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.[6]

  • Reductive Elimination: The two organic moieties on the Pd(II) center couple and are expelled, forming the new C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst Systems Under Comparison

We will evaluate four distinct classes of catalysts using the model reaction of 4-chlorotoluene with phenylboronic acid. This reaction is a robust benchmark, as the activation of the C-Cl bond is a common challenge in synthetic applications.[9]

Classical Homogeneous Catalysts (e.g., Pd(PPh₃)₄)
  • Expertise & Experience: Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a first-generation, commercially available, and widely used catalyst.[2] Its primary advantage is its simplicity and broad applicability for reactive substrates like aryl iodides and bromides. However, the relatively low electron density and moderate bulk of the triphenylphosphine ligand often result in sluggish reaction rates for less reactive aryl chlorides and require higher catalyst loadings and elevated temperatures.

Modern Ligand Systems (e.g., Pd(OAc)₂ / Biaryl Phosphines)
  • Expertise & Experience: To overcome the limitations of classical catalysts, highly sophisticated phosphine ligands have been developed. Biaryl phosphine ligands, such as SPhos and XPhos, are characterized by their significant steric bulk and strong electron-donating properties.[8][11] This combination promotes the formation of highly active, monoligated Pd(0) species, which dramatically accelerates the rate-limiting oxidative addition step and facilitates the final reductive elimination.[7][8] These systems enable reactions at lower catalyst loadings and even at room temperature, significantly expanding the substrate scope to include previously challenging combinations.[8][12]

Heterogeneous Catalysts (e.g., Pd/C)
  • Expertise & Experience: Heterogeneous catalysts, such as palladium on carbon (Pd/C), offer significant practical advantages, primarily the ease of separation from the reaction mixture and the potential for catalyst recycling.[13][14] This is a major consideration for industrial-scale synthesis where product purity and cost are paramount.[14] However, the catalytic activity often occurs via palladium species that leach from the solid support into the solution, meaning the reaction may not be truly heterogeneous.[14][15] These systems can sometimes require harsher conditions (higher temperatures) compared to their state-of-the-art homogeneous counterparts, though recent advances in nanoparticle catalysts are closing this performance gap.[16]

Nickel-Based Catalysts (e.g., NiCl₂(dppp))
  • Expertise & Experience: As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis has garnered significant interest.[17][18] Nickel catalysts can couple a wider range of electrophiles, including those derived from phenols and aryl ethers, which are typically unreactive with palladium.[17][19] While highly promising, nickel-catalyzed reactions can be more sensitive to air and moisture, and their ligand development is less mature compared to palladium systems.[18] They represent a frontier in sustainable cross-coupling chemistry.[20][21]

Comparative Performance Analysis

The following table summarizes representative performance data for the different catalyst systems in the coupling of 4-chlorotoluene and phenylboronic acid. The data is compiled from various sources to provide a qualitative and quantitative comparison.[2][16][22]

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
Pd(PPh₃)₄ 3.08012~85~28~2.3
Pd₂(dba)₃ / XPhos 0.0025Room Temp12~9538,000~3,167
Pd/C (3%) 3.01000.17100~33~194
NiCl₂(dppf) 2.08016~92~46~2.9

Key Metrics Explained:

  • Turnover Number (TON): Moles of product formed per mole of catalyst. A higher TON indicates a more robust and efficient catalyst.[10][23]

  • Turnover Frequency (TOF): TON divided by reaction time. This metric reflects the intrinsic speed or activity of the catalyst.[10][24]

Discussion of Results: The data clearly illustrates the evolution of catalyst technology. The modern biaryl phosphine ligand system (XPhos) offers an orders-of-magnitude improvement in both TON and TOF over the classical Pd(PPh₃)₄, achieving a higher yield at a drastically lower catalyst loading and at room temperature.[22] The heterogeneous Pd/C catalyst is remarkably fast and provides a quantitative yield, but at a significantly higher catalyst loading.[16][22] The nickel-based system demonstrates excellent yield, comparable to palladium systems, though with a lower TOF in this specific example, highlighting its viability as a sustainable alternative.[18]

Experimental Protocols & Workflow

To ensure a self-validating and reproducible comparison, a standardized experimental protocol is essential.

Standardized Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A 1. Flame-dry Schlenk flask under vacuum B 2. Backfill with Inert Gas (Ar/N2) A->B C 3. Add Aryl Halide, Boronic Acid, & Base B->C D 4. Add Solvent C->D E 5. Sparge with Inert Gas D->E F 6. Add Catalyst/Ligand E->F G 7. Heat to desired Temp with stirring F->G H 8. Monitor reaction by TLC / GC-MS G->H I 9. Cool to RT & Quench H->I J 10. Liquid-Liquid Extraction I->J K 11. Dry, Filter, & Concentrate J->K L 12. Purify via Column Chromatography K->L M 13. Characterize & Calculate Yield (NMR, GC-MS) L->M

Caption: A generalized workflow for catalyst comparison in Suzuki-Miyaura coupling.

Representative Protocol using Pd₂(dba)₃ / XPhos

This protocol is representative and should be adapted based on specific substrate and safety considerations.

Materials:

  • 4-Chlorotoluene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.0025 mol%)

  • XPhos (0.006 mol%)

  • Anhydrous Toluene (5 mL)

  • Anhydrous Methanol (2 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-chlorotoluene, phenylboronic acid, and K₃PO₄.

  • In a separate vial under an inert atmosphere, weigh the Pd₂(dba)₃ and XPhos ligand and dissolve them in 1 mL of toluene.

  • Seal the Schlenk flask with a septum, evacuate, and backfill with inert gas three times.

  • Add the anhydrous toluene and methanol to the flask via syringe.

  • Sparge the resulting suspension with a stream of inert gas for 10-15 minutes.

  • Using a syringe, add the prepared catalyst solution to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction's progress by taking aliquots and analyzing via TLC or GC-MS.

  • Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure biphenyl product.[12][25]

Conclusion and Recommendations

The selection of a catalyst for Suzuki-Miyaura cross-coupling is a multi-faceted decision that requires balancing activity, cost, substrate scope, and process scalability.

  • For maximum reactivity, broad substrate scope, and mild conditions , particularly at the lab scale, modern palladium catalysts with bulky, electron-rich biaryl phosphine ligands like XPhos or SPhos are the authoritative choice.[8][11] Their high TON and TOF values justify the higher initial cost of the ligands.

  • For large-scale industrial synthesis , where catalyst separation and recycling are critical economic drivers, heterogeneous catalysts like Pd/C are highly attractive.[14] While catalyst loadings may be higher, the ease of workup presents a significant advantage.[13]

  • For a focus on sustainability and cost-reduction , nickel-based catalysts are the future.[17] They offer a viable, powerful alternative to palladium, especially for activating challenging C-O based electrophiles, and will become increasingly prevalent as ligand design matures.[19][20]

Ultimately, the optimal catalyst is context-dependent. This guide provides the foundational data and causal explanations to empower researchers to select the most appropriate catalytic system for their specific synthetic challenge.

References

  • Fey, N. (2025). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • BenchChem. (n.d.). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. BenchChem.
  • BenchChem. (n.d.). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. BenchChem.
  • Billingsley, K. L., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to the Kinetic Performance of Catalysts in the Suzuki Coupling of Functionalized Chlorothiophenes. BenchChem.
  • BenchChem. (n.d.). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. BenchChem.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Tasker, S. Z., van der Ende, E. A., & Hartwig, J. F. (2020). Suzuki–Miyaura (hetero-)
  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry.
  • Singh, Y., et al. (2012). Suzuki Cross Coupling Reaction-A Review. Indo Global Journal of Pharmaceutical Sciences.
  • Abdel-Megeed, A. M., et al. (n.d.). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions.
  • Reddy, K. S., et al. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry.
  • Ma, D., & Wu, L. (2013).
  • ResearchGate. (n.d.). Comparison between homogeneous and heterogeneous catalysis for Suzuki–Miyaura coupling reaction.
  • Scilit. (n.d.). Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. Scilit.
  • Organometallics - ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • ResearchGate. (n.d.). Comparison of Heterogeneous and Homogeneous Catalysis.
  • Bulfield, D., et al. (2017).
  • Johnson, M. G. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH.
  • Thomas, A. A., & Denmark, S. E. (n.d.). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry.
  • Cele, Z. P., et al. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. PMC - NIH.
  • MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI.
  • ResearchGate. (n.d.). Recent advances in nickel catalyzed Suzuki-Miyaura cross coupling reaction via C-O& C-N bond activation.
  • The Journal of Organic Chemistry - ACS Publications. (n.d.). NHC Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Aryl Boronate Esters with Perfluorobenzenes.
  • Semantic Scholar. (n.d.). Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes. Semantic Scholar.
  • ResearchGate. (n.d.). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
  • RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
  • Organic Process Research & Development - ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • ResearchGate. (n.d.). Catalytic performance and kinetic analysis for Suzuki coupling...
  • The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • ACS Publications. (2023). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements.
  • BenchChem. (n.d.). A Comparative Guide to Catalyst Efficiency in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.

Sources

A Senior Application Scientist's Guide to Benchmarking Drug Derivative Stability

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the journey from a promising lead compound to a clinically viable drug is fraught with challenges. Among the most critical hurdles is ensuring that a novel therapeutic agent, often a derivative of a known active molecule, possesses a stability profile conducive to safety, efficacy, and a practical shelf-life.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark the stability of new drug derivatives against established drugs. Our focus will be on the three pillars of preclinical stability assessment: chemical, metabolic, and plasma stability.

The Imperative of Stability Profiling

The intrinsic stability of a drug molecule dictates its fate both on the shelf and within the body.[1][2] A chemically unstable compound can degrade during storage, leading to a loss of potency and the formation of potentially toxic impurities.[1][4] Metabolically unstable compounds may be rapidly cleared from the body, failing to achieve therapeutic concentrations, while those that are too stable could accumulate and cause adverse effects.[5][6] Furthermore, instability in plasma can lead to rapid clearance and a short half-life, compromising in vivo performance.[7][8] Therefore, a thorough and comparative stability assessment is not merely a regulatory requirement but a fundamental aspect of designing safer and more effective medicines.[3][9]

This guide will walk you through the essential in vitro assays, explaining the rationale behind each experimental choice and providing detailed protocols to ensure the generation of robust and reproducible data.

Section 1: Chemical Stability and Forced Degradation Studies

The "Why": Unveiling Intrinsic Liabilities

The first step in characterizing a new derivative is to understand its intrinsic chemical stability. Forced degradation studies are the cornerstone of this evaluation, intentionally subjecting the drug to harsh conditions to accelerate its decomposition.[10] The primary goals of these studies are to:

  • Identify potential degradation products: This is crucial for developing stability-indicating analytical methods and for safety assessment, as degradation products can be inactive or even toxic.[4]

  • Elucidate degradation pathways: Understanding how a molecule breaks down helps in formulating a stable drug product and in designing more robust second-generation derivatives.[11]

  • Establish the stability-indicating nature of analytical methods: These studies are essential to prove that the analytical methods used can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[10]

Forced degradation is a key requirement by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure product quality and stability.[10][12]

Experimental Workflow: A Comparative Approach

The following diagram illustrates a typical workflow for a comparative forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions Derivative Derivative Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Derivative->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Derivative->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Derivative->Oxidation Thermal Thermal Degradation (e.g., 80°C) Derivative->Thermal Photochemical Photostability (ICH Q1B) Derivative->Photochemical KnownDrug Known Drug Solution (e.g., 1 mg/mL) KnownDrug->Acid KnownDrug->Base KnownDrug->Oxidation KnownDrug->Thermal KnownDrug->Photochemical Analysis LC-MS/MS or HPLC-UV Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photochemical->Analysis Data Data Comparison: - % Degradation - Degradant Profile - Kinetic Analysis Analysis->Data caption Forced Degradation Workflow

Caption: A workflow for comparative forced degradation studies.

Data Presentation: Summarizing Chemical Stability

The results of forced degradation studies are best presented in a clear, comparative table.

Stress Condition% Degradation of Known Drug% Degradation of DerivativeMajor Degradants Observed (m/z)
Acid Hydrolysis (0.1N HCl, 60°C, 24h) 15.2%8.5%Known Drug: 254.1; Derivative: None
Base Hydrolysis (0.1N NaOH, 60°C, 24h) 22.8%12.1%Known Drug: 288.2; Derivative: 302.2
Oxidation (3% H₂O₂, RT, 24h) 18.5%5.3%Known Drug: 270.1; Derivative: None
Thermal (80°C, 48h) 5.1%2.3%None significant
Photostability (ICH Q1B) 9.8%4.5%Known Drug: 252.1; Derivative: None

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of both the derivative and the known drug in a suitable solvent (e.g., acetonitrile:water 50:50).[12]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1N NaOH before analysis.[12]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1N HCl before analysis.[12]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C for 48 hours.[12]

  • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12]

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS/MS method to determine the percentage of the parent compound remaining and to identify major degradation products.

Section 2: Metabolic Stability Assessment

The "Why": Predicting In Vivo Fate

A drug's journey through the body inevitably leads it to metabolic hotspots, primarily the liver.[13] In vitro metabolic stability assays are crucial for predicting a compound's in vivo clearance and half-life.[5] Compounds that are rapidly metabolized may have poor bioavailability and a short duration of action, while those that are too resistant to metabolism could lead to toxicity.[6] By comparing a derivative to a known drug, we can assess whether chemical modifications have favorably altered its metabolic profile.

The most common in vitro systems for these assays are:

  • Liver Microsomes: These are subcellular fractions containing Phase I drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).[13][14] They are a cost-effective tool for initial screening of metabolic stability.

  • Hepatocytes: These are whole liver cells that contain both Phase I and Phase II enzymes, providing a more comprehensive picture of hepatic metabolism.[5][14]

  • S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[6][15]

Experimental Workflow: In Vitro Metabolism

The following diagram outlines the workflow for a typical in vitro metabolic stability assay.

Metabolic_Stability_Workflow cluster_prep Preparation Compound Derivative & Known Drug (e.g., 1 µM) Incubation Incubation at 37°C (Time points: 0, 5, 15, 30, 60 min) Compound->Incubation Enzyme Metabolic System (Microsomes, Hepatocytes, or S9) Enzyme->Incubation Cofactor Cofactor (e.g., NADPH) Cofactor->Incubation Quenching Reaction Quenching (e.g., cold acetonitrile) Incubation->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data Data Analysis: - % Remaining - Half-life (t½) - Intrinsic Clearance (CLint) Analysis->Data caption Metabolic Stability Workflow

Caption: A workflow for in vitro metabolic stability assays.

Data Presentation: Comparative Metabolic Profile

A table is an effective way to compare the metabolic stability parameters of the derivative and the known drug.

ParameterKnown DrugDerivative
Microsomal Half-life (t½, min) 15.845.2
Microsomal Intrinsic Clearance (CLint, µL/min/mg) 43.815.3
Hepatocyte Half-life (t½, min) 25.468.9
Hepatocyte Intrinsic Clearance (CLint, µL/min/10⁶ cells) 27.310.1

Experimental Protocol: Microsomal Stability Assay

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a mixture containing liver microsomes (e.g., 0.5 mg/mL final concentration) and a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the derivative or known drug (e.g., 1 µM final concentration) and the cofactor NADPH (e.g., 1 mM final concentration) to initiate the reaction.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) * (incubation volume / protein concentration)).

Section 3: Plasma Stability Evaluation

The "Why": Assessing Stability in Circulation

Once a drug enters the bloodstream, it is exposed to a variety of enzymes, such as esterases and proteases, that can degrade it.[8][16] Plasma stability assays are therefore essential to identify compounds that may be rapidly cleared in vivo, leading to poor pharmacokinetic profiles.[7] This is particularly important for compounds containing ester or amide linkages, which are susceptible to hydrolysis.[17] Comparing the plasma stability of a derivative to a known drug helps to determine if structural modifications have improved its resilience in the circulatory system.

Experimental Workflow: Plasma Stability

The workflow for a plasma stability assay is straightforward, as depicted below.

Plasma_Stability_Workflow cluster_prep Preparation Compound Derivative & Known Drug (e.g., 1 µM) Incubation Incubation at 37°C (Time points: 0, 15, 30, 60, 120 min) Compound->Incubation Plasma Plasma (Human, Rat, Mouse) Plasma->Incubation Quenching Protein Precipitation (e.g., cold acetonitrile) Incubation->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data Data Analysis: - % Remaining - Half-life (t½) Analysis->Data caption Plasma Stability Workflow

Caption: A workflow for assessing plasma stability.

Data Presentation: Comparative Plasma Stability

A table is ideal for comparing the plasma stability of the two compounds across different species.

SpeciesKnown Drug % Remaining at 120 minDerivative % Remaining at 120 minKnown Drug Half-life (t½, min)Derivative Half-life (t½, min)
Human 85.2%98.5%>120>120
Rat 65.7%92.1%98.5>120
Mouse 52.3%88.9%75.6>120

Experimental Protocol: Plasma Stability Assay

  • Preparation: Thaw frozen plasma (human, rat, or mouse) at 37°C.

  • Initiation of Reaction: Add the derivative or known drug (e.g., 1 µM final concentration) to the plasma.

  • Incubation: Incubate the mixture at 37°C.

  • Time-course Sampling: At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to precipitate the plasma proteins.[8]

  • Sample Processing: Vortex and then centrifuge the samples.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.[8]

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample. Determine the half-life by plotting the natural logarithm of the percentage remaining versus time.[7]

Conclusion: Synthesizing the Data for Informed Decisions

By systematically evaluating the chemical, metabolic, and plasma stability of a new drug derivative in direct comparison to a known drug, researchers can gain invaluable insights into its potential for success. A derivative that demonstrates improved chemical stability, a more favorable metabolic profile (i.e., not too fast, not too slow), and enhanced plasma stability is a strong candidate for further development. The experimental frameworks and protocols outlined in this guide provide a robust foundation for generating the high-quality, comparative data needed to make informed, data-driven decisions in the complex process of drug discovery.

References

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Drug Metabolic Stability Analysis Service. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Rios, M. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. GXP-CC. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Bienta. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Plasma Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • CMC Pharma. (2022, June 7). The Importance of Stability Studies in Pharmaceuticals. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2022, February 16). Stability Testing and its Role in Drug Development Process. Retrieved from [Link]

  • QbD Group. (2023, December 2). Stability Studies: An Essential Step for Quality Management in Drug Development. Retrieved from [Link]

  • Pharmaceutical Technology. (2017, September 2). Stepping Up the Pace of Drug Stability Studies. Retrieved from [Link]

  • QbD Group. (2023, June 19). The Importance of Stability Testing in Pharmaceutical Development. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Biological Assays for Activity Screening: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the selection of an appropriate biological assay is a critical decision that profoundly influences the trajectory of a research program.[1] The insights gleaned from these assays guide hit identification, lead optimization, and the ultimate success of a therapeutic candidate.[1][2] This guide provides a comprehensive, head-to-head comparison of commonly employed biological assays for activity screening. It is designed for researchers, scientists, and drug development professionals to navigate the complex choices involved in assay selection, ensuring the generation of robust and translatable data.

This document moves beyond a simple cataloging of techniques. Instead, it delves into the core principles of each assay, explains the rationale behind experimental choices, and provides detailed protocols. By understanding the "why" behind the "how," researchers can make more informed decisions, troubleshoot effectively, and ultimately, design more insightful experiments.

I. The Fundamental Divide: Biochemical vs. Cell-Based Assays

The initial and most fundamental choice in activity screening lies between biochemical and cell-based assays.[3][4] This decision sets the stage for the type of data that will be generated and its physiological relevance.

Biochemical assays are performed in vitro using purified components, such as enzymes or receptors, to measure the direct interaction of a compound with its molecular target.[3][4][5] They are instrumental in determining parameters like binding affinity and enzyme inhibition.[5]

Cell-based assays , in contrast, are conducted within a living cell, providing a more physiologically relevant context.[3][5][6][7] These assays can assess a compound's effect on complex cellular processes, including signal transduction, gene expression, and cell viability.[5][7]

The choice between these two fundamental approaches is often dictated by the stage of the drug discovery process and the specific questions being addressed.[1][3]

Causality Behind the Choice:
  • Early-Stage Discovery (Hit Identification): Biochemical assays are often favored in high-throughput screening (HTS) campaigns due to their simplicity, lower cost, and direct measurement of target engagement.[3][8] They provide a clear "yes/no" answer regarding a compound's interaction with the target.

  • Lead Optimization and Beyond: Cell-based assays become indispensable as a program progresses.[1][3] They offer crucial information on a compound's cellular permeability, potential toxicity, and its effect on downstream signaling pathways, all within a more complex biological system.[5][7] However, interpreting results from cell-based assays can be more complex due to the multitude of factors at play.[8]

Visualizing the Decision Logic:

G Start Assay Selection Start Decision1 Primary Goal? Start->Decision1 Biochem Biochemical Assays HTS High-Throughput Screening (HTS) Biochem->HTS CellBased Cell-Based Assays Mechanism Mechanism of Action & Physiological Relevance CellBased->Mechanism Decision1->Biochem Direct Target Interaction (e.g., Binding, Enzyme Kinetics) Decision1->CellBased Cellular Function & Pathway Modulation

Caption: Initial decision tree for assay selection.

II. Deep Dive into Biochemical Assays

Biochemical assays offer a direct and often unambiguous measure of a compound's effect on a specific molecular target.[5] Their simplicity and robustness make them a cornerstone of early-stage drug discovery.

A. Enzyme Activity Assays

Enzyme assays are a workhorse in drug discovery, used to identify compounds that can modulate the activity of a specific enzyme.[5] These assays typically measure the rate of substrate conversion to product.[9][10]

Common Detection Methods:
  • Spectrophotometric/Colorimetric Assays: These assays rely on a change in absorbance or color as the reaction progresses. They are generally inexpensive and easy to implement.

  • Fluorometric Assays: These assays measure changes in fluorescence and are often more sensitive than spectrophotometric methods.[5][11]

  • Luminescent Assays: These assays detect light emission from a chemical reaction and can offer very high sensitivity.

  • Radiometric Assays: While highly sensitive and considered a "gold standard" by some, the use of radioactive isotopes raises safety and disposal concerns.[11][12]

Experimental Protocol: Generic Enzyme Inhibition Assay (Spectrophotometric)
  • Reagent Preparation:

    • Prepare a concentrated stock solution of the enzyme in a suitable buffer that ensures its stability.

    • Prepare a stock solution of the substrate.

    • Prepare a series of dilutions of the test compounds.

  • Assay Setup:

    • In a microplate, add the enzyme solution to each well.

    • Add the test compounds at various concentrations to the wells. Include positive (known inhibitor) and negative (vehicle) controls.

    • Incubate the plate for a predetermined time to allow the compound to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately place the plate in a spectrophotometer and measure the change in absorbance over time at a specific wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each compound concentration.

    • Plot V₀ against the compound concentration and fit the data to a suitable model to determine the IC₅₀ (half-maximal inhibitory concentration).

B. Binding Assays

Binding assays are crucial for quantifying the interaction between a compound and its target protein.[5] They are fundamental for determining binding affinity (Kd).

Key Technologies:
  • Surface Plasmon Resonance (SPR): A label-free technology that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate in real-time.[5][13]

  • Fluorescence Polarization (FP): This technique measures the change in the polarization of fluorescent light when a small, fluorescently labeled ligand binds to a larger protein.[5][11]

Visualizing the SPR Workflow:

G cluster_0 SPR Workflow Immobilize Target Immobilize Target Inject Analyte Inject Analyte Immobilize Target->Inject Analyte Measure Binding Measure Binding Inject Analyte->Measure Binding Regenerate Surface Regenerate Surface Measure Binding->Regenerate Surface

Caption: Simplified Surface Plasmon Resonance workflow.

Comparison of Biochemical Assays:
Assay TypePrincipleAdvantagesDisadvantages
Enzyme Activity Measures the rate of an enzymatic reaction.[5][9]Direct measure of functional modulation; adaptable to HTS.[14]Can be prone to interference; may not reflect cellular activity.
Binding (SPR) Detects mass changes on a sensor surface.[13]Label-free; provides real-time kinetic data (kon, koff).[5]Requires specialized equipment; can be sensitive to buffer composition.
Binding (FP) Measures changes in the rotation of a fluorescent probe.[5][11]Homogeneous (no-wash) format; suitable for HTS.Requires a suitable fluorescent probe; potential for interference.

III. Unveiling Cellular Responses: A Guide to Cell-Based Assays

Cell-based assays provide a more holistic view of a compound's activity by measuring its effects within a living system.[3][5][6] They are essential for validating hits from biochemical screens and for understanding a compound's mechanism of action in a more physiologically relevant context.[7]

A. Reporter Gene Assays

Reporter gene assays are a powerful tool for monitoring the activation or inhibition of specific signaling pathways.[15][16] They work by linking the expression of a readily detectable "reporter" protein (e.g., luciferase, β-galactosidase) to a specific transcriptional response element.[15][16]

Experimental Protocol: Dual-Luciferase® Reporter Assay

This protocol is adapted from the Promega Dual-Luciferase® Reporter Assay System.[17]

  • Cell Culture and Transfection:

    • Plate cells in a multi-well plate and grow to the desired confluency.

    • Co-transfect the cells with two plasmids:

      • An experimental reporter plasmid containing the firefly luciferase gene under the control of a promoter of interest.

      • A control plasmid containing the Renilla luciferase gene under the control of a constitutive promoter (to normalize for transfection efficiency and cell viability).[16]

  • Compound Treatment:

    • After an appropriate incubation period post-transfection, treat the cells with the test compounds at various concentrations.

  • Cell Lysis:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Add Passive Lysis Buffer to each well and incubate to lyse the cells and release the luciferases.[18][19]

  • Luminescence Measurement:

    • Transfer the cell lysate to a luminometer plate.

    • Add Luciferase Assay Reagent II (LAR II) to initiate the firefly luciferase reaction and measure the luminescence.[17][19]

    • Add Stop & Glo® Reagent to quench the firefly reaction and simultaneously activate the Renilla luciferase reaction. Measure the Renilla luminescence.[17]

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luminescence for each well to normalize the data.

    • Plot the normalized reporter activity against the compound concentration to determine the EC₅₀ (half-maximal effective concentration) or IC₅₀.

B. Second Messenger Assays

Many cellular signaling pathways involve the generation of intracellular second messengers, such as cyclic AMP (cAMP) and calcium (Ca²⁺). Assays that measure changes in the levels of these molecules are valuable for studying the activity of G-protein coupled receptors (GPCRs), a major class of drug targets.[20][21][22]

Calcium Mobilization Assays

These assays are widely used to screen for compounds that modulate the activity of Gq-coupled GPCRs, which trigger the release of intracellular calcium upon activation.[23][24][25][26]

Cells are loaded with a fluorescent dye that exhibits an increase in fluorescence intensity upon binding to calcium.[23][25] When a Gq-coupled GPCR is activated, it stimulates the release of calcium from intracellular stores, leading to a transient increase in intracellular calcium concentration that can be detected by the fluorescent dye.[23][24][26]

Visualizing Gq-Coupled GPCR Signaling:

G Ligand Ligand GPCR Gq-Coupled GPCR Ligand->GPCR Gq Gq Protein GPCR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Ca2_in Ca2+ ER->Ca2_in releases Ca2_out Ca2+ Response Cellular Response Ca2_in->Response

Caption: Gq-coupled GPCR signaling pathway.

C. Label-Free Assays

Label-free technologies provide an unbiased method for monitoring cellular responses without the need for genetic modification or fluorescent dyes.[27][28] These techniques measure global changes in cell morphology or impedance upon compound treatment.

Key Technologies:
  • Impedance-Based Assays: Measure changes in electrical impedance as cells proliferate, change shape, or detach from the substrate.[22]

  • Optical Biosensors: Utilize techniques like resonant waveguide grating to detect changes in the local refractive index near the cell surface, reflecting mass redistribution within the cell.[28][29]

Comparison of Cell-Based Assays:
Assay TypePrincipleAdvantagesDisadvantages
Reporter Gene Measures the expression of a reporter protein linked to a specific promoter.[15][16]High sensitivity; can be multiplexed; good for pathway analysis.[15]Indirect measure of activity; potential for off-target effects on the reporter itself.
Calcium Mobilization Detects changes in intracellular calcium levels using a fluorescent dye.[23][25]Real-time kinetic data; amenable to HTS.[26]Limited to pathways involving calcium signaling; can be prone to artifacts.
Label-Free Measures global changes in cellular properties (e.g., impedance, mass distribution).[22][28]Unbiased; no need for labels or reporters; provides integrated cellular response.[28]Less specific mechanism of action information; requires specialized instrumentation.

IV. High-Throughput Screening (HTS) Considerations

HTS involves the rapid testing of large compound libraries to identify "hits" with a desired biological activity.[14][30] The choice of assay format is critical for a successful HTS campaign.

Key HTS Assay Characteristics:
  • Robustness: The assay should be reproducible with a low rate of false positives and false negatives.

  • Scalability: The assay must be adaptable to miniaturized formats (e.g., 384- or 1536-well plates) and automation.[14][31]

  • Cost-Effectiveness: Reagent and equipment costs are significant considerations for large-scale screening.

  • Simplicity: A streamlined workflow with minimal steps is essential for high throughput.

Visualizing the HTS Funnel:

G Library Compound Library (10^5 - 10^6 compounds) Primary Primary Screen (e.g., Biochemical HTS) Library->Primary Secondary Secondary Screen (e.g., Cell-Based Assay) Primary->Secondary Lead Lead Candidates Secondary->Lead

Caption: The high-throughput screening funnel.

V. Conclusion and Future Perspectives

The selection of a biological assay for activity screening is a multifaceted decision that requires careful consideration of the scientific question, the stage of the drug discovery process, and available resources. Biochemical assays provide a direct and robust means of assessing target engagement, while cell-based assays offer a more physiologically relevant context for evaluating a compound's biological effects.

References

  • Patsnap. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery? Synapse. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. Retrieved from [Link]

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • Agilent. (n.d.). GPCR Signaling Assays. Retrieved from [Link]

  • Healthcare Business Club. (2023, June 7). Difference Between Biochemical and Cell-Based Assays. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay? Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Interchim. (n.d.). Kinase activity assays: exploring methods for assessing enzyme function. Retrieved from [Link]

  • Springer Protocols. (n.d.). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Retrieved from [Link]

  • Unal, H. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Retrieved from [Link]

  • Dispendix. (n.d.). The Importance of Assays in Drug Discovery and Development. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Biological Assay: Its Types, Applications and Challenges. Retrieved from [Link]

  • ChemHelp ASAP. (2023, August 14). types of assays used in early drug discovery [Video]. YouTube. Retrieved from [Link]

  • ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Westby, M., Nakayama, G. R., Butler, S. L., & Blair, W. S. (2005). Cell-based and biochemical screening approaches for the discovery of novel HIV-1 inhibitors. Antiviral Research, 67(3), 121–140. [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • RSC Publishing. (n.d.). Label-free technologies for target identification and validation. MedChemComm. Retrieved from [Link]

  • Unal, H., Karnik, S. S., & Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzyme assay techniques and protocols. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Adapting High-Throughput Screening Methods and Assays for Biocontainment Laboratories. PMC. Retrieved from [Link]

  • Tanas, M. R., & Garcia, K. (2022). Luciferase reporter assay. Bio-protocol Preprint. Retrieved from [Link]

  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]

  • Immunologix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. PMC. Retrieved from [Link]

  • (n.d.). An update of label-free protein target identification methods for natural active products. Retrieved from [Link]

  • (2012, December 18). What is label-free screening and why use it in drug discovery? Drug Discovery World. Retrieved from [Link]

  • Bio-Rad. (n.d.). Label-Free Biomolecular Interactions. Retrieved from [Link]

  • MDPI. (n.d.). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme assay. Retrieved from [Link]

  • (n.d.). Advantages and application of label-free detection assays in drug screening. Retrieved from [Link]

  • BMG LABTECH. (2020, July 3). Calcium assays: at the centre of biology. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comparison of Approaches for Determining Bioactivity Hits from High-Dimensional Profiling Data. PMC. Retrieved from [Link]

  • (2020, August 29). Comparison of Approaches for Determining Bioactivity Hits from High-Dimensional Profiling Data. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Head-to-head comparison between two screening systems for HBsAG, anti-HBc, anti-HCV and HIV combination immunoassays in an international, multicentre evaluation study. Retrieved from [Link]

  • MDPI. (n.d.). OnabotulinumtoxinA Displays Greater Biological Activity Compared to IncobotulinumtoxinA, Demonstrating Non-Interchangeability in Both In Vitro and In Vivo Assays. Retrieved from [Link]

  • MDPI. (2020, November 27). Analysis of Biological Screening Compounds with Single- or Multi-Target Activity via Diagnostic Machine Learning. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Drug Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development, the synthesis of a novel derivative is a moment of potential breakthrough. However, its true value is only realized once its mechanism of action (MoA) is rigorously validated. This guide provides an in-depth comparison of modern experimental strategies to confirm that your derivative not only engages its intended target but does so effectively and selectively within a biologically relevant context. We will move beyond simple protocols to explain the scientific rationale behind each choice, ensuring a self-validating and robust MoA dossier for your compound.

Part 1: Foundational Validation: Direct Target Engagement in a Purified System

The first and most fundamental question is whether the derivative physically interacts with its intended molecular target. Answering this requires isolating the interaction from the complexities of a cellular environment. Biophysical and biochemical assays are the gold standard for this initial validation, providing quantitative data on binding affinity, kinetics, and thermodynamics.[1]

The Rationale: Why Start with In Vitro Assays?

Starting with purified components provides a clean, controlled environment to measure the direct interaction between a drug and its target.[2] This approach eliminates variables such as cell membrane permeability, off-target binding, or metabolic degradation, allowing for an unambiguous assessment of binding parameters.[3] This foundational data is crucial for building meaningful structure-activity relationships (SAR) and making informed decisions about which derivatives to advance.[1]

Comparative Biophysical Techniques

Several powerful techniques can characterize direct binding. The choice depends on the specific information required, the nature of the target protein, and the available throughput.

G

Table 1: Comparison of Key Biophysical Assays for Direct Target Engagement

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Thermal Shift Assay (TSA/DSF)
Primary Output Binding kinetics (k_a, k_d), Affinity (K_D)[4]Binding affinity (K_D), Thermodynamics (ΔH, ΔS), Stoichiometry (n)[5][]Change in melting temperature (ΔT_m)[][7]
Label Requirement Label-free[8]Label-free[9]Often requires a fluorescent dye (DSF)[10]
Throughput Medium to HighLow to MediumHigh
Protein Consumption LowHighLow
Key Advantage Real-time kinetic data[11]Gold standard for thermodynamicsHigh throughput, low sample needs
Primary Limitation Requires target immobilization, which can affect protein conformationLow throughput, sensitive to buffer mismatchesIndirect measure of binding; prone to artifacts
Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing the thermodynamics of binding because it directly measures the heat released or absorbed during the binding event.[9][12] This provides a complete thermodynamic profile of the interaction in a single experiment.[5]

Causality: By measuring heat changes, we directly quantify the enthalpy (ΔH) of binding. Combined with the binding affinity (K_D), we can calculate the entropy (ΔS), giving deep insights into the forces driving the interaction (e.g., hydrogen bonds vs. hydrophobic effects).[12]

Step-by-Step Protocol:

  • Preparation: Dialyze the purified target protein and the derivative compound extensively into the same buffer to minimize heat effects from buffer mismatch.

  • Concentration Setup: Prepare the protein solution for the sample cell and the derivative solution (typically 10-20x the protein concentration) for the injection syringe.

  • Instrument Setup: Equilibrate the ITC instrument to the desired experimental temperature. The sample cell is filled with the protein solution, and the reference cell is filled with the dialysis buffer.[12]

  • Titration: Perform a series of small, precise injections of the derivative solution into the sample cell.[13]

  • Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection. This power curve is integrated to yield the heat per injection.[13]

  • Analysis: Plot the heat per injection against the molar ratio of the ligand to the protein. Fit this binding isotherm to a suitable model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).[13]

Part 2: Cellular Validation: Target Engagement and Functional Response

Confirming direct binding is necessary but not sufficient. A successful drug derivative must enter the cell, engage its target in the complex cellular milieu, and elicit the desired biological response.[1] Cell-based assays are essential for this next phase of validation.[14][15][16]

The Rationale: Why Move into Cells?

The cellular environment introduces critical complexities, including membranes, competing molecules, and metabolic processes.[15] Validating engagement within intact cells confirms that a compound is not only potent but also permeable and stable enough to reach its target.[1][17] Functional assays then link this target engagement to a measurable physiological outcome, such as the inhibition of a signaling pathway or the induction of apoptosis.[16][18]

G

Key Cellular Assays

1. Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Target Engagement

CETSA is a powerful biophysical method for verifying that a compound binds to its target within intact cells or cell lysates.[19] The principle is based on ligand-induced thermal stabilization: a protein bound to a drug is more resistant to heat-induced denaturation than an unbound protein.[19][20]

Experimental Protocol: Isothermal Dose-Response CETSA

  • Cell Culture & Treatment: Culture cells to the desired confluency. Treat the cells with a range of concentrations of the derivative and a vehicle control for a specified time at 37°C.[19]

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.[19]

  • Heat Challenge: Heat all samples at a single, fixed temperature (predetermined from a melt curve to be on the slope of the denaturation curve) for 3-5 minutes, followed by cooling at room temperature.[21][22]

  • Cell Lysis: Lyse the cells using several rapid freeze-thaw cycles.[19][21]

  • Separation: Pellet the aggregated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g). The supernatant contains the soluble, stabilized protein fraction.[19]

  • Detection & Analysis: Carefully collect the supernatant and quantify the amount of soluble target protein using an appropriate method (e.g., Western Blot, ELISA, or mass spectrometry). Plot the amount of soluble protein against the drug concentration to generate a dose-response curve.

2. Reporter Gene Assays: Quantifying Downstream Pathway Modulation

Reporter gene assays are used to monitor the activation or inhibition of a specific signaling pathway.[14] They work by placing a reporter gene (like luciferase or GFP) under the control of a transcriptional response element that is regulated by the pathway of interest.[23]

Causality: If your derivative inhibits a kinase in the NF-κB pathway, for example, a reporter assay using an NF-κB response element will show a dose-dependent decrease in reporter gene expression, directly linking target engagement to a functional transcriptional outcome.[24]

Experimental Protocol: Luciferase-Based Reporter Assay

  • Cell Line: Use a cell line that has been stably transfected with a plasmid containing a luciferase gene downstream of the desired transcriptional response element.[24][25]

  • Plating & Treatment: Plate the reporter cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of your derivative. Include positive and negative controls.

  • Incubation: Incubate the cells for a period sufficient to allow for changes in gene expression (typically 6-24 hours).

  • Cell Lysis: Remove the culture medium and add a lysis buffer to release the cellular contents, including the expressed luciferase enzyme.[26]

  • Substrate Addition: Add the luciferin substrate to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light.[26][27]

  • Detection: Immediately measure the luminescence using a plate reader. The intensity of the light is directly proportional to the activity of the signaling pathway.[27]

Part 3: Critical Assessment: Selectivity and Off-Target Profiling

An effective derivative must be selective for its intended target to minimize potential toxicity and side effects. Profiling your compound against a panel of related proteins (e.g., the kinome for a kinase inhibitor) is a critical step in MoA validation.

The Rationale: Why Selectivity Matters

Many proteins, especially kinases, share highly conserved active sites.[28] A lack of selectivity can lead to the modulation of unintended pathways, resulting in unforeseen toxicity. Early and comprehensive selectivity profiling de-risks a development program by identifying potential liabilities before significant resources are invested.

Comparative Technique: Kinobeads Profiling

For kinase inhibitors, chemical proteomics approaches like kinobeads are exceptionally powerful.[28] This method uses a mixture of immobilized, broad-spectrum kinase inhibitors (kinobeads) to capture a large portion of the cellular kinome from a cell lysate.[29][30]

Causality: By pre-incubating the lysate with your derivative, the derivative will occupy the binding site of its specific targets. These "occupied" kinases will no longer bind to the kinobeads and will be depleted from the captured fraction. Quantitative mass spectrometry is then used to identify and quantify which kinases were competed away, providing a direct readout of the derivative's targets and their relative affinities in a complex proteome.[28][31]

Experimental Protocol: Competitive Pull-Down with Kinobeads

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue.

  • Competitive Binding: Aliquot the lysate and incubate each aliquot with increasing concentrations of your derivative or a vehicle control.[29]

  • Kinobead Incubation: Add the kinobead affinity matrix to each lysate and incubate to allow unbound kinases to bind to the beads.[28]

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the captured kinases.

  • Proteomic Analysis: Digest the eluted proteins into peptides and analyze them using quantitative liquid chromatography-mass spectrometry (LC-MS/MS).[29]

  • Data Analysis: Identify the kinases and quantify their abundance in each sample. A dose-dependent decrease in the amount of a specific kinase detected indicates that it is a target of your derivative. Plotting the remaining abundance against the derivative concentration allows for the determination of cellular IC50 values for each target.

Part 4: When the Target is Unknown: Target Deconvolution Strategies

Sometimes, a derivative is identified through phenotypic screening without prior knowledge of its molecular target. In these cases, "target deconvolution" is necessary to identify the protein(s) responsible for the observed biological effect.[32][33]

The Rationale: Knowing the target is essential for optimizing a drug's efficacy and safety and for understanding its MoA.[34][35] Target deconvolution bridges the gap between a phenotypic observation and a molecular mechanism.

Table 2: Comparison of Common Target Deconvolution Methods

MethodPrincipleKey AdvantageKey Limitation
Affinity Chromatography The derivative is immobilized and used as bait to pull down its binding partners from a cell lysate.[36]Identifies direct physical binders in their native state.Requires chemical modification of the compound, which may alter its activity.[36]
Expression Cloning Libraries of proteins (e.g., phage display) are screened for binding to the immobilized derivative.[36][37]Can screen vast libraries; does not require protein purification.Proteins are not in their native cellular context; may miss interactions requiring co-factors.
Protein Microarrays A labeled derivative is screened against thousands of individually purified proteins spotted on a slide.[36][37]High-throughput; direct identification of bound proteins.Proteins are immobilized and may not be correctly folded; limited by the proteins on the array.
Biochemical Suppression An activity of interest is inhibited by the derivative. The lysate is fractionated until the single protein responsible for the activity is isolated.[36]Does not rely on binding affinity; identifies functionally relevant targets.Can be very low-throughput and labor-intensive.

Conclusion

Validating the mechanism of action of a drug derivative is a multi-faceted process that requires a logical and tiered experimental approach. It begins with confirming direct target engagement in a clean biochemical system, progresses to verifying target binding and functional consequences in a complex cellular environment, and culminates in a rigorous assessment of selectivity. Each step provides a layer of confidence, building a robust data package that supports the continued development of the derivative. By understanding the causality behind each experimental choice and employing self-validating protocols, researchers can navigate this critical path with scientific integrity and a higher probability of success.

References

  • Title: Isothermal titration calorimetry in drug discovery - PubMed Source: PubMed URL
  • Title: Isothermal Titration Calorimetry (ITC)
  • Title: Cell-based Assays: A Crucial Component of the Drug Discovery Process Source: BioIVT URL
  • Title: Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC Source: PMC URL
  • Title: Enhance drug discovery with advanced biophysical techniques Source: Nuvisan URL
  • Title: How to Choose the Right Biochemical Assay for Drug Discovery Source: BellBrook Labs URL
  • Title: Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design Source: White Rose Research Online URL
  • Title: Cell Based Assays in Drug Development: Comprehensive Overview Source: Immunologix URL
  • Title: Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling Source: ACS Publications URL
  • Title: ITC Assay Service for Drug Discovery Source: Reaction Biology URL
  • Title: Use of surface plasmon resonance (SPR)
  • Title: Optimized chemical proteomics assay for kinase inhibitor profiling.
  • Title: Biophysical Assays | Protein Interaction Analysis Source: BOC Sciences URL
  • Title: Functional Cell-Based Assays | Mechanism of Action, Proliferation Source: Accelevir URL
  • Title: Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks Source: PubMed Central URL
  • Title: Role of Cell-Based Assays in Drug Discovery and Development Source: Creative Bioarray URL
  • Title: Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks | Journal of Proteome Research Source: ACS Publications URL
  • Title: Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance Source: Nicoya URL
  • Title: Use of Surface Plasmon Resonance (SPR)
  • Title: From Molecules to Medicines: A Deep Dive into Biophysical Techniques for Successful Hit Generation in Drug Discovery Source: Oxford Global URL
  • Title: Cell-based assays on the rise Source: BMG LABTECH URL
  • Title: Using biophysical techniques to enhance Early-Stage Drug discovery: the impact and challenges Source: Taylor & Francis Online URL
  • Title: Surface Plasmon Resonance (SPR)
  • Title: Thermodynamics: Isothermal titration calorimetry in drug development (practice)
  • Title: Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA)
  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL
  • Title: 5 Target Deconvolution Approaches in Drug Discovery Source: Technology Networks URL
  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: SciSpace URL
  • Title: Biochemical assays in drug discovery and development Source: Celtarys Research URL
  • Title: The use of biophysical methods in the hit-to-lead process Source: Drug Target Review URL
  • Title: Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip Source: Bio-Radiations URL
  • Title: A Practical Guide to Target Engagement Assays Source: Selvita URL
  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL
  • Title: Determining target engagement in living systems - PMC Source: NIH URL
  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL
  • Title: Target Engagement Assays Source: DiscoverX URL
  • Title: Target Deconvolution | Drug Discovery | CRO services Source: Oncodesign Services URL
  • Title: Target deconvolution strategies in drug discovery - PubMed Source: PubMed URL
  • Title: Development and validation of a reporter gene assay to determine the bioactivity of anti-CTLA-4 monoclonal antibodies Source: PubMed URL
  • Title: Target identification and mechanism of action in chemical biology and drug discovery Source: NIH URL
  • Title: Target Deconvolution in the Post-genomic Era Source: Pharma Focus Asia URL
  • Title: Target Deconvolution Source: Creative Biolabs URL
  • Title: The mechanism of action and chemical synthesis of FDA newly approved drug molecules Source: ResearchGate URL
  • Title: Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity Source: MDPI URL
  • Title: What are the Steps of a Reporter Gene Assay?
  • Title: Dual Luciferase Reporter Assay Protocol Source: Assay Genie URL
  • Title: Development and validation of a reporter gene assay for bioactivity determination of Anti-CGRP monoclonal antibodies Source: PubMed URL
  • Title: Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC Source: NCBI URL

Sources

A Comparative Guide to the Reproducibility of Synthetic Protocols for tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate scaffold is a valuable building block in medicinal chemistry, frequently incorporated into a variety of therapeutic agents. Its rigid, substituted piperidine core allows for the precise spatial orientation of functional groups, making it a sought-after intermediate in drug discovery. The reproducibility and efficiency of the synthetic route to this key intermediate are paramount for ensuring a consistent supply of high-quality material for research and development. This guide provides an in-depth, comparative analysis of common synthetic protocols for the preparation of this compound, with a focus on reproducibility, scalability, and stereochemical control. Experimental data and detailed methodologies are provided to assist researchers in selecting the optimal protocol for their specific needs.

The Synthetic Landscape: A Two-Step Approach

The most prevalent and logical synthetic strategy to access this compound involves a two-step sequence:

  • Synthesis of the Ketone Precursor: Preparation of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate.

  • Reduction of the Ketone: Conversion of the 4-oxo group to a hydroxyl group.

The reproducibility of the overall synthesis is critically dependent on the efficiency and robustness of each of these steps. This guide will first briefly touch upon the synthesis of the ketone precursor and then delve into a detailed comparison of various reduction methodologies.

Part 1: Synthesis of the Key Intermediate: tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

The synthesis of the ketone precursor, tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, is a crucial first step. While various methods for the alkylation of piperidones exist, a common and reproducible approach involves the methylation of the commercially available N-Boc-4-piperidone.

Protocol 1: Exhaustive Methylation of N-Boc-4-piperidone

This protocol focuses on the exhaustive methylation of N-Boc-4-piperidone at the C-3 position to introduce the gem-dimethyl group.

Reaction Scheme:

N_Boc_4_piperidone N-Boc-4-piperidone reagents 1. Strong Base (e.g., LDA, NaHMDS) 2. Methyl Iodide (excess) ketone_precursor tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate reagents->ketone_precursor Alkylation

Caption: Synthesis of the ketone precursor via exhaustive methylation.

Experimental Protocol:

  • To a solution of N-Boc-4-piperidone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (2.2 equiv) dropwise.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add methyl iodide (2.5 equiv) dropwise and allow the reaction mixture to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate.

Discussion of Reproducibility:

The reproducibility of this protocol is highly dependent on the careful control of reaction conditions. The use of a strong, hindered base is crucial to ensure complete deprotonation and minimize self-condensation side reactions. The stoichiometry of the base and methyl iodide must be carefully controlled to drive the reaction to the desired dimethylated product and avoid the formation of mono-methylated and unreacted starting material. Anhydrous conditions are essential to prevent quenching of the strong base. While this method is effective, it can present challenges in terms of scalability and the handling of pyrophoric and moisture-sensitive reagents.

Part 2: Comparative Analysis of Ketone Reduction Protocols

The reduction of the sterically hindered ketone, tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, is the final and often most critical step in determining the overall yield and stereochemical purity of the final product. The gem-dimethyl group at the C-3 position significantly influences the facial selectivity of the hydride attack on the carbonyl. This section compares three common reduction methods: sodium borohydride, L-Selectride®, and catalytic hydrogenation.

Workflow for Ketone Reduction and Analysis

start tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate reduction Reduction Protocol (NaBH4, L-Selectride, or H2/Pd-C) start->reduction workup Aqueous Work-up & Extraction reduction->workup purification Column Chromatography workup->purification product This compound purification->product analysis Characterization (NMR, HPLC, MS) product->analysis

Caption: General workflow for the reduction and analysis of the final product.

Protocol 2: Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a mild and cost-effective reducing agent commonly used for the reduction of ketones and aldehydes.[1][2]

Reaction Scheme:

ketone tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate reagents NaBH4 Methanol alcohol This compound reagents->alcohol Reduction

Caption: Reduction of the ketone precursor using sodium borohydride.

Experimental Protocol:

  • Dissolve tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (1.0 equiv) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equiv) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by flash column chromatography on silica gel.

Discussion of Reproducibility and Stereoselectivity:

The sodium borohydride reduction is generally a highly reproducible and scalable method.[3] The key to consistent results lies in the careful control of the temperature during the addition of the reducing agent to manage the exotherm. The stereochemical outcome of this reduction is governed by Felkin-Anh-type models, where the hydride attacks the carbonyl from the less sterically hindered face. For 4-piperidones, this typically results in the formation of the thermodynamically more stable equatorial alcohol as the major product.[4] The gem-dimethyl group at the C-3 position further biases the hydride attack to favor the formation of the trans-isomer (equatorial hydroxyl group).

Protocol 3: L-Selectride® Reduction

L-Selectride® (lithium tri-sec-butylborohydride) is a sterically hindered and more reactive reducing agent than sodium borohydride, often employed to achieve higher stereoselectivity in the reduction of cyclic ketones.[3][5]

Reaction Scheme:

ketone tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate reagents L-Selectride® Anhydrous THF, -78 °C alcohol This compound reagents->alcohol Reduction ketone tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate reagents H2 (g), Pd/C Ethanol alcohol This compound reagents->alcohol Hydrogenation

Sources

A Researcher's Guide to Inter-Laboratory Comparison: Ensuring Robustness and Comparability of Experimental Results

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of scientific advancement, the ability to reproduce and compare experimental results across different laboratories is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design, execute, and analyze inter-laboratory comparison (ILC) studies. By adhering to the principles and protocols outlined herein, you can enhance the credibility and impact of your research, fostering collaboration and accelerating scientific discovery.

The core objective of an ILC is the impartial evaluation and comparison of a specific measurement, test, or method's performance by multiple laboratories.[1][2] This process is a cornerstone of quality assurance, serving to validate methodologies, assess laboratory proficiency, and ensure that data is reliable and comparable, regardless of where it was generated.[2][3]

The Foundational Principles of a Successful Inter-Laboratory Comparison

Causality in Experimental Design: Beyond the Protocol

A well-defined experimental protocol is essential, but it is the understanding of the why behind each step that elevates a study from a mere technical exercise to a scientifically robust investigation. Every choice, from reagent source to incubation time, can introduce variability. A successful ILC hinges on meticulously planning the study to minimize extraneous variables and to isolate the performance of the method itself. This involves a collaborative effort among participating laboratories to agree upon and strictly adhere to a harmonized protocol.

The Self-Validating System: Building Trust in Your Data

Your experimental design should incorporate internal checks and balances that validate the data as it is being generated. This includes the use of certified reference materials, internal quality controls, and blinded samples. The goal is to create a system where the data speaks for itself, demonstrating its own validity through consistency and adherence to predefined acceptance criteria.

Authoritative Grounding: The Importance of Standards

Basing your ILC on established international standards provides a framework of best practices and ensures that your results will be recognized and accepted by the wider scientific community. Key standards to consult include:

  • ISO/IEC 17025:2017 : This standard specifies the general requirements for the competence of testing and calibration laboratories and emphasizes the importance of participating in ILCs to ensure the validity of results.[2][4]

  • ISO 13528:2015 : This standard provides statistical methods for use in proficiency testing by inter-laboratory comparisons.

  • ASTM E691-18 : This is a standard practice for conducting an interlaboratory study to determine the precision of a test method.

By aligning your study with these authoritative documents, you are building on a foundation of consensus and rigor.

A Step-by-Step Guide to a Robust Inter-Laboratory Comparison

This section outlines a detailed workflow for conducting an ILC, from initial planning to final reporting.

Phase 1: Planning and Protocol Development

A successful ILC begins with meticulous planning and the development of a comprehensive and unambiguous protocol.

Experimental Protocol: Harmonized Protocol Development

  • Define the Scope and Objectives : Clearly articulate the purpose of the ILC. Are you validating a new method, comparing different methods, or assessing laboratory proficiency?[3]

  • Select Participating Laboratories : Choose a sufficient number of laboratories (typically 8-15) to ensure statistical power.[5] The participants should be representative of the intended user base of the method.

  • Appoint a Coordinating Laboratory : Designate one laboratory to oversee the logistics of the study, including sample preparation and distribution, data collection, and analysis.

  • Develop a Detailed and Harmonized Protocol :

    • Specify all reagents, materials, and equipment.

    • Provide step-by-step instructions for the entire experimental procedure.

    • Define critical parameters and their acceptable ranges (e.g., temperature, incubation times).

    • Outline the data recording and reporting format.

  • Prepare and Validate Study Materials :

    • Use homogeneous and stable samples to be distributed to all participating laboratories.[3]

    • If possible, use certified reference materials to establish a ground truth.

    • Perform homogeneity and stability testing on the samples before distribution to ensure that any observed differences are due to laboratory performance and not sample variability.

Workflow for the Planning Phase

planning_phase cluster_planning Phase 1: Planning & Protocol Development Define_Objectives Define Scope & Objectives Select_Labs Select Participating Laboratories Define_Objectives->Select_Labs Input for Appoint_Coordinator Appoint Coordinating Laboratory Select_Labs->Appoint_Coordinator informs Develop_Protocol Develop Harmonized Protocol Appoint_Coordinator->Develop_Protocol leads Prepare_Materials Prepare & Validate Study Materials Develop_Protocol->Prepare_Materials guides

Caption: Workflow for the planning and protocol development phase of an ILC.

Phase 2: Execution and Data Collection

During this phase, each participating laboratory performs the experiment according to the harmonized protocol.

Experimental Protocol: Laboratory Execution

  • Sample Receipt and Handling : Upon receipt, laboratories should confirm the integrity of the samples and store them under the specified conditions.

  • Strict Adherence to Protocol : It is imperative that each laboratory follows the protocol precisely to minimize inter-laboratory variability. Any deviations, intentional or unintentional, must be documented and reported to the coordinating laboratory.

  • Data Recording : Record all raw data and metadata in the predefined format. This includes instrument readings, environmental conditions, and any observations made during the experiment.

  • Blinded Analysis : To ensure objectivity, it is best practice for the samples to be analyzed in a blinded fashion, where the analyst is unaware of the sample identity.

  • Timely Reporting : Submit the results to the coordinating laboratory within the specified timeframe.

Phase 3: Statistical Analysis and Interpretation

Key Statistical Metrics:

  • Repeatability (sr) : The variation in measurements taken by a single person or instrument on the same item and under the same conditions.

  • Reproducibility (sR) : The variation in measurements taken by different instruments and/or people on the same item.

  • Outlier Detection : Statistical tests such as Cochran's C test and Grubbs' test are used to identify laboratories with significantly different variances or mean results, respectively.[7]

  • Z-scores : A common metric for evaluating laboratory performance in proficiency testing. It indicates how many standard deviations a laboratory's result is from the consensus value.[3][8]

  • Normalized Error (En) : A statistical evaluation used to compare a participant's result with a reference value, taking into account the uncertainties of both.[1][9] A value of |En| ≤ 1 is generally considered satisfactory.[9][10]

Experimental Protocol: Data Analysis

  • Data Compilation : The coordinating laboratory gathers all the data from the participating laboratories.

  • Initial Data Review : Screen the data for any obvious errors or missing information.

  • Outlier Analysis : Perform statistical tests to identify any outlier data points. It is important to investigate the cause of any outliers before excluding them from the main analysis.

  • Calculation of Performance Statistics : Calculate the key statistical metrics (repeatability, reproducibility, etc.) according to established standards like ISO 5725.

  • Performance Evaluation : Assess the performance of individual laboratories using metrics like Z-scores or normalized error.

Data Presentation: Summary of Inter-laboratory Comparison Results

Laboratory IDReplicate 1Replicate 2Replicate 3MeanStandard DeviationZ-scoreEn Value
Lab A10.210.110.310.200.10-0.5-0.6
Lab B11.511.611.411.500.102.52.8
Lab C10.510.610.410.500.100.50.6
........................
Overall 10.4 0.5
Phase 4: Reporting and Dissemination

The final step is to prepare a comprehensive report that details the findings of the ILC.

Key Components of an ILC Report:

  • Introduction : Background and objectives of the study.

  • Methodology : A detailed description of the protocol, participating laboratories, and the study materials used.

  • Results : A clear presentation of the data, including tables and graphical representations.

  • Statistical Analysis : A thorough explanation of the statistical methods used and the results of the analysis.

  • Discussion : An interpretation of the results, including an assessment of the method's performance and any identified issues.

Logical Relationship of ILC Phases

ilc_phases Planning Phase 1: Planning & Protocol Development Execution Phase 2: Execution & Data Collection Planning->Execution informs Analysis Phase 3: Statistical Analysis & Interpretation Execution->Analysis provides data for Reporting Phase 4: Reporting & Dissemination Analysis->Reporting forms basis of

Caption: The four interconnected phases of a robust inter-laboratory comparison study.

Conclusion: Fostering a Culture of Quality and Collaboration

Inter-laboratory comparisons are more than just a regulatory requirement; they are a powerful tool for driving scientific excellence. By embracing the principles of robust experimental design, statistical rigor, and transparent reporting, researchers can build confidence in their results and foster a culture of collaboration and continuous improvement. This guide provides a roadmap for conducting effective ILCs, ultimately contributing to the generation of high-quality, reproducible data that stands the test of time and scrutiny.

References

  • International Organization for Standardization. (2017). ISO/IEC 17025:2017 General requirements for the competence of testing and calibration laboratories. [Link]

  • International Organization for Standardization. (2015). ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparisons. [Link]

  • ASTM International. (2018). E691-18 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. [Link]

  • National Institute of Standards and Technology. (n.d.). Interlaboratory Studies. [Link]

  • Clinical and Laboratory Standards Institute. (2020). EP09c: Measurement Procedure Comparison and Bias Estimation Using Patient Samples, 3rd Edition. [Link]

  • Li, J., Xiang, X., & Zhang, H. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal, 51(2), 139-143. [Link]

  • CompaLab. (n.d.). What is an inter laboratory comparison?[Link]

  • Kok, E. J., & van der Voet, H. (2014). Evaluating inter-laboratory comparison data. Accreditation and Quality Assurance, 19(5), 367-375. [Link]

  • ISO 5725-2:1994 Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method. [Link]

  • Magnusson, B., & Hovind, H. (2012). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. SP Technical Research Institute of Sweden. [Link]

Sources

Safety Operating Guide

Proper Disposal of Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate, a common building block in synthetic chemistry. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment.

Hazard Assessment and Initial Preparations

Before handling the waste, a thorough understanding of the compound's potential hazards is essential. Based on available safety data, this compound is classified as an irritant, causing skin, eye, and respiratory irritation[1].

Core Safety & Hazard Information:

Hazard StatementGHS ClassificationSource
Causes skin irritationH315[1]
Causes serious eye irritationH319[1]
May cause respiratory irritationH335[1]

Due to these hazards, appropriate Personal Protective Equipment (PPE) is mandatory during all stages of handling and disposal.

Required Personal Protective Equipment (PPE)

To minimize exposure, the following PPE must be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If significant aerosolization is possible, a NIOSH-approved respirator may be necessary.

Waste Characterization and Segregation: The First Step to Compliance

Proper disposal begins with accurate waste characterization. As a generator of hazardous waste, it is your responsibility to determine if your waste is regulated and how it should be classified[2].

Is it a Hazardous Waste?

Based on its irritant properties, this compound waste will likely be classified as hazardous. The Resource Conservation and Recovery Act (RCRA) defines hazardous waste based on specific lists (F, K, P, U) and characteristics (ignitability, corrosivity, reactivity, and toxicity)[3]. While this compound is not explicitly listed, its characteristics may qualify it as hazardous.

Determining the Appropriate RCRA Waste Code

The specific waste code will depend on a full analysis of the waste stream. However, for a waste primarily composed of this compound, the following should be considered:

  • D001 (Ignitability): Unlikely unless dissolved in a flammable solvent.

  • D002 (Corrosivity): Unlikely based on its chemical structure.

  • D003 (Reactivity): Unlikely.

  • Toxicity Characteristic (D004-D043): This would require a Toxicity Characteristic Leaching Procedure (TCLP) test, which is often not feasible for small laboratory quantities.

Given the lack of a specific listing, a conservative approach is to manage it as a hazardous waste. When consulting with your hazardous waste disposal provider, they will assist in assigning the most appropriate waste code based on their analysis and your provided information. A common practice for non-specified chemical waste from laboratories is to use a state-specific code or a generic "lab pack" code.

Waste Segregation

It is crucial to segregate this waste from other waste streams to prevent unintended reactions. Do not mix with:

  • Strong oxidizing agents

  • Strong acids

  • Incompatible solvents

Keep this waste in a dedicated and clearly labeled container.

Step-by-Step Disposal Protocol

The following protocol outlines the approved method for the collection and disposal of this compound waste.

Waste Collection and Containerization
  • Collect all waste: This includes unused product, contaminated materials (e.g., weighing paper, pipette tips), and spill cleanup debris.

  • Select a compatible container: Use a clean, sealable container made of a material compatible with the chemical and any solvents used (e.g., high-density polyethylene - HDPE). The container must be in good condition, free of leaks, cracks, or corrosion[4][5].

  • Label the container: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation and the name of the generating laboratory or department[6].

Spill and Emergency Procedures

In the event of a spill, the cleanup materials must also be treated as hazardous waste[6].

  • Evacuate and Ventilate: Immediately clear the area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill[6].

  • Collect and Dispose: Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate decontaminating agent.

In-Lab Waste Treatment (Use with Extreme Caution)

In-laboratory treatment of chemical waste should only be considered as a last resort when disposal through a licensed vendor is not feasible and must be performed by trained personnel[7][8]. For this compound, a potential, though not explicitly validated, approach could be hydrolysis of the carbamate group followed by neutralization. However, without specific literature procedures, this is not recommended.

If considering in-lab treatment, you must:

  • Thoroughly research the reaction, potential byproducts, and associated hazards.

  • Perform the procedure on a small scale in a chemical fume hood.

  • Ensure that the final neutralized solution is non-hazardous before sewer disposal (subject to local regulations).

Given the potential risks and lack of specific protocols, the recommended and safest course of action is to dispose of this chemical through a licensed hazardous waste contractor.

Partnering with a Professional Hazardous Waste Disposal Service

Engaging a professional and licensed hazardous waste disposal company is the most reliable and compliant method for disposing of laboratory chemical waste.

Selecting a Vendor

When choosing a hazardous waste disposal company, ensure they have[5][9]:

  • Current EPA permits and licenses.

  • Comprehensive insurance coverage.

  • Trained hazardous materials handlers.

  • Proper transportation equipment.

  • Detailed documentation procedures.

  • Emergency response capabilities.

Preparing for Pickup

Your chosen vendor will provide specific instructions for preparing your waste for transport. This will include requirements for containerization, labeling, and completing a hazardous waste manifest.

Documentation and Record-Keeping: The Final Step in Compliance

Accurate and thorough documentation is a critical component of the hazardous waste management process. The Uniform Hazardous Waste Manifest is a key document that tracks the waste from its point of generation to its final disposal[10][11][12].

Completing the Hazardous Waste Manifest

The manifest must be completed accurately and legibly. Key information includes[11][13][14]:

  • Generator Information: Your institution's name, address, and EPA ID number.

  • Transporter Information: The name and EPA ID number of the disposal company.

  • Designated Facility Information: The name, address, and EPA ID number of the treatment, storage, and disposal facility (TSDF).

  • Waste Description: The proper shipping name, hazard class, and quantity of the waste.

  • Generator's Certification: A signature certifying that the waste has been properly classified, packaged, and labeled.

Your hazardous waste disposal provider will guide you in completing the manifest correctly.

Record Retention

Generators must keep a copy of each signed manifest for at least three years from the date the waste was accepted by the initial transporter[11].

Disposal Workflow Diagram

DisposalWorkflow cluster_prep 1. Preparation & Assessment cluster_char 2. Waste Characterization cluster_handle 3. On-Site Handling cluster_dispose 4. Professional Disposal A Hazard Assessment: - Skin/Eye/Respiratory Irritant B Don Appropriate PPE: - Goggles, Gloves, Lab Coat A->B C Classify as Hazardous Waste B->C D Segregate from Incompatibles: - Oxidizers, Strong Acids C->D E Collect Waste in a Compatible & Sealed Container D->E F Label Container: 'Hazardous Waste' + Full Chemical Name E->F G Store in Designated Area F->G H Select a Licensed Hazardous Waste Vendor G->H I Prepare for Pickup (Follow Vendor Instructions) H->I J Complete Hazardous Waste Manifest I->J K Retain Manifest Copy for Records (3+ years) J->K

Caption: Disposal workflow for this compound.

By implementing these procedures, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.

References

  • U.S. Environmental Protection Agency. (n.d.). Instructions for Completing the Uniform Hazardous Waste Manifest. Retrieved from [Link]

  • Arcwood Environmental. (n.d.). 10 Steps to Uniform Hazardous Waste Manifest Completion. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Fact Sheet on Requirements for Very Small Quantity Generators of Hazardous Waste. Retrieved from [Link]

  • Stericycle. (n.d.). Hazardous Waste Manifest Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 19). Uniform Hazardous Waste Manifest: Instructions, Sample Form and Continuation Sheet. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • Wattbar Industries. (2024, March 7). What to Consider When Choosing a Lab Packing Company. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRAInfo Waste Code. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling, use, and disposal of Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate (CAS No. 143306-65-4). As a vital building block in modern synthetic chemistry, particularly in the development of novel therapeutics, understanding its hazard profile is paramount to ensuring a safe and productive research environment. This document provides in-depth, experience-driven guidance that moves beyond mere procedural steps, focusing on the rationale behind each safety recommendation.

Understanding the Risks: Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2A) : Can lead to serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) , targeting the respiratory system: May cause respiratory irritation if inhaled.[1]

  • Acute Toxicity (Oral) : It is also noted to be toxic if swallowed.[1]

The presence of the piperidine ring, a common scaffold in bioactive molecules, necessitates a cautious approach. While the Boc-protecting group mitigates some of the reactivity and volatility associated with the parent piperidine, the fundamental hazards remain. The causality here is the compound's ability to interact with and disrupt biological tissues upon direct contact or inhalation.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Skin Irritation2DangerH315: Causes skin irritation
Eye Irritation2ADangerH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3DangerH335: May cause respiratory irritation
Acute Toxicity (Oral)-DangerH301: Toxic if swallowed

This data is synthesized from the AK Scientific, Inc. Safety Data Sheet.[1]

The First Line of Defense: Personal Protective Equipment (PPE)

The selection and proper use of PPE is not just a regulatory requirement; it is a critical, self-validating system for minimizing exposure. Each component of your PPE ensemble is chosen to counteract a specific hazard posed by this compound.

Hand Protection: The Right Glove Makes All the Difference

Given the H315 "Causes skin irritation" classification, impervious gloves are mandatory.[1] The choice of glove material is critical and should be based on chemical compatibility and breakthrough time.

  • Recommended: Nitrile or neoprene gloves are generally recommended for handling heterocyclic compounds.[2] They offer good resistance to a broad range of chemicals.

  • Not Recommended: Latex gloves are often not suitable as they provide poor protection against many organic reagents.[3]

  • Best Practice: Always inspect gloves for tears or pinholes before use.[4] When your work is complete, remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in the designated chemical waste container.[5] Remember to wash your hands thoroughly after removing gloves.[1][6]

Eye and Face Protection: Beyond the Standard Safety Glasses

The H319 "Causes serious eye irritation" warning necessitates robust eye protection.[1]

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards are required at all times in the laboratory.[5][7][8]

  • Enhanced Protection: When there is a significant risk of splashing, such as during transfers of larger quantities or when heating solutions, a full-face shield should be worn in addition to chemical splash goggles.[4][9] This provides an extra layer of protection for your entire face.

Protective Clothing: Shielding Your Body

To prevent accidental skin contact, appropriate protective clothing is essential.

  • A buttoned, long-sleeved laboratory coat is mandatory.[4]

  • Ensure your legs are fully covered; shorts and open-toed shoes are not permitted in a laboratory setting.[3][10]

  • For tasks with a higher risk of splashes, consider a chemical-resistant apron.[4]

Respiratory Protection: When Engineering Controls Aren't Enough

The H335 "May cause respiratory irritation" classification means that inhalation of dust or aerosols must be avoided.[1]

  • Primary Control: All handling of solid this compound should be performed within a certified chemical fume hood to minimize the concentration of airborne particles.[4][8][11]

  • Secondary Control: If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with the appropriate cartridges should be used.[5][11]

Operational Plan: From Weighing to Reaction Quenching

A well-defined workflow is crucial for safety and experimental success. The following diagram and procedural steps outline a safe handling protocol.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Don PPE (Gloves, Goggles, Lab Coat) B Verify Fume Hood Functionality A->B Pre-operational Checks C Weigh Solid Compound B->C Begin Work D Dissolve in Solvent C->D Prepare for Reaction E Perform Reaction D->E Initiate Experiment F Quench Reaction (If necessary) E->F Post-Reaction G Segregate Waste (Solid & Liquid) F->G Waste Management H Decontaminate Glassware & Work Area G->H Final Steps I Doff PPE & Wash Hands H->I End of Workflow

Caption: A typical workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:
  • Preparation : Before entering the lab, ensure you are dressed appropriately with long pants and closed-toe shoes.[3]

  • Don PPE : Put on your lab coat, chemical splash goggles, and the appropriate gloves.[1]

  • Engineering Controls : Verify that the chemical fume hood is operational.[4] All subsequent steps involving the chemical should be performed in the hood.

  • Handling :

    • Carefully weigh the required amount of the solid compound, minimizing the generation of dust.[1]

    • Slowly add the solid to your chosen solvent.

    • Conduct your reaction, ensuring that the apparatus is secure.

  • Post-Reaction :

    • After the reaction is complete, follow your specific quenching protocol if necessary.

    • Allow all glassware to cool to room temperature before cleaning.

  • Decontamination and Waste Disposal :

    • Clean all contaminated surfaces.[6]

    • Dispose of contaminated gloves and any solid waste in the designated solid chemical waste container.

    • Dispose of liquid waste in the appropriate, clearly labeled liquid waste container.[1]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact : Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][11] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]

  • Ingestion : If swallowed, immediately call a poison center or doctor.[1] Do NOT induce vomiting.[7][11]

Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.[1][11]

Storage and Disposal: Long-Term Safety and Environmental Responsibility

Proper storage and disposal are the final, crucial steps in the safe management of this chemical.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][11][12]

  • Keep away from incompatible substances such as strong oxidizing agents, strong acids, and sources of ignition.[1][2][11]

  • The storage area should be locked or otherwise secured to restrict access to authorized personnel.[1][12]

Disposal
  • All waste materials, including empty containers, must be disposed of in accordance with local, state, and federal regulations.

  • Dispose of contents and containers to an approved waste disposal plant.[1][2] Do not dispose of down the drain.

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the integrity of your research.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Penta chemicals. (2024, May 7). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643502, Tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry. Retrieved from [Link]

  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

  • TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68442776, tert-Butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate. Retrieved from [Link]

  • UB. (n.d.). tert-Butyl (R)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.